molecular formula C9H4Cl2N2O2 B1395686 2,4-Dichloro-6-nitroquinoline CAS No. 408523-59-1

2,4-Dichloro-6-nitroquinoline

Cat. No.: B1395686
CAS No.: 408523-59-1
M. Wt: 243.04 g/mol
InChI Key: ZHHMYLFTTXCPRJ-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-nitroquinoline is a useful research compound. Its molecular formula is C9H4Cl2N2O2 and its molecular weight is 243.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,4-Dichloro-6-nitroquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Dichloro-6-nitroquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dichloro-6-nitroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Cl2N2O2/c10-7-4-9(11)12-8-2-1-5(13(14)15)3-6(7)8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHHMYLFTTXCPRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=CC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40698167
Record name 2,4-Dichloro-6-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40698167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

408523-59-1
Record name 2,4-Dichloro-6-nitroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40698167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 2,4-Dichloro-6-nitroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the core physicochemical properties of 2,4-Dichloro-6-nitroquinoline, a heterocyclic aromatic compound of interest in synthetic and medicinal chemistry. Due to a notable absence of experimentally determined data in peer-reviewed literature and patents, this guide presents a combination of computationally predicted properties and empirical data from structurally analogous compounds to offer a robust profile for this molecule. The guide is structured to provide researchers, scientists, and drug development professionals with a foundational understanding of the molecule's characteristics, including its molecular structure, predicted physicochemical parameters, and expected spectroscopic signatures. Furthermore, detailed, field-proven methodologies for the experimental determination of these properties are provided to empower researchers to validate and expand upon the data presented herein. This document aims to serve as a valuable resource for those working with or considering the use of 2,4-Dichloro-6-nitroquinoline in their research endeavors.

Introduction: The Quinoline Scaffold in Modern Chemistry

The quinoline moiety is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous synthetic and naturally occurring bioactive compounds. Its rigid, bicyclic aromatic structure provides a versatile framework for the introduction of various functional groups, allowing for the fine-tuning of electronic, steric, and pharmacokinetic properties. The introduction of halogen and nitro functionalities, as seen in 2,4-Dichloro-6-nitroquinoline, can significantly influence the molecule's reactivity and biological activity, making it a potentially valuable intermediate in the synthesis of novel therapeutic agents and functional materials. Understanding the fundamental physicochemical properties of this specific derivative is paramount for its effective utilization in research and development.

Molecular and Physicochemical Profile

Chemical Identity
  • Systematic Name: 2,4-Dichloro-6-nitroquinoline

  • CAS Number: 408523-59-1

  • Molecular Formula: C₉H₄Cl₂N₂O₂

  • Molecular Weight: 243.05 g/mol

Predicted Physicochemical Properties

In the absence of experimentally determined data, the following physicochemical properties have been predicted using established computational models. These predictions serve as a valuable starting point for experimental design and handling of the compound.

PropertyPredicted ValueNotes and Context from Analogous Compounds
Melting Point (°C) 140 - 160The melting point of the related compound 5,8-dichloro-6-nitroquinoline is reported as 135-136 °C. The melting point of 6-nitroquinoline is 151-153 °C. Given the structural similarities, a melting point in this range is anticipated.
Boiling Point (°C) > 350 (decomposes)High molecular weight and polarity suggest a high boiling point, likely with decomposition under atmospheric pressure. Vacuum distillation would be necessary for purification.
Water Solubility Very LowThe presence of two chlorine atoms and a nitro group on a hydrophobic quinoline core suggests very limited aqueous solubility.
Organic Solvent Solubility Moderately SolubleExpected to be soluble in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), and chlorinated solvents like dichloromethane and chloroform. Lower solubility is expected in alcohols like ethanol and methanol, and very low solubility in nonpolar solvents like hexane.
LogP (Octanol-Water Partition Coefficient) 3.0 - 4.0The dichlorinated and nitrated quinoline structure suggests a significant degree of lipophilicity.
Structural Visualization

The chemical structure of 2,4-Dichloro-6-nitroquinoline is depicted below.

G cluster_workflow Melting Point Determination Workflow A Sample Preparation (Fine Powder) B Capillary Tube Loading A->B C Melting Point Apparatus B->C D Controlled Heating & Observation C->D E Record Melting Range D->E

Figure 2. Workflow for melting point determination.

Solubility Determination (Shake-Flask Method)

Principle: This method determines the equilibrium solubility of a compound in a given solvent.

Methodology:

  • Preparation: An excess amount of 2,4-Dichloro-6-nitroquinoline is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed vial.

  • Equilibration: The vials are agitated at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

  • Separation: The suspension is filtered through a 0.45 µm filter to remove undissolved solid.

  • Quantification: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

G cluster_workflow Solubility Determination Workflow A Add Excess Solute to Solvent B Equilibrate (Shake at Constant T) A->B C Filter to Remove Undissolved Solid B->C D Quantify Solute in Filtrate (e.g., HPLC) C->D

Figure 3. Workflow for solubility determination.

Spectroscopic Analysis

Principle: Spectroscopic techniques provide information about the molecular structure and functional groups.

Methodology:

  • NMR Spectroscopy:

    • Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • IR Spectroscopy:

    • Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

    • Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

    • Record the spectrum over the range of 4000-400 cm⁻¹.

  • Mass Spectrometry:

    • Introduce a small amount of the sample into the mass spectrometer via a suitable inlet system (e.g., direct insertion probe or GC/LC interface).

    • Acquire the mass spectrum using an appropriate ionization technique (e.g., EI or ESI).

Reactivity and Stability

  • Reactivity: The presence of two chlorine atoms on the quinoline ring, activated by the electron-withdrawing nitro group, makes 2,4-Dichloro-6-nitroquinoline a good substrate for nucleophilic aromatic substitution (SₙAr) reactions. The chlorine at the 4-position is generally more reactive towards nucleophiles than the one at the 2-position.

  • Stability: The compound is expected to be stable under standard laboratory conditions. However, it may be sensitive to strong nucleophiles, reducing agents, and high temperatures. It should be stored in a cool, dry, and dark place.

Conclusion

This technical guide has provided a detailed overview of the predicted and expected physicochemical properties of 2,4-Dichloro-6-nitroquinoline. While a lack of experimental data in the public domain necessitates a reliance on computational predictions and comparisons with analogous structures, the information presented herein offers a valuable foundation for researchers. The provided experimental protocols are intended to facilitate the validation of these predictions and contribute to a more complete understanding of this compound's behavior. As a versatile synthetic intermediate, a thorough characterization of 2,4-Dichloro-6-nitroquinoline is crucial for unlocking its full potential in the development of novel chemical entities.

References

  • Note: As no specific scientific literature detailing the experimental properties of 2,4-Dichloro-6-nitroquinoline was identified, this section provides references to general methodologies and d
  • ChemSynthesis. 5,8-dichloro-6-nitroquinoline.[Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

  • Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical Reviews, 71(6), 525-616.

  • U.S. Pharmacopeia. General Chapter <731> Loss on Drying.[Link]

  • OECD. (1995). Test Guideline 105: Water Solubility. OECD Publishing. [Link]

An In-Depth Technical Guide to the Structure Elucidation of 2,4-Dichloro-6-nitroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2,4-Dichloro-6-nitroquinoline is a substituted quinoline molecule of significant interest in medicinal chemistry and materials science, often serving as a crucial intermediate in the synthesis of more complex bioactive compounds and functional materials. The precise arrangement of its chloro and nitro substituents on the quinoline scaffold dictates its reactivity, physical properties, and biological activity. Therefore, unambiguous structure elucidation is a cornerstone for its application in any research and development setting.

This technical guide provides a comprehensive, multi-faceted strategy for the definitive structural characterization of 2,4-dichloro-6-nitroquinoline. We will move beyond simple data reporting to explore the causal logic behind the selection of analytical techniques, the interpretation of spectral data, and the integration of information to build an unassailable structural hypothesis. This document is intended for researchers, chemists, and drug development professionals who require a robust framework for characterizing complex heterocyclic compounds.

The Integrated Spectroscopic Approach: A Symphony of Data

The elucidation of a novel or synthesized molecule is rarely accomplished with a single technique. Instead, it relies on the synergistic interpretation of data from multiple analytical methods.[1][2] Each method provides a unique piece of the structural puzzle, and their combined insights lead to a confident assignment.[3] Our strategy for 2,4-dichloro-6-nitroquinoline integrates Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, culminating in the gold standard of X-ray crystallography for ultimate confirmation.[1]

cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic & Spectrometric Analysis cluster_confirmation Structure Confirmation Start Putative Synthesis Purify Purification (e.g., Crystallization) Start->Purify Sample Pure Analyte Purify->Sample MS Mass Spectrometry (MS) - Molecular Formula - Isotopic Pattern Sample->MS NMR NMR Spectroscopy (¹H, ¹³C, 2D) - Connectivity - Substitution Pattern Sample->NMR IR Infrared (IR) Spectroscopy - Functional Groups Sample->IR Proposal Proposed Structure MS->Proposal NMR->Proposal IR->Proposal XRay Single-Crystal X-ray Crystallography Proposal->XRay Final Confirmed Structure Proposal->Final If crystal is unobtainable XRay->Final

Caption: Integrated workflow for the structure elucidation of a novel chemical entity.

Mass Spectrometry (MS): Defining the Molecular Formula

The first step in any structure elucidation is to determine the molecular formula. High-resolution mass spectrometry (HRMS) is the ideal tool for this purpose.

For 2,4-dichloro-6-nitroquinoline (C₉H₄Cl₂N₂O₂), the expected molecular weight is approximately 242.97 g/mol .

Key Observables & Interpretation:

  • Molecular Ion Peak (M⁺): The mass spectrometer will detect the molecule's molecular ion. A key feature for chlorine-containing compounds is the isotopic pattern.[4] Chlorine has two abundant stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). For a molecule with two chlorine atoms, we expect to see a characteristic cluster of peaks:

    • M⁺: Containing two ³⁵Cl atoms.

    • [M+2]⁺: Containing one ³⁵Cl and one ³⁷Cl.

    • [M+4]⁺: Containing two ³⁷Cl atoms. The relative intensity ratio of these peaks will be approximately 9:6:1, providing definitive evidence for the presence of two chlorine atoms.

  • Fragmentation Pattern: Electron Impact (EI) ionization will cause the molecular ion to fragment. While complex, certain fragmentation patterns for nitroaromatic compounds are characteristic. A prominent fragmentation pathway involves the loss of the nitro group (NO₂), which corresponds to a loss of 46 Da.[5][6] Another potential fragmentation is the loss of a neutral NO radical (30 Da).[5][6]

Ion FragmentDescriptionExpected m/z
[C₉H₄³⁵Cl₂N₂O₂]⁺Molecular Ion (M⁺)~243
[C₉H₄³⁵Cl³⁷ClN₂O₂]⁺M+2 Isotope Peak~245
[C₉H₄³⁷Cl₂N₂O₂]⁺M+4 Isotope Peak~247
[C₉H₄Cl₂N]⁺Loss of NO₂~197
[C₉H₄Cl₂NO]⁺Loss of NO~213

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule.[3] For 2,4-dichloro-6-nitroquinoline, we are interested in the aromatic region of the ¹H and ¹³C NMR spectra to confirm the substitution pattern.

¹H NMR Spectroscopy:

The quinoline ring system has four protons. The electron-withdrawing effects of the two chlorine atoms and the nitro group will significantly shift the proton signals downfield.

  • Expected Chemical Shifts (δ): The aromatic protons are expected to resonate in the 7.5 - 9.0 ppm range.[7]

    • The proton at position 3 (H-3) will be a singlet, as its adjacent positions (2 and 4) are substituted.

    • The protons on the benzene ring (H-5, H-7, H-8) will form a more complex splitting pattern. The H-5 proton, being adjacent to the electron-withdrawing nitro group, is expected to be the most downfield of this set.

  • Coupling Constants (J): The coupling constants between the aromatic protons will help to assign their relative positions.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum will show nine distinct signals for the nine carbon atoms of the quinoline ring.

  • Expected Chemical Shifts (δ):

    • The carbons directly attached to the electronegative chlorine atoms (C-2 and C-4) will be significantly shifted downfield.[7]

    • The carbon attached to the nitro group (C-6) will also be downfield.

    • The remaining carbon signals will appear in the typical aromatic region (120-150 ppm).

Assignment Predicted ¹H NMR Chemical Shift (δ, ppm) Predicted ¹³C NMR Chemical Shift (δ, ppm)
C-2-152 - 155
C-3~7.6 (s)123 - 126
C-4-148 - 151
C-4a-128 - 131
C-5~8.7 (d)125 - 128
C-6-145 - 148
C-7~8.4 (dd)120 - 123
C-8~8.2 (d)130 - 133
C-8a-149 - 152
Note: These are predicted values based on substituent effects on the quinoline scaffold. Actual values may vary depending on the solvent and experimental conditions.[7][8]

Synthesis and Reactivity: Chemical Confirmation

The synthetic pathway used to create the molecule provides strong logical support for the proposed structure. A plausible synthesis of 2,4-dichloro-6-nitroquinoline could involve the cyclization of a substituted aniline precursor. For instance, a reaction analogous to the Combes quinoline synthesis, which involves the acid-catalyzed reaction of an aniline with a β-diketone, could be envisioned.[9] Starting with an appropriately substituted nitroaniline would logically lead to the 6-nitro position on the resulting quinoline ring.[9]

cluster_synthesis Plausible Synthetic Logic Start 4-Nitroaniline Derivative Intermediate Cyclized Intermediate (4-hydroxy-6-nitroquinoline) Start->Intermediate Acid-catalyzed Condensation Reagent Cyclizing Reagent (e.g., β-diketone analog) Reagent->Intermediate Product 2,4-Dichloro-6-nitroquinoline Intermediate->Product Chlorination Chlorination Chlorinating Agent (e.g., POCl₃) Chlorination->Product

Caption: A conceptual synthetic pathway supporting the proposed structure.

The Gold Standard: Single-Crystal X-ray Crystallography

While the combination of MS and NMR provides a very strong case for the structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof.[1][10][11] This technique determines the precise spatial arrangement of atoms in a crystalline solid by analyzing the diffraction pattern of X-rays passing through the crystal.[11]

Obtaining a high-quality single crystal suitable for diffraction is often the most challenging step. However, if successful, the resulting electron density map provides a three-dimensional model of the molecule, confirming the connectivity and substitution pattern with unparalleled accuracy.[10][11] The crystal structure of related quinoline derivatives has been successfully determined, demonstrating the feasibility of this approach.[12][13][14][15]

Experimental Protocols

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the purified 2,4-dichloro-6-nitroquinoline sample.

  • Dissolution: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Ensure the solvent choice does not have signals that overlap with key analyte peaks.

  • Homogenization: Gently vortex the tube to ensure the sample is fully dissolved and the solution is homogeneous.

  • Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

    • Acquire a ¹H NMR spectrum using a standard pulse program.

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Protocol 2: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Infusion: Introduce the sample into the mass spectrometer via direct infusion or through an LC system. Electrospray ionization (ESI) is a common soft ionization technique suitable for this type of molecule.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 100-500 amu). Ensure the instrument is calibrated to provide high mass accuracy.

  • Data Analysis: Determine the accurate mass of the molecular ion peak. Use the instrument's software to calculate the elemental composition and compare it with the theoretical formula (C₉H₄Cl₂N₂O₂). Analyze the isotopic distribution pattern to confirm the presence of two chlorine atoms.

Conclusion

The structural elucidation of 2,4-dichloro-6-nitroquinoline is a systematic process that relies on the logical integration of data from multiple, complementary analytical techniques. Mass spectrometry establishes the molecular formula and the presence of key elements through isotopic patterns. NMR spectroscopy then provides the detailed atomic connectivity and confirms the specific substitution pattern on the quinoline ring. This evidence, supported by sound synthetic logic, builds a robust structural assignment. For ultimate confirmation, single-crystal X-ray crystallography serves as the definitive arbiter. By following this integrated and self-validating workflow, researchers can proceed with confidence in the identity and purity of their material, a critical prerequisite for any subsequent application in drug discovery or materials science.

References

  • PrepChem. (n.d.). Preparation of 2,6-dichloro-4-nitroaniline. Retrieved from PrepChem.com. URL: [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from IIP Series. URL: [Link]

  • PubMed. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Retrieved from PubMed. URL: [Link]

  • Google Patents. (n.d.). US5068443A - Process for the manufacture of 2,6-dichloro-4-nitroaniline. Retrieved from Google Patents.
  • Google Patents. (n.d.). US4605767A - Process for the preparation of 2,6-dichloro-4-nitroaniline. Retrieved from Google Patents.
  • ResearchGate. (2017). Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. Retrieved from ResearchGate. URL: [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). Structural elucidation of compounds using different types of spectroscopic techniques. Retrieved from Journal of Chemical and Pharmaceutical Sciences. URL: [Link]

  • Eureka | Patsnap. (n.d.). 2, 3-dichloro-6-nitroaniline and preparation method thereof. Retrieved from Eureka | Patsnap. URL: [Link]

  • ResearchGate. (2016). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Retrieved from ResearchGate. URL: [Link]

  • NIH. (n.d.). 2,4-Dichloro-6-methoxyquinoline. Retrieved from NIH. URL: [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from Hyma Synthesis Pvt. Ltd. URL: [Link]

  • ResearchGate. (2016). (PDF) X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. Retrieved from ResearchGate. URL: [Link]

  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Retrieved from TSI Journals. URL: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from Chemistry LibreTexts. URL: [Link]

  • ResearchGate. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Retrieved from ResearchGate. URL: [Link]

  • UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Retrieved from UNCW Institutional Repository. URL: [Link]

  • MIT OpenCourseWare. (n.d.). Methods for the Elucidation of the Structure of Organic Compounds. Retrieved from MIT OpenCourseWare. URL: [Link]

  • Journal of the American Chemical Society. (2024). Confined Chiral Pd(II) Catalyst-Enabled Enantioselective Intramolecular Aminoalkylation of Alkenes: One-Step Construction of Chiral N-Fused Bicyclic Skeletons. Retrieved from Journal of the American Chemical Society. URL: [Link]

  • Scribd. (n.d.). Structural Elucidation. Retrieved from Scribd. URL: [Link]

  • YouTube. (2022). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane. Retrieved from YouTube. URL: [Link]

  • NIH. (2020). Protein X-ray Crystallography and Drug Discovery. Retrieved from NIH. URL: [Link]

  • Semantic Scholar. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. Retrieved from Semantic Scholar. URL: [Link]

  • eGyanKosh. (n.d.). UNIT 14 STRUCTURE ELUCIDATION BY INTEGRATED SPECTROSCOPIC METHODS. Retrieved from eGyanKosh. URL: [Link]

  • American Chemical Society. (2020). Chiral Phosphoric Acid-Catalyzed Asymmetric [4 + 2] Cycloadditions of Photogenerated o-Quinodimethanes with Vinylazaarenes. Retrieved from American Chemical Society. URL: [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from eGyanKosh. URL: [Link]

  • YouTube. (2023). x-ray crystallography & cocrystals of targets & ligands. Retrieved from YouTube. URL: [Link]

Sources

Technical Guide: Biological Activity & Medicinal Chemistry of 2,4-Dichloro-6-nitroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical specifications, chemical reactivity, and medicinal applications of 2,4-Dichloro-6-nitroquinoline , a critical electrophilic scaffold used in the synthesis of targeted anticancer agents (specifically BCL6 inhibitors) and antimicrobial quinoline derivatives.

Executive Summary & Compound Profile

2,4-Dichloro-6-nitroquinoline is a high-value heterocyclic intermediate. Unlike simple quinolines, the specific substitution pattern—chlorines at the activated 2- and 4-positions combined with a strong electron-withdrawing nitro group at the 6-position—creates a "push-pull" electronic system. This unique architecture makes it a versatile electrophile for Nucleophilic Aromatic Substitution (SNAr) , allowing medicinal chemists to regioselectively install pharmacophores.

Its primary biological relevance lies in its role as a precursor for BCL6 (B-cell lymphoma 6) inhibitors and kinase inhibitors , where the quinoline core serves as the structural anchor for binding to ATP-binding pockets or protein-protein interface domains.

Chemical Identity
PropertySpecification
CAS Number 408523-59-1 (Base core) / 113944-49-3 (3-carbonitrile derivative)
IUPAC Name 2,4-dichloro-6-nitroquinoline
Molecular Formula C₉H₄Cl₂N₂O₂
Molecular Weight 243.05 g/mol
Key Functional Groups C2-Cl (Imidoyl chloride), C4-Cl (Vinylogous imidoyl chloride), C6-NO₂ (Nitro)
Solubility Soluble in DMSO, DMF, CHCl₃; limited solubility in water.[1][2][3][4]

Chemical Reactivity & Mechanism of Action

Understanding the reactivity hierarchy of the three functional groups is essential for designing synthesis routes. The molecule does not act as a drug in its dichloro form (due to potential non-specific alkylation toxicity) but acts as a regioselective scaffold .

Regioselectivity of SNAr Reactions

The reactivity of the chlorine atoms is governed by the nitrogen atom in the quinoline ring and the electron-withdrawing nitro group.

  • C4-Position (Primary Reactive Site): The C4 chlorine is significantly more reactive towards nucleophiles (amines, thiols) than the C2 chlorine.[5] This is because the intermediate Meisenheimer complex formed upon attack at C4 is stabilized by resonance involving the protonated/complexed quinoline nitrogen (para-like conjugation).

  • C2-Position (Secondary Reactive Site): The C2 position is less reactive but can be displaced under forcing conditions or after the C4 position has been substituted.

  • C6-Nitro Group: Acts as an electronic activator, lowering the energy barrier for nucleophilic attack on the ring. Post-substitution, it is typically reduced to an amine (–NH₂) to attach solubilizing groups or additional binding motifs.

Visualization: Reactivity Logic Flow

ReactivityMap Core 2,4-Dichloro-6-nitroquinoline (Electrophilic Scaffold) C4_Sub C4-Substitution Product (Major Isomer) Core->C4_Sub Fast S_NAr (0-25°C) C2_Sub C2-Substitution Product (Minor/Forcing Conditions) Core->C2_Sub Slow S_NAr (>80°C) Nucleophile Nucleophile (R-NH2) Nucleophile->Core Attacks Electrophilic Centers Reduction 6-Amino Derivative (Drug Precursor) C4_Sub->Reduction H2/Pd or Fe/AcOH

Figure 1: Reactivity hierarchy demonstrating the regioselective preference for C4 substitution, enabling the sequential construction of complex drugs.

Biological Applications & Therapeutic Areas

Anticancer Activity: BCL6 Inhibition

The most significant application of the 2,4-dichloro-6-nitroquinoline scaffold is in the development of inhibitors for BCL6 (B-cell lymphoma 6) . BCL6 is a transcriptional repressor frequently deregulated in Diffuse Large B-Cell Lymphoma (DLBCL).

  • Mechanism: Derivatives synthesized from this core bind to the BTB domain of BCL6.[6] The quinoline ring mimics the interaction of corepressor proteins (like SMRT or NCoR), effectively blocking the protein-protein interaction required for BCL6's oncogenic activity.

  • Key Derivative: Ethyl 2,4-dichloro-6-nitroquinoline-3-carboxylate is a specific intermediate cited in patent literature for synthesizing BCL6 degraders.

  • Pathway: The scaffold is often hydrolyzed to the 2-oxo (quinolone) form or substituted with bulky amines to fill the BCL6 hydrophobic groove.

Antimicrobial & Antifungal Potential

While less common than in cancer research, the 6-nitroquinoline core shares structural homology with Nitroxoline (8-hydroxy-5-nitroquinoline), a urinary tract antibiotic.

  • Activity: 2,4-Disubstituted derivatives have shown efficacy against S. aureus (including MRSA) and C. albicans.

  • Mode of Action: These derivatives often act as DNA intercalators or gyrase inhibitors, preventing bacterial replication. The 6-nitro group is crucial here; reduction to the amino group often diminishes antimicrobial potency unless acylated.

Experimental Protocols

Protocol A: Regioselective C4-Amination (General SNAr)

Use this protocol to install the primary pharmacophore at the C4 position while leaving the C2-Cl intact for further modification.

Reagents:

  • 2,4-Dichloro-6-nitroquinoline (1.0 eq)[7][8]

  • Target Amine (e.g., aniline derivative) (1.1 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Solvent: Isopropanol (IPA) or Acetonitrile (MeCN)

Method:

  • Dissolution: Dissolve 1.0 eq of 2,4-dichloro-6-nitroquinoline in IPA (0.1 M concentration). Ensure the solution is clear (yellowish).

  • Addition: Add 1.5 eq of TEA, followed by the slow addition of 1.1 eq of the amine at 0°C .

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT). Monitor via TLC (Hexane:EtOAc 7:3). The C4-substituted product usually appears as a more polar spot.

    • Note: Heating (>50°C) may lead to double substitution (C2 and C4).

  • Workup: Pour the reaction mixture into ice-cold water. The product typically precipitates. Filter, wash with cold water, and dry.

  • Validation: 1H NMR should show a shift in the C3 proton signal, confirming substitution.

Protocol B: Hydrolysis to 2-Oxo-Quinoline (BCL6 Precursor)

Based on patent methodologies for BCL6 inhibitor synthesis.

Reagents:

  • Ethyl 2,4-dichloro-6-nitroquinoline-3-carboxylate

  • Sodium Acetate (NaOAc)[4]

  • Glacial Acetic Acid (AcOH)

Method:

  • Suspend the quinoline substrate and NaOAc (1.1 eq) in glacial AcOH.

  • Heat the mixture to 120°C for 10–12 hours.

  • The reaction hydrolyzes the chlorines (typically yielding the 4-hydroxy-2-quinolone tautomer).

  • Quench with water; filter the yellow precipitate.

Synthesis Pathway Visualization

The following diagram illustrates the divergence in synthesis depending on the desired therapeutic outcome (Kinase/BCL6 Inhibitor vs. Antimicrobial).

SynthesisPath Start 2,4-Dichloro-6-nitroquinoline PathA Path A: BCL6 Inhibitors (Lymphoma) Start->PathA Hydrolysis Route PathB Path B: Antimicrobial Agents (MRSA/Fungal) Start->PathB Substitution Route StepA1 Hydrolysis / Cyclization (AcOH, 120°C) PathA->StepA1 StepB1 C4-Amination (S_NAr, 0°C) PathB->StepB1 StepA2 BTB Domain Binder (Corepressor Mimic) StepA1->StepA2 StepB2 C2-Functionalization (S_NAr, Reflux) StepB1->StepB2

Figure 2: Divergent synthetic pathways utilizing the 2,4-dichloro-6-nitroquinoline scaffold for different therapeutic endpoints.

References

  • Boehringer Ingelheim International GmbH. (2018). 2-Quinolone derived inhibitors of BCL6. WO2018215798A1. Retrieved from .

  • Cardenas, M. G., et al. (2016).[4] Rationale for targeting BCL6 in diffuse large B cell lymphoma.[4] Journal of Clinical Investigation, 126(9), 3351-3362. Retrieved from .

  • Musso, D. L., et al. (2003). Synthesis and antibacterial activity of some 4-amino-2-methyl-6-nitroquinolines. Journal of Medicinal Chemistry.
  • Synblock Chemical Data. (2024). 2,4-Dichloro-6-nitroquinoline-3-carbonitrile CAS 113944-49-3 Data Sheet.[1][2] Retrieved from .

  • BenchChem. (2024). Reactivity Face-Off: 2,4-dichloro-7-nitroquinazoline vs. 2,4-dichloroquinazoline. (Comparative reactivity analysis relevant to nitro-halo-heterocycles). Retrieved from .

Sources

An In-Depth Technical Guide to the Synthesis and Application of 2,4-Dichloro-6-nitroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone of medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2][3][4] Among the vast library of quinoline-based intermediates, 2,4-dichloro-6-nitroquinoline stands out as a highly versatile and reactive building block for the synthesis of novel drug candidates. The strategic placement of two distinct chlorine atoms, activated by a powerful electron-withdrawing nitro group, allows for sequential and regioselective functionalization. This guide provides a comprehensive technical overview of the synthesis, reactivity, and derivatization of the 2,4-dichloro-6-nitroquinoline core, with a focus on its application in the development of targeted therapeutics, particularly protein kinase inhibitors.[5][6] We will explore the causality behind synthetic strategies, provide detailed experimental protocols, and discuss the structure-activity relationships that drive the design of potent and selective bioactive molecules.

The Strategic Importance of the 2,4-Dichloro-6-nitroquinoline Core

The utility of 2,4-dichloro-6-nitroquinoline in drug discovery is rooted in its distinct chemical features:

  • The Quinoline Nucleus: A privileged scaffold that is well-tolerated biologically and capable of forming critical interactions with various enzyme targets.[3][4]

  • Differentiated Reactive Sites: The chlorine atoms at the C2 and C4 positions exhibit different reactivity profiles, enabling selective and sequential nucleophilic aromatic substitution (SNAr). This allows for the controlled, stepwise introduction of different functional groups.

  • Electronic Activation: The potent electron-withdrawing nitro group at the C6 position significantly enhances the electrophilicity of the quinoline ring system. This activation facilitates nucleophilic attack, particularly at the C4 position, allowing reactions to proceed under milder conditions than with non-activated analogues.[7]

This combination of features makes the molecule an ideal starting point for creating large, diverse libraries of compounds for high-throughput screening and lead optimization.

Synthesis of the Core Scaffold

The synthesis of 2,4-dichloro-6-nitroquinoline is a multi-step process that begins with a suitable aniline precursor and culminates in a key chlorination step. The following pathway is a logical and field-proven approach derived from established heterocyclic chemistry principles.[8][9]

Proposed Synthetic Workflow

The pathway involves the cyclization of a p-nitroaniline derivative to form the quinolinone core, followed by chlorination to yield the target compound.

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Chlorination A p-Nitroaniline C 4-Hydroxy-6-nitroquinolin-2(1H)-one A->C High Temp. (e.g., Dowtherm A) B Diethyl Malonate B->C D 2,4-Dichloro-6-nitroquinoline C->D Reflux in POCl₃ (Phosphorus Oxychloride)

Caption: Proposed synthetic pathway for 2,4-dichloro-6-nitroquinoline.

Protocol 1: Synthesis of 4-Hydroxy-6-nitroquinolin-2(1H)-one (Intermediate C)

This protocol utilizes a thermal cyclization reaction, a robust method for forming the quinoline core.

  • Rationale: The reaction between an aniline and diethyl malonate at high temperature is a classic method for constructing the 4-hydroxy-2-quinolone scaffold. The high temperature is necessary to drive the initial condensation and subsequent intramolecular cyclization.

  • Reagents & Equipment:

    • p-Nitroaniline (1.0 eq)

    • Diethyl malonate (1.5 eq)

    • High-boiling solvent (e.g., Dowtherm A or Diphenyl ether)

    • High-temperature reaction vessel with reflux condenser and mechanical stirrer

    • Heating mantle with temperature controller

  • Procedure:

    • Combine p-nitroaniline and the high-boiling solvent in the reaction vessel.

    • Begin vigorous stirring and heat the mixture to approximately 180°C.

    • Slowly add diethyl malonate to the heated mixture over 30 minutes.

    • Increase the temperature to reflux (approx. 250-260°C) and maintain for 2-3 hours. Monitor the reaction progress by TLC.

    • Allow the reaction mixture to cool to below 100°C.

    • Carefully add hexane or petroleum ether to precipitate the product.

    • Stir the resulting slurry for 1 hour at room temperature.

    • Filter the solid product, wash thoroughly with hexane, and dry under vacuum.

  • Self-Validation (Characterization): The product should be characterized by ¹H NMR to confirm the aromatic proton signals and the absence of ethyl peaks from the starting material. Mass spectrometry should confirm the expected molecular weight.

Protocol 2: Synthesis of 2,4-Dichloro-6-nitroquinoline (Target Compound D)

This step converts the hydroxyl/oxo groups of the quinolinone into the highly reactive chloro groups.

  • Rationale: Phosphorus oxychloride (POCl₃) is the reagent of choice for converting hydroxy-substituted nitrogen heterocycles (like quinolones and quinazolinones) into their chloro-derivatives. It acts as both a reagent and a solvent. A catalytic amount of a tertiary amine (like N,N-dimethylaniline) can be added to accelerate the reaction.

  • Reagents & Equipment:

    • 4-Hydroxy-6-nitroquinolin-2(1H)-one (1.0 eq)

    • Phosphorus oxychloride (POCl₃) (10-15 eq, serving as solvent)

    • Round-bottom flask with reflux condenser

    • Stir bar and heating mantle

  • Procedure:

    • Carefully add 4-hydroxy-6-nitroquinolin-2(1H)-one to an excess of phosphorus oxychloride in a round-bottom flask.

    • Stir the mixture and heat to reflux (approx. 105-110°C) for 4-6 hours. The mixture should become a clear solution.

    • After the reaction is complete (monitored by TLC), allow the mixture to cool to room temperature.

    • Slowly and cautiously pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood. This is a highly exothermic and hazardous step that quenches the excess POCl₃.

    • A precipitate will form. Continue stirring until all the ice has melted.

    • Filter the solid product, wash extensively with cold water until the filtrate is neutral, and dry under vacuum.

  • Self-Validation (Characterization): The final product can be verified by ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the OH/NH protons and the appearance of a characteristic isotopic pattern for two chlorine atoms in the mass spectrum are key indicators of success.

Regioselective Derivatization: A Tale of Two Chlorines

The synthetic power of 2,4-dichloro-6-nitroquinoline lies in the differential reactivity of the C4 and C2 chlorine atoms. Nucleophilic attack occurs preferentially at the C4 position.

Causality of Regioselectivity: The greater reactivity at C4 is a result of superior stabilization of the negative charge in the Meisenheimer intermediate (the transition state of the SNAr reaction). When a nucleophile attacks the C4 position, the negative charge can be delocalized onto the ring nitrogen, which is a highly effective electron sink. Attack at C2 does not allow for this direct resonance stabilization by the ring nitrogen. While the C6-nitro group activates both positions, the inherent electronic properties of the pyridine ring dictate the C4 > C2 selectivity.[7][10][11]

Table 1: Comparison of Reactivity at C2 vs. C4 Positions

FeatureC4 PositionC2 PositionRationale
Relative Reactivity HighLowThe Meisenheimer intermediate formed from C4 attack is better stabilized by resonance involving the ring nitrogen.
Typical Conditions Room temp. to moderate heat (e.g., 80°C)Higher temperatures, often requiring microwave irradiation or stronger bases.A higher energy barrier must be overcome for substitution at C2.[8][11]
Common Nucleophiles Primary/secondary amines, anilines, thiols, alkoxides.Often requires more reactive nucleophiles or harsher conditions.The high electrophilicity at C4 allows reaction with a wider range of nucleophiles.
Workflow for Sequential Derivatization

This differential reactivity allows for a logical, two-step functionalization of the core scaffold.

G A 2,4-Dichloro-6-nitroquinoline B Step 1: C4 Substitution A->B Nucleophile 1 Mild Conditions C 2-Chloro-4-(nucleophile_1)-6-nitroquinoline B->C D Step 2: C2 Substitution C->D Nucleophile 2 Forcing Conditions E 2-(Nucleophile_2)-4-(nucleophile_1)-6-nitroquinoline D->E

Caption: Logical workflow for the sequential substitution of 2,4-dichloro-6-nitroquinoline.

Protocol 3: Regioselective C4-Amination

This protocol describes the synthesis of a 4-anilino-2-chloro-6-nitroquinoline, a common precursor for kinase inhibitors.

  • Rationale: This SNAr reaction proceeds under mild conditions due to the high reactivity of the C4 position. An alcohol like isopropanol is a suitable solvent, and a base may not be necessary, as the aniline is a sufficiently strong nucleophile.

  • Reagents & Equipment:

    • 2,4-Dichloro-6-nitroquinoline (1.0 eq)

    • Substituted Aniline (1.1 eq)

    • Isopropanol or Ethanol

    • Round-bottom flask with reflux condenser

  • Procedure:

    • Dissolve 2,4-dichloro-6-nitroquinoline in isopropanol in the reaction flask.

    • Add the substituted aniline to the solution.

    • Heat the mixture to reflux (approx. 80°C) for 2-4 hours, monitoring by TLC.

    • Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.

    • If precipitation occurs, filter the solid, wash with cold isopropanol, and dry.

    • If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient).

  • Self-Validation (Characterization): Successful C4 substitution is confirmed by ¹H NMR, observing the appearance of new aromatic and N-H signals from the aniline moiety. High-resolution mass spectrometry should confirm the exact mass of the mono-substituted product.

Applications in Drug Discovery: Targeting Protein Kinases

Quinoline derivatives are exceptionally prominent as protein kinase inhibitors.[5][12] Many approved drugs, such as Lapatinib and Bosutinib, feature a 4-anilino-quinoline or quinazoline core. This scaffold acts as a "hinge-binder," mimicking the adenine portion of ATP to occupy the enzyme's active site.

Mechanism of Kinase Inhibition

The 4-anilino-6-nitroquinoline derivatives function primarily as ATP-competitive inhibitors.

G cluster_0 Kinase ATP Binding Site kinase Hinge Region Gatekeeper Residue Catalytic Pocket inhibitor 4-Anilino-Quinoline Derivative inhibitor->kinase:f0 H-Bonds from Quinoline N1 & C4-NH Group atp ATP atp->kinase Competitive Binding

Sources

An In-Depth Technical Guide to the Safe Handling of 2,4-Dichloro-6-nitroquinoline for Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 2,4-dichloro-6-nitroquinoline, a key intermediate in contemporary drug discovery and organic synthesis. Designed for researchers, chemists, and drug development professionals, this document synthesizes critical safety data, outlines detailed handling and emergency protocols, and explains the chemical rationale behind these recommendations to ensure a self-validating system of laboratory safety.

Understanding the Compound: A Chemist's Perspective on 2,4-Dichloro-6-nitroquinoline

2,4-Dichloro-6-nitroquinoline is a highly reactive heterocyclic compound. Its chemical architecture, featuring two labile chlorine atoms and a strongly electron-withdrawing nitro group, makes it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. This reactivity is precisely why it is a valuable building block in the synthesis of complex molecular scaffolds for drug candidates. However, the very features that make it synthetically useful also necessitate stringent safety and handling measures.

Key Structural Features and Reactivity:

  • Electrophilic Aromatic Ring: The quinoline core, further activated by the nitro group, is electron-deficient. This makes the carbon atoms attached to the chlorine atoms highly electrophilic and susceptible to attack by a wide range of nucleophiles.

  • Leaving Groups: The two chlorine atoms are excellent leaving groups, facilitating rapid displacement reactions.

  • Potential Hazards: The presence of the nitro group suggests potential genotoxicity, and the chlorinated aromatic structure raises concerns about persistence and potential for forming hazardous byproducts.

Hazard Assessment: A Data-Driven Approach

While specific toxicological data for 2,4-dichloro-6-nitroquinoline is not extensively available, a robust hazard assessment can be constructed by examining structurally related compounds. This structure-activity relationship (SAR) analysis is a cornerstone of chemical safety evaluation.

Hazard Category Assessment Based on Structural Analogs Primary Concerns
Acute Toxicity (Oral, Dermal) Moderate toxicity is anticipated. For example, 2,4-dichloronitrobenzene has an oral LD50 of 387 mg/kg in rats.[1]Ingestion and skin absorption could lead to systemic toxicity.
Skin/Eye Irritation Expected to be a skin and eye irritant. Dichlorophenols are known to cause burns.Direct contact can cause chemical burns and severe eye damage.
Sensitization May act as a skin sensitizer. 2,4-dichloronitrobenzene is considered a weak skin sensitizer.[1]Repeated exposure could lead to allergic contact dermatitis.
Genotoxicity/Mutagenicity High suspicion of genotoxicity. Nitroaromatic compounds are a well-known class of mutagens, often testing positive in the Ames test.[2][3]Potential to cause DNA damage, which is a precursor to carcinogenicity.
Carcinogenicity Suspected carcinogen. The International Agency for Research on Cancer (IARC) classifies some related compounds, like 2,4-D, as "possibly carcinogenic to humans" (Group 2B).[4][5]Long-term or repeated exposure could increase cancer risk.
Reactivity Hazards Stable under normal conditions but highly reactive with nucleophiles. Thermal decomposition may produce toxic gases such as nitrogen oxides and hydrogen chloride.Incompatible with strong bases, oxidizing agents, and reducing agents. Avoid high temperatures.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is mandatory when handling 2,4-dichloro-6-nitroquinoline. The following diagram illustrates the required PPE ensemble.

PPE_Workflow cluster_ppe Standard Laboratory Attire cluster_handling Handling 2,4-Dichloro-6-nitroquinoline labcoat Flame-Resistant Lab Coat gloves Double-Gloved Nitrile Gloves closed_shoes Closed-Toe Shoes goggles Chemical Splash Goggles gloves->goggles fume_hood Certified Chemical Fume Hood goggles->fume_hood

Caption: Mandatory PPE for handling 2,4-dichloro-6-nitroquinoline.

Causality Behind PPE Choices:

  • Double Gloving: Provides an extra barrier against this potentially skin-absorbable and sensitizing compound. Should the outer glove be compromised, the inner glove offers temporary protection while the outer is removed and replaced.

  • Chemical Splash Goggles: Protects against accidental splashes to the eyes, which can cause severe irritation or burns.

  • Flame-Resistant Lab Coat: Offers protection against splashes and potential ignition sources.

  • Chemical Fume Hood: Essential for preventing inhalation of dust or vapors, which is a primary route of exposure.

Experimental Protocols: A Self-Validating Workflow

The following protocols are designed to minimize exposure and ensure safe handling during common laboratory procedures involving 2,4-dichloro-6-nitroquinoline.

Weighing and Dispensing

Objective: To accurately weigh the solid compound while minimizing the risk of inhalation and skin contact.

Methodology:

  • Preparation: Don all required PPE. Ensure the chemical fume hood is functioning correctly. Place a weigh boat on an analytical balance inside the fume hood.

  • Dispensing: Carefully open the container of 2,4-dichloro-6-nitroquinoline inside the fume hood. Use a clean, dedicated spatula to transfer the desired amount of solid to the weigh boat.

  • Tare and Weigh: Close the container immediately after dispensing. Record the weight.

  • Cleanup: Gently wipe the spatula and any contaminated surfaces with a solvent-moistened cloth (e.g., ethanol or isopropanol) inside the fume hood. Dispose of the cloth as hazardous waste.

Setting up a Nucleophilic Aromatic Substitution Reaction

Objective: To safely perform a reaction with a nucleophile, a common application of this compound.

Methodology:

  • Glassware Preparation: Ensure all glassware is clean, dry, and free of cracks. Assemble the reaction apparatus (e.g., round-bottom flask, condenser, stir bar) inside the fume hood.

  • Reagent Addition (Solid): Add the weighed 2,4-dichloro-6-nitroquinoline to the reaction flask.

  • Solvent and Reagent Addition (Liquid): Add the reaction solvent and any liquid reagents via a syringe or dropping funnel.

  • Nucleophile Addition: If the nucleophile is a solid, add it at this stage. If it is a liquid, add it slowly via a syringe or dropping funnel. Be mindful of any potential exothermic reactions.

  • Reaction Monitoring: Heat and stir the reaction as required by the specific protocol. Monitor the reaction's progress using appropriate analytical techniques (e.g., TLC, LC-MS).

  • Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature before proceeding with the work-up. All extraction, washing, and purification steps (e.g., column chromatography) must be performed in the fume hood.

Reaction_Workflow start Start ppe Don PPE start->ppe weigh Weigh Compound in Fume Hood ppe->weigh setup Set up Reaction Apparatus in Fume Hood weigh->setup add_reagents Add Reagents and Solvents setup->add_reagents run_reaction Run and Monitor Reaction add_reagents->run_reaction workup Reaction Work-up and Purification run_reaction->workup waste Dispose of Waste workup->waste end End waste->end Emergency_Response cluster_actions Immediate Actions exposure Exposure Event skin Skin Contact exposure->skin eye Eye Contact exposure->eye inhalation Inhalation exposure->inhalation ingestion Ingestion exposure->ingestion spill Spill exposure->spill flush_skin Flush with water for 15+ min Remove contaminated clothing skin->flush_skin flush_eye Flush with water for 15+ min eye->flush_eye fresh_air Move to fresh air inhalation->fresh_air rinse_mouth Rinse mouth, do not induce vomiting ingestion->rinse_mouth contain_spill Evacuate and contain spill spill->contain_spill medical Seek Immediate Medical Attention flush_skin->medical flush_eye->medical fresh_air->medical rinse_mouth->medical waste_disposal Proper Waste Disposal contain_spill->waste_disposal

Caption: Decision tree for emergency response to an exposure or spill.

Storage and Waste Disposal

Proper Storage:

  • Store 2,4-dichloro-6-nitroquinoline in a tightly sealed, clearly labeled container.

  • Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases, oxidizing agents, and reducing agents.

  • Store in a locked cabinet or other secure location to restrict access.

Waste Disposal:

  • All waste materials, including contaminated consumables (gloves, paper towels), reaction residues, and excess reagent, must be collected in a designated hazardous waste container.

  • The waste container must be properly labeled with the chemical name and associated hazards.

  • Follow all institutional and local regulations for the disposal of hazardous chemical waste. Do not dispose of this chemical down the drain.

Conclusion: A Culture of Safety

The safe handling of reactive chemical intermediates like 2,4-dichloro-6-nitroquinoline is paramount in a research and development setting. By understanding the inherent chemical properties and potential hazards, adhering to rigorous handling protocols, and being prepared for emergencies, researchers can mitigate the risks associated with this valuable synthetic building block. This guide provides the foundational knowledge to foster a self-validating system of safety, ensuring the well-being of laboratory personnel and the integrity of the research.

References

  • Benzene, 2,4-dichloro-1-nitro- (2,4-dichloronitrobenzene) - Evaluation statement - 30 June 2022. Available at: [Link]

  • 2,4-Dichlorophenoxyacetic Acid (2,4-D) | ToxFAQs™ | ATSDR - CDC. Available at: [Link]

  • Popular Weed Killer 2,4-D and Lice Treatment Lindane Classified as Carcinogens - Beyond Pesticides Daily News Blog. Available at: [Link]

  • In vitro evaluation of the selective cytotoxicity and genotoxicity of three synthetic ortho-nitrobenzyl derivatives in human cancer cell lines, with and without metabolic activation - PubMed. Available at: [Link]

  • In Vitro Cytotoxicity Evaluation of Plastoquinone Analogues against Colorectal and Breast Cancers along with In Silico Insights - MDPI. Available at: [Link]

  • Chemical characterisation of a new estuarine pollutant (2,4-Dichloro-6-Nitrophenol) and assessment of the acute toxicity of its quinoid form for Artemia salina - Usiena air. Available at: [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. Available at: [Link]

  • Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism - PubMed. Available at: [Link]

  • Potent mutagenicity in the Ames test of 2-cyano-4-nitroaniline and 2,6-dicyano-4-nitroaniline, components of disperse dyes - PubMed. Available at: [Link]

  • Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline - ResearchGate. Available at: [Link]

  • Quinolines: Human health tier II assessment. Available at: [Link]

  • Genotoxicity of the organochlorine pesticides 1,1-dichloro-2,2- bis(p-chlorophenyl)ethylene (DDE) and hexachlorobenzene (HCB) in cultured human lymphocytes - PubMed. Available at: [Link]

  • Synthesis of quinolines - Organic Chemistry Portal. Available at: [Link]

  • Eco- and genotoxicological assessments of two reactive textile dyes - PubMed. Available at: [Link]

  • Ames test - Wikipedia. Available at: [Link]

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solubility of 2,4-Dichloro-6-nitroquinoline in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Solubility of 2,4-Dichloro-6-nitroquinoline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. 2,4-Dichloro-6-nitroquinoline is a key intermediate in the synthesis of various biologically active compounds.[1] Understanding its solubility profile in a range of organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation development. While specific quantitative solubility data for 2,4-dichloro-6-nitroquinoline is not extensively documented in publicly available literature, this guide provides a comprehensive framework for its determination. We will explore the theoretical underpinnings of its solubility based on its molecular structure and delineate a rigorous, step-by-step experimental protocol for accurate solubility measurement. This document is intended to empower researchers to generate reliable and reproducible solubility data, thereby accelerating drug discovery and development pipelines.

Introduction: The Significance of Solubility in Drug Development

In the realm of pharmaceutical sciences, the adage "a drug must be in solution to be absorbed" holds profound truth. The solubility of a compound dictates its dissolution rate, which in turn influences its absorption and, ultimately, its bioavailability. For a synthetic intermediate like 2,4-dichloro-6-nitroquinoline, solubility data is crucial for:

  • Reaction Kinetics: Ensuring that reactants are in the same phase for optimal reaction rates and yields.

  • Purification: Selecting appropriate solvents for crystallization and chromatography.

  • Formulation: Developing suitable delivery systems for preclinical and clinical studies.

Given the importance of this parameter, the lack of readily available data for 2,4-dichloro-6-nitroquinoline necessitates a robust and standardized methodology for its determination.

Theoretical Framework: Predicting the Solubility of 2,4-Dichloro-6-nitroquinoline

The solubility of a solute in a solvent is governed by a combination of factors, including the polarity of both the solute and the solvent, temperature, pressure, and the molecular size of the solute.[2][3] The principle of "like dissolves like" provides a foundational understanding of solubility.

The molecular structure of 2,4-dichloro-6-nitroquinoline, with its quinoline core, two chlorine atoms, and a nitro group, suggests a molecule of moderate polarity. The presence of the halogen and nitro substituents makes it more polar than the parent quinoline molecule. Quinoline itself is soluble in many organic solvents such as alcohol, ether, and benzene.[4]

Based on its structure, we can anticipate the following solubility profile for 2,4-dichloro-6-nitroquinoline:

  • High Solubility: In polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), which can effectively solvate the polar regions of the molecule.

  • Moderate Solubility: In chlorinated solvents like dichloromethane and chloroform, as well as in moderately polar solvents like ethyl acetate and acetone.

  • Lower Solubility: In less polar solvents such as toluene and diethyl ether.

  • Poor Solubility: In non-polar aliphatic hydrocarbons like hexane and cyclohexane.

  • Very Low Solubility: In water, due to the predominantly non-polar aromatic structure.

It is important to note that these are qualitative predictions. For quantitative data, experimental determination is essential.

Experimental Protocol for Determining the Solubility of 2,4-Dichloro-6-nitroquinoline

The following protocol describes the isothermal equilibrium method, a reliable technique for determining the solubility of a solid compound in a liquid solvent.

Materials and Equipment
  • 2,4-Dichloro-6-nitroquinoline (high purity)

  • A range of organic solvents (analytical grade or higher)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of 2,4-dichloro-6-nitroquinoline and add it to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

    • Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the dissolution process has reached equilibrium. The system should be continuously agitated to facilitate dissolution.

  • Phase Separation:

    • After equilibration, remove the vials and allow the undissolved solid to settle.

    • To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed (e.g., 10,000 rpm) for a specified time (e.g., 15 minutes).

  • Sample Preparation for Analysis:

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • Immediately filter the aliquot through a syringe filter to remove any remaining solid particles.

    • Accurately dilute the filtered solution with a suitable solvent (often the same solvent used for dissolution or the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical method.

  • Quantitative Analysis:

    • Analyze the diluted samples using a validated HPLC method to determine the concentration of 2,4-dichloro-6-nitroquinoline.

    • Prepare a calibration curve using standard solutions of known concentrations of 2,4-dichloro-6-nitroquinoline.

    • Calculate the solubility of the compound in each solvent based on the concentration of the saturated solution, taking into account the dilution factor.

Data Presentation

The experimentally determined solubility data should be presented in a clear and organized manner.

Table 1: Solubility of 2,4-Dichloro-6-nitroquinoline in Various Organic Solvents at 25 °C

Organic SolventDielectric ConstantSolubility (mg/mL)Solubility (mol/L)
Dimethylformamide (DMF)36.7
Dimethyl sulfoxide (DMSO)46.7
Acetone20.7
Ethyl Acetate6.0
Dichloromethane9.1
Chloroform4.8
Toluene2.4
Methanol32.7
Ethanol24.6
Hexane1.9

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibrate Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_vials 1. Add excess solute to solvent in vials seal_vials 2. Seal vials prep_vials->seal_vials equilibrate 3. Equilibrate at constant temperature (24-48h) seal_vials->equilibrate centrifuge 4. Centrifuge to separate solid equilibrate->centrifuge sample 5. Withdraw and filter supernatant centrifuge->sample dilute 6. Dilute sample sample->dilute analyze 7. Analyze by HPLC dilute->analyze calculate 8. Calculate solubility analyze->calculate

Figure 1: Workflow for the experimental determination of the solubility of 2,4-Dichloro-6-nitroquinoline.

Conclusion

While specific solubility data for 2,4-dichloro-6-nitroquinoline remains to be extensively published, this guide provides the necessary theoretical and practical framework for its determination. By understanding the underlying principles of solubility and adhering to a rigorous experimental protocol, researchers can generate the high-quality data required to advance their research and development efforts. The provided methodology ensures a self-validating system for producing reliable and reproducible results, which are indispensable for informed decision-making in the synthesis, purification, and formulation of novel therapeutic agents.

References

  • Novelty Journals. (2022, June 20). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. [Link][4]

  • StatPearls - NCBI Bookshelf. (n.d.). Biochemistry, Dissolution and Solubility. [Link][3]

  • Google Patents. (n.d.). CN100345831C - Prepn process of high purity 2, 6-dichloro quinoxaline. [1]

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An In-depth Technical Guide to 2,4-Dichloro-6-nitroquinoline: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4-dichloro-6-nitroquinoline, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. While specific experimental data for this exact molecule remains elusive in publicly accessible literature, this guide synthesizes information from closely related analogs and established synthetic methodologies to provide a robust framework for its preparation, characterization, and safe handling. This document is intended to serve as a foundational resource for researchers embarking on studies involving this and similar quinoline scaffolds.

Introduction

Quinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of many natural products and synthetic molecules with diverse biological activities. The introduction of chloro and nitro functionalities onto the quinoline ring system can significantly modulate its electronic properties and reactivity, making such derivatives valuable intermediates in the synthesis of more complex molecular architectures. Specifically, the dichloro-nitro-substituted quinoline framework is a key pharmacophore in a variety of therapeutic agents, exhibiting activities ranging from anticancer to antimicrobial.[1][2] This guide focuses on the 2,4-dichloro-6-nitro derivative, providing insights into its chemical properties, potential synthetic routes, and expected analytical characteristics.

Molecular Profile

Molecular Formula: C₉H₄Cl₂N₂O₂

Molecular Weight: 243.05 g/mol

Chemical Structure:

Caption: 2D structure of 2,4-dichloro-6-nitroquinoline.

Physicochemical Properties (Predicted)
PropertyValueSource
XLogP33.5
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count3
Rotatable Bond Count1
Exact Mass241.96498
Monoisotopic Mass241.96498
Topological Polar Surface Area58.7 Ų
Heavy Atom Count15

Synthesis Strategies

A plausible synthetic approach could involve a multi-step sequence starting from a suitably substituted aniline derivative. One potential pathway is outlined below, drawing parallels from the synthesis of the analogous 4,7-dichloro-6-nitroquinazoline.[5][6]

SynthesisWorkflow cluster_start Starting Material cluster_step1 Step 1: Combes-type reaction cluster_step2 Step 2: Chlorination Start 4-Chloro-2-nitroaniline Step1_reagents Diethyl malonate (or similar 1,3-dicarbonyl) Start->Step1_reagents Reaction Step1_product 4-Hydroxy-6-nitro-2-quinolone Step1_reagents->Step1_product Step2_reagents POCl₃ or SOCl₂ Step1_product->Step2_reagents Reaction Step2_product 2,4-Dichloro-6-nitroquinoline Step2_reagents->Step2_product

Caption: Proposed synthetic workflow for 2,4-dichloro-6-nitroquinoline.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of 4-Hydroxy-6-nitro-2-quinolone

  • To a stirred solution of 4-chloro-2-nitroaniline in a high-boiling point solvent (e.g., diphenyl ether), add diethyl malonate.

  • Heat the reaction mixture to reflux (approximately 250-260 °C) for 2-3 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature, which should induce precipitation of the product.

  • Filter the solid, wash with a suitable solvent (e.g., ethanol or hexane) to remove impurities, and dry under vacuum.

Causality: The Combes synthesis and its variations rely on the acid-catalyzed condensation of an aniline with a β-dicarbonyl compound, followed by thermal cyclization to form the quinoline ring. The choice of a high-boiling solvent is crucial to achieve the necessary temperature for the cyclization step.

Step 2: Synthesis of 2,4-Dichloro-6-nitroquinoline

  • Carefully add 4-hydroxy-6-nitro-2-quinolone to an excess of phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) with catalytic N,N-dimethylformamide (DMF).

  • Heat the mixture to reflux for 4-6 hours. The reaction should be performed in a well-ventilated fume hood due to the evolution of HCl gas.

  • After cooling to room temperature, slowly and cautiously pour the reaction mixture onto crushed ice to quench the excess chlorinating agent.

  • The resulting precipitate is the crude 2,4-dichloro-6-nitroquinoline. Filter the solid, wash thoroughly with cold water until the filtrate is neutral, and then with a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or acetone) to obtain the purified product.

Causality: The hydroxyl groups of the quinolone tautomer are converted to chloro groups by reaction with a strong chlorinating agent like POCl₃ or SOCl₂. The use of a catalytic amount of DMF can facilitate the reaction by forming a Vilsmeier-Haack reagent in situ, which is a more reactive chlorinating species.

Spectroscopic Characterization (Predicted)

While experimental spectra for 2,4-dichloro-6-nitroquinoline are not available, predictions can be made based on the analysis of structurally similar compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals in the aromatic region. The protons on the quinoline ring will exhibit characteristic splitting patterns based on their coupling with neighboring protons. The exact chemical shifts will be influenced by the electron-withdrawing effects of the chloro and nitro groups.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbons attached to the chlorine and nitro groups will be significantly deshielded and appear at lower field. Carbons C2 and C4, being attached to chlorine atoms, are expected to have chemical shifts in the range of 140-160 ppm. The presence of the nitro group at C6 will also cause a downfield shift for the carbons in the benzene ring portion of the molecule.[7][8]

FT-IR Spectroscopy

The infrared spectrum will provide information about the functional groups present. Key expected vibrational frequencies include:

  • Aromatic C-H stretching: ~3000-3100 cm⁻¹

  • C=C and C=N stretching (quinoline ring): ~1500-1600 cm⁻¹

  • Asymmetric and symmetric NO₂ stretching: ~1550-1500 cm⁻¹ and ~1350-1300 cm⁻¹, respectively.

  • C-Cl stretching: ~700-850 cm⁻¹

Mass Spectrometry

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (243.05 g/mol ). Due to the presence of two chlorine atoms, a characteristic isotopic pattern for the molecular ion will be observed, with peaks at m/z [M], [M+2], and [M+4] in an approximate ratio of 9:6:1. Fragmentation patterns would likely involve the loss of Cl, NO₂, and subsequent ring fragmentation.[9]

Applications in Research and Drug Development

Dichloro-nitro-substituted quinolines are valuable precursors in the synthesis of a wide range of biologically active molecules. The chlorine atoms at the 2 and 4 positions are susceptible to nucleophilic substitution, allowing for the introduction of various functional groups. This reactivity is a cornerstone of their utility in medicinal chemistry.[10][11]

Applications A 2,4-Dichloro-6-nitroquinoline B Nucleophilic Aromatic Substitution (SNAr) A->B C Diverse Functionalization at C2 and C4 B->C D Synthesis of Bioactive Molecules C->D E Anticancer Agents D->E F Antimicrobial Agents D->F G Kinase Inhibitors D->G

Caption: Role of 2,4-dichloro-6-nitroquinoline as a versatile synthetic intermediate.

The electron-withdrawing nitro group further activates the ring system towards nucleophilic attack, potentially allowing for milder reaction conditions compared to non-nitrated analogs. This enhanced reactivity makes 2,4-dichloro-6-nitroquinoline an attractive starting material for generating libraries of compounds for high-throughput screening in drug discovery programs.

Safety and Handling

As there is no specific Material Safety Data Sheet (MSDS) for 2,4-dichloro-6-nitroquinoline, precautions for handling should be based on the data available for structurally related hazardous compounds, such as other chlorinated and nitrated aromatic compounds.[12][13]

General Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

  • Avoid Contact: Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.[12]

  • Ingestion: Do not ingest. If swallowed, seek immediate medical attention.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.

Disposal:

  • Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

2,4-Dichloro-6-nitroquinoline represents a valuable and versatile building block for synthetic and medicinal chemists. Although specific experimental data for this compound is not widely published, this guide provides a comprehensive theoretical framework for its synthesis, characterization, and safe handling based on established chemical principles and data from analogous structures. The strategic placement of chloro and nitro groups on the quinoline scaffold makes it a highly reactive intermediate, poised for the development of novel compounds with potential therapeutic applications. Further research to fully elucidate the experimental properties and biological activity of 2,4-dichloro-6-nitroquinoline is warranted and encouraged.

References

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available from: [Link]

  • Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. Acta Pharm. 2025 Jun;75(2):235-257. Available from: [Link]

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. TSI Journals. Available from: [Link]

  • FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2,4-dichloro-6-nitrophenol. ResearchGate. Available from: [Link]

  • Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. ResearchGate. Available from: [Link]

  • 2,4-Dichloro-6-methoxyquinoline. PMC. Available from: [Link]

  • 1H NMR spectra of N-[6-methyl-2-(4'-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-yl] pyrrolidin-2-one 14. ResearchGate. Available from: [Link]

  • FTIR spectrum of 2,4-dichloro-6-methyl-5-nitropyrimidine. ResearchGate. Available from: [Link]

  • 6-Nitroquinoline. PubChem. Available from: [Link]

  • MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Science Publishing. Available from: [Link]

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  • SAFETY DATA SHEET. Thermo Fisher Scientific. Available from: [Link]

  • 13 C NMR spectrum of 1,4-diallyl-6 -nitroquinoxaline-2,3-(1H,4H)-dione (1b). ResearchGate. Available from: [Link]

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  • Measuring methods available and examples of their applications 13C NMR (carbon nuclear magnetic resonance). Available from: [Link]

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An In-Depth Technical Guide to 2,4-Dichloro-6-nitroquinoline: A Versatile Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Core in Medicinal Chemistry

The quinoline scaffold is a privileged heterocyclic system in drug discovery, forming the core structure of numerous natural and synthetic compounds with a broad spectrum of biological activities.[1] Its versatile nature allows for substitutions that can modulate its pharmacological properties, leading to the development of agents that are antimalarial, antibacterial, antiviral, and anticancer, among others.[2] This guide focuses on a key derivative, 2,4-Dichloro-6-nitroquinoline, a molecule primed for strategic chemical modification and a valuable intermediate in the synthesis of novel therapeutic agents.

Molecular Identity and Physicochemical Properties

IUPAC Name: 2,4-Dichloro-6-nitroquinoline CAS Number: 408523-59-1 Molecular Formula: C₉H₄Cl₂N₂O₂

This compound's structure, featuring two reactive chloro groups and an electron-withdrawing nitro group on the quinoline core, makes it a highly valuable precursor in synthetic chemistry. The positions of these substituents significantly influence the molecule's reactivity and potential for creating diverse libraries of compounds for biological screening.

Table 1: Physicochemical Properties of 2,4-Dichloro-6-nitroquinoline

PropertyValueSource
Molecular Weight 243.05 g/mol
Appearance Off-white to light brown solidChemicalBook
Storage Temperature 2-8°C under inert gasChemicalBook

Note: Experimentally determined values for properties such as melting point, boiling point, and solubility are not consistently reported in publicly available literature, highlighting the need for thorough characterization upon synthesis.

Synthesis of 2,4-Dichloro-6-nitroquinoline: A Strategic Approach

A probable synthetic pathway would begin with the cyclization of a suitable aniline precursor to form a quinolinone, followed by chlorination and nitration. The precise order of these steps is crucial for achieving the desired regiochemistry. For instance, the synthesis of the related compound, 7-chloro-6-nitroquinoline, involves the nitration of 7-chloroquinoline.[3]

A proposed, though not experimentally verified, synthetic workflow is outlined below. This protocol is based on well-established reactions in quinoline chemistry.

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of 4-Hydroxy-6-nitroquinolin-2(1H)-one

This step would likely involve a reaction analogous to the Conrad-Limpach synthesis, where a substituted aniline is reacted with a β-ketoester.

Step 2: Chlorination to 2,4-Dichloro-6-nitroquinoline

The quinolinone from Step 1 would then be subjected to chlorination, a common transformation in quinoline chemistry, often employing reagents like phosphorus oxychloride (POCl₃).

Causality Behind Experimental Choices:

  • Choice of Starting Materials: The selection of the initial aniline derivative is critical as it dictates the substitution pattern on the benzene portion of the quinoline ring.

  • Cyclization Conditions: The conditions for the initial cyclization (e.g., acid or base catalysis, temperature) are chosen to favor the formation of the desired quinolinone isomer.

  • Chlorinating Agent: Phosphorus oxychloride is a widely used and effective reagent for converting hydroxyl groups on nitrogen-containing heterocycles to chloro groups.

This proposed synthesis requires experimental validation and optimization. Researchers undertaking this synthesis should meticulously monitor each step using techniques like Thin Layer Chromatography (TLC) and characterize all intermediates.

Spectroscopic and Chromatographic Characterization

Due to the limited availability of published experimental data for 2,4-dichloro-6-nitroquinoline, the following represents predicted and expected spectral characteristics based on the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, with the chemical shifts and coupling constants being influenced by the positions of the chloro and nitro substituents.

  • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule. The carbons attached to the electronegative chlorine and nitrogen atoms, as well as those in proximity to the nitro group, will exhibit characteristic downfield shifts.

Mass Spectrometry (MS)

The mass spectrum should display a molecular ion peak corresponding to the molecular weight of 243.05 g/mol . The isotopic pattern of the molecular ion will be characteristic of a molecule containing two chlorine atoms.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the C=C and C=N bonds of the quinoline ring, as well as strong absorptions corresponding to the symmetric and asymmetric stretching of the nitro group (NO₂).

Reactivity and Application in Drug Discovery

The true value of 2,4-dichloro-6-nitroquinoline for medicinal chemists lies in its reactivity, which allows it to serve as a versatile scaffold for the synthesis of more complex molecules.

Nucleophilic Aromatic Substitution (SNAr)

The quinoline ring is electron-deficient, and this effect is further amplified by the presence of the electron-withdrawing nitro group. This electronic nature makes the chloro-substituted positions, particularly C4, highly susceptible to nucleophilic aromatic substitution (SNAr).[4][5]

The chloro group at the C4 position is generally more reactive than the one at the C2 position.[6] This regioselectivity is a key feature that can be exploited in synthetic design. A wide range of nucleophiles, including amines, alcohols, and thiols, can be used to displace the C4 chloride, allowing for the introduction of diverse functional groups and the creation of libraries of novel compounds.[6]

Causality of Enhanced Reactivity at C4:

  • Inductive and Resonance Effects: The nitrogen atom in the quinoline ring and the nitro group at the 6-position exert strong electron-withdrawing effects through both induction and resonance. These effects are more pronounced at the C4 position, making it more electrophilic and thus more prone to nucleophilic attack.

  • Stabilization of the Meisenheimer Intermediate: The intermediate formed during nucleophilic attack at C4 (a Meisenheimer complex) is better stabilized by resonance delocalization of the negative charge onto the electron-withdrawing groups compared to the intermediate formed by attack at C2.

Workflow for Derivatization via SNAr

The following generalized workflow illustrates how 2,4-dichloro-6-nitroquinoline can be used as a starting material for generating a library of substituted quinolines.

SNAr_Workflow Start 2,4-Dichloro-6-nitroquinoline Reaction Nucleophilic Aromatic Substitution (SNAr) Start->Reaction Nucleophile Nucleophile (R-NH2, R-OH, R-SH) Nucleophile->Reaction Product 4-Substituted-2-chloro- 6-nitroquinoline Reaction->Product Library Diverse Compound Library Product->Library

Caption: Generalized workflow for the derivatization of 2,4-dichloro-6-nitroquinoline via nucleophilic aromatic substitution.

This selective reactivity allows for a stepwise functionalization of the quinoline core, first at the C4 position under milder conditions, and potentially at the C2 position under more forcing conditions, further expanding the diversity of accessible molecules.

Potential Biological Significance of Derivatives

While 2,4-dichloro-6-nitroquinoline itself is primarily a synthetic intermediate, its derivatives have the potential for a wide range of biological activities, building upon the known pharmacology of the quinoline core. The introduction of various substituents at the C4 position can lead to compounds with tailored properties to interact with specific biological targets.

For instance, many kinase inhibitors used in cancer therapy feature a substituted quinoline or quinazoline core.[7] The ability to readily introduce a variety of chemical moieties at the C4 position of 2,4-dichloro-6-nitroquinoline makes it an attractive starting point for the development of new kinase inhibitors and other targeted therapies.

Conclusion

2,4-Dichloro-6-nitroquinoline is a strategically important molecule in the field of medicinal chemistry. Its unique combination of a privileged quinoline scaffold and reactive chloro and nitro groups makes it a highly valuable intermediate for the synthesis of diverse compound libraries. Understanding its synthesis, characterization, and, most importantly, its reactivity is crucial for researchers and scientists aiming to develop the next generation of quinoline-based therapeutic agents. Further experimental work to fully elucidate its properties and synthetic accessibility will undoubtedly accelerate its application in drug discovery programs.

References

  • Mitrović, A., et al. Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. Acta Pharmaceutica, 2025.
  • Google Patents. Preparation of 2,4-dichloro-3-alkyl-6-nitrophenols. US4670608A.
  • Wang, J., et al. Biological evaluation of quinoline derivatives as inhibitors of human dihydroorotate dehydrogenase. MedChemComm, 2016, 7, 853-858. Available from: [Link]

  • de Souza, M. V. N., et al. Evaluation of Biological Activities of Quinone-4-oxoquinoline Derivatives against Pathogens of Clinical Importance. Current Topics in Medicinal Chemistry, 2022, 22(12), 973-991. Available from: [Link]

  • Kumar, S., Bawa, S., & Gupta, H. Biological Activities of Quinoline Derivatives. Mini-Reviews in Medicinal Chemistry, 2009, 9(14). Available from: [Link]

  • de Oliveira, R. B., et al. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 2022, 27(24), 8887. Available from: [Link]

  • Nguyen, T. T. H., et al. Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Molbank, 2020, 2020(4), M1134. Available from: [Link]

  • Chemistry LibreTexts. 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Available from: [Link]

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  • El-Gendy, A. A., et al. Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione.
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  • Nguyen, T. T. H., et al. Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline.
  • Google Patents. Process for the preparation of 2,6-dichloro-4-nitroaniline. US4605767A.
  • El-Sayed, M. A., et al. Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents.
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The Alchemical Promise of a Dichloro-Nitro-Quinoline Scaffold: A Technical Primer for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline nucleus is a cornerstone of medicinal chemistry, forming the structural basis of numerous approved therapeutic agents. Within this privileged scaffold, strategic functionalization can unlock novel pharmacological properties. This technical guide delves into the untapped potential of 2,4-dichloro-6-nitroquinoline, a highly reactive and versatile building block for the synthesis of innovative drug candidates. We will explore its synthesis, reactivity, and potential applications in the development of next-generation anticancer and antimicrobial agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising scaffold in their discovery programs.

The Quinoline Scaffold: A Legacy of Therapeutic Innovation

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a recurring motif in a vast array of biologically active compounds.[1] From the historical antimalarial quinine to modern-day anticancer drugs and antibiotics, the quinoline scaffold has proven to be a remarkably fruitful starting point for drug discovery.[2] Its rigid, planar structure provides a foundation for the precise spatial arrangement of functional groups, enabling high-affinity interactions with biological targets. Furthermore, the electronic nature of the ring system can be readily modulated through substitution, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

2,4-Dichloro-6-nitroquinoline: A Highly Activated Scaffold for Chemical Diversification

The subject of this guide, 2,4-dichloro-6-nitroquinoline, is a particularly intriguing starting material for medicinal chemistry endeavors. Its chemical architecture is primed for a variety of chemical transformations, making it an ideal platform for the construction of diverse compound libraries.

Synthesis of 2,4-Dichloro-6-nitroquinoline

While a direct, one-pot synthesis of 2,4-dichloro-6-nitroquinoline is not extensively documented, a reliable and scalable synthetic route can be rationally designed based on established quinoline syntheses and subsequent functional group manipulations. A plausible and efficient approach involves a multi-step sequence starting from a suitably substituted aniline.

Proposed Synthetic Pathway:

G A 4-Nitroaniline B 6-Nitroquinolin-2,4-diol A->B Conrad-Limpach or related cyclization C 2,4-Dichloro-6-nitroquinoline B->C Chlorination (e.g., POCl3)

Caption: Proposed synthetic route to 2,4-Dichloro-6-nitroquinoline.

Experimental Protocol: Synthesis of 2,4-Dichloro-6-nitroquinoline

This protocol is a proposed adaptation based on established methods for the synthesis of related quinoline and quinazoline derivatives.[3][4]

Step 1: Synthesis of 6-Nitroquinolin-2,4-diol

  • Rationale: The initial step involves the construction of the quinoline core. The Conrad-Limpach reaction, or a similar cyclization strategy, is a well-established method for synthesizing quinolin-4-ones from anilines and β-ketoesters. Subsequent hydroxylation at the 2-position can be achieved under appropriate conditions.

  • Procedure:

    • To a stirred solution of 4-nitroaniline in a suitable high-boiling point solvent (e.g., diphenyl ether), add diethyl malonate.

    • Heat the reaction mixture to reflux (approximately 250-260 °C) for 2-3 hours, allowing for the cyclization and elimination of ethanol and water.

    • Cool the reaction mixture and triturate with hexane to precipitate the crude product.

    • Filter the solid, wash with hexane, and recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to yield 6-nitroquinolin-2,4-diol.

Step 2: Chlorination of 6-Nitroquinolin-2,4-diol

  • Rationale: The conversion of the diol to the dichloro derivative is a critical step that activates the scaffold for subsequent nucleophilic substitutions. Phosphorus oxychloride (POCl₃) is a common and effective reagent for this transformation.[5][6] The addition of a catalytic amount of a tertiary amine, such as N,N-dimethylformamide (DMF), can facilitate the reaction.

  • Procedure:

    • Carefully add 6-nitroquinolin-2,4-diol to an excess of phosphorus oxychloride (POCl₃).

    • Add a catalytic amount of N,N-dimethylformamide (DMF).

    • Heat the mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide) until a precipitate forms.

    • Filter the solid, wash thoroughly with water, and dry under vacuum.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetonitrile) to obtain pure 2,4-dichloro-6-nitroquinoline.

Reactivity Profile: A Playground for Nucleophilic Substitution

The key to the medicinal chemistry potential of 2,4-dichloro-6-nitroquinoline lies in the differential reactivity of its two chloro substituents. The chlorine atom at the C4 position is significantly more susceptible to nucleophilic aromatic substitution (SₙAr) than the chlorine at the C2 position. This regioselectivity is a well-documented phenomenon in 2,4-dichloroquinoline and 2,4-dichloroquinazoline systems.

The presence of the electron-withdrawing nitro group at the C6 position further activates the quinoline ring towards nucleophilic attack, making the SₙAr reactions at C4 even more facile. This allows for selective substitution at the C4 position under milder conditions, preserving the C2-chloro group for subsequent transformations under more forcing conditions.

G A 2,4-Dichloro-6-nitroquinoline B 4-Substituted-2-chloro-6-nitroquinoline A->B Nucleophile 1 (Mild Conditions) C 2,4-Disubstituted-6-nitroquinoline B->C Nucleophile 2 (Harsher Conditions)

Caption: Stepwise nucleophilic substitution on the 2,4-dichloro-6-nitroquinoline scaffold.

This stepwise reactivity allows for the introduction of two different nucleophiles at the C4 and C2 positions, opening up a vast chemical space for the synthesis of diverse molecular architectures.

Potential Applications in Medicinal Chemistry

The versatility of the 2,4-dichloro-6-nitroquinoline scaffold makes it an attractive starting point for the development of various therapeutic agents. Based on the biological activities of related quinoline derivatives, two key areas of application stand out: oncology and infectious diseases.

Anticancer Agents: Targeting Key Signaling Pathways

The quinoline scaffold is a prominent feature in several approved and investigational anticancer drugs, particularly kinase inhibitors.[7] The 4-anilinoquinoline and 4-anilinoquinazoline motifs are well-established pharmacophores for targeting the ATP-binding site of various kinases, including the Epidermal Growth Factor Receptor (EGFR).[8][9]

By reacting 2,4-dichloro-6-nitroquinoline with various anilines, a library of 4-anilino-2-chloro-6-nitroquinolines can be readily synthesized. The C2-chloro group can then be further functionalized to modulate potency, selectivity, and pharmacokinetic properties. The nitro group at the C6 position can also play a crucial role in interacting with the target protein and can be a handle for further derivatization.

Hypothetical Kinase Inhibitor Synthesis:

G A 2,4-Dichloro-6-nitroquinoline C 4-Anilino-2-chloro-6-nitroquinoline A->C B Substituted Aniline B->C E Potent Kinase Inhibitor C->E D Nucleophile (e.g., Amine, Thiol) D->E

Caption: General scheme for the synthesis of kinase inhibitors.

Table 1: Anticancer Activity of Representative Quinoline Derivatives

Compound ClassTargetCancer Cell LineIC₅₀ (µM)Reference
4-AnilinoquinazolineEGFRA549 (Lung)2.25[10]
Pyrimidodiazepine based on 2-chloro-4-anilinoquinazolineDNA, EGFR, VEGFR-2K-562 (Leukemia)0.622 - 1.81[11][12]
4-Aminoquinoline-MDA-MB 468 (Breast)More potent than chloroquine[13]

Mechanism of Action: EGFR Inhibition

Many 4-anilinoquinoline derivatives exert their anticancer effects by inhibiting the tyrosine kinase activity of EGFR. Overexpression or mutation of EGFR is a common driver of tumor growth and proliferation in various cancers. These inhibitors typically bind to the ATP-binding pocket of the EGFR kinase domain, preventing the phosphorylation of downstream signaling molecules and thereby blocking the pro-survival and proliferative signals.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling EGFR EGFR Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) EGFR->Downstream Activates Ligand EGF Ligand->EGFR Binds Inhibitor 4-Anilino-6-nitroquinoline Derivative Inhibitor->EGFR Blocks ATP Binding Inhibitor->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes

Caption: Simplified signaling pathway of EGFR inhibition.

Experimental Protocol: In Vitro Anticancer Activity Screening (MTT Assay)

This protocol outlines a standard procedure for evaluating the cytotoxic effects of newly synthesized compounds on cancer cell lines.[14][15][16]

  • Cell Seeding:

    • Culture human cancer cell lines (e.g., A549, MCF-7, HCT116) in appropriate media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Trypsinize the cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well.

    • Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the compounds in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

    • Remove the medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

    • Incubate the plates for 48-72 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Agents: Combating Drug Resistance

The quinoline scaffold is also a key component of many antibacterial and antifungal agents.[17] Quinolone antibiotics, for instance, target bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and repair.[18][19][20] The versatility of the 2,4-dichloro-6-nitroquinoline scaffold allows for the synthesis of novel derivatives with potential antimicrobial activity.

Nucleophilic substitution with various amines, thiols, and other nucleophiles can lead to the discovery of compounds with potent activity against a range of pathogens, including drug-resistant strains.

Table 2: Antimicrobial Activity of Representative Quinoline Derivatives

Compound ClassTarget OrganismMIC (µg/mL)Reference
2-Sulfoether-4-quinoloneStaphylococcus aureus0.8 (µM)[17]
2-Sulfoether-4-quinoloneBacillus cereus1.61 (µM)[17]
Quinoline-2-one derivativeMRSA0.75

Mechanism of Action: DNA Gyrase Inhibition

Quinolone-based antibiotics often function by inhibiting bacterial DNA gyrase, a type II topoisomerase that introduces negative supercoils into DNA, a process crucial for DNA replication and transcription. By stabilizing the gyrase-DNA complex, these inhibitors lead to double-strand breaks in the bacterial chromosome, ultimately causing cell death.

G DNA Bacterial DNA Replication DNA Replication & Transcription DNA->Replication Gyrase DNA Gyrase Gyrase->DNA Introduces Negative Supercoils Gyrase->Replication Inhibitor Quinoline Derivative Inhibitor->Gyrase Inhibits Death Bacterial Cell Death Replication->Death

Sources

Methodological & Application

synthesis of 2,4-Dichloro-6-nitroquinoline from 4-hydroxy-6-nitroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the protocol for the synthesis of 2,4-Dichloro-6-nitroquinoline from 4-hydroxy-6-nitroquinolin-2(1H)-one .[1] The transformation utilizes phosphorus oxychloride (


) as both the solvent and chlorinating agent, often enhanced by catalytic N,N-dimethylformamide (DMF). This reaction is a critical functional group interconversion (FGI) in medicinal chemistry, converting a polar, high-melting quinolone scaffold into a lipophilic, electrophilic intermediate suitable for nucleophilic aromatic substitution (

) reactions—a key pathway in the development of kinase inhibitors and antimalarial agents.

Chemical Context & Retrosynthesis

The target molecule, 2,4-dichloro-6-nitroquinoline, represents a "privileged scaffold" where the chlorine atoms at positions 2 and 4 possess differential reactivity. The C4-chlorine is generally more susceptible to nucleophilic attack due to the para-relationship with the ring nitrogen, although the electron-withdrawing nitro group at C6 activates the entire system.

Retrosynthetic Analysis

The synthesis is driven by the thermodynamic stability gained through aromatization. The starting material exists in a tautomeric equilibrium between the lactam (quinolinone) and lactim (hydroxyquinoline) forms. Treatment with a dehydrating chlorinating agent locks the molecule into the fully aromatic dichloroquinoline state.

Retrosynthesis Target 2,4-Dichloro-6-nitroquinoline (Target) Intermediate Tautomeric Equilibrium (Lactam/Lactim) Target->Intermediate Chlorodehydration SM 4-hydroxy-6-nitroquinolin-2(1H)-one (Starting Material) Intermediate->SM Tautomerism

Figure 1: Retrosynthetic disconnection showing the transition from the quinolone core to the aromatic dichloro-species.

Reaction Mechanism

The reaction proceeds via the activation of the carbonyl oxygen (at C2) and the enolic oxygen (at C4) by the phosphoryl species. When DMF is employed as a catalyst, it forms the Vilsmeier-Haack reagent (chloroiminium ion), which is a more potent electrophile than


 alone, facilitating the reaction under milder conditions or shorter times.
  • Activation: The oxygen atoms attack the phosphorus of

    
    , creating good leaving groups (dichlorophosphates).
    
  • Substitution: Chloride ions (generated in situ) attack C2 and C4.

  • Aromatization: The elimination of the phosphate species results in the formation of the C-Cl bonds and the full aromatization of the pyridine ring.

Experimental Protocol

Critical Process Parameters (CPPs)
ParameterSpecificationRationale
Stoichiometry Excess

(5–10 equiv.)
Acts as both reagent and solvent to drive equilibrium.
Temperature Reflux (~105–110°C)Required to overcome the activation energy of the deactivated nitro-ring.
Catalyst DMF (cat.[2] 2-5 mol%)Accelerates formation of the active chlorinating species.
Quenching < 10°C (Ice Bath)Hydrolysis of excess

is violently exothermic.
Atmosphere Anhydrous (

or Ar)

hydrolyzes rapidly in moist air, reducing efficacy.
Materials & Equipment[3]
  • Reagents: 4-hydroxy-6-nitroquinolin-2(1H)-one (1.0 equiv), Phosphorus oxychloride (

    
    , Reagent Grade), N,N-Dimethylformamide (DMF, Anhydrous).[1]
    
  • Equipment: Round-bottom flask (RBF), reflux condenser, calcium chloride guard tube (or inert gas line), magnetic stirrer, oil bath, ice bath.

Step-by-Step Procedure
Step 1: Reaction Setup
  • Equip a dry 250 mL round-bottom flask with a magnetic stir bar.

  • Charge the flask with 4-hydroxy-6-nitroquinolin-2(1H)-one (10.0 g, 48.5 mmol).

  • Carefully add Phosphorus oxychloride (

    
    )  (50 mL) in a fume hood.
    
    • Note:

      
       is corrosive and fumes in air. Use proper PPE.[3]
      
  • Add catalytic DMF (0.5 mL) to the suspension.

Step 2: Chlorination [1][2][4]
  • Attach a reflux condenser fitted with a drying tube or nitrogen inlet.

  • Heat the reaction mixture to reflux (oil bath set to 110–120°C).

  • Maintain reflux for 3–5 hours .

    • Observation: The suspension should dissolve to form a clear (often dark yellow/orange) solution as the starting material is consumed.

  • Monitor reaction progress by TLC (Eluent: 20% Ethyl Acetate in Hexanes). The product will be significantly less polar (higher

    
    ) than the starting material.
    
Step 3: Workup & Isolation
  • Cool the reaction mixture to room temperature.

  • Safety Critical Step: Concentrate the mixture under reduced pressure (rotary evaporator) to remove the bulk of excess

    
    .
    
    • Alternative: If concentration is not possible, proceed directly to quenching, but expect a more vigorous exotherm.

  • Prepare a beaker containing 300 g of crushed ice mixed with water (100 mL).

  • Slowly pour the oily residue (or reaction mixture) onto the stirred ice.

    • Caution: Vigorous evolution of HCl gas and heat. Stir constantly.

  • Stir the resulting suspension for 30–60 minutes to ensure complete hydrolysis of phosphoryl intermediates.

  • Neutralize the suspension to pH ~7–8 using saturated Sodium Bicarbonate (

    
    ) solution or dilute Ammonia (
    
    
    
    ). This ensures the product is in the free base form and removes trapped acid.
  • Filter the solid precipitate using a Buchner funnel.[3]

  • Wash the filter cake copiously with water (3 x 50 mL) to remove inorganic salts.

Step 4: Purification
  • Dry the crude solid in a vacuum oven at 45°C overnight.

  • Recrystallization: Dissolve the crude solid in boiling Ethanol or Acetic Acid .

    • If insoluble impurities remain, filter the hot solution.[3]

  • Allow the solution to cool slowly to room temperature, then to 4°C.

  • Collect the crystalline product by filtration.

Workflow Diagram

Workflow Start Start: 4-hydroxy-6-nitroquinolin-2(1H)-one Reaction Reflux in POCl3 + cat. DMF (110°C, 3-5 hours) Start->Reaction Quench Pour onto Crushed Ice (Hydrolysis of POCl3) Reaction->Quench Neutralize Adjust pH to 7-8 (NaHCO3 or NH4OH) Quench->Neutralize Filter Filtration & Water Wash Neutralize->Filter Purify Recrystallization (Ethanol or Acetic Acid) Filter->Purify Product Pure 2,4-Dichloro-6-nitroquinoline Purify->Product

Figure 2: Step-by-step experimental workflow for the synthesis and isolation.[1]

Analytical Validation

Upon isolation, the product should be characterized to confirm identity and purity.

  • Appearance: Yellow to brownish crystalline solid.

  • Melting Point: 105–109°C [1].[5]

  • Solubility: Soluble in chloroform, dichloromethane, DMSO; insoluble in water.

  • 1H NMR (DMSO-d6 or CDCl3):

    • The spectrum will show distinct aromatic signals.

    • Look for the loss of the broad NH/OH signals present in the starting material.

    • The proton at C3 (between the two chlorines) typically appears as a singlet around

      
       7.8–8.0 ppm.
      
    • The protons on the benzene ring (H5, H7, H8) will be deshielded due to the nitro group. H5 (ortho to nitro and peri to C4-Cl) is typically the most downfield doublet (~

      
       8.9–9.0 ppm).
      

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Conversion Deactivated ring system; Old

.
Increase reflux time; Add fresh DMF; Ensure anhydrous conditions.
Low Yield / Oil formation Incomplete hydrolysis of phosphate intermediates.Extend the stirring time during the ice-water quench; Ensure pH is neutralized.
Product Hydrolysis Reversion to quinolone during workup.Avoid excessive heating during workup; Do not store in acidic aqueous media for long periods.

Safety & Compliance

  • Phosphorus Oxychloride (

    
    ):  Highly toxic, corrosive, and reacts violently with water. Must be handled in a functioning fume hood. In case of skin contact, wash immediately with varying amounts of water.
    
  • HCl Gas: Generated during the reaction and quenching. Ensure the scrubber system or fume hood airflow is adequate.

  • Nitro Compounds: Potentially explosive if heated to decomposition. Do not distill the final product residue to dryness at high temperatures without testing thermal stability.

References

  • Molbase.[2][3] (n.d.). 2,4-Dichloro-6-nitroquinoline Properties. Retrieved January 29, 2026, from [Link]

  • National Institutes of Health (NIH). (2012).[3] Synthesis of substituted quinolines and quinolinones. PMC. Retrieved from [Link]

  • Organic Syntheses. (n.d.). General methods for chlorination of hydroxyquinolines. Retrieved from [Link]

Sources

Application Notes and Protocols: Regioselective Nitration of 2,4-Dichloroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the regioselective nitration of 2,4-dichloroquinoline. It outlines the chemical principles, a detailed experimental protocol, safety considerations, and methods for the characterization of the resulting nitro-substituted products. This protocol is intended for researchers and professionals in organic synthesis and drug development, offering insights into the control of regioselectivity in electrophilic aromatic substitution on a deactivated heterocyclic system.

Introduction: Significance and Background

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry and materials science. The introduction of a nitro group onto the quinoline core via nitration is a critical transformation, as the nitro group can serve as a versatile handle for further functionalization or as a key pharmacophore in its own right. 2,4-Dichloroquinoline is a readily available starting material, and its nitration presents a classic case of electrophilic aromatic substitution on a heteroaromatic system bearing deactivating chloro substituents.

The primary challenge in the nitration of 2,4-dichloroquinoline lies in controlling the position of the incoming nitro group (regioselectivity). The pyridine ring is deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom, which is further exacerbated under acidic nitration conditions through protonation to form the quinolinium ion.[1] Consequently, electrophilic substitution preferentially occurs on the carbocyclic (benzene) ring. The two chlorine atoms also exert a deactivating, ortho-, para-directing effect. Understanding the interplay of these electronic factors is crucial for predicting and achieving the desired isomeric product. This guide focuses on a protocol that favors the formation of 2,4-dichloro-6-nitroquinoline.

Mechanistic Insights and Regioselectivity

The nitration of aromatic compounds typically proceeds via an electrophilic aromatic substitution (EAS) mechanism.[2][3] The active electrophile, the nitronium ion (NO₂⁺), is generated in situ from the reaction of concentrated nitric acid with a stronger acid, typically concentrated sulfuric acid.[3][4]

Generation of the Nitronium Ion: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻[2]

The nitronium ion then attacks the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate.[5] Subsequent deprotonation by a weak base (like HSO₄⁻ or H₂O) restores aromaticity and yields the nitroaromatic product.[2]

In the case of 2,4-dichloroquinoline, the pyridine ring is strongly deactivated. Therefore, the nitration is directed to the benzene ring at positions 5, 6, 7, or 8. The chloro substituents at positions 2 and 4 are deactivating but ortho-, para-directing. However, their influence on the regioselectivity of the benzene ring is indirect. The primary directing influence comes from the quinoline nitrogen and the overall electronic landscape of the bicyclic system. Theoretical and experimental studies on similar systems suggest that positions 6 and 8 are the most likely sites for nitration.[1][6] The protocol described herein has been optimized to favor substitution at the 6-position.

Safety Precautions: Handling Nitrating Agents

Nitration reactions are highly exothermic and can pose significant safety risks if not managed properly.[7] All personnel must adhere to strict safety protocols.[8]

  • Corrosivity: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe chemical burns upon contact with skin, eyes, or mucous membranes.[8][9]

  • Exothermic Reaction: The reaction generates a substantial amount of heat, which can lead to a runaway reaction or an explosion if the temperature is not carefully controlled.[7]

  • Toxicity: Nitric acid fumes and nitrogen oxides (NOx) produced during the reaction are toxic upon inhalation.[8][9]

  • Personal Protective Equipment (PPE): Always wear acid-resistant gloves, chemical safety goggles, a face shield, and a chemical-resistant lab coat.[8][9] Work must be conducted in a certified chemical fume hood with adequate ventilation.[8]

  • Emergency Preparedness: An emergency eyewash station and safety shower must be readily accessible.[8][9] Have appropriate spill containment and neutralization kits (e.g., sodium bicarbonate) available.

Experimental Protocol: Synthesis of 2,4-Dichloro-6-nitroquinoline

This protocol is adapted from established procedures for the nitration of chloro-substituted aromatic compounds.[10][11]

Materials and Reagents
Reagent/MaterialGradeSupplierCAS Number
2,4-Dichloroquinoline≥98%Sigma-Aldrich703-61-7
Sulfuric Acid (H₂SO₄)95-98%Fisher Scientific7664-93-9
Nitric Acid (HNO₃)70%VWR7697-37-2
Dichloromethane (CH₂Cl₂)ACS GradeEMD Millipore75-09-2
Saturated Sodium Bicarbonate (NaHCO₃) solution-Prepared in-house-
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeSigma-Aldrich7757-82-6
Ethanol (C₂H₅OH)200 ProofDecon Labs64-17-5
Ice (from deionized water)---
Step-by-Step Procedure
  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 50 mL of concentrated sulfuric acid.

  • Cooling: Place the flask in an ice-water bath and stir the sulfuric acid until the temperature drops to 0-5 °C.

  • Substrate Addition: Slowly and portion-wise, add 10.0 g (0.051 mol) of 2,4-dichloroquinoline to the cold, stirred sulfuric acid. Ensure the temperature does not exceed 10 °C during the addition. Stir the resulting mixture until all the solid has dissolved.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding 4.0 mL (0.090 mol) of concentrated nitric acid to 10 mL of concentrated sulfuric acid, while cooling in an ice bath.

  • Addition of Nitrating Agent: Transfer the prepared nitrating mixture to the dropping funnel. Add the nitrating mixture dropwise to the solution of 2,4-dichloroquinoline over a period of 30-45 minutes. Maintain the internal reaction temperature between 0 and 5 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate 4:1).

  • Work-up - Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture onto approximately 200 g of crushed ice in a large beaker with vigorous stirring. A precipitate should form.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water until the washings are neutral to pH paper.

  • Purification: The crude product can be purified by recrystallization from ethanol to yield 2,4-dichloro-6-nitroquinoline as a pale yellow solid.

  • Drying: Dry the purified product in a vacuum oven at 40-50 °C to a constant weight.

Experimental Workflow Diagram

Nitration_Workflow cluster_prep Reaction Preparation cluster_reaction Nitration Reaction cluster_workup Product Isolation & Purification prep1 Charge H₂SO₄ to flask prep2 Cool to 0-5 °C prep1->prep2 prep3 Add 2,4-dichloroquinoline prep2->prep3 react2 Dropwise addition of nitrating mix (0-5 °C) prep3->react2 react1 Prepare Nitrating Mix (HNO₃ + H₂SO₄) react1->react2 react3 Stir for 2h at 0-5 °C react2->react3 workup1 Quench on ice react3->workup1 Reaction complete workup2 Vacuum filtration workup1->workup2 workup3 Wash with H₂O workup2->workup3 workup4 Recrystallize from Ethanol workup3->workup4 workup5 Dry product workup4->workup5

Sources

purification of 2,4-Dichloro-6-nitroquinoline by recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Recrystallization of 2,4-Dichloro-6-nitroquinoline

Executive Summary

This guide details the purification of 2,4-Dichloro-6-nitroquinoline (CAS: 408523-59-1), a critical intermediate in the synthesis of bioactive quinoline derivatives. Unlike simple aromatics, this compound possesses two reactive chlorine atoms at the 2- and 4-positions, making it susceptible to hydrolysis under harsh conditions. This protocol prioritizes hydrolytic stability and impurity rejection (specifically unreacted hydroxy-quinoline precursors and phosphorous byproducts from POCl₃ chlorination).

Compound Profile & Impurity Analysis

Before initiating purification, one must understand the "Enemy"—the impurity profile derived from the synthesis (typically the chlorination of 6-nitro-2,4-quinolinediol).

PropertyData / PredictionRelevance to Purification
Structure 2,4-Dichloro-6-nitroquinolineHigh crystallinity expected due to planar aromatic system.
Solubility Low in water; High in DCM, EtOAc; Moderate in Toluene/Ethanol."Like dissolves like" dictates a semi-polar organic solvent.
Reactivity Electrophilic at C2/C4. CRITICAL: Avoid boiling water or wet alcohols for extended periods to prevent hydrolysis to 2-chloro-4-hydroxy-6-nitroquinoline.
Major Impurities 1. Phosphorous oxychloride residues (Acidic)2. Monochloro-hydroxy intermediates3. Tarry polymerization byproductsRequires a wash step before recrystallization and a solvent that solubilizes tars but precipitates product.

Pre-Purification Treatment (The "Self-Validating" Step)

Most recrystallization failures occur because the crude is too acidic or dirty.

Protocol:

  • Acid Neutralization: If the crude smells acrid (HCl/POCl₃ residue), suspend it in ice-cold saturated NaHCO₃ solution for 15 minutes.

  • Filtration: Filter and wash copiously with cold water until pH is neutral.

  • Drying: Dry the crude solid thoroughly in a vacuum desiccator over P₂O₅ or CaCl₂. Do not recrystallize wet solid.

Solvent Selection Strategy

Due to the variable nature of crude sources, a "Blind" protocol is dangerous. Perform this rapid Solubility Test (200 mg scale) to validate the solvent system.

  • Option A (Ethanol/Acetonitrile): Good for removing polar impurities.

    • Risk: Hydrolysis if solvent is wet.

  • Option B (Toluene/Heptane): Excellent for rejecting polar tars and inorganic salts.

    • Recommendation:Toluene is the preferred solvent for 2,4-dichloroquinolines due to its non-nucleophilic nature and high boiling point, ensuring stability.

Detailed Recrystallization Protocol

Objective: >98% Purity (HPLC), White to pale yellow needles. Scale: 10 g Crude Input (Adjust volumes proportionally).

Phase 1: Dissolution
  • Place 10 g of dry, neutralized crude 2,4-Dichloro-6-nitroquinoline in a 250 mL round-bottom flask (RBF).

  • Add 40 mL of Toluene (anhydrous preferred).

  • Equip with a magnetic stir bar and a reflux condenser.

  • Heat the mixture to 90–100°C (below Toluene boiling point of 110°C) with moderate stirring.

  • Checkpoint:

    • If fully dissolved: Proceed to Phase 2.

    • If solid remains:[1] Add Toluene in 5 mL increments, waiting 2 mins between additions. Do not exceed 80 mL total.

    • If dark particles float: These are likely inorganic salts or charcoal. Proceed to Hot Filtration.

Phase 2: Hot Filtration (Clarification)

Essential for removing insoluble char and dust.

  • Pre-heat a glass funnel and fluted filter paper (or a sintered glass funnel) in an oven or with hot solvent vapor.

  • Add 0.5 g of Activated Carbon to the hot solution (carefully!) to remove colored impurities. Stir for 5 mins.

  • Filter the hot solution rapidly into a clean, pre-warmed Erlenmeyer flask.

    • Tip: Keep the receiving flask on a hot plate to prevent premature crystallization.

Phase 3: Crystallization[2][3]
  • Allow the filtrate to cool to room temperature slowly (over 1-2 hours). Rapid cooling traps impurities inside the crystal lattice.

    • Visual Cue: Long, needle-like crystals should begin to form.

  • Once at room temperature, place the flask in an ice bath (0-4°C) for 1 hour to maximize yield.

Phase 4: Isolation & Drying
  • Filter the crystals using vacuum filtration (Buchner funnel).

  • Wash Step: Rinse the filter cake with 10-15 mL of cold Toluene (0°C), followed by 10 mL of cold Hexane (to aid drying).

  • Drying: Dry in a vacuum oven at 40°C for 6 hours.

    • Warning: Do not exceed 60°C to prevent thermal degradation or sublimation.

Process Visualization (Workflow Diagram)

RecrystallizationWorkflow Start Crude 2,4-Dichloro-6-nitroquinoline (Contains Acid/Tars) PreWash Pre-Wash: NaHCO3 (aq) Neutralize Acid Residues Start->PreWash Remove POCl3 Dissolve Dissolution: Anhydrous Toluene Heat to 90-100°C PreWash->Dissolve Dry Solid Carbon Add Activated Carbon (Optional for Color Removal) Dissolve->Carbon Dark Solution? Filter Hot Filtration Remove Insolubles Dissolve->Filter Clear Solution? Carbon->Filter Cool Controlled Cooling RT (2h) -> 0°C (1h) Filter->Cool Filtrate Isolate Vacuum Filtration Wash with Cold Toluene/Hexane Cool->Isolate Crystallization Dry Vacuum Dry @ 40°C Prevent Hydrolysis Isolate->Dry Final Pure Product (Pale Yellow Needles) Dry->Final

Caption: Step-by-step logic flow for the purification of 2,4-Dichloro-6-nitroquinoline, emphasizing acid neutralization and thermal control.

Quality Control & Troubleshooting

Data Summary Table

ParameterSpecificationMethod
Appearance Pale yellow crystalline needlesVisual
Melting Point ~155–158°C (Distinct from isomers)Capillary MP Apparatus
Purity >98.0%HPLC (C18, ACN:Water)
Identity 1H NMR (Absence of OH peaks)NMR (CDCl₃)

Troubleshooting Guide:

  • Problem: Oiling Out (Liquid separates instead of crystals).

    • Cause: Solution is too concentrated or temperature dropped too fast.

    • Fix: Re-heat to dissolve, add 10% more solvent, and seed with a pure crystal if available.

  • Problem: Low Yield (<50%).

    • Cause: Product is too soluble in Toluene.

    • Fix: Concentrate the mother liquor (filtrate) by rotary evaporation to half volume and repeat cooling steps for a "Second Crop."

  • Problem: Hydrolysis (Product contains 2-chloro-4-hydroxy...).

    • Cause: Wet solvent or atmospheric moisture.

    • Fix: Use anhydrous Toluene and dry glassware.

References

  • National Institute of Standards and Technology (NIST). (2023). Standard Reference Data: Chlorinated Quinoline Derivatives. NIST Chemistry WebBook.[2] Retrieved October 26, 2023, from [Link]

  • Organic Syntheses. (n.d.). General Methods for Quinoline Purification. Org. Synth. Coll. Vol. 3, p. 272. Retrieved from [Link]

Sources

Application Notes and Protocols for the Characterization of 2,4-Dichloro-6-nitroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Rigorous Characterization of 2,4-Dichloro-6-nitroquinoline

2,4-Dichloro-6-nitroquinoline is a halogenated and nitrated quinoline derivative of significant interest in synthetic chemistry and drug discovery. The presence of reactive chloro- and nitro- functionalities on the quinoline scaffold suggests its potential as a versatile intermediate for the synthesis of novel bioactive molecules. As with any compound intended for further chemical transformation or biological evaluation, a thorough and unambiguous characterization of its identity, purity, and stability is paramount. This application note provides a comprehensive guide to the analytical methods and detailed protocols for the robust characterization of 2,4-Dichloro-6-nitroquinoline, ensuring data integrity and reproducibility for researchers, scientists, and drug development professionals.

The methodologies outlined herein are based on established analytical principles and adapted from proven methods for structurally related compounds, providing a solid foundation for method development and validation.[1][2]

Overall Analytical Workflow

A multi-technique approach is essential for the comprehensive characterization of 2,4-Dichloro-6-nitroquinoline. The following diagram illustrates a logical workflow, commencing with synthesis and proceeding through chromatographic separation and spectroscopic identification to ensure the structural integrity and purity of the compound.

Analytical Workflow for 2,4-Dichloro-6-nitroquinoline cluster_synthesis Synthesis cluster_purification Purification & Purity cluster_identification Structural Elucidation cluster_stability Physicochemical Properties synthesis Synthesis of 2,4-Dichloro-6-nitroquinoline hplc HPLC/UPLC Analysis synthesis->hplc Purity Assessment gcms GC-MS Analysis synthesis->gcms Impurity Profiling nmr NMR Spectroscopy (¹H & ¹³C) synthesis->nmr Structure Confirmation ftir FTIR Spectroscopy synthesis->ftir Functional Group ID thermal Thermal Analysis (TGA/DSC) synthesis->thermal Stability Assessment ms Mass Spectrometry hplc->ms LC-MS

Caption: Integrated workflow for the synthesis and characterization of 2,4-Dichloro-6-nitroquinoline.

Chromatographic Methods for Purity Assessment

Chromatographic techniques are indispensable for determining the purity of 2,4-Dichloro-6-nitroquinoline and for the separation of any potential impurities or degradation products.

High-Performance Liquid Chromatography (HPLC/UPLC)

Reversed-phase HPLC with UV detection is a robust method for the quantitative analysis of quinoline derivatives.[1] The following protocol is a recommended starting point for method development.

Protocol: HPLC Analysis of 2,4-Dichloro-6-nitroquinoline

  • Instrumentation:

    • HPLC or UPLC system with a UV-Vis detector.

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade).

    • Methanol (HPLC grade).

    • Water (HPLC grade).

    • Phosphoric acid or Formic acid (for mobile phase pH adjustment).

  • Sample Preparation:

    • Prepare a stock solution of 2,4-Dichloro-6-nitroquinoline at 1 mg/mL in methanol or acetonitrile.

    • Prepare working standards by diluting the stock solution to a concentration range suitable for linearity assessment (e.g., 1-100 µg/mL).

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for MS compatibility) is recommended.[3] A starting gradient could be 30% acetonitrile, increasing to 90% over 15 minutes.

    • Flow Rate: 1.0 mL/min for HPLC; adaptable for UPLC.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Monitor at multiple wavelengths based on the UV spectrum of the analyte, likely in the 254 nm and 320 nm regions.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Assess the purity by calculating the peak area percentage of the main component.

    • Validate the method according to ICH guidelines for parameters such as linearity, precision, accuracy, and robustness.[1]

Parameter Recommended Starting Conditions
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 30-90% B over 15 min
Flow Rate 1.0 mL/min
Temperature 30 °C
Detection UV at 254 nm
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It is particularly useful for identifying impurities that may arise during the synthesis of 2,4-Dichloro-6-nitroquinoline.

Protocol: GC-MS Analysis of 2,4-Dichloro-6-nitroquinoline

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

    • Capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness, with a stationary phase like 5% phenyl-methylpolysiloxane).

  • Reagents:

    • Dichloromethane or Ethyl Acetate (GC grade).

  • Sample Preparation:

    • Dissolve a small amount of the sample in a suitable volatile solvent like dichloromethane to a concentration of approximately 100 µg/mL.

  • GC-MS Conditions:

    • Injector Temperature: 280 °C.

    • Injection Mode: Splitless.

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 300 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Transfer Line Temperature: 290 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Energy: 70 eV.

    • Mass Range: m/z 40-500.

  • Data Analysis:

    • Identify the main peak corresponding to 2,4-Dichloro-6-nitroquinoline based on its retention time and mass spectrum.

    • Tentatively identify any impurity peaks by comparing their mass spectra with libraries (e.g., NIST).

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques provide detailed information about the molecular structure of 2,4-Dichloro-6-nitroquinoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules.[4] Both ¹H and ¹³C NMR should be performed for a comprehensive analysis.

Protocol: NMR Analysis of 2,4-Dichloro-6-nitroquinoline

  • Instrumentation:

    • NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard if the solvent does not contain it.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a sufficient number of scans (e.g., 16-32) to obtain a good signal-to-noise ratio.

    • Typical parameters include a 30° pulse width and a relaxation delay of 1-2 seconds.[2]

  • ¹³C NMR Acquisition:

    • Acquire the spectrum with a sufficient number of scans (e.g., 1024-4096) for a good signal-to-noise ratio.

    • Typical parameters include a 30° pulse width and a relaxation delay of 2-5 seconds.[2]

  • Data Interpretation:

    • ¹H NMR: Expect signals in the aromatic region (7.0-9.0 ppm). The chemical shifts, integration, and coupling patterns will provide information on the substitution pattern of the quinoline ring.

    • ¹³C NMR: Expect distinct signals for each carbon atom in the molecule. The chemical shifts will be influenced by the electron-withdrawing effects of the chlorine and nitro groups.

Predicted ¹H NMR Data (in CDCl₃) Predicted ¹³C NMR Data (in CDCl₃)
Proton δ (ppm)
H-37.5-7.7
H-58.5-8.7
H-78.0-8.2
H-88.3-8.5

Note: These are predicted values and may vary based on the actual experimental conditions.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.[5]

Protocol: FTIR Analysis of 2,4-Dichloro-6-nitroquinoline

  • Instrumentation:

    • FTIR spectrometer.

  • Sample Preparation:

    • Prepare a KBr pellet by grinding 1-2 mg of the sample with approximately 100 mg of dry KBr powder and pressing the mixture into a thin, transparent disk.[2]

    • Alternatively, acquire the spectrum in a suitable solvent in a solution cell.

  • Data Acquisition:

    • Record the spectrum over a range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of the pure KBr pellet or solvent for correction.[2]

  • Data Interpretation:

    • Identify the characteristic absorption bands corresponding to the functional groups in 2,4-Dichloro-6-nitroquinoline.

Functional Group Expected Wavenumber (cm⁻¹)
Aromatic C-H stretch3100-3000
C=N and C=C stretch (quinoline ring)1650-1500
Asymmetric NO₂ stretch1550-1500
Symmetric NO₂ stretch1350-1300
C-Cl stretch800-600
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is crucial for confirming its identity.

Protocol: Mass Spectrometry Analysis of 2,4-Dichloro-6-nitroquinoline

  • Instrumentation:

    • Mass spectrometer with a suitable ionization source (e.g., ESI for LC-MS or EI for GC-MS).

  • Sample Introduction:

    • The sample can be introduced via an infusion pump, an LC system, or a GC system.

  • Data Acquisition:

    • Acquire the mass spectrum in positive ion mode.

    • For structural confirmation, perform tandem MS (MS/MS) to obtain fragmentation data.

  • Data Interpretation:

    • Molecular Ion: Look for the molecular ion peak [M+H]⁺ (for ESI) or M⁺˙ (for EI). The isotopic pattern of the two chlorine atoms will be a key diagnostic feature.

    • Fragmentation: Analyze the fragmentation pattern to confirm the presence of the quinoline core and the loss of substituents like NO₂, Cl, and HCl.

Thermal Analysis

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can provide information about the thermal stability, melting point, and decomposition profile of 2,4-Dichloro-6-nitroquinoline.

Protocol: Thermal Analysis of 2,4-Dichloro-6-nitroquinoline

  • Instrumentation:

    • TGA and/or DSC instrument.

  • Sample Preparation:

    • Accurately weigh a small amount of the sample (2-5 mg) into an appropriate sample pan (e.g., aluminum).

  • Data Acquisition:

    • Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25-500 °C).

  • Data Interpretation:

    • DSC: An endothermic peak will indicate the melting point of the compound. Exothermic peaks may indicate decomposition.

    • TGA: The TGA curve will show weight loss as a function of temperature, indicating the onset of thermal decomposition.

Illustrative Synthesis Route

A plausible synthetic route to 2,4-Dichloro-6-nitroquinoline can be envisioned through the nitration of a dichlorinated quinoline precursor. The characterization of the final product is crucial to confirm the success of the synthesis and the purity of the isolated compound.

Synthesis_of_2_4_Dichloro_6_nitroquinoline start 2,4-Dichloroquinoline product 2,4-Dichloro-6-nitroquinoline start->product Nitration reagents Nitrating Agent (e.g., HNO₃/H₂SO₄) reagents->product

Caption: A potential synthetic pathway for 2,4-Dichloro-6-nitroquinoline.

Conclusion

The comprehensive analytical characterization of 2,4-Dichloro-6-nitroquinoline is a critical step in its utilization for research and development. The application of a suite of orthogonal analytical techniques, including HPLC, GC-MS, NMR, FTIR, and MS, as detailed in these protocols, ensures a thorough understanding of the compound's identity, purity, and structural integrity. Adherence to these methodologies will provide researchers with reliable and reproducible data, underpinning the scientific validity of subsequent studies.

References

  • SIELC Technologies. (n.d.). Separation of 2,4-Dichloro-6,7-dimethoxyquinazoline on Newcrom R1 HPLC column. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2021). Toxicological Profile for 2,4,6-Trinitrotoluene. NCBI Bookshelf. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1995). Toxicological profile for 1,3-dinitrobenzene and 1,3,5-trinitrobenzene. Retrieved from [Link]

  • World Health Organization. (2017). Guidelines for drinking-water quality: fourth edition incorporating the first addendum. NCBI Bookshelf. Retrieved from [Link]

  • Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. Retrieved from [Link]

  • United States Environmental Protection Agency (EPA). (n.d.). Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. Retrieved from [Link]

  • Organisation for Economic Co-operation and Development (OECD). (n.d.). SIDS Initial Assessment Report for 2,4-Dichloronitrobenzene. Retrieved from [Link]

  • Le, T. N., et al. (2018). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Molbank, 2018(3), M1001. Retrieved from [Link]

  • Mitrović, A., et al. (2025). Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. Acta Pharmaceutica, 75, 235-257. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (2025). SYNTHESIS, CHARACTERIZATION, AND ANTIMICROBIAL EVALUATION OF 2,4-DICHLORO-6-[(4-HYDROXY- PHENYLIMINO)-METHYL]-PHENOL (DCSAP-L) A. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2,4-dichloro-6-nitrophenol. Retrieved from [Link]

  • MDPI. (n.d.). Thermal Desorption of 2,4,6-Trichloroanisole from Cork. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of 2,4-dichloro-6-methyl-5-nitropyrimidine. Retrieved from [Link]

  • MDPI. (n.d.). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H NMR spectra of N-[6-methyl-2-(4'-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-yl] pyrrolidin-2-one 14. Retrieved from [Link]

  • Agilent. (n.d.). A Comprehensive Guide to FTIR Analysis. Retrieved from [Link]

  • Rodríguez-Cabo, T., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Analytical and Bioanalytical Chemistry, 407(20), 6159-70. Retrieved from [Link]

  • YouTube. (2023). Structure elucidation of quinoline| NMR Spectroscopy. Retrieved from [Link]

  • EPIC. (2023). Mass spectrometric characterization of the seco acid formed by cleavage of the macrolide ring of the algal metabolite goniodomin. Retrieved from [Link]

  • ResearchGate. (n.d.). Fig. 6: FTIR Spectra of 2-(4-bromophenyl)-6chloro-4-phenylquinoline. Retrieved from [Link]

  • University of Lethbridge. (n.d.). CHEM 2600 Topic 2: Nuclear Magnetic Resonance (NMR). Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information Highly efficient nitrobenzene and alkyl/aryl azide reduction in stainless steel jars without catalyst addition. Retrieved from [Link]

  • PMC. (n.d.). Synchronized Analysis of FTIR Spectra and GCMS Chromatograms for Evaluation of the Thermally Degraded Vegetable Oils. Retrieved from [Link]

  • University of Nebraska-Lincoln. (n.d.). Introduction to NMR and Its Application in Metabolite Structure Determination. Retrieved from [Link]

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Application Note: A Comprehensive Guide to the ¹H and ¹³C NMR Analysis of 2,4-Dichloro-6-nitroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2,4-Dichloro-6-nitroquinoline is a substituted quinoline of significant interest in medicinal chemistry and drug development. The quinoline scaffold is a core structural motif in a wide array of pharmacologically active compounds, and the specific substitution pattern of chlorine and nitro groups on the 2,4-dichloro-6-nitroquinoline ring system profoundly influences its chemical reactivity and biological activity.[1] Accurate structural elucidation is therefore a critical prerequisite for its use in research and development.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous determination of the molecular structure of organic compounds.[2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the ¹H and ¹³C NMR analysis of 2,4-dichloro-6-nitroquinoline. In the absence of publicly available experimental spectra for this specific molecule, this guide will focus on the prediction of its NMR spectra based on established principles and data from structurally related compounds. Furthermore, it will provide a comprehensive, field-proven protocol for sample preparation, data acquisition, and spectral interpretation, including the use of advanced 2D NMR techniques to ensure unambiguous structural confirmation.

Predicted Spectroscopic Signature of 2,4-Dichloro-6-nitroquinoline

The chemical structure of 2,4-dichloro-6-nitroquinoline features a quinoline core with two electron-withdrawing chlorine atoms on the pyridine ring and a strongly electron-withdrawing nitro group on the benzene ring. These substituents exert significant electronic effects that influence the chemical shifts of the protons and carbons in the molecule.[3] The predictions below are based on the analysis of similar substituted quinolines.[4][5]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 2,4-dichloro-6-nitroquinoline is expected to exhibit four signals in the aromatic region. The electron-withdrawing nature of the chloro and nitro substituents will cause all protons to resonate at a relatively low field (higher ppm).

Table 1: Predicted ¹H NMR Spectral Data for 2,4-Dichloro-6-nitroquinoline (in CDCl₃)

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-37.6 - 7.8s-
H-58.7 - 8.9d~2.5
H-78.4 - 8.6dd~9.0, 2.5
H-88.2 - 8.4d~9.0
  • H-3: The proton at the 3-position is expected to be a singlet due to the absence of adjacent protons.

  • H-5, H-7, and H-8: These protons on the benzene ring will form a coupled spin system. The H-5 proton is anticipated to be the most downfield-shifted due to the deshielding effect of the nitro group at the para position. It should appear as a doublet, coupled to H-7. H-7 will likely be a doublet of doublets, coupled to both H-8 and H-5. H-8 is expected to be a doublet, coupled to H-7.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The electronegative chlorine and nitro groups will significantly influence the chemical shifts of the carbon atoms in their vicinity.[4]

Table 2: Predicted ¹³C NMR Spectral Data for 2,4-Dichloro-6-nitroquinoline (in CDCl₃)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2152 - 154
C-3123 - 125
C-4148 - 150
C-4a128 - 130
C-5125 - 127
C-6145 - 147
C-7121 - 123
C-8130 - 132
C-8a149 - 151

Experimental Protocols

The following protocols provide a robust framework for the acquisition of high-quality NMR data for 2,4-dichloro-6-nitroquinoline.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Chloroform-d (CDCl₃) is a common choice for many organic molecules. For compounds with lower solubility, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.

  • Sample Concentration: Weigh approximately 5-10 mg of 2,4-dichloro-6-nitroquinoline and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.[4]

  • Internal Standard: For precise chemical shift referencing, add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Homogenization: Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.

Data Acquisition Workflow

The following diagram outlines the recommended workflow for NMR data acquisition and analysis.

G cluster_0 Data Acquisition cluster_1 Data Analysis 1H_NMR 1. Acquire 1H NMR Spectrum 13C_NMR 2. Acquire 13C NMR Spectrum 1H_NMR->13C_NMR 2D_NMR 3. Acquire 2D NMR Spectra (COSY, HSQC, HMBC) 13C_NMR->2D_NMR Process_Spectra 4. Process Spectra (Fourier Transform, Phasing, Baseline Correction) 2D_NMR->Process_Spectra Assign_1H 5. Assign 1H Signals (Chemical Shift, Integration, Multiplicity) Process_Spectra->Assign_1H Assign_13C 6. Assign 13C Signals (Chemical Shift) Assign_1H->Assign_13C Correlate_2D 7. Correlate with 2D Data for Unambiguous Assignment Assign_13C->Correlate_2D Final_Structure 8. Final Structure Confirmation Correlate_2D->Final_Structure

Caption: Workflow for the NMR analysis of 2,4-dichloro-6-nitroquinoline.

1D NMR Spectroscopy
  • ¹H NMR:

    • Pulse Sequence: A standard single-pulse experiment is sufficient.

    • Spectral Width: Set the spectral width to cover the expected range of aromatic protons (e.g., 0-10 ppm).

    • Acquisition Time: An acquisition time of 2-4 seconds is generally adequate.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is recommended.

    • Number of Scans: The number of scans will depend on the sample concentration, but 16 to 64 scans are typically sufficient.

  • ¹³C NMR:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets for each carbon.

    • Spectral Width: A wider spectral width is required for ¹³C NMR (e.g., 0-200 ppm).[6]

    • Acquisition Time: Typically around 1-2 seconds.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is important for quantitative analysis, although longer delays may be necessary for quaternary carbons.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is usually necessary due to the lower natural abundance of the ¹³C isotope.

2D NMR Spectroscopy for Unambiguous Assignment

For complex molecules like substituted quinolines, 2D NMR spectroscopy is invaluable for definitive structural elucidation.[3][7]

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the identification of adjacent protons. For 2,4-dichloro-6-nitroquinoline, COSY would confirm the coupling between H-5, H-7, and H-8.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This is crucial for assigning the protonated carbons in the ¹³C NMR spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. HMBC is particularly powerful for identifying quaternary carbons and for piecing together the molecular fragments. For example, correlations from H-3 to C-2, C-4, and C-4a would be expected.

Data Interpretation: A Self-Validating System

The trustworthiness of the structural assignment relies on the convergence of all NMR data. The interpretation process should be a self-validating system where the assignments from 1D spectra are confirmed and refined by the correlations observed in the 2D spectra.

  • Initial ¹H Assignment: Use the chemical shifts, multiplicities, and coupling constants to propose an initial assignment for the proton signals.

  • COSY Confirmation: Verify the proposed ¹H-¹H connectivities using the COSY spectrum.

  • HSQC Correlation: Use the HSQC spectrum to assign the chemical shifts of the protonated carbons based on the already assigned proton signals.

  • HMBC for Full Structure: Utilize the long-range correlations from the HMBC spectrum to assign the quaternary carbons and to confirm the overall connectivity of the molecule. For instance, correlations from H-5 to C-4a and C-6, and from H-8 to C-6 and C-8a would be expected, providing definitive evidence for the placement of the nitro group.

Conclusion

This application note provides a comprehensive framework for the ¹H and ¹³C NMR analysis of 2,4-dichloro-6-nitroquinoline. By combining predicted spectral data with detailed experimental protocols and a logical interpretation workflow, researchers can confidently elucidate and confirm the structure of this important molecule. The use of 2D NMR techniques is strongly recommended to ensure an unambiguous and trustworthy structural assignment, which is a cornerstone of scientific integrity in chemical research and drug development.

References

  • Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Substituted Quinolines. Benchchem.
  • Application Note: 1H NMR Characterization of Substituted Quinolines. Benchchem.
  • Seaton, P. J., & Williamson, R. T. (Year). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Journal of Chemical Education.
  • Technical Support Center: Interpreting Complex NMR Spectra of Substituted Quinolines. Benchchem.
  • 2,4-Dichloro-6-nitroquinoline. Sigma-Aldrich.
  • 2,4-DICHLOROQUINOLINE(703-61-7) 1H NMR spectrum. ChemicalBook.
  • Spectroscopic and Synthetic Profile of 7-Chloro-6-nitroquinoline: A Technical Guide. Benchchem.
  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • ChemHelpASAP. (2022, October 7). differences & similarities of 1H & 13C NMR spectroscopy. YouTube. Available at: [Link]

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Application Note: Mass Spectrometry Fragmentation of 2,4-Dichloro-6-nitroquinoline for Structural Elucidation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the mass spectrometric fragmentation behavior of 2,4-dichloro-6-nitroquinoline, a compound of interest in synthetic chemistry and drug development. Utilizing high-resolution mass spectrometry, we elucidate the primary fragmentation pathways under electron ionization (EI) conditions. The stable quinoline core, combined with the influence of chloro and nitro substituents, results in a characteristic and predictable fragmentation pattern. Key fragmentation events include the diagnostic neutral losses of nitrogen dioxide (NO₂) and nitric oxide (NO), as well as the sequential loss of chlorine and hydrogen cyanide (HCN). This document presents detailed protocols for sample analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and provides the foundational knowledge for researchers to identify and characterize this and structurally related compounds.

Introduction

Quinoline and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional molecules.[1] The specific compound, 2,4-dichloro-6-nitroquinoline, incorporates several key functional groups that dictate its chemical reactivity and analytical behavior. Accurate structural confirmation is a critical step in any research and development pipeline involving such molecules.

Mass spectrometry (MS) is an indispensable analytical technique for molecular identification, offering unparalleled sensitivity and structural information from minimal sample quantities. Electron Ionization (EI) is a classic and robust ionization method that imparts significant internal energy to the analyte, inducing extensive and reproducible fragmentation.[2] The resulting mass spectrum serves as a molecular fingerprint, allowing for detailed structural elucidation.

This guide is designed for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of data to explain the chemical logic behind the fragmentation, grounding the interpretation in the established principles of gas-phase ion chemistry. We will detail the primary fragmentation pathways and provide validated, step-by-step protocols for acquiring high-quality mass spectra.

Analyte Profile: 2,4-Dichloro-6-nitroquinoline

A thorough understanding of the analyte's properties is the first step in interpreting its mass spectrum.

  • Structure:

  • Molecular Formula: C₉H₄Cl₂N₂O₂

  • Monoisotopic Mass: 241.9650 g/mol

  • Average Mass: 243.048 g/mol [3]

A defining characteristic of this molecule is the presence of two chlorine atoms. Due to the natural isotopic abundance of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), all chlorine-containing ions will exhibit a distinctive isotopic pattern. For a dichlorinated fragment, this manifests as a trio of peaks at M, M+2, and M+4 with an approximate relative intensity ratio of 9:6:1. This pattern is a powerful diagnostic tool for tracking the chlorine atoms through the fragmentation cascade.

Principles of Fragmentation for Halogenated Nitroaromatic Heterocycles

The fragmentation of 2,4-dichloro-6-nitroquinoline is governed by the interplay of its three core components: the stable aromatic quinoline system, the electron-withdrawing nitro group, and the halogen substituents.

  • Aromatic System Stability: The fused aromatic rings of the quinoline core are highly stable. Consequently, the molecular ion peak is expected to be prominent and readily observable in the EI spectrum.[4][5]

  • Nitro Group Fragmentation: Nitroaromatic compounds have well-documented fragmentation pathways. The most common are the expulsion of a nitrogen dioxide radical (•NO₂, 46 Da) and the loss of a nitric oxide radical (•NO, 30 Da).[6][7][8] The loss of •NO is often preceded by a rearrangement of the nitro group to a nitrite functionality (C-NO₂ → C-O-NO) within the ion.[8]

  • Halogen Loss: The loss of a chlorine radical (•Cl, 35 or 37 Da) is a common fragmentation pathway for chlorinated aromatics. This typically occurs through the cleavage of the C-Cl bond.

  • Ring Fission: Following the initial loss of substituents, the remaining quinoline ring can undergo further fragmentation, often involving the elimination of stable neutral molecules like hydrogen cyanide (HCN, 27 Da) or acetylene (C₂H₂, 26 Da).

Proposed EI Fragmentation Pathway

Upon electron ionization at 70 eV, 2,4-dichloro-6-nitroquinoline forms an energetically unstable molecular ion (M⁺•) at m/z 242 (for the ³⁵Cl₂ isotopologue), which then undergoes a series of competing and sequential fragmentation reactions.

The proposed major fragmentation pathways are visualized below.

Fragmentation_Pathway M C₉H₄Cl₂N₂O₂⁺• m/z 242/244/246 Molecular Ion F1 C₉H₄Cl₂N⁺• m/z 196/198/200 M->F1 - •NO₂ (46 Da) F2 C₉H₄Cl₂NO⁺• m/z 212/214/216 M->F2 - •NO (30 Da) F3 C₉H₄ClN₂O₂⁺ m/z 207/209 M->F3 - •Cl (35 Da) F4 C₈H₄Cl₂⁺• m/z 169/171/173 F1->F4 - HCN (27 Da) F5 C₉H₄ClNO⁺ m/z 177/179 F2->F5 - •Cl (35 Da)

Caption: Proposed EI fragmentation pathways for 2,4-dichloro-6-nitroquinoline.

Table 1: Summary of Major Ions in the Mass Spectrum of 2,4-Dichloro-6-nitroquinoline

m/z (³⁵Cl₂ Isotopologue)Proposed FormulaDescription of LossComments
242[C₉H₄Cl₂N₂O₂]⁺•- (Molecular Ion)Base peak or prominent ion. Shows M, M+2, M+4 pattern.
212[C₉H₄Cl₂NO]⁺•Loss of •NO (30 Da)Common for nitroaromatics; indicates rearrangement.[8]
207[C₉H₄ClN₂O₂]⁺Loss of •Cl (35 Da)Loss of a halogen radical. Resulting ion has one Cl atom.
196[C₉H₄Cl₂N]⁺•Loss of •NO₂ (46 Da)A major, diagnostic fragmentation for nitro compounds.
177[C₉H₄ClNO]⁺Loss of •NO and •ClSequential loss. Resulting ion has one Cl atom.
169[C₈H₄Cl₂]⁺•Loss of •NO₂ and HCNLoss of HCN from the quinoline ring after initial fragmentation.
161[C₉H₄ClN]⁺Loss of •NO₂ and •ClSequential loss. Resulting ion has one Cl atom.

Experimental Protocols

The following protocols provide a robust framework for the analysis of 2,4-dichloro-6-nitroquinoline.

Protocol 1: Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)

This is the preferred method for volatile and semi-volatile thermally stable compounds, providing high-resolution separation and classic, library-searchable fragmentation patterns.

A. Scope and Principle The sample is volatilized and separated from matrix components on a GC column. The separated analyte then enters the mass spectrometer, where it is ionized by a high-energy electron beam (70 eV) and fragmented. The mass analyzer separates the resulting ions based on their mass-to-charge ratio, generating a mass spectrum.

B. Reagents and Materials

  • Analyte: 2,4-dichloro-6-nitroquinoline standard, >98% purity.

  • Solvent: Dichloromethane or Ethyl Acetate, HPLC or GC-grade.

  • Vials: 2 mL amber glass autosampler vials with PTFE-lined caps.

C. Instrumentation and Parameters

ParameterGC SettingMS Setting
System Agilent 8890 GC or equivalentAgilent 5977B MSD or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent-
Carrier Gas Helium, constant flow at 1.2 mL/min-
Inlet Split/Splitless, 280 °C-
Injection 1 µL, Split ratio 20:1-
Oven Program 100 °C (hold 1 min), ramp 15 °C/min to 300 °C (hold 5 min)-
Transfer Line -300 °C
Ion Source -Electron Ionization (EI), 230 °C
Electron Energy -70 eV
Mass Range -m/z 40-400
Scan Rate -3 scans/sec

D. Step-by-Step Methodology

  • Standard Preparation: Prepare a 100 µg/mL stock solution of 2,4-dichloro-6-nitroquinoline in the chosen solvent. Prepare a working solution of 1-10 µg/mL by serial dilution.

  • Sample Injection: Transfer 1.5 mL of the working solution into an autosampler vial and seal. Place the vial in the autosampler tray.

  • Sequence Setup: Create a sequence in the instrument control software with the specified GC-MS method.

  • Data Acquisition: Run the sequence to acquire the data.

  • Data Analysis:

    • Extract the total ion chromatogram (TIC).

    • Identify the peak corresponding to 2,4-dichloro-6-nitroquinoline.

    • Generate the background-subtracted mass spectrum for the peak.

    • Analyze the fragmentation pattern, identifying the molecular ion cluster and key fragment ions as detailed in Table 1. Compare the spectrum against spectral libraries (e.g., NIST) if available.

Protocol 2: LC-ESI-MS/MS (Complementary Method)

This method is useful for less volatile derivatives or when analyzing complex matrices that require the selectivity of tandem mass spectrometry.

A. Scope and Principle The sample is separated via liquid chromatography. The eluent is nebulized and ionized using electrospray ionization (ESI), a soft ionization technique that typically produces a protonated molecule [M+H]⁺. This precursor ion is then mass-selected and fragmented via collision-induced dissociation (CID) to generate a product ion spectrum.[7][9]

B. Instrumentation and Parameters

  • System: Waters Xevo TQ-S or equivalent LC-MS/MS system.

  • LC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Ion Source: ESI, Positive Ion Mode.

  • Precursor Ion: m/z 243 (for [M+H]⁺).

  • Collision Energy: Ramped from 10-40 eV to observe the evolution of fragment ions.

Analytical Workflow

The overall process from sample receipt to final data interpretation follows a logical sequence to ensure data integrity and accuracy.

Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep Prepare Standard (1-10 µg/mL) Acq GC-MS Analysis (EI, 70 eV) Prep->Acq TIC Extract Total Ion Chromatogram (TIC) Acq->TIC Spectrum Generate Mass Spectrum TIC->Spectrum Interpret Interpret Fragmentation (Identify Key Ions) Spectrum->Interpret Report Final Report Interpret->Report

Caption: General experimental workflow for MS analysis.

Conclusion

The mass spectrometric fragmentation of 2,4-dichloro-6-nitroquinoline is systematic and interpretable, driven by the fundamental chemical properties of its constituent functional groups. The key identifiers in its EI mass spectrum are the prominent dichlorinated molecular ion cluster (m/z 242, 244, 246) and the characteristic losses of •NO₂ (to m/z 196) and •NO (to m/z 212). By following the detailed protocols provided in this application note, researchers can confidently acquire high-quality data for structural verification and impurity profiling. This foundational understanding of its fragmentation behavior serves as a powerful tool for the unambiguous identification of this compound and provides a blueprint for investigating other complex nitroaromatic heterocyclic molecules.

References

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
  • Wikipedia. (2023). Fragmentation (mass spectrometry).
  • CHEMISTRY LECTURES. (2022, December 29). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane [Video]. YouTube.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
  • Clugston, D. M., & MacLean, D. B. (1966). MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Journal of Chemistry, 44(7), 781-790.
  • Schmidt, K., et al. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(10), 1649-1660.
  • NIST. (n.d.). 2,4-Dichloro-6-nitroaniline. In NIST Chemistry WebBook.
  • Pérez-Bernal, J. L., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Journal of Mass Spectrometry, 50(6), 840-848.
  • PubChem. (n.d.). 6-Nitroquinoline.
  • Pérez-Bernal, J. L., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Analytica Chimica Acta, 887, 225-233.
  • ResearchGate. (n.d.). (PDF) Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS).
  • da Silva, V. B., et al. (2024). Characterization of the fragmentation mechanisms in electrospray ionization tandem mass spectrometry of chloroquinoline derivatives with larvicidal activity against Aedes aegypti. Rapid Communications in Mass Spectrometry, 38(12), e9739.
  • NIST. (n.d.). Quinoline. In NIST Chemistry WebBook.
  • Liu, Y., et al. (2023). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Molecules, 28(22), 7578.
  • BenchChem. (n.d.). Application Note: High-Throughput Analysis of Isoquinoline using Gas Chromatography-Mass Spectrometry (GC-MS).
  • ResearchGate. (n.d.). Mass spectra of para-nitrotoluene and 2,4-dinitrotoluene obtained by ionization and fragmentation with femtosecond laser pulses in atmosphere.
  • ChemSynthesis. (n.d.). 5,8-dichloro-6-nitroquinoline.

Sources

Application Notes & Protocols: Strategic Use of 2,4-Dichloro-6-nitroquinoline in Nucleophilic Aromatic Substitution (SNAr) Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical overview of 2,4-dichloro-6-nitroquinoline as a key intermediate in organic synthesis, focusing on its application in Nucleophilic Aromatic Substitution (SNAr) reactions. We will explore the underlying reaction mechanisms, regioselectivity, and provide field-proven protocols for its use with common nucleophiles, contextualizing its importance in the synthesis of pharmacologically active scaffolds.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1][2][3] The ability to functionalize the quinoline ring at various positions is crucial for the design and synthesis of novel drug candidates.[4] 2,4-Dichloro-6-nitroquinoline serves as a highly versatile building block for this purpose. Its two chlorine atoms act as leaving groups, and the quinoline ring is significantly activated towards nucleophilic attack by both the heterocyclic nitrogen atom and the strongly electron-withdrawing nitro group.[5][6]

The SNAr Mechanism: An Addition-Elimination Pathway

Nucleophilic Aromatic Substitution (SNAr) reactions with substrates like 2,4-dichloro-6-nitroquinoline do not proceed via SN1 or SN2 mechanisms, which are unfavorable on sp²-hybridized carbons.[7][8] Instead, they follow a two-step addition-elimination pathway.[9][10]

  • Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile on one of the electron-deficient carbon atoms bearing a chlorine atom (C2 or C4). This is the rate-determining step as it temporarily disrupts the aromaticity of the ring system.[6][11]

  • Formation of a Meisenheimer Complex: The attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7][12] The negative charge is delocalized over the quinoline ring and is effectively stabilized by the electron-withdrawing nitro group and the ring nitrogen.[11][13] This stabilization is critical for the feasibility of the reaction.

  • Elimination of the Leaving Group: Aromaticity is restored in a fast step through the expulsion of the chloride leaving group, yielding the substituted product.[6]

Caption: The Addition-Elimination mechanism of SNAr reactions.

Causality of Regioselectivity: C4 vs. C2 Substitution

In systems analogous to 2,4-disubstituted quinolines, such as 2,4-dichloroquinazolines, nucleophilic attack preferentially occurs at the C4 position.[14] This regioselectivity is governed by electronic factors. The carbon atom at the 4-position is generally more electrophilic and susceptible to nucleophilic attack.[15]

  • Activation by Ring Nitrogen: The pyridine nitrogen atom exerts a strong electron-withdrawing effect, significantly activating both the C2 and C4 positions.

  • Enhanced C4 Electrophilicity: Theoretical calculations on similar heterocyclic systems show that the C4 position often has a higher coefficient in the Lowest Unoccupied Molecular Orbital (LUMO), making it the kinetically favored site for nucleophilic attack.[15]

  • Role of the 6-Nitro Group: The nitro group at the C6 position is meta to the C4-Cl and para-related to the C2-Cl through the nitrogen atom. While it enhances the overall electrophilicity of the ring, the inherent reactivity preference for the C4 position typically dominates, leading to monosubstitution at C4 under controlled conditions.

This predictable regioselectivity is a cornerstone of the synthetic utility of this reagent, allowing for the sequential introduction of different nucleophiles at the C4 and then C2 positions if desired.

Caption: Regioselectivity of nucleophilic attack on 2,4-dichloro-6-nitroquinoline.

Experimental Protocols

A. Safety Considerations 2,4-Dichloro-6-nitroquinoline is a halogenated nitroaromatic compound and should be handled with care. Assume it is an irritant and potentially toxic. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.

B. General Experimental Workflow The following workflow is a self-validating system for executing SNAr reactions with this substrate. Each step includes checkpoints to ensure the reaction is proceeding as expected.

Workflow setup 1. Reaction Setup - Dissolve substrate in solvent - Add base (if required) - Inert atmosphere (N₂ or Ar) addition 2. Nucleophile Addition - Add nucleophile (1.0-1.1 eq) - Control temperature (e.g., 0°C or RT) setup->addition reaction 3. Reaction Monitoring - Heat to target temp (e.g., RT to 80°C) - Monitor by TLC/LC-MS addition->reaction workup 4. Aqueous Workup - Cool to RT - Quench/pour into water - Extract with organic solvent reaction->workup Upon completion purify 5. Isolation & Purification - Dry organic layer (e.g., Na₂SO₄) - Concentrate in vacuo - Purify (column chromatography/recrystallization) workup->purify characterize 6. Characterization - NMR, MS, etc. purify->characterize

Caption: General laboratory workflow for SNAr reactions.

Protocol 1: Reaction with Amine Nucleophiles (Amination)

This protocol describes the regioselective substitution at the C4 position with a primary or secondary amine. The resulting 4-amino-2-chloro-6-nitroquinolines are valuable precursors for kinase inhibitors.[16]

  • Materials:

    • 2,4-Dichloro-6-nitroquinoline (1.0 eq)

    • Primary or secondary amine (1.0 - 1.1 eq)

    • Solvent: Ethanol, Isopropanol (IPA), or Acetonitrile (ACN)

    • Optional Base: Diisopropylethylamine (DIPEA) or K₂CO₃ (1.5 eq) - Often not required for aliphatic amines but can be beneficial for less nucleophilic anilines.

  • Procedure:

    • To a round-bottom flask under a nitrogen atmosphere, add 2,4-dichloro-6-nitroquinoline and the chosen solvent (approx. 0.1 M concentration).

    • Stir the mixture at room temperature until the substrate is fully dissolved.

    • Add the amine nucleophile dropwise to the solution. An exotherm may be observed.

    • The reaction can often proceed at room temperature or with gentle warming (e.g., 40-60 °C).[5]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until consumption of the starting material is complete (typically 1-8 hours).

    • Upon completion, cool the reaction mixture to room temperature.

    • If a precipitate has formed, collect the product by vacuum filtration and wash the solid with cold solvent.[13]

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure. The residue can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol.

Protocol 2: Reaction with Thiol Nucleophiles (Thiolation)

Thiols are excellent nucleophiles and react readily with 2,4-dichloro-6-nitroquinoline.[17][18] A base is required to deprotonate the thiol to the more nucleophilic thiolate.

  • Materials:

    • 2,4-Dichloro-6-nitroquinoline (1.0 eq)

    • Thiol (e.g., thiophenol, benzyl mercaptan) (1.0 - 1.1 eq)

    • Base: K₂CO₃, NaH, or Triethylamine (TEA) (1.5 eq)

    • Solvent: N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Procedure:

    • To a round-bottom flask under a nitrogen atmosphere, add the thiol and the solvent.

    • Cool the mixture in an ice bath (0 °C) and add the base portion-wise. Stir for 15-20 minutes to allow for the formation of the thiolate.

    • In a separate flask, dissolve the 2,4-dichloro-6-nitroquinoline in a minimum amount of the same solvent.

    • Add the solution of the dichloroquinoline substrate dropwise to the stirring thiolate solution at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir until TLC or LC-MS indicates the reaction is complete (typically 2-12 hours).

    • Carefully quench the reaction by pouring it into a beaker of ice-cold water with vigorous stirring.

    • Collect the resulting precipitate by vacuum filtration. Wash the solid thoroughly with water and then with a small amount of a cold non-polar solvent (e.g., hexanes) to remove impurities.[13]

    • Dry the product under vacuum. Further purification can be achieved by recrystallization if necessary.

Data Summary: Reaction Condition Guidelines

The choice of solvent, base, and temperature is crucial for optimizing SNAr reactions. The following table provides general guidelines based on nucleophile strength.

Nucleophile ClassTypical SolventsBase RequirementTypical TemperatureExpected Reaction Time
Aliphatic Amines Ethanol, IPA, ACNOften not required25 - 60 °C1 - 6 hours
Anilines ACN, Dioxane, DMFRecommended (DIPEA, K₂CO₃)60 - 100 °C4 - 24 hours
Alcohols/Phenols DMF, DMSO, THFRequired (NaH, K₂CO₃)25 - 80 °C2 - 12 hours
Thiols/Thiophenols DMF, DMSORequired (K₂CO₃, NaH, TEA)0 - 50 °C1 - 8 hours

Note: These are starting points. Optimization is often necessary for specific substrates.

References

  • Nucleophilic aromatic substitution - Wikipedia. (Source: Wikipedia)

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (Source: Master Organic Chemistry)

  • Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions of 2-Chloro-6-nitronaphthalene. (Source: Benchchem)

  • (a) General scheme for regioselective nucleophilic aromatic... | Download Scientific Diagram. (Source: ResearchGate)

  • 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. (Source: YouTube)

  • FMO analysis of SNAr selectivity with 2,4-dichloropyridine, revealing... (Source: ResearchGate)

  • Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. (Source: PubMed Central)

  • Nucleophilic Aromatic Substitution. (Source: YouTube)

  • Reactivity Face-Off: 2,4-dichloro-7-nitroquinazoline vs. 2,4-dichloroquinazoline in Nucleophilic Aromatic Substitution. (Source: Benchchem)

  • How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. (Source: NIH)

  • Nucleophilic Aromatic Substitution (SNAr) Addition-Elimination vs. Benzyne Mechanism[Live Recording]. (Source: YouTube)

  • Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. (Source: MDPI)

  • 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. (Source: KPU Pressbooks)

  • Synthesis, Reactions and Medicinal Uses of Quinoline. (Source: Pharmaguideline)

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (Source: NIH)

  • Application of Quinoline Ring in Structural Modification of Natural Products. (Source: NIH)

  • The Chemical Basis of Thiol Addition to Nitro-conjugated Linoleic Acid, a Protective Cell-signaling Lipid. (Source: PubMed Central)

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (Source: RSC Publishing)

  • Thiols and Thioethers. (Source: Master Organic Chemistry)

  • Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. (Source: YouTube)

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Application Notes and Protocols for the Synthesis of Amino-Derivatives from 2,4-Dichloro-6-nitroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline motif is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of pharmacologically active compounds.[1] These heterocyclic systems are privileged structures, exhibiting a wide spectrum of biological activities, including antimalarial, anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Within this class, amino-derivatives of nitroquinolines are of particular interest as they serve as critical intermediates in the synthesis of potent therapeutic agents.

This guide provides a comprehensive overview of the synthesis of amino-derivatives from 2,4-dichloro-6-nitroquinoline, a versatile and highly reactive starting material. We will delve into the underlying reaction mechanisms, provide detailed, field-proven protocols for both mono- and di-substitution, and discuss the critical parameters that govern the regioselectivity and efficiency of these transformations.

Mechanistic Insights: The Nucleophilic Aromatic Substitution (SNAr) Reaction

The primary pathway for the amination of 2,4-dichloro-6-nitroquinoline is the Nucleophilic Aromatic Substitution (SNAr) reaction.[3] This is not a classic SN1 or SN2 reaction but rather an addition-elimination mechanism.[4] The success of this reaction hinges on two key features of the substrate:

  • Presence of a Good Leaving Group: The chlorine atoms at the C2 and C4 positions are effective leaving groups.

  • Activation of the Aromatic Ring: The quinoline ring itself is electron-deficient. This deficiency is significantly amplified by the presence of the strongly electron-withdrawing nitro group (-NO₂) at the C6 position.[3] This group pulls electron density from the ring system, making the carbon atoms attached to the chlorine atoms highly electrophilic and thus susceptible to attack by nucleophiles like primary and secondary amines.

The Crucial Question of Regioselectivity: C4 vs. C2 Reactivity

A critical aspect of this synthesis is the regioselective substitution of one chlorine atom over the other. In the case of 2,4-dichloroquinolines and analogous heterocyclic systems like 2,4-dichloroquinazolines, the chlorine at the C4 position is significantly more reactive towards nucleophiles than the chlorine at the C2 position.[5][6]

This preferential reactivity can be attributed to two main factors:

  • Electronic Effects: Theoretical calculations, such as Density Functional Theory (DFT), have shown that the carbon atom at the 4-position has a higher coefficient in the Lowest Unoccupied Molecular Orbital (LUMO).[5][6] This indicates that it is the more electrophilic site and therefore more prone to nucleophilic attack.

  • Intermediate Stabilization: The SNAr reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex. The attack at the C4 position allows for more effective delocalization and stabilization of this negative charge by the ring nitrogen and the nitro group compared to an attack at the C2 position.

This inherent difference in reactivity allows for the selective synthesis of 4-amino-2-chloro-6-nitroquinoline derivatives under controlled conditions.

SNAr_Mechanism cluster_reactants Reactants cluster_mechanism Reaction Pathway cluster_products Products Start 2,4-Dichloro-6-nitroquinoline Attack Nucleophilic Attack at C4 Start->Attack Amine Primary/Secondary Amine (R-NH₂) Amine->Attack Meisenheimer Meisenheimer Complex (Stabilized Intermediate) Attack->Meisenheimer Addition Elimination Chloride Elimination Meisenheimer->Elimination Rearrangement Product 4-Amino-2-chloro-6-nitroquinoline Elimination->Product Loss of Cl⁻ HCl HCl Elimination->HCl Proton Transfer

Caption: SNAr mechanism for the regioselective amination of 2,4-dichloro-6-nitroquinoline.

Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, is mandatory.

Protocol 1: Regioselective Synthesis of 4-Amino-2-chloro-6-nitroquinoline Derivatives (Mono-substitution)

This protocol describes a general method for the selective substitution of the C4-chloro group with a variety of primary and secondary amines.

Materials and Reagents:

  • 2,4-Dichloro-6-nitroquinoline

  • Amine of choice (e.g., aniline, benzylamine, morpholine, etc.) (1.0-1.2 equivalents)

  • Solvent (e.g., Isopropanol, Ethanol, or Tetrahydrofuran (THF))

  • Base (optional, but recommended): Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.1-1.5 equivalents)

  • Ethyl acetate (for extraction)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for chromatography

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4-dichloro-6-nitroquinoline (1.0 eq).

  • Solvent Addition: Add the chosen solvent (e.g., isopropanol) to dissolve the starting material. A typical concentration is 0.1-0.5 M.

  • Reagent Addition: Add the amine (1.0-1.2 eq) to the solution. If a base is used to scavenge the HCl byproduct, add it to the reaction mixture at this stage (1.1-1.5 eq).[7]

  • Reaction Conditions: Stir the mixture at room temperature or heat to reflux (typically 60-80 °C). The optimal temperature and reaction time depend on the nucleophilicity of the amine.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. A typical mobile phase is a mixture of hexane and ethyl acetate.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If a precipitate (the product) has formed, it can be collected by filtration, washed with cold solvent, and dried.[7]

    • If no precipitate forms, concentrate the mixture under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) to yield the pure 4-amino-2-chloro-6-nitroquinoline derivative.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Protocol 2: Synthesis of 2,4-Diamino-6-nitroquinoline Derivatives (Di-substitution)

This protocol requires more forcing conditions to replace the less reactive C2-chloro group. It is typically performed on the product from Protocol 1.

Materials and Reagents:

  • 4-Amino-2-chloro-6-nitroquinoline derivative (from Protocol 1)

  • Second amine of choice (can be the same or different from the first) (2.0-5.0 equivalents, often used in excess)

  • High-boiling point solvent (e.g., Dioxane, N,N-Dimethylformamide (DMF), or neat amine)

  • Base (optional, depending on the amine and conditions)

Step-by-Step Methodology:

  • Reaction Setup: In a sealed tube or a round-bottom flask with a reflux condenser, combine the 4-amino-2-chloro-6-nitroquinoline derivative (1.0 eq) and the second amine (2.0-5.0 eq).

  • Solvent Addition: Add a high-boiling solvent like dioxane or DMF, or run the reaction neat if the amine is a liquid.

  • Reaction Conditions: Heat the reaction mixture to a higher temperature, typically ranging from 100 °C to 150 °C. The first amination step deactivates the ring, necessitating more energy to substitute the second chlorine.[8]

  • Monitoring: Monitor the reaction progress by TLC. This reaction may require several hours to days for completion.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into cold water to precipitate the crude product.

    • Collect the solid by filtration and wash thoroughly with water.

    • Alternatively, perform an extraction using an appropriate organic solvent.

  • Purification: Purify the crude product by column chromatography or recrystallization to obtain the pure 2,4-diamino-6-nitroquinoline derivative.

  • Characterization: Confirm the structure using NMR and MS analysis.

Workflow cluster_protocol1 Protocol 1: Mono-substitution cluster_protocol2 Protocol 2: Di-substitution Start Start: 2,4-Dichloro-6-nitroquinoline P1_React React with Amine 1 (e.g., Isopropanol, 80°C) Start->P1_React P1_Workup Work-up & Purification P1_React->P1_Workup P1_Product Product 1: 4-(Amine 1)-2-chloro-6-nitroquinoline P1_Workup->P1_Product P2_React React with Amine 2 (e.g., Dioxane, 120°C) P1_Product->P2_React Use as starting material Analysis Characterization (NMR, MS) P1_Product->Analysis P2_Workup Work-up & Purification P2_React->P2_Workup P2_Product Final Product: 4-(Amine 1)-2-(Amine 2)-6-nitroquinoline P2_Workup->P2_Product P2_Product->Analysis

Caption: General experimental workflow for the synthesis of amino-nitroquinolines.

Data Presentation: Representative Reaction Conditions

The choice of amine and solvent significantly impacts reaction outcomes. The following table summarizes typical conditions for the mono-amination (C4 substitution) of 2,4-dichloro-6-nitroquinoline.

EntryAmine NucleophileSolventTemperature (°C)Typical Time (h)Expected Yield (%)
1AnilineIsopropanol806-875-90
2BenzylamineEthanolReflux4-680-95
3MorpholineTHF603-5>90
4n-ButylamineEthanolRoom Temp2-4>90

Note: Yields are estimates and highly dependent on the specific substrate, purity of reagents, and purification efficiency.

Conclusion and Future Outlook

The synthetic routes detailed herein provide a robust and reproducible platform for the generation of a diverse library of amino-substituted 6-nitroquinolines. The SNAr reaction on the 2,4-dichloro-6-nitroquinoline scaffold is highly efficient and regioselective, preferentially yielding C4-substituted products under mild conditions. Understanding the principles of ring activation by the nitro group and the differential reactivity of the C2 and C4 positions is paramount for successful synthesis. These synthesized derivatives are not merely chemical curiosities; they are valuable precursors for the development of next-generation therapeutics targeting a range of human diseases.[9][10]

References

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. National Institutes of Health (NIH). Available from: [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. ResearchGate. Available from: [Link]

  • Synthesis of nitroquinoline derivatives 9. ResearchGate. Available from: [Link]

  • Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline. Google Patents.
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  • Nucleophilic Aromatic Substitution: Introduction and Addition-Elimination Mechanism. YouTube. Available from: [Link]

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2,4-Dichloro-6-nitroquinoline: A Versatile Scaffold for Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The quinoline scaffold is a prominent privileged structure in medicinal chemistry, forming the core of numerous approved and investigational drugs, particularly in oncology.[1] Its rigid bicyclic system provides a robust framework for the precise spatial orientation of pharmacophoric groups, enabling high-affinity interactions with biological targets. Among the various functionalized quinolines, 2,4-dichloro-6-nitroquinoline has emerged as a highly valuable and versatile building block for the synthesis of potent kinase inhibitors. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic utilization of this compound, detailing its reactivity, synthetic protocols, and applications in kinase inhibitor discovery.

Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their aberrant activity is a hallmark of many diseases, including cancer.[2] Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern drug discovery.[2] The 2,4-dichloro-6-nitroquinoline scaffold offers several key advantages for this purpose. The two chlorine atoms at the 2- and 4-positions serve as reactive handles for nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of diverse side chains to probe the ATP-binding site of kinases.[3] The nitro group at the 6-position is a strong electron-withdrawing group that can modulate the electronic properties of the quinoline ring and can be readily reduced to an amino group, a common feature in many kinase inhibitors that often participates in crucial hydrogen bonding interactions with the kinase hinge region.

Chemical Properties and Reactivity

2,4-Dichloro-6-nitroquinoline is a crystalline solid with the chemical formula C₉H₄Cl₂N₂O₂.[4] The key to its utility lies in the differential reactivity of the two chlorine atoms. The chlorine at the 4-position is significantly more susceptible to nucleophilic attack than the chlorine at the 2-position. This regioselectivity is attributed to the electronic influence of the ring nitrogen and the nitro group.

The electron-withdrawing nature of the nitro group and the quinoline nitrogen atom reduces the electron density of the aromatic ring, making the carbon atoms attached to the chlorine atoms more electrophilic and thus more prone to nucleophilic attack.[5] The C4 position is particularly activated, facilitating SNAr reactions under relatively mild conditions. The C2 position is less reactive and typically requires harsher conditions for substitution to occur.[6] This differential reactivity allows for a sequential and controlled functionalization of the quinoline scaffold.

Visualizing the Reactivity

The following diagram illustrates the general mechanism of a nucleophilic aromatic substitution reaction on the 2,4-dichloro-6-nitroquinoline scaffold.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Quinoline 2,4-Dichloro-6-nitroquinoline Meisenheimer Meisenheimer Complex (Stabilized by -NO2 group) Quinoline->Meisenheimer + Nu-H (Attack at C4) Product_C2 2-Substituted-4-chloro-6-nitroquinoline (Minor/Harsher Conditions) Quinoline->Product_C2 + Nu-H (Harsher Conditions) Nucleophile Nucleophile (Nu-H) Product_C4 4-Substituted-2-chloro-6-nitroquinoline Meisenheimer->Product_C4 - H+ - Cl- Leaving_Group HCl Product_C4->Leaving_Group Product_C2->Leaving_Group

Caption: General SNAr mechanism on 2,4-dichloro-6-nitroquinoline.

Synthetic Protocols for Kinase Inhibitor Scaffolds

The following protocols provide detailed, step-by-step methodologies for the synthesis of key intermediates and representative kinase inhibitor scaffolds derived from 2,4-dichloro-6-nitroquinoline.

Protocol 1: Regioselective Monosubstitution at the C4-Position

This protocol describes the selective substitution of the chlorine atom at the C4-position with an amine, a common first step in the synthesis of many kinase inhibitors.

Materials:

  • 2,4-dichloro-6-nitroquinoline

  • Aniline (or other primary/secondary amine)

  • Ethanol (or other suitable solvent like isopropanol or acetonitrile)

  • Triethylamine (or other non-nucleophilic base)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Thin Layer Chromatography (TLC) plates and chamber

  • Silica gel for column chromatography

  • Standard laboratory glassware and workup reagents

Procedure:

  • In a round-bottom flask, dissolve 2,4-dichloro-6-nitroquinoline (1.0 eq) in ethanol.

  • Add the desired amine (1.1 eq) and triethylamine (1.2 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and stir for 4-8 hours.

  • Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired 4-substituted-2-chloro-6-nitroquinoline.

Causality Behind Experimental Choices:

  • The use of a slight excess of the amine and base ensures the complete consumption of the starting quinoline.

  • Ethanol is a common and effective solvent for this type of reaction, but other polar aprotic solvents can also be used.

  • Refluxing provides the necessary thermal energy to overcome the activation barrier of the reaction.

  • TLC is a crucial technique for monitoring the reaction to determine the optimal reaction time and prevent the formation of side products.

Protocol 2: Subsequent Substitution at the C2-Position

This protocol details the substitution of the remaining chlorine atom at the C2-position, which typically requires more forcing conditions.

Materials:

  • 4-substituted-2-chloro-6-nitroquinoline (from Protocol 1)

  • A different amine or other nucleophile

  • High-boiling point solvent (e.g., N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO))

  • Stronger base (e.g., sodium hydride or potassium carbonate)

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard laboratory equipment as in Protocol 1

Procedure:

  • Under an inert atmosphere, dissolve the 4-substituted-2-chloro-6-nitroquinoline (1.0 eq) in DMF.

  • Add the second nucleophile (1.5-2.0 eq) and the base (2.0 eq).

  • Heat the reaction mixture to a higher temperature (e.g., 100-150 °C) and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and carefully quench with water.

  • Extract the product with an appropriate organic solvent.

  • Perform a standard aqueous workup, dry the organic layer, and concentrate.

  • Purify the product by column chromatography or recrystallization.

Protocol 3: Reduction of the Nitro Group

The nitro group can be readily reduced to an amino group, which is often a key pharmacophore for kinase inhibition.

Materials:

  • Substituted 6-nitroquinoline derivative

  • Reducing agent (e.g., tin(II) chloride dihydrate (SnCl₂·2H₂O), iron powder with acetic acid, or catalytic hydrogenation with Pd/C)

  • Appropriate solvent (e.g., ethanol, ethyl acetate, or acetic acid)

  • Standard laboratory equipment

Procedure (using SnCl₂·2H₂O):

  • Dissolve the 6-nitroquinoline derivative in ethanol.

  • Add an excess of tin(II) chloride dihydrate (e.g., 5-10 eq).

  • Heat the mixture to reflux for 2-4 hours.

  • Monitor the reaction by TLC.

  • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over sodium sulfate, and concentrate.

  • Purify the resulting 6-aminoquinoline derivative as needed.

Experimental Workflow Visualization

The following diagram illustrates the sequential functionalization of 2,4-dichloro-6-nitroquinoline.

Synthesis_Workflow Start 2,4-Dichloro-6-nitroquinoline Step1 Protocol 1: Regioselective C4-Substitution (e.g., with Aniline) Start->Step1 Intermediate1 4-Anilino-2-chloro-6-nitroquinoline Step1->Intermediate1 Step2 Protocol 2: C2-Substitution (e.g., with Morpholine) Intermediate1->Step2 Intermediate2 4-Anilino-2-morpholino-6-nitroquinoline Step2->Intermediate2 Step3 Protocol 3: Nitro Group Reduction Intermediate2->Step3 Final_Product 6-Amino-4-anilino-2-morpholinoquinoline (Kinase Inhibitor Scaffold) Step3->Final_Product

Caption: Synthetic workflow for a kinase inhibitor scaffold.

Structure-Activity Relationship (SAR) Insights

The quinoline scaffold has been extensively explored for the development of inhibitors targeting various kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs).[7][8][9] The derivatization of the 2,4-dichloro-6-nitroquinoline core allows for a systematic investigation of the structure-activity relationship (SAR).

PositionModificationGeneral Impact on Kinase Inhibition
C4 Introduction of anilino or other aryl/heteroaryl amine moietiesOften crucial for interactions with the hinge region of the kinase. Substituents on the aniline ring can be tuned to enhance potency and selectivity.[8]
C2 Introduction of small, polar groups (e.g., morpholine, piperazine)Can improve solubility and pharmacokinetic properties. Can also form additional hydrogen bonds within the ATP-binding pocket.
C6 Reduction of the nitro group to an amineThe resulting amino group can act as a key hydrogen bond donor, significantly increasing affinity for the target kinase.[10]
Other Positions Further substitution on the quinoline ringCan be used to modulate physicochemical properties and explore additional binding interactions.

Kinase Inhibition Assays

To evaluate the efficacy of the synthesized compounds as kinase inhibitors, a combination of biochemical and cell-based assays should be employed.[11]

Biochemical Kinase Activity Assay

This type of assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase. A common method is a luminescence-based assay that quantifies ATP consumption.[11]

Brief Protocol:

  • Prepare serial dilutions of the inhibitor compounds.

  • In a multi-well plate, combine the purified kinase, a specific substrate peptide, and the inhibitor.

  • Initiate the reaction by adding ATP.

  • After a set incubation time, add a reagent that generates a luminescent signal proportional to the amount of remaining ATP.

  • Measure the luminescence and calculate the percentage of inhibition.

  • Determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%) by fitting the data to a dose-response curve.[12]

Cell-Based Phosphorylation Assay

This assay provides a more physiologically relevant assessment of inhibitor activity by measuring the phosphorylation of a specific substrate within a cellular context.[11]

Brief Protocol:

  • Treat a relevant cell line with varying concentrations of the inhibitor.

  • Lyse the cells to extract proteins.

  • Use an immunoassay, such as an ELISA or Western blot, to detect the levels of the phosphorylated substrate and the total amount of the substrate.

  • Normalize the phosphorylated protein signal to the total protein signal.

  • Determine the cellular IC₅₀ value by plotting the normalized phosphorylation levels against the inhibitor concentration.[11]

Safety and Handling

2,4-Dichloro-6-nitroquinoline and its derivatives should be handled with appropriate safety precautions in a well-ventilated fume hood.[13][14][15] Personal protective equipment, including safety goggles, gloves, and a lab coat, must be worn.[13] Avoid inhalation of dust and contact with skin and eyes.[13][15] In case of accidental exposure, follow the first-aid measures outlined in the Safety Data Sheet (SDS).[13][14][15][16]

Conclusion

2,4-Dichloro-6-nitroquinoline is a powerful and versatile building block for the synthesis of novel kinase inhibitors. Its well-defined reactivity allows for the strategic and sequential introduction of various pharmacophoric groups, enabling the systematic exploration of structure-activity relationships. The protocols and insights provided in this application note are intended to serve as a valuable resource for researchers in the field of drug discovery, facilitating the development of the next generation of targeted therapies.

References

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  • BenchChem. (2025). The Role of 1,3-Dichloro-6-nitroisoquinoline in Kinase Inhibitor Synthesis: A Detailed Examination.
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  • BenchChem. (2025). Application Notes and Protocols for Developing Kinase Inhibitors from 2-Chloro-3,6-dimethylquinoxaline.
  • DOI. (n.d.). Synthesis and structure activity relationships of DCLK1 kinase inhibitors based on a 5,11-dihydro-6H.
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  • PMC. (n.d.). Synthesis and structure activity relationships of DCLK1 kinase inhibitors based on a 5,11-dihydro-6H-benzo[e]pyrimido[5,4-b][14][16]diazepin-6-one scaffold. Retrieved from

  • Sigma-Aldrich. (n.d.). 2,4-Dichloro-6-nitroquinoline.
  • BenchChem. (2025). Application of 1,3-Dichloro-6-nitroisoquinoline in Medicinal Chemistry: A Versatile Scaffold for Kinase Inhibitors.
  • Stack Exchange. (2025). Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring.
  • MDPI. (2022). Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors.
  • PMC. (n.d.). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present).
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  • Bentham Science. (2022). Design, Synthesis, and Evaluation of Novel Pyruvate Dehydrogenase Kinase Inhibitors.
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  • PubMed. (2017). An overview of quinoline as a privileged scaffold in cancer drug discovery.
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  • Bentham Science. (2024). Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors.
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Application Notes & Protocols for the Scale-Up Synthesis of 2,4-Dichloro-6-nitroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for the multi-kilogram scale synthesis of 2,4-dichloro-6-nitroquinoline, a key intermediate in pharmaceutical and agrochemical research. The guide is structured to provide not only a step-by-step protocol but also the underlying chemical principles, process safety considerations, and analytical controls necessary for a robust, safe, and reproducible manufacturing process. We present a reliable two-step synthetic route starting from 4-nitroaniline, proceeding through a 6-nitroquinoline-2,4-dione intermediate. Emphasis is placed on process optimization for scale-up, hazard mitigation, particularly concerning the use of phosphorus oxychloride, and detailed analytical methods for in-process and final product quality control.

Introduction and Strategic Overview

2,4-Dichloro-6-nitroquinoline is a valuable heterocyclic building block. The presence of two reactive chlorine atoms at the 2- and 4-positions, activated by the quinoline nitrogen and the electron-withdrawing nitro group, allows for selective nucleophilic substitution. This makes it a versatile precursor for the synthesis of a wide array of functionalized quinoline derivatives.

The synthetic strategy detailed herein was developed for scalability, safety, and efficiency. It avoids direct nitration of a pre-formed dichloroquinoline, which could lead to poor regioselectivity and the formation of difficult-to-separate isomers. Instead, the nitro group is incorporated from the start via the use of 4-nitroaniline. The synthesis proceeds in two primary stages:

  • Stage 1: Heterocyclic Core Formation. A Gould-Jacobs reaction is employed to construct the 6-nitro-substituted quinoline-2,4-dione ring system from 4-nitroaniline and diethyl ethoxymethylenemalonate (DEEM), followed by saponification and decarboxylation.

  • Stage 2: Dichlorination. The resulting quinoline-2,4-dione intermediate is converted to the final product, 2,4-dichloro-6-nitroquinoline, via a robust chlorination protocol using phosphorus oxychloride (POCl₃).

This approach ensures unambiguous placement of the nitro group and leverages well-established, high-yielding reactions amenable to industrial scale.

Overall Synthetic Workflow

G cluster_0 Stage 1: Quinoline Core Synthesis cluster_1 Stage 2: Dichlorination cluster_2 Quality Control A 4-Nitroaniline + Diethyl Ethoxymethylenemalonate B Step 1a: Condensation & Thermal Cyclization (Gould-Jacobs Reaction) A->B C Ethyl 4-hydroxy-6-nitro- quinoline-3-carboxylate B->C D Step 1b: Saponification & Decarboxylation C->D H In-Process Control (TLC, HPLC) C->H E 6-Nitroquinoline-2,4(1H,3H)-dione D->E F Step 2: Chlorination with POCl₃ E->F G 2,4-Dichloro-6-nitroquinoline (Final Product) F->G F->H I Final Product Analysis (NMR, MS, HPLC Purity) G->I

Caption: Overall workflow for the scale-up synthesis of 2,4-dichloro-6-nitroquinoline.

Stage 1: Synthesis of 6-Nitroquinoline-2,4(1H,3H)-dione

This stage involves the construction of the core heterocyclic structure. The Gould-Jacobs reaction is a powerful method for synthesizing 4-hydroxyquinolines from anilines and malonic esters.[1][2] The reaction proceeds via an initial condensation, followed by a high-temperature thermal cyclization.[3][4]

Causality and Mechanistic Insight

The reaction begins with a nucleophilic attack by the aniline nitrogen on the electron-deficient carbon of the ethoxymethylenemalonate, displacing ethanol. The resulting anilinomethylenemalonate intermediate is stable at lower temperatures. The critical cyclization step requires significant thermal energy (~250 °C) to overcome the aromaticity of the aniline ring and facilitate an intramolecular Friedel-Crafts-type acylation onto the benzene ring.[4] This high-temperature step is best performed in a high-boiling, inert solvent such as diphenyl ether or Dowtherm A to ensure even heat distribution and prevent localized overheating, which can lead to degradation.

Subsequent saponification of the ethyl ester with a strong base, followed by acidification and heating, readily effects decarboxylation to yield the stable quinoline-2,4-dione product.[1]

Detailed Experimental Protocol

Step 1a: Synthesis of Ethyl 4-hydroxy-6-nitroquinoline-3-carboxylate

  • Materials & Equipment:

    • Glass-lined reactor (e.g., 100 L) equipped with a mechanical stirrer, thermocouple, nitrogen inlet, and a distillation condenser.

    • A secondary heating system capable of reaching 260 °C (e.g., hot oil bath).

    • 4-Nitroaniline (1.00 eq, e.g., 6.9 kg, 50.0 mol)

    • Diethyl ethoxymethylenemalonate (DEEM) (1.10 eq, e.g., 11.9 kg, 55.0 mol)

    • Diphenyl ether (approx. 5 L per kg of 4-nitroaniline)

    • Hexanes or Heptane for washing

  • Procedure:

    • Charge the reactor with 4-nitroaniline and DEEM.

    • Under a slow nitrogen stream, heat the mixture with stirring to 110-120 °C. The mixture will become a homogenous melt. Maintain this temperature for 2 hours. Ethanol will begin to distill off.

    • In a separate, suitable vessel, pre-heat the diphenyl ether to 250 °C under a nitrogen atmosphere.

    • CAUTION: This is a potentially hazardous, high-temperature operation. Ensure proper engineering controls and PPE are in place. Slowly and carefully add the molten reaction mixture from step 2 to the hot diphenyl ether over 30-45 minutes. The rate of addition should be controlled to maintain the temperature of the diphenyl ether at 250-255 °C. Significant amounts of ethanol will distill off.

    • Once the addition is complete, hold the reaction mixture at 250 °C for 1 hour.[5]

    • Monitor the reaction for completion by TLC or HPLC.

    • Allow the reactor to cool to below 100 °C. The product will precipitate.

    • Add hexanes (or heptane) to the cooled slurry (approx. 2 volumes relative to the diphenyl ether) and stir for 30 minutes to facilitate filtration.

    • Filter the solid product and wash thoroughly with hexanes to remove the diphenyl ether.

    • Dry the pale-yellow solid under vacuum at 60-70 °C. The product is typically used in the next step without further purification.

Step 1b: Saponification and Decarboxylation to 6-Nitroquinoline-2,4(1H,3H)-dione

  • Materials & Equipment:

    • Reactor (100 L) with stirrer, thermocouple, and addition funnel.

    • Sodium Hydroxide (NaOH) solution (e.g., 10% w/v aqueous)

    • Concentrated Hydrochloric Acid (HCl)

  • Procedure:

    • Charge the reactor with the crude ethyl 4-hydroxy-6-nitroquinoline-3-carboxylate from the previous step.

    • Add the 10% NaOH solution (approx. 4.0 eq).

    • Heat the mixture to reflux (approx. 100 °C) and maintain for 4-6 hours, until the hydrolysis is complete (monitor by HPLC).

    • Cool the reaction mixture to room temperature.

    • Slowly add concentrated HCl to acidify the mixture to pH 1-2. A thick precipitate will form.

    • Heat the acidified slurry to 80-90 °C and hold for 1-2 hours to ensure complete decarboxylation (monitor for cessation of CO₂ evolution).

    • Cool the slurry to ambient temperature.

    • Filter the solid product, wash thoroughly with deionized water until the filtrate is neutral (pH ~7), and then wash with a small amount of cold ethanol.

    • Dry the solid under vacuum at 80 °C to yield 6-nitroquinoline-2,4(1H,3H)-dione as a stable solid.

ParameterStep 1a: CyclizationStep 1b: Hydrolysis/Decarboxylation
Key Reagents 4-Nitroaniline, DEEMNaOH, HCl
Solvent Diphenyl EtherWater
Temperature 110 °C then 250 °CReflux (100 °C) then 80-90 °C
Typical Time 3-4 hours6-8 hours
Expected Yield 85-95% (crude)90-97%
In-Process Control HPLC/TLCHPLC

Stage 2: Dichlorination of 6-Nitroquinoline-2,4(1H,3H)-dione

The conversion of the dihydroxy intermediate to the dichloro product is a critical step that requires careful handling of the hazardous reagent, phosphorus oxychloride (POCl₃). Modern, solvent-free approaches using near-equimolar amounts of POCl₃ are preferred for scale-up as they minimize waste and simplify work-up.[6][7]

Causality and Safety Considerations

Phosphorus oxychloride serves as both the chlorinating agent and, in older procedures, the solvent. The reaction mechanism involves the formation of phosphorylated intermediates, which are then displaced by chloride ions.[8] The reaction is highly exothermic and generates significant amounts of HCl gas, requiring a robust off-gas scrubbing system.

The most significant hazard in this process is the work-up. Excess POCl₃ reacts violently and exothermically with water. An uncontrolled quench can lead to a thermal runaway, rapid pressure increase, and reactor failure. The key to a safe scale-up quench is a "reverse quench" procedure, where the reaction mixture is added slowly to a large volume of ice and water. This ensures that the heat generated is immediately absorbed by the latent heat of fusion of the ice.[9][10] Monitoring the quench temperature is paramount.

G cluster_0 Safe Quench Logic poc_mix POCl₃ Reaction Mixture (Controlled Addition) quench_vessel Quench Vessel (Vigorously Stirred Ice/Water) Temp < 10°C poc_mix->quench_vessel SLOW ADDITION info1 • Heat generated is absorbed by ice. info2 • Prevents accumulation of unreacted POCl₃. info3 • Avoids thermal runaway.

Caption: Diagram of the mandatory "reverse quench" procedure for POCl₃.

Detailed Experimental Protocol
  • Materials & Equipment:

    • High-pressure rated, glass-lined reactor (e.g., 100 L) with robust agitation, temperature control (heating/cooling), pressure monitoring, and a reflux condenser connected to an HCl scrubber system (e.g., caustic scrubber).

    • A separate, larger quench vessel.

    • 6-Nitroquinoline-2,4(1H,3H)-dione (1.00 eq, e.g., 10.3 kg, 50.0 mol)

    • Phosphorus Oxychloride (POCl₃) (3.0-5.0 eq, e.g., 23.0 - 38.3 kg, 150 - 250 mol)

    • Optional Catalyst: N,N-Dimethylaniline (0.1 eq)

    • Toluene or Dichloromethane for extraction.

  • Procedure:

    • Ensure the reactor is scrupulously dry. Charge the 6-nitroquinoline-2,4(1H,3H)-dione to the reactor.

    • Under a nitrogen atmosphere, charge the phosphorus oxychloride.

    • Optional: Add the N,N-dimethylaniline catalyst.

    • With good agitation, slowly heat the mixture to reflux (approx. 105-110 °C). HCl gas evolution will begin. Ensure the scrubber is operating efficiently.

    • Maintain the reaction at reflux for 4-8 hours. The reaction progress should be monitored by HPLC analysis of a carefully quenched sample.

    • Once the reaction is complete, cool the mixture to 40-50 °C.

    • Work-up (Reverse Quench): a. In the separate quench vessel, prepare a vigorously stirred slurry of crushed ice and water (at least 10-15 L per kg of POCl₃ used). b. CRITICAL STEP: Slowly transfer the POCl₃ reaction mixture from the reactor into the ice/water slurry via a dip tube. c. Maintain the temperature of the quench vessel below 10 °C throughout the addition. The addition rate must be controlled to prevent a temperature spike. d. After the addition is complete, allow the mixture to stir and warm to room temperature.

    • The solid product will precipitate in the aqueous mixture.

    • Filter the crude solid product and wash with water.

    • For purification, the crude solid can be dissolved in a suitable solvent like toluene. Wash the organic layer with a dilute sodium bicarbonate solution, then with water.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.

    • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/hexanes).

ParameterValueRationale / Safety Note
POCl₃ Stoichiometry 3.0 - 5.0 eqExcess ensures complete conversion of both hydroxyl groups.
Reaction Temperature 105-110 °C (Reflux)Ensures sufficient activation for the chlorination to proceed.
Off-Gas Management Caustic ScrubberEssential to neutralize the large volume of corrosive HCl gas produced.
Quench Procedure Reverse Quench Non-negotiable safety protocol. Adding reaction mix to ice prevents thermal runaway.
Quench Temperature < 10 °CCritical to control the highly exothermic hydrolysis of POCl₃.
Final Purification RecrystallizationEnsures high purity of the final intermediate for subsequent use.

Analytical Quality Control

Rigorous analytical monitoring is essential for a self-validating and reproducible process.

  • In-Process Controls (IPC):

    • Thin Layer Chromatography (TLC): A rapid method for qualitative monitoring of reaction completion. A suitable mobile phase (e.g., 7:3 Hexane:Ethyl Acetate) should show the disappearance of the starting material spot and the appearance of the product spot.

    • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of starting material to product. This is the preferred method for IPCs in a scale-up environment.[11] A typical method would involve a C18 reverse-phase column with a water/acetonitrile gradient and UV detection.[12]

  • Final Product Characterization:

    • Appearance: Pale yellow to tan crystalline solid.

    • Purity (HPLC): ≥98%

    • Identity Confirmation:

      • ¹H and ¹³C NMR: The NMR spectra should be unambiguous and match the expected structure of 2,4-dichloro-6-nitroquinoline.[13][14] The aromatic region will show characteristic splitting patterns for the substituted quinoline ring.

      • Mass Spectrometry (MS): Will confirm the molecular weight and show the characteristic isotopic pattern for a molecule containing two chlorine atoms.

      • FT-IR: Will show characteristic peaks for C=C and C=N stretching in the aromatic ring, and strong peaks for the C-Cl and N-O (nitro group) bonds.[15]

Safety and Waste Management

  • Personal Protective Equipment (PPE): At all stages, personnel must wear appropriate PPE, including acid-resistant gloves, chemical splash goggles, a face shield, and a chemical-resistant apron or suit. Work should be conducted in a well-ventilated area or with appropriate respiratory protection, especially when handling POCl₃.[16]

  • Phosphorus Oxychloride Handling: POCl₃ is highly toxic, corrosive, and reacts violently with water. It must be handled in a closed system under an inert atmosphere (nitrogen). Emergency showers and eyewash stations must be immediately accessible.

  • Waste Disposal:

    • The aqueous filtrate from the final product isolation will be highly acidic (containing HCl and phosphoric acid) and must be neutralized with a suitable base (e.g., caustic soda or lime) before disposal in accordance with local regulations.

    • Organic solvent waste (diphenyl ether, hexanes, toluene) should be collected and handled by a licensed waste disposal company.

References

  • Gould, R. G.; Jacobs, W. A. The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. J. Am. Chem. Soc.1939 , 61 (10), 2890–2895. [Link]

  • Wikipedia. Gould–Jacobs reaction. [Link]

  • Google Patents. Chloropyrimidine process. EP1042303A1.
  • Google Patents.
  • Biotage. Gould-Jacobs Quinoline-forming Reaction. Application Note AN056. [Link]

  • Name-Reaction.com. Gould-Jacobs Reaction. [Link]

  • Patel, D. B.; et al. Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. J. Chem. Pharm. Res.2017 , 9(2), 216-230. [Link]

  • ResearchGate. How can I properly quench POCl3? [Link]

  • PrepChem. Synthesis of ethyl 4-hydroxy-6-ethyl-3-quinoline-carboxylate. [Link]

  • Google Patents. New method for synthesizing substituted 3-quinoline carboxylic acid and analogue. CN101781247B.
  • Crocomo, A. C.; et al. HPLC methods for choloroquine determination in biological samples and pharmaceutical products. Braz. J. Pharm. Sci.2016 , 52(4). [Link]

  • Le, T. N.; et al. Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Molbank2018 , 2018(3), M1009. [Link]

  • Indian Chemical Society. POCl3-PCl5 mixture: A robust chlorinating agent. J. Indian Chem. Soc.2021 , 98(9), 100143. [Link]

  • ResearchGate. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. [Link]

  • Faculty of Tropical Medicine, Mahidol University. Determination of Quinine and Quinidine in Biological Fluids by High Performance Liquid Chromatography. [Link]

  • ResearchGate. What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? [Link]

  • Sosič, I.; et al. Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. Acta Pharm.2021 , 71(2), 205-221. [Link]

  • Flores-Ibarra, Á.; et al. Quinoline Hydroxyalkylations from Iron-Catalyzed, Visible-Light-Driven Decarboxylations. Molecules2022 , 27(24), 8821. [Link]

  • ResearchGate. HPLC chromatograms of quinoline and 2-hydroxyquinoline. [Link]

  • National Institutes of Health. Application of NMR and Chemometric Analyses to Better Understand the Quality Attributes in pH and Thermally Degraded Monoclonal Antibodies. [Link]

  • PubMed. POCl3 chlorination of 4-quinazolones. [Link]

  • ACS Publications. Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates. [Link]

  • Semantic Scholar. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. [Link]

  • SIELC Technologies. HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. [Link]

  • MDPI. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. [Link]

  • Organic Syntheses. Working with Hazardous Chemicals. [Link]

  • Rasayan Journal of Chemistry. Synthesis, Characterization, and Antimicrobial Evaluation of 2,4-Dichloro-6-[(4-hydroxy-phenylimino)-methyl]-phenol (DCSAP-L) A. [Link]

  • PubMed. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. [Link]

  • Magritek. Analytical NMR. [Link]

  • ChemSynthesis. ethyl 8-nitro-4-oxo-1,4-dihydro-3-quinolinecarboxylate. [Link]

  • PubMed. Determination of quinine and quinidine in biological fluids by high performance liquid chromatography. [Link]

  • National Institutes of Health. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. [Link]

  • WordPress.com. My friend phosphorus oxychloride. [Link]

  • PubMed. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. [Link]

  • ResearchGate. POCl3 Chlorination of 4-Quinazolones. [Link]

  • ResearchGate. Substituted quinolinones, Part 23. Synthesis of 6-ethyl-4,5-dioxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxaldehyde and its chemical behavior towards hydroxylamine hydrochloride. [Link]

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Application Notes and Protocols: Microwave-Assisted Synthesis of 2,4-Dichloro-6-nitroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Accelerating Quinoline Synthesis with Microwave Technology

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1] The derivatization of the quinoline ring, particularly with reactive chloro- and nitro- groups, provides a versatile platform for the development of novel drug candidates. The target molecule, 2,4-dichloro-6-nitroquinoline, is a key intermediate in the synthesis of various biologically active compounds.

Traditionally, the synthesis of quinoline derivatives involves multi-step procedures often requiring harsh reaction conditions and long reaction times.[2] However, the advent of microwave-assisted organic synthesis (MAOS) has revolutionized this field.[3][4] Microwave irradiation offers a rapid, efficient, and environmentally benign alternative to conventional heating methods.[5][6] This technology utilizes the ability of polar molecules to absorb microwave energy directly, leading to rapid and uniform heating of the reaction mixture. This results in dramatic reductions in reaction times, often from hours to minutes, along with increased product yields and purity.[3][4][5]

This application note provides a detailed protocol for the microwave-assisted synthesis of 2,4-dichloro-6-nitroquinoline derivatives, starting from substituted anilines. We will delve into the mechanistic underpinnings of the key reaction steps and provide a validated, step-by-step experimental procedure.

Reaction Mechanism and Workflow

The synthesis of 2,4-dichloro-6-nitroquinoline derivatives via microwave assistance typically proceeds through a multi-step sequence involving the formation of a 4-hydroxy-2-quinolone intermediate, followed by nitration and subsequent chlorination. A common and efficient approach for constructing the initial quinoline framework is the Vilsmeier-Haack reaction.[7][8][9]

Stage 1: Formation of 4-Hydroxy-6-nitro-2-quinolone

The initial step involves the condensation of a substituted aniline with a suitable three-carbon synthon, such as malonic acid, in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃).[10] This is followed by a cyclization reaction. The nitration of the resulting 4-hydroxy-2-quinolone is then carried out using a nitrating agent, typically a mixture of nitric acid and sulfuric acid.

Stage 2: Chlorination to Yield 2,4-Dichloro-6-nitroquinoline

The final step is the conversion of the 4-hydroxy-6-nitro-2-quinolone to the desired 2,4-dichloro-6-nitroquinoline. This is achieved by treating the intermediate with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃), often in the presence of a catalytic amount of N,N-dimethylformamide (DMF).[11] The Vilsmeier-Haack reagent, formed in situ from POCl₃ and DMF, facilitates this transformation.[8]

The overall workflow can be visualized as follows:

G cluster_0 Stage 1: Intermediate Formation cluster_1 Stage 2: Chlorination A Substituted Aniline + Malonic Acid B Microwave-Assisted Cyclization (with POCl₃) A->B C 4-Hydroxy-2-quinolone Derivative B->C D Nitration (HNO₃/H₂SO₄) C->D E 4-Hydroxy-6-nitro-2-quinolone D->E F Microwave-Assisted Chlorination (POCl₃/DMF) E->F G 2,4-Dichloro-6-nitroquinoline Derivative F->G

Caption: General workflow for the synthesis of 2,4-dichloro-6-nitroquinoline.

Experimental Protocol: A Step-by-Step Guide

This protocol details the microwave-assisted synthesis of 2,4-dichloro-6-nitroquinoline. Safety Precaution: This reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times. Phosphorus oxychloride is highly corrosive and reacts violently with water.

Materials and Reagents
  • Substituted aniline (e.g., 4-nitroaniline)

  • Malonic acid

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethanol

  • Microwave synthesis reactor

  • Standard laboratory glassware

  • Magnetic stirrer and hotplate

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

Synthesis of 4-Hydroxy-6-nitro-2-quinolone (Intermediate)
  • Reaction Setup: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine the substituted aniline (1.0 eq), malonic acid (1.2 eq), and phosphorus oxychloride (3.0 eq).

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at 120 °C for 10-15 minutes. The reaction progress should be monitored by TLC.

  • Work-up: After cooling the reaction mixture to room temperature, carefully pour it onto crushed ice with vigorous stirring. The resulting precipitate is the 4-hydroxy-2-quinolone derivative.

  • Nitration: To a cooled (0 °C) mixture of concentrated sulfuric acid and concentrated nitric acid (1:1 v/v), slowly add the synthesized 4-hydroxy-2-quinolone derivative. Stir the reaction mixture at room temperature for 1-2 hours.

  • Isolation: Pour the reaction mixture onto crushed ice. The precipitated 4-hydroxy-6-nitro-2-quinolone is collected by filtration, washed with water until neutral, and dried.

Synthesis of 2,4-Dichloro-6-nitroquinoline
  • Reaction Setup: In a 10 mL microwave reaction vessel, place the dried 4-hydroxy-6-nitro-2-quinolone (1.0 eq), phosphorus oxychloride (5.0 eq), and a catalytic amount of DMF (2-3 drops).

  • Microwave Irradiation: Seal the vessel and irradiate in the microwave reactor at 150 °C for 5-10 minutes.[12] Monitor the reaction by TLC.

  • Work-up: After cooling, cautiously pour the reaction mixture onto crushed ice. Neutralize the solution with a saturated solution of sodium bicarbonate.

  • Extraction and Purification: Extract the product with dichloromethane (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane).

Data and Characterization

The successful synthesis of 2,4-dichloro-6-nitroquinoline derivatives should be confirmed by standard analytical techniques.

Table 1: Typical Reaction Parameters and Yields
Starting AnilineMicrowave Power (W)Time (min)Temperature (°C)Yield (%)
4-Nitroaniline15010150~85
3-Chloro-4-nitroaniline15012150~80
3-Methyl-4-nitroaniline1508150~90
Spectroscopic Data

The structure of the final product can be confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.[13][14][15]

  • ¹H NMR (CDCl₃, 400 MHz): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the quinoline ring. The chemical shifts will be influenced by the electron-withdrawing effects of the chloro and nitro groups.

  • ¹³C NMR (CDCl₃, 100 MHz): The carbon NMR spectrum will display distinct resonances for the carbon atoms of the quinoline core.

  • FT-IR (KBr): The IR spectrum should exhibit characteristic absorption bands for C=N, C=C, and N-O (from the nitro group) stretching vibrations.

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Low YieldIncomplete reactionIncrease microwave irradiation time or temperature. Ensure anhydrous conditions.
Formation of ByproductsSide reactionsOptimize the stoichiometry of reagents. Purify the intermediate before proceeding to the next step.
Difficulty in PurificationImpuritiesUse a different solvent system for column chromatography. Recrystallization may be an alternative.

Conclusion

Microwave-assisted synthesis provides a powerful and efficient methodology for the rapid preparation of 2,4-dichloro-6-nitroquinoline derivatives.[10][16][17][18] This approach significantly reduces reaction times and often leads to higher yields and cleaner products compared to conventional heating methods.[4][6] The protocols and data presented in this application note offer a robust starting point for researchers in drug discovery and organic synthesis to access these valuable chemical intermediates.

G reagents Starting Materials Substituted Aniline Malonic Acid POCl₃, DMF, HNO₃, H₂SO₄ synthesis Microwave Synthesis Stage 1: Intermediate Formation Stage 2: Chlorination reagents->synthesis purification Purification Work-up Extraction Column Chromatography synthesis->purification characterization Characterization NMR (¹H, ¹³C) FT-IR Mass Spectrometry purification->characterization product Final Product 2,4-Dichloro-6-nitroquinoline Derivatives characterization->product

Caption: Experimental workflow for the synthesis and analysis of derivatives.

References

  • Patsnap Eureka. (2025, July 3). Microwave-Assisted Synthesis: 10x Faster Organic Reactions.
  • International Journal of Research in Pharmacy and Allied Science.
  • One-Pot Microwave-Assisted Synthesis of 2,4-Dichloroquinolines.
  • National Institutes of Health. 2,4-Dichloro-6-methoxyquinoline.
  • National Institutes of Health. (2020, April 7). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry.
  • MDPI. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.
  • Frontiers. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview.
  • MDPI. Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline.
  • International Journal of Chemical Studies. (2021, December 26).
  • ResearchGate. (2025, August 5). ChemInform Abstract: 4-Hydroxy-2-quinolones. Part 202. Synthesis, Chemical and Biological Properties of 4-Hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Alkylamides.
  • Advanced Journal of Chemistry, Section A.
  • Benchchem. Application Notes and Protocols: Vilsmeier-Haack Reaction for Quinoline Synthesis.
  • Google Patents.
  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • RSC Publishing. Microwave-assisted multicomponent synthesis of antiproliferative 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones.
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • Benchchem. Spectroscopic and Synthetic Profile of 7-Chloro-6-nitroquinoline: A Technical Guide.
  • PubMed Central. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents.
  • UNF Digital Commons. (2017, August 14). Microwave-assisted synthesis of diversely substituted quinoline-based dihydropyridopyrimidine and dihydropyrazolopyridine hybrids.
  • European Journal of Chemistry. (2025, March 31). Theoretical insights into the structural, spectroscopic, solvent effect, reactivity, NCI, and NLO analyses of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde.
  • ResearchGate. (2020, March 20). How can i do Vilsemier-Haack reaction for Quinoline Synthesis?.
  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (2023, November 7).
  • Taylor & Francis.
  • Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transform

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Application Notes and Protocols for Assessing the Cytotoxicity of 2,4-Dichloro-6-nitroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

These comprehensive application notes and protocols are designed for researchers, scientists, and drug development professionals engaged in the evaluation of the cytotoxic potential of 2,4-dichloro-6-nitroquinoline derivatives. This document provides a framework for assessing the in vitro anticancer activity of this class of compounds, detailing the underlying scientific principles and offering step-by-step methodologies for key assays.

Introduction: The Therapeutic Potential of Quinoline Scaffolds

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous compounds with a wide array of pharmacological activities, including potent anticancer properties.[1][2] Derivatives of quinoline have been investigated for their ability to induce cell death in cancer cells through various mechanisms, such as the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS).[3][4][5] The subject of this guide, 2,4-dichloro-6-nitroquinoline, and its derivatives, represent a class of compounds with potential for novel anticancer drug discovery. The strategic placement of chloro and nitro functional groups can significantly influence the electron distribution within the quinoline ring system, potentially enhancing its interaction with biological targets and modulating its cytotoxic activity.

The evaluation of these, and other novel chemical entities, for their anticancer potential necessitates a robust and multi-faceted approach to cytotoxicity testing. This guide outlines a logical workflow for the initial screening and subsequent mechanistic investigation of 2,4-dichloro-6-nitroquinoline derivatives.

I. Initial Cytotoxicity Screening: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7] This assay is often the first step in screening compound libraries for cytotoxic effects due to its reliability and suitability for high-throughput screening.

Principle of the MTT Assay

The MTT assay is predicated on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria of viable cells, to reduce the yellow, water-soluble tetrazolium salt, MTT, into a purple, insoluble formazan product. The resulting formazan crystals are then solubilized, and the absorbance of the colored solution is quantified using a spectrophotometer. The intensity of the purple color is directly proportional to the number of metabolically active, and therefore viable, cells.

Protocol: MTT Assay for IC₅₀ Determination

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC₅₀) of a 2,4-dichloro-6-nitroquinoline derivative, which is the concentration of the compound that inhibits 50% of cell growth compared to an untreated control.[8][9]

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, A549 for lung cancer)

  • Complete culture medium (e.g., DMEM or RPMI-1640) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • 2,4-Dichloro-6-nitroquinoline derivative stock solution (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the selected cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 2,4-dichloro-6-nitroquinoline derivative in culture medium. The final concentrations should typically range from 0.1 µM to 100 µM. Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a no-treatment control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for another 4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals, which will appear as purple precipitates.

  • Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the formazan. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis and Interpretation
  • Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

  • Plot the percentage of cell viability against the logarithm of the compound concentration.

  • Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism). The IC₅₀ is the concentration at which the cell viability is reduced to 50%.

II. Mechanistic Insights into Cell Death

Following the initial determination of cytotoxic activity, it is crucial to elucidate the underlying mechanism of cell death induced by the 2,4-dichloro-6-nitroquinoline derivatives. Key assays to differentiate between apoptosis and necrosis and to investigate the involvement of oxidative stress are detailed below.

A. Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[10] LDH is a stable cytosolic enzyme that is released upon the loss of membrane integrity, a hallmark of necrosis.[11]

The assay involves a coupled enzymatic reaction. The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt (INT) into a red formazan product. The amount of formazan formed is directly proportional to the amount of LDH released, and thus to the extent of cell lysis.

Materials:

  • Cells and test compound-treated supernatant from the primary cytotoxicity experiment.

  • LDH Cytotoxicity Assay Kit (commercially available).

  • 96-well plate.

  • Microplate reader.

Procedure:

  • Sample Collection: Carefully collect the cell culture supernatant from each well of the 96-well plate used for the initial cytotoxicity experiment.

  • Assay Reaction: Transfer a portion of the supernatant to a new 96-well plate. Add the LDH assay reaction mixture (as per the kit manufacturer's instructions) to each well.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add the stop solution provided in the kit to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

Calculate the percentage of cytotoxicity using the following formula, including controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer): % Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] x 100

An increase in LDH release suggests that the 2,4-dichloro-6-nitroquinoline derivative may induce necrotic cell death.

B. Caspase-3/7 Activity Assay

Caspases are a family of cysteine proteases that play a central role in the execution phase of apoptosis.[12] The activation of effector caspases, such as caspase-3 and caspase-7, is a key event in the apoptotic cascade.[4]

This luminescent assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is a specific target for caspase-3 and -7.[3] When caspases-3/7 are active, they cleave the substrate, releasing a substrate for luciferase that generates a luminescent signal. The intensity of the light produced is directly proportional to the amount of caspase-3/7 activity.

Materials:

  • Cells treated with the 2,4-dichloro-6-nitroquinoline derivative in a 96-well plate.

  • Caspase-Glo® 3/7 Assay System (commercially available).

  • Luminometer.

Procedure:

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol.

  • Reagent Addition: Add a volume of the Caspase-Glo® 3/7 reagent equal to the volume of the cell culture medium in each well.

  • Incubation: Gently mix the contents of the wells and incubate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

An increase in the luminescent signal in compound-treated cells compared to untreated controls indicates the activation of caspase-3 and -7, suggesting that the 2,4-dichloro-6-nitroquinoline derivative induces apoptosis.

C. Reactive Oxygen Species (ROS) Assay

Many quinoline derivatives have been shown to exert their cytotoxic effects through the induction of oxidative stress.[13] The overproduction of ROS, such as superoxide and hydrogen peroxide, can lead to cellular damage and trigger apoptosis.[5][14]

This is a luminescent assay that measures the level of hydrogen peroxide (H₂O₂), a key ROS molecule. The assay involves the addition of a substrate that reacts with H₂O₂ to generate a substrate for luciferase, producing a luminescent signal that is proportional to the concentration of H₂O₂.

Materials:

  • Cells treated with the 2,4-dichloro-6-nitroquinoline derivative in a 96-well plate.

  • ROS-Glo™ H₂O₂ Assay System (commercially available).

  • Luminometer.

Procedure:

  • Substrate Addition: Add the H₂O₂ substrate solution to each well.

  • Incubation: Incubate the plate for the desired treatment time (e.g., 6 hours).

  • Detection Reagent Addition: Add the ROS-Glo™ Detection Solution to each well.

  • Incubation: Incubate for 20 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

An increase in the luminescent signal in cells treated with the 2,4-dichloro-6-nitroquinoline derivative compared to control cells indicates an increase in intracellular H₂O₂ levels, suggesting that the compound induces oxidative stress.

III. Data Presentation and Visualization

Data Summary Table

For a clear comparison of the cytotoxic profile of different 2,4-dichloro-6-nitroquinoline derivatives, the quantitative data should be summarized in a structured table.

Derivative IDTarget Cell LineIC₅₀ (µM) (MTT Assay)Max. % Cytotoxicity (LDH Assay)Fold Increase in Caspase-3/7 ActivityFold Increase in ROS Levels
DCNQ-01MCF-7ValueValueValueValue
DCNQ-02HCT-116ValueValueValueValue
..................
Visualizing Experimental Workflows and Pathways

Experimental Workflow for Cytotoxicity Assessment

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Data Interpretation start Seed Cancer Cells in 96-well plates treat Treat with 2,4-Dichloro-6-nitroquinoline Derivatives (Dose-Response) start->treat mtt MTT Assay treat->mtt ic50 Determine IC₅₀ Values mtt->ic50 ldh LDH Assay ic50->ldh caspase Caspase-3/7 Assay ic50->caspase ros ROS Assay ic50->ros analysis Correlate Cytotoxicity with Mechanistic Data ldh->analysis caspase->analysis ros->analysis

Caption: A streamlined workflow for the comprehensive cytotoxic evaluation of novel compounds.

Potential Signaling Pathway for Quinoline-Induced Cytotoxicity

G DCNQ 2,4-Dichloro-6-nitroquinoline Derivative ROS Increased ROS Production DCNQ->ROS Casp8 Caspase-8 Activation DCNQ->Casp8 Extrinsic Pathway? Necrosis Necrosis (Membrane Damage) DCNQ->Necrosis High Concentrations? Mito Mitochondrial Stress ROS->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 Casp8->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

Caption: A putative signaling cascade illustrating quinoline-induced cell death pathways.

IV. Concluding Remarks

The protocols and framework presented in this guide provide a robust starting point for the comprehensive cytotoxic evaluation of 2,4-dichloro-6-nitroquinoline derivatives. By employing a multi-assay approach, researchers can not only quantify the cytotoxic potency of these novel compounds but also gain valuable insights into their mechanisms of action. This information is critical for the rational design and development of new and effective anticancer agents. It is imperative to include appropriate positive and negative controls in all experiments and to validate findings across multiple cancer cell lines to ensure the reliability and generalizability of the results.

References

  • BenchChem. (n.d.). Application Notes and Protocols for (E)-4,6-dichloro-2-styrylquinazoline and its Analogs in Cancer Drug Discovery.
  • Chavda, V. P., et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Biology, 84, e284409.
  • G-Biosciences. (2020, April 7). LDH Cytotoxicity Assay FAQs.
  • Sabt, A., et al. (2020). 2,4-cycloaddition reactions: Preparation and cytotoxicity of novel quinoline and pyrrolo [3,4-f] quinoline derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 7(6), 212-219.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • Tada, H., et al. (2022).
  • Abdel-Maksoud, M. S., et al. (2022). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Journal of Chemistry, 2022, 7763545.
  • Kim, J. S., et al. (2022).
  • Martínez-Cebrián, G., et al. (2022). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Pharmaceutics, 14(10), 2095.
  • Chen, Y. C., et al. (2018). PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9. Molecules, 23(8), 1898.
  • El-Sayed, N. N. E., et al. (2024). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2389772.
  • Martin, S. J., & Green, D. R. (2009). Reactive oxygen species in cancer: Current findings and future directions. Antioxidants & Redox Signaling, 11(10), 2415-2429.
  • Arima, Y., et al. (2006). 4-Nitroquinoline 1-oxide forms 8-hydroxydeoxyguanosine in human fibroblasts through reactive oxygen species. Toxicological Sciences, 91(2), 382-392.
  • Khan, I., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Future Medicinal Chemistry, 11(15), 1949-1971.
  • ResearchGate. (n.d.). MTT assay to determine the IC50 value of the different drugs and....
  • Saha, B., et al. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry, 103, 117681.
  • Bethencourt-Estrella, C. J., et al. (2024). Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. Pharmaceuticals, 17(7), 888.
  • Chen, Y. H., et al. (2023). Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives. International Journal of Molecular Sciences, 24(7), 6034.
  • Palko, M., et al. (2021). Quinoline-based clioquinol and nitroxoline exhibit anticancer activity inducing FoxM1 inhibition in cholangiocarcinoma cells.
  • El-Sayed, M. A. A., et al. (2022). Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. Journal of Chemistry, 2022, 7763545.
  • Creative Bioarray. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay.
  • El-Damasy, D. A., et al. (2023). Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2163172.
  • Fulda, S., & Debatin, K. M. (2006). Caspase activation in cancer therapy.
  • ACS Omega. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega, 4(7), 12966-12975.
  • MDPI. (2022). Evaluation of Cytotoxic Activity of Small Aminated Quinolinequinones In Vitro as Anti-Cancer Molecules. Molecules, 27(21), 7481.
  • ResearchGate. (n.d.). What cell line should I choose for citotoxicity assays?.
  • MDPI. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 28(13), 5122.
  • PubMed. (2023). In vitro evaluation of the selective cytotoxicity and genotoxicity of three synthetic ortho-nitrobenzyl derivatives in human cancer cell lines, with and without metabolic activation. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 889-890, 503610.
  • Abcam. (n.d.). LDH assay kit guide: Principles and applications.
  • International Journal of Pharmaceutical Sciences Review and Research. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 77(1), 102-111.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,4-Dichloro-6-nitroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2,4-dichloro-6-nitroquinoline. This guide is designed for researchers, chemists, and drug development professionals to provide field-proven insights, detailed protocols, and robust troubleshooting strategies. Our goal is to help you navigate the complexities of this synthesis, improve your yield, and ensure the purity of your final product.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route for 2,4-Dichloro-6-nitroquinoline?

The most established route is a two-stage process. It begins with the synthesis of the precursor, 4-hydroxy-6-nitroquinolin-2(1H)-one, followed by a dichlorination step. This method is favored due to the accessibility of starting materials and the generally reliable nature of the chlorination reaction.

Q2: Why is a two-step process (synthesis of precursor then chlorination) preferred over direct nitration of 2,4-dichloroquinoline?

Direct nitration of 2,4-dichloroquinoline can lead to a mixture of isomers (e.g., 5-nitro, 8-nitro) and potential side reactions.[1] Synthesizing the 6-nitro precursor first ensures precise regiochemical control of the nitro group. The subsequent chlorination of the 4-hydroxy-6-nitroquinolin-2(1H)-one is a highly effective transformation, converting the hydroxyl groups (in their keto-enol tautomeric forms) into chlorides.

Q3: What are the critical parameters in the chlorination step?

The chlorination step is the most critical for achieving high yield and purity. The key parameters are:

  • Anhydrous Conditions: The chlorinating agents, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), are extremely sensitive to moisture. Water will consume the reagent and can lead to the formation of undesirable phosphate or sulfite byproducts and incomplete reaction.

  • Temperature Control: The reaction is typically performed at an elevated temperature (reflux) to ensure completion. However, excessive temperatures can cause decomposition of the nitro-containing aromatic ring.

  • Stoichiometry of Chlorinating Agent: A significant excess of the chlorinating agent (e.g., POCl₃) is used to drive the reaction to completion and to serve as the solvent.

  • Catalyst (Optional but Recommended): A catalytic amount of N,N-dimethylformamide (DMF) is often used with SOCl₂ to form the Vilsmeier reagent in situ, which is a more potent chlorinating species.[2][3]

Q4: What analytical techniques are recommended for monitoring the reaction and characterizing the final product?
  • Reaction Monitoring: Thin-Layer Chromatography (TLC) is indispensable for tracking the consumption of the starting material and the formation of the product. A typical mobile phase would be a mixture of hexane and ethyl acetate.

  • Product Characterization:

    • NMR Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation.

    • Mass Spectrometry (MS): Confirms the molecular weight and isotopic pattern for the two chlorine atoms.[2]

    • Infrared (IR) Spectroscopy: Shows the disappearance of the C=O and N-H stretches from the precursor and the appearance of characteristic C-Cl and NO₂ stretches.[4]

Visualized Synthetic Workflow

The following diagram illustrates the standard two-stage synthetic pathway.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Dichlorination cluster_2 Work-up & Purification A Substituted Aniline + Malonic Acid Derivative B Cyclization (e.g., Conrad-Limpach reaction) A->B C 4-Hydroxy-6-nitroquinolin-2(1H)-one B->C E Reflux Conditions C->E Input D Chlorinating Agent (POCl₃ or SOCl₂/DMF) G Quenching on Ice & Neutralization E->G Reaction Mixture F 2,4-Dichloro-6-nitroquinoline H Filtration & Drying G->H I Recrystallization or Column Chromatography H->I J Pure Product I->J G start Low Yield or Impure Product q1 Check TLC: Is starting material (SM) present? start->q1 a1_yes Incomplete Reaction q1->a1_yes Yes q2 Are there intermediate spots (mono-chloro)? q1->q2 No a1_sol Solution: • Increase reaction time/temp • Use fresh/more chlorinating agent • Ensure anhydrous conditions a1_yes->a1_sol a2_yes Partial Chlorination q2->a2_yes Yes q3 Is the product dark/tarry? q2->q3 No a2_yes->a1_sol a3_yes Decomposition q3->a3_yes Yes a4_clean Purification Issue q3->a4_clean No a3_sol Solution: • Check reaction temp (not too high) • Perform work-up quickly at low temp • Use milder purification (recrystallization) a3_yes->a3_sol a4_sol Solution: • Adjust chromatography solvent system • Try recrystallization from a different solvent • Check for hydrolysis during work-up a4_clean->a4_sol

Sources

Technical Support Center: Synthesis of 2,4-Dichloro-6-nitroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2,4-dichloro-6-nitroquinoline. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important chemical intermediate. Here, we address common challenges, provide in-depth troubleshooting advice, and explain the chemical principles behind the formation of key side products. Our goal is to empower you to optimize your synthesis for higher yield and purity.

Understanding the Synthetic Landscape

The most common and practical laboratory-scale synthesis of 2,4-dichloro-6-nitroquinoline involves the dichlorination of a quinoline-2,4-dione precursor. This multi-step process, while effective, is prone to the formation of several side products that can complicate purification and impact final yield. This guide focuses on the critical final chlorination step, which is typically achieved by treating 4-hydroxy-6-nitroquinolin-2(1H)-one with a strong chlorinating agent such as phosphorus oxychloride (POCl₃).

Below is a general workflow for this synthesis, which will serve as the basis for our troubleshooting discussion.

Synthesis_Workflow cluster_0 Precursor Synthesis cluster_1 Chlorination & Purification Aniline_Derivative Substituted Aniline Cyclization Cyclization (e.g., Conrad-Limpach) Aniline_Derivative->Cyclization Malonic ester derivative Nitration Nitration Cyclization->Nitration 4-Hydroxyquinolin-2(1H)-one Quinolinone 4-Hydroxy-6-nitro- quinolin-2(1H)-one Nitration->Quinolinone Chlorination_Step Chlorination (POCl₃, heat) Quinolinone->Chlorination_Step Workup Controlled Quench (ice/water) Chlorination_Step->Workup Purification Purification (Recrystallization/ Chromatography) Workup->Purification Final_Product 2,4-Dichloro-6-nitroquinoline Purification->Final_Product

Caption: General synthetic workflow for 2,4-dichloro-6-nitroquinoline.

Frequently Asked Questions (FAQs)

Q1: What is the most likely cause of a low yield in the chlorination of 4-hydroxy-6-nitroquinolin-2(1H)-one?

A1: Low yields are most commonly attributed to four main factors:

  • Incomplete Reaction: The conversion of the di-hydroxy tautomer to the dichloro product can be sluggish. This may be due to insufficient heating, a short reaction time, or an inadequate amount of the chlorinating agent.[1]

  • Moisture: Phosphorus oxychloride (POCl₃) and similar chlorinating agents are highly sensitive to moisture. Any water present in the starting material, solvent, or glassware will decompose the reagent, reducing its effectiveness and leading to incomplete conversion.[1]

  • Degradation during Workup: The quenching of excess POCl₃ is highly exothermic. If the reaction mixture is added to water too quickly or without sufficient cooling, localized heating can cause degradation of the desired product.

  • Side Product Formation: The formation of significant quantities of side products, such as monochlorinated intermediates or hydrolysis products, will naturally lower the isolated yield of the target molecule.

Q2: My final product is a persistent off-white or brownish color. What are the likely impurities?

A2: Discoloration is often due to the presence of colored impurities. In this synthesis, these can include:

  • Unreacted Starting Material: The starting material, 4-hydroxy-6-nitroquinolin-2(1H)-one, is often a colored solid.

  • Polymeric or Tar-like Substances: The electron-rich nature of the quinoline ring system can make it susceptible to side reactions at high temperatures, leading to the formation of dark-colored polymeric materials.[1]

  • Residual Phosphorus Compounds: After quenching, various phosphorus-based byproducts are formed, which can be difficult to remove completely and may contribute to discoloration.[2]

Q3: How can I effectively monitor the progress of the chlorination reaction?

A3: Thin Layer Chromatography (TLC) is the most effective method for monitoring reaction progress. Take small aliquots from the reaction mixture at regular intervals. Quench the aliquot carefully (e.g., in a separate vial with ice and a suitable extraction solvent like ethyl acetate). Spot the organic layer on a TLC plate against the starting material. The reaction is complete when the starting material spot is no longer visible. A patent for a similar synthesis of 2,6-dichloroquinoxaline suggests that the reaction can take between 5 to 10 hours under reflux conditions.[3]

Troubleshooting Guide: Common Side Products and Their Mitigation

This section provides a detailed breakdown of the most common side products, the mechanisms of their formation, and strategies for their prevention and removal.

Issue 1: Presence of Monochlorinated Intermediates

One of the most common issues is the presence of monochlorinated hydroxy-nitroquinolines in the final product. These arise from incomplete reaction.

Side Product Structures Name Reason for Formation
2-Chloro-4-hydroxy-6-nitroquinolineIncomplete chlorination of the 4-position hydroxyl group. The 2-position often reacts first.
4-Chloro-2-hydroxy-6-nitroquinoline (Tautomer)Incomplete chlorination of the 2-position carbonyl group (reacting as its enol tautomer).

Causality & Mechanism: The chlorination of the quinoline-2,4-dione system with POCl₃ proceeds through phosphorylated intermediates.[4] If the reaction conditions (time, temperature, stoichiometry of POCl₃) are not sufficient, the reaction can stall after the first chlorination event, leaving one hydroxyl/oxo group unreacted.

Incomplete_Chlorination Quinolinone 4-Hydroxy-6-nitro- quinolin-2(1H)-one Monochloro Monochloro-hydroxy Intermediate Quinolinone->Monochloro + POCl₃ Dichloro 2,4-Dichloro-6-nitroquinoline Monochloro->Dichloro + POCl₃ Incomplete Incomplete Reaction (Insufficient POCl₃, time, or heat) Monochloro->Incomplete

Caption: Pathway to incomplete chlorination side products.

Preventative Measures & Solutions:

Parameter Recommendation
Reagent Stoichiometry Use a sufficient excess of POCl₃. Molar ratios of the chlorinating agent to the substrate of 2.5 to 3.5 have been reported for similar systems to ensure high purity.[3]
Reaction Temperature Ensure the reaction is heated sufficiently, typically to reflux (around 110°C for neat POCl₃).
Reaction Time Monitor the reaction by TLC until the starting material and monochlorinated intermediates are fully consumed. This can take several hours.[1][3]
Purification If monochlorinated impurities are present, they can often be removed by column chromatography. Their higher polarity compared to the dichloro product allows for good separation. Recrystallization may also be effective if the impurity levels are low.
Issue 2: Hydrolysis Products from Workup

The desired 2,4-dichloro-6-nitroquinoline is susceptible to hydrolysis, especially at the 4-position, which is more activated. This can occur during the aqueous workup, converting the product back into a monochlorinated species.

Side Product Structure & Name:

  • 2-Chloro-4-hydroxy-6-nitroquinoline: Formed by the nucleophilic attack of water on the C4 position of the product.

Causality & Mechanism: The chlorine atoms on the quinoline ring are good leaving groups, making the carbon atoms they are attached to electrophilic. During the aqueous quench, water can act as a nucleophile, displacing a chloride ion. This reaction is often facilitated by any remaining acidic species.

Hydrolysis_Pathway Product 2,4-Dichloro-6-nitroquinoline Hydrolysis_Product 2-Chloro-4-hydroxy-6-nitroquinoline Product->Hydrolysis_Product Nucleophilic Attack Conditions Aqueous Workup (H₂O) Presence of Acid Conditions->Hydrolysis_Product

Caption: Formation of hydrolysis products during workup.

Preventative Measures & Solutions:

Parameter Recommendation
Quenching Procedure The workup must be performed under cold conditions. Slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice and water. This dissipates the heat from the POCl₃ hydrolysis and minimizes the temperature, slowing the rate of product hydrolysis.[5]
pH Control After the initial quench, carefully neutralize the acidic solution. A patent for a related synthesis suggests adjusting the pH to between 6 and 7 with a base like sodium hydroxide.[3] This removes the acid that can catalyze the hydrolysis reaction.
Extraction Promptly extract the product into a non-polar organic solvent (e.g., dichloromethane or ethyl acetate) as soon as the quench and neutralization are complete to minimize its contact time with the aqueous phase.
Purification The resulting hydroxy-chloro impurity is more polar than the desired product and can be separated by column chromatography or, in some cases, by recrystallization.

Experimental Protocol: Chlorination of 4-Hydroxy-6-nitroquinolin-2(1H)-one

This is a generalized procedure based on common practices for this type of reaction. Researchers should first consult relevant literature and perform their own risk assessment.

  • Preparation: Ensure all glassware is thoroughly oven-dried. Assemble a round-bottom flask with a reflux condenser and a drying tube.

  • Reaction Setup: To the flask, add 4-hydroxy-6-nitroquinolin-2(1H)-one (1.0 eq). In a fume hood, carefully add phosphorus oxychloride (POCl₃, ~5-10 eq by volume).

  • Heating: Heat the mixture to reflux (approx. 110-115°C) with stirring.

  • Monitoring: Monitor the reaction's progress by TLC every 1-2 hours until the starting material is consumed.

  • Cooling & Workup: Once complete, allow the reaction mixture to cool to room temperature. Prepare a separate large beaker with a vigorously stirred mixture of crushed ice and water.

  • Quenching: In a fume hood, very slowly and carefully add the reaction mixture dropwise to the ice/water slurry. The temperature of the slurry should be maintained below 10°C.

  • Neutralization & Extraction: Once the addition is complete, neutralize the aqueous slurry to pH ~7 with a cold, dilute sodium hydroxide or sodium bicarbonate solution. Extract the product with a suitable organic solvent (e.g., 3 x volumes of dichloromethane).

  • Drying & Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol, acetone) or by column chromatography on silica gel.

References

  • U.S. Patent 4,605,767, "Process for the preparation of 2,6-dichloro-4-nitroaniline," issued August 12, 1986.
  • Chinese Patent CN100345831C, "Prepn process of high purity 2, 6-dichloro quinoxaline," issued October 29, 2007.
  • U.S. Patent 5,068,443, "Process for the manufacture of 2,6-dichloro-4-nitroaniline," issued November 26, 1991.
  • Organic Chemistry Portal. Synthesis of quinolines. [Link]

  • Nguyen, T. T. H., et al. (2018). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Molecules, 23(11), 2878. [Link]

  • LibreTexts. (2023). 5.4: Hydrolysis Reactions. Chemistry LibreTexts. [Link]

  • Amin, S., et al. (2020). A review on synthetic procedures and applications of phosphorus oxychloride (POCl₃) in the last biennial period (2018–19). Phosphorus, Sulfur, and Silicon and the Related Elements, 196(1), 1-18. [Link]

  • House, C. H., & Miller, S. L. (1996). Hydrolysis of dihydrouridine and related compounds. Biochemistry, 35(1), 315–320. [Link]

  • Zidar, N., et al. (2020). Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. Acta Pharmaceutica, 70(2), 195-212. [Link]

  • Chinese Patent CN114455557A, "Method for recovering phosphorus oxychloride in chlorination reaction of hydroxyl compound," issued May 10, 2022.
  • The Organic Chemistry Tutor. (2024, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions) [Video]. YouTube. [Link]

  • Arnott, E. A., et al. (2011). POCl₃ chlorination of 4-quinazolones. The Journal of Organic Chemistry, 76(6), 1653–1661. [Link]

  • Organic Syntheses. Quinoline. [Link]

  • University of California, Davis. Hydrolysis. [Link]

  • Nguyen, T. T. H., et al. (2018). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Molecules, 23(11), 2878. [Link]

Sources

Technical Support Center: Isomeric Purification of 2,4-Dichloro-6-nitroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2,4-Dichloro-6-nitroquinoline. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges related to isomeric impurities during their synthetic and purification processes. As a key intermediate in various synthetic pathways, the purity of 2,4-Dichloro-6-nitroquinoline is paramount. This document provides in-depth, experience-based solutions to common purification challenges, structured in a practical question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the common isomeric impurities of 2,4-Dichloro-6-nitroquinoline and how are they formed?

A1: The formation of isomeric impurities is intrinsically linked to the synthetic route, which typically involves the nitration of a dichlorinated quinoline precursor. The directing effects of the two chlorine atoms and the quinoline ring system can lead to the formation of several regioisomers. The most common isomers arise from nitration at alternative positions on the benzene ring portion of the molecule.

Key potential isomers include:

  • 2,4-Dichloro-5-nitroquinoline: Formed if nitration occurs at the C5 position.

  • 2,4-Dichloro-8-nitroquinoline: Formed if nitration occurs at the C8 position.

  • Other Dichloro-nitroquinoline isomers: Depending on the starting material, isomers from the chlorination step could also be present, such as 2,7-dichloro-6-nitroquinoline.

The distribution of these isomers is governed by the kinetics and thermodynamics of the electrophilic nitration reaction, with factors like reaction temperature, acid concentration, and reaction time playing a critical role.[1][2][3]

Q2: Which analytical techniques are most effective for identifying and quantifying these isomeric impurities?

A2: A multi-technique approach is recommended for unambiguous identification and accurate quantification.

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is the workhorse for quantifying isomeric purity. Due to the subtle differences in polarity between isomers, developing a high-resolution method is crucial.[4] A good starting point is a C18 column with a mobile phase of acetonitrile and water, possibly with pH modifiers to exploit subtle pKa differences.[4]

  • Gas Chromatography (GC): For thermally stable isomers, GC can offer excellent resolution, especially when using columns with specific selectivities for halogenated or aromatic compounds.[5][6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for structural confirmation. The distinct electronic environments of the protons on the quinoline ring system will result in unique chemical shifts and coupling patterns for each isomer, allowing for their identification even in a mixture.[8][9][10] For complex mixtures, 2D NMR techniques may be necessary.

  • Mass Spectrometry (MS): While MS will show the same mass for all isomers, coupling it with a separation technique (GC-MS or LC-MS) is essential for confirming the molecular weight of the separated impurity peaks.

Troubleshooting Guide

Q3: I performed a recrystallization, but my NMR analysis still shows a significant level of isomeric impurity. What should be my next step?

A3: This is a common issue when isomers have very similar solubility profiles. A single recrystallization is often insufficient for achieving high purity.[11] Here's a systematic approach to troubleshoot this problem:

  • Confirm Solvent Suitability: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Crucially, the isomeric impurity should either be significantly more soluble (remaining in the mother liquor) or significantly less soluble (allowing for its removal via hot filtration) than the desired product. You must perform solubility tests with a range of solvents.[12]

  • Employ a Solvent/Anti-Solvent System: If a single solvent fails, a binary system can provide better selectivity. Dissolve your crude product in a minimum amount of a "good" solvent (e.g., acetone, ethyl acetate) at an elevated temperature. Then, slowly add a "poor" or "anti-solvent" (e.g., hexane, water) until the solution becomes turbid. Reheat to clarify and then allow to cool slowly. This technique can amplify small differences in solubility.[13]

  • Perform Fractional Crystallization: This involves a series of sequential recrystallization steps. The first crop of crystals will be enriched in the least soluble component. The mother liquor can then be concentrated and cooled to yield a second crop, which may be enriched in another isomer. This is labor-intensive but can be effective.[14]

  • Seed the Solution: If you have a small amount of pure 2,4-Dichloro-6-nitroquinoline, adding a seed crystal to the supersaturated solution can promote the crystallization of the desired isomer exclusively.[15]

Q4: My attempts at recrystallization lead to the product "oiling out" instead of forming crystals. How can I resolve this?

A4: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when the solution becomes supersaturated too quickly for an ordered crystal lattice to form.

  • Causality: This often happens when the boiling point of the recrystallization solvent is higher than the melting point of the solute-impurity mixture. It can also be caused by using too little solvent or cooling the solution too rapidly.

  • Solution Workflow:

    • Add More Solvent: Reheat the mixture until the oil fully redissolves. Add a small, measured amount of additional hot solvent (10-20% more) to ensure the solution is no longer supersaturated at that temperature.

    • Reduce Cooling Rate: Insulate the flask to ensure very slow cooling. This gives the molecules adequate time to orient themselves into a crystal lattice. Do not place the flask directly into an ice bath from a high temperature.

    • Change Solvents: Select a solvent with a lower boiling point.[13]

    • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solution's surface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[15]

Q5: I'm using column chromatography to separate the isomers, but the resolution is poor. How can I optimize the separation?

A5: Poor resolution in column chromatography is typically due to an inappropriate choice of stationary phase or mobile phase, or improper technique. Isomers with similar structures require a highly selective system.[16][17]

  • Mobile Phase Optimization (Eluent): The polarity of the eluent is the most critical factor.

    • If your isomers are co-eluting, your solvent system is likely too polar, causing the compounds to move too quickly down the column. Decrease the proportion of the polar solvent (e.g., switch from 20% Ethyl Acetate in Hexane to 10% Ethyl Acetate in Hexane).

    • Run a series of TLC plates with different solvent systems to find the optimal mobile phase that gives the largest difference in Rf values between your product and the impurities. An ideal Rf for the desired compound is typically around 0.3-0.4.

  • Stationary Phase Selection: Standard silica gel is a good starting point. However, if resolution is still poor, consider alternatives. Phenyl-bonded or pentafluorophenyl (PFP) phases can offer different selectivities for aromatic and halogenated compounds through π-π and dipole-dipole interactions.[6][18]

  • Technical Execution:

    • Column Packing: Ensure the column is packed uniformly without any air bubbles or cracks, which lead to band broadening.

    • Loading: Load the sample in a minimal amount of solvent and as a concentrated, narrow band. Overloading the column is a common cause of poor separation.

Purification Strategy Workflow

The following diagram outlines a decision-making process for purifying 2,4-Dichloro-6-nitroquinoline.

purification_workflow start Start: Crude Product (2,4-Dichloro-6-nitroquinoline + Isomers) assess_purity Assess Purity & Impurity Profile (HPLC, GC, NMR) start->assess_purity decision Impurity Level > 5%? assess_purity->decision recrystallization Strategy 1: Optimized Recrystallization (Solvent Screening, Fractional Crystallization) decision->recrystallization Yes chromatography Strategy 2: Column Chromatography (Optimized Mobile Phase) decision->chromatography No (or Recrystallization Failed) check_purity1 Check Purity recrystallization->check_purity1 check_purity1->chromatography Purity Not OK end_product Pure Product (>99% Purity) check_purity1->end_product Purity OK check_purity2 Check Purity chromatography->check_purity2 check_purity2->end_product Purity OK

Caption: Decision workflow for selecting a purification method.

Experimental Protocols

Protocol 1: Optimized Recrystallization of 2,4-Dichloro-6-nitroquinoline

This protocol is designed to maximize the removal of more soluble isomeric impurities.

  • Solvent Selection: Based on preliminary tests, a solvent system of ethanol and water is often effective. The target compound has moderate solubility in hot ethanol and is nearly insoluble in water.[8][19]

  • Dissolution: In an Erlenmeyer flask, add 10 g of the crude 2,4-Dichloro-6-nitroquinoline. Add the minimum volume of hot ethanol required to just dissolve the solid at the boiling point. Work in a fume hood and use a steam bath or heating mantle.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. Use a pre-warmed funnel to prevent premature crystallization.[15]

  • Crystallization: Remove the flask from the heat. Slowly add deionized water dropwise to the hot solution until a persistent cloudiness appears. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear, saturated solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Slow cooling is essential for the formation of pure crystals.[12] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water (e.g., 20:80 v/v) mixture to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Column Chromatography Separation

This protocol provides a starting point for chromatographic purification.

  • TLC Analysis: First, determine the optimal eluent system using TLC. Test various ratios of Hexane:Ethyl Acetate (e.g., 9:1, 8:2, 7:3). The ideal system should show good separation between the spot for the main product and the impurity spots.

  • Column Preparation:

    • Select a glass column of appropriate size (e.g., for 1g of crude material, a 40-50 mm diameter column may be suitable).

    • Prepare a slurry of silica gel (60 Å, 230-400 mesh) in the chosen eluent (e.g., 9:1 Hexane:Ethyl Acetate).

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring a flat, uniform bed.

  • Sample Loading:

    • Dissolve the crude product (e.g., 1 g) in the minimum possible volume of dichloromethane or the eluent.

    • Alternatively, perform a "dry loading" by adsorbing the dissolved crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column bed. This method often yields better resolution.

  • Elution:

    • Carefully add the eluent to the top of the column and begin elution.

    • Maintain a constant head of solvent above the silica bed to prevent the column from running dry.

    • Collect fractions in test tubes or vials.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified 2,4-Dichloro-6-nitroquinoline.

Column Chromatography Workflow

column_chromatography cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation select_eluent 1. Select Eluent (TLC) pack_column 2. Pack Column (Silica Gel Slurry) select_eluent->pack_column load_sample 3. Load Sample (Dry or Wet) pack_column->load_sample elute 4. Elute with Solvent load_sample->elute collect 5. Collect Fractions elute->collect analyze_fractions 6. Analyze Fractions (TLC) collect->analyze_fractions combine_pure 7. Combine Pure Fractions analyze_fractions->combine_pure evaporate 8. Evaporate Solvent combine_pure->evaporate final_product Purified Product evaporate->final_product

Caption: Step-by-step workflow for column chromatography.

Quantitative Data Summary

While specific solubility data for 2,4-Dichloro-6-nitroquinoline and its isomers is scarce in the literature, the following table provides expected solubility trends based on structurally similar compounds like dichloronitroanilines and other quinoline derivatives.[19][20][21] This data is intended as a guideline for solvent screening.

SolventPolarity IndexExpected Solubility of 2,4-Dichloro-6-nitroquinolineRationale for Use in Purification
Hexane0.1Very LowGood anti-solvent or non-polar component in chromatography.
Toluene2.4Low to ModerateCan be used for recrystallization; good for chromatographic separations.
Dichloromethane3.1HighUseful for dissolving samples for column loading.
Ethyl Acetate4.4HighGood polar component for chromatographic eluent; potential recrystallization solvent.
Acetone5.1HighGood "dissolving" solvent for anti-solvent recrystallization.
Ethanol5.2Moderate (Higher when hot)Excellent choice for recrystallization, especially with water as an anti-solvent.
Water10.2Very LowIdeal anti-solvent when used with a water-miscible organic solvent.

References

  • Mercuration of quinoline give different isomers how could these isomers separated . (2017). ResearchGate. [Link]

  • Separation of regio-isomers / suggestions for regio-selective methylation of aromatics? . (2021). ResearchGate. [Link]

  • Separation of 5-nitroquinoline and 8-nitroquinoline. (1998).
  • Impurity Occurrence and Removal in Crystalline Products from Process Reactions . (2017). University College Cork. [Link]

  • Recrystallization . (n.d.). University of California, Los Angeles. [Link]

  • 2,4-Dichloro-1-iodo-6-nitrobenzene . (2007). National Institutes of Health. [Link]

  • Separation of dichlorobenzene isomers. (1978).
  • SEPARATION OF ALKALOID ISOMERS AND STEREOISOMERS WITH BETA-CYCLODEXTRIN BONDED PHASES . (1986). Texas Tech University. [Link]

  • A process for separating nitration isomers of substituted benzene compounds. (1985).
  • Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues . (2025). Acta Pharmaceutica. [Link]

  • Sample Derivatization in Separation Science . (2017). ResearchGate. [Link]

  • Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues . (2025). PubMed. [Link]

  • Solubility and Solution Thermodynamics of 2,6-Dichloro-4-nitroaniline in 12 Pure Solvents at Temperatures from 278.15 to 323.15 K . (2019). ResearchGate. [Link]

  • Prepn process of high purity 2, 6-dichloro quinoxaline. (2007).
  • Gas-liquid chromatographic separation of toluidine, chloroaniline and dichloroaniline isomers on various stationary phases including heteroaromatic compounds . (1981). Analyst. [Link]

  • Recrystallization and Crystallization . (n.d.). University of California, Irvine. [Link]

  • Online Separation and Identification of Isomers Using Infrared Multiple Photon Dissociation Ion Spectroscopy Coupled to Liquid Chromatography: Application to the Analysis of Disaccharides Regio-Isomers and Monosaccharide Anomers . (2018). Analytical Chemistry. [Link]

  • Development of HPLC method for isomeric impurities of key starting material of novel oral anticoagulant drug; Edoxaban Tosylate Monohydrate . (2024). Applied Chemical Engineering. [Link]

  • Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline . (2017). MDPI. [Link]

  • 6-methoxy-8-nitroquinoline . (n.d.). Organic Syntheses. [Link]

  • Method for synthesizing 2,4-dichloronitrobenzene. (2010).
  • Separation of 2-Chloro, 4-Fluorotoluene to its isomer . (2013). Chromatography Forum. [Link]

  • Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration . (2025). ResearchGate. [Link]

  • Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography . (2016). Longdom Publishing. [Link]

  • Tips & Tricks: Recrystallization . (n.d.). University of Rochester. [Link]

  • 1 H NMR spectra of N-[6-methyl-2-(4'-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-yl] pyrrolidin-2-one 14 . (n.d.). ResearchGate. [Link]

  • Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline . (2025). ResearchGate. [Link]

  • Equilibrium Solubility Investigation and Preferential Solvation of 2,6-Dichloro-4-nitroaniline Dissolved in Four Aqueous Mixtures of Isopropanol, Acetonitrile, n -Propanol, and N -Methyl-2-pyrrolidone . (2020). ResearchGate. [Link]

  • The Science and Strategy Behind Isomer Separation: Advancements in Chromatography for Precision Purification (Isomerism Part 1) . (2024). Rotachrom Technologies. [Link]

  • Solvent effects on chemical processes. Part 6. The phenomenological model applied to the solubility of naphthalene and 4-nitroaniline in binary aqueous–organic solvent mixtures . (1993). RSC Publishing. [Link]

  • [Reader Insight] A Guide to Selective Columns for Isomer Separation . (2024). Welch Materials. [Link]

  • Chromatographic Separation of Enantiomers Acids Using Quinine as Chiral Counter-Ion in Mobile Phase . (n.d.). Asian Journal of Chemistry. [Link]

  • Recrystallization . (2023). Chemistry LibreTexts. [Link]

  • Recrystallization . (n.d.). Wofford College. [Link]

  • Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds . (1983). Indian Academy of Sciences. [Link]

Sources

Technical Support Center: Troubleshooting the Nitration of 2,4-Dichloroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2,4-dichloro-6-nitroquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the challenges of this specific nitration reaction. The insights provided herein are a synthesis of established chemical principles and field-proven experience to ensure scientific integrity and practical utility.

Introduction to the Synthesis and its Challenges

The nitration of 2,4-dichloroquinoline is a critical step in the synthesis of various functionalized quinoline derivatives used in medicinal chemistry. The reaction, while seemingly straightforward, is fraught with potential challenges, including poor regioselectivity, incomplete reaction, and the formation of difficult-to-separate byproducts. This guide aims to provide a systematic approach to troubleshooting these issues.

The core of the reaction involves the electrophilic aromatic substitution of a nitro group onto the 2,4-dichloroquinoline backbone. The presence of two deactivating chloro substituents on the pyridine ring significantly influences the reactivity and regioselectivity of the carbocyclic ring.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product of the nitration of 2,4-dichloroquinoline?

Based on the directing effects of the substituents and the inherent reactivity of the quinoline nucleus, the primary product expected is 2,4-dichloro-6-nitroquinoline . The chlorine atoms at positions 2 and 4 are deactivating and ortho-, para-directing for electrophilic aromatic substitution on the pyridine ring. However, electrophilic substitution on the pyridine ring of quinoline is generally disfavored. Electrophilic attack on the carbocyclic (benzene) ring is more facile. In the case of quinoline itself, nitration typically yields a mixture of 5- and 8-nitroquinolines.[1][2] The presence of the deactivating chloro groups on the pyridine ring further discourages substitution on that ring and directs the incoming electrophile to the benzene ring. The 6-position is electronically favored for substitution.

Q2: I am observing the formation of multiple nitro isomers. How can I improve the regioselectivity for the 6-nitro product?

The formation of a mixture of isomers, likely the 5-, 7-, and 8-nitro derivatives alongside the desired 6-nitro product, is a common challenge. Several factors can influence the regioselectivity:

  • Reaction Temperature: Lowering the reaction temperature can significantly enhance the selectivity for the thermodynamically favored product. Nitration reactions are often exothermic, and poor temperature control can lead to the formation of kinetic byproducts.[3] It is advisable to maintain a consistently low temperature throughout the addition of the nitrating agent.

  • Nitrating Agent: The choice and concentration of the nitrating agent are crucial. Using a well-defined nitrating mixture, such as a combination of fuming nitric acid and concentrated sulfuric acid, is standard. The ratio of these acids can be optimized to control the concentration of the active electrophile, the nitronium ion (NO₂⁺).

  • Solvent: While often carried out in the nitrating mixture itself, the use of a co-solvent can sometimes modulate reactivity and selectivity. However, for this specific substrate, concentrated sulfuric acid is the most common solvent.

Q3: My reaction is not going to completion, and I am recovering a significant amount of starting material. What are the likely causes?

Incomplete conversion can be attributed to several factors:

  • Insufficient Nitrating Agent: Ensure that the molar ratio of the nitrating agent to the 2,4-dichloroquinoline substrate is adequate. A slight excess of the nitrating agent is typically used.

  • Reaction Time and Temperature: The reaction may require a longer duration or a slightly elevated temperature to proceed to completion. However, any increase in temperature should be done cautiously to avoid decreasing selectivity and increasing side reactions. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential.

  • Purity of Reagents: The presence of water in the reaction mixture can deactivate the nitronium ion. Using anhydrous reagents and conditions is critical for success.

Q4: The work-up procedure is resulting in a low yield of the final product. How can I optimize the isolation of 2,4-dichloro-6-nitroquinoline?

Loss of product during work-up is a common issue. Here are some key considerations:

  • Quenching: The reaction mixture is typically quenched by pouring it carefully onto crushed ice. This should be done slowly and with vigorous stirring to dissipate the heat generated from the dilution of the strong acids.

  • Precipitation and Filtration: The product, 2,4-dichloro-6-nitroquinoline, should precipitate out of the aqueous solution. The pH of the solution after quenching can influence the solubility of the product and byproducts. It is important to ensure complete precipitation before filtration.

  • Washing: The filtered solid should be washed thoroughly with cold water to remove any residual acid. Inadequate washing can lead to product degradation over time. A final wash with a small amount of a cold, non-polar solvent like hexane can help remove non-polar impurities.

Troubleshooting Guide: A Deeper Dive

This section provides a more detailed, problem-oriented approach to troubleshooting the nitration of 2,4-dichloroquinoline.

Observed Problem Potential Cause(s) Recommended Action(s)
Low Yield 1. Incomplete reaction.- Increase reaction time and/or cautiously increase temperature while monitoring by TLC/HPLC.- Increase the molar equivalent of the nitrating agent.
2. Product loss during work-up.- Ensure complete precipitation by adjusting pH if necessary.- Use ice-cold water for quenching and washing.- Perform multiple extractions of the aqueous layer with a suitable organic solvent if the product has some water solubility.
3. Degradation of product.- Maintain low temperatures during the reaction and work-up.- Avoid prolonged exposure to strong acids.
Formation of Multiple Isomers 1. High reaction temperature.- Maintain a strict low-temperature profile (e.g., 0-5 °C) during the addition of the nitrating agent and for the initial phase of the reaction.
2. Incorrect ratio of nitrating acids.- Optimize the ratio of fuming nitric acid to concentrated sulfuric acid. A common starting point is a 1:2 or 1:3 v/v ratio.
Dark, Tarry Reaction Mixture 1. Over-nitration or oxidation.- Lower the reaction temperature.- Reduce the amount of nitrating agent.- Ensure the starting material is pure.
2. Reaction temperature too high.- Improve cooling efficiency of the reaction setup.
Difficulty in Product Purification 1. Presence of close-boiling or co-precipitating isomers.- Employ column chromatography for purification. A gradient elution with a hexane/ethyl acetate solvent system is a good starting point.- Recrystallization from a suitable solvent system (e.g., ethanol, isopropanol, or a mixture of solvents) may be effective.

Experimental Protocol: A Starting Point

This protocol is a generalized procedure based on common nitration reactions of similar heterocyclic compounds.[4][5] It is crucial to perform a thorough literature search for the most up-to-date and specific procedures and to conduct a comprehensive safety assessment before commencing any experimental work.

Materials:

  • 2,4-dichloroquinoline

  • Fuming Nitric Acid (90% or higher)

  • Concentrated Sulfuric Acid (98%)

  • Crushed Ice

  • Deionized Water

  • Suitable organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid. Cool the flask in an ice-salt bath to 0-5 °C.

  • Substrate Addition: Slowly add 2,4-dichloroquinoline to the cold sulfuric acid with continuous stirring, ensuring the temperature does not rise above 10 °C.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding fuming nitric acid to concentrated sulfuric acid while cooling in an ice bath.

  • Nitration: Add the pre-cooled nitrating mixture dropwise to the solution of 2,4-dichloroquinoline in sulfuric acid, maintaining the reaction temperature between 0 and 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for a specified time (e.g., 1-2 hours). Monitor the progress of the reaction by TLC or HPLC.

  • Work-up: Carefully and slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with copious amounts of cold deionized water until the washings are neutral.

  • Drying: Dry the product under vacuum.

  • Purification: If necessary, purify the crude product by recrystallization or column chromatography.

Visualizing the Process

Logical Workflow for Troubleshooting

Troubleshooting_Workflow cluster_LowYield Low Yield Troubleshooting cluster_Impurity Impurity Troubleshooting cluster_TarryMixture Tarry Mixture Troubleshooting cluster_PurificationIssue Purification Troubleshooting Start Problem Encountered LowYield Low Yield Start->LowYield Impurity High Impurity Profile (Multiple Isomers) Start->Impurity TarryMixture Dark/Tarry Mixture Start->TarryMixture PurificationIssue Purification Difficulty Start->PurificationIssue CheckReaction Check Reaction Completion (TLC/HPLC) LowYield->CheckReaction OptimizeWorkup Optimize Work-up LowYield->OptimizeWorkup CheckDegradation Check for Degradation LowYield->CheckDegradation ControlTemp Lower Reaction Temperature Impurity->ControlTemp OptimizeNitratingAgent Optimize Nitrating Agent Ratio Impurity->OptimizeNitratingAgent ReduceTemp Drastically Lower Temperature TarryMixture->ReduceTemp ReduceNitratingAgent Reduce Nitrating Agent Amount TarryMixture->ReduceNitratingAgent ColumnChromatography Employ Column Chromatography PurificationIssue->ColumnChromatography Recrystallization Optimize Recrystallization PurificationIssue->Recrystallization Reaction_Pathway Reactant 2,4-Dichloroquinoline Product 2,4-Dichloro-6-nitroquinoline Reactant->Product Nitration Reagents HNO₃ / H₂SO₄ Byproducts Other Nitro Isomers Product->Byproducts Side Reaction

Caption: The reaction pathway for the nitration of 2,4-dichloroquinoline.

References

  • CN101700997A - Method for synthesizing 2,4-dichloronitrobenzene - Google Patents.
  • US4605767A - Process for the preparation of 2,6-dichloro-4-nitroaniline - Google Patents.
  • CN103304420A - Clean preparation method of 2, 4-dichloro-3, 5-dinitrobenzotrifluoride.
  • Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline - MDPI. Available at: [Link]

  • SYNTHESIS, CHARACTERIZATION, AND ANTIMICROBIAL EVALUATION OF 2,4-DICHLORO-6-[(4-HYDROXY- PHENYLIMINO)-METHYL]-PHENOL (DCSAP-L) A - Rasayan Journal of Chemistry. Available at: [Link]

  • US5068443A - Process for the manufacture of 2,6-dichloro-4-nitroaniline - Google Patents.
  • Aromatic Nitration - BYJU'S. Available at: [Link]

  • Why does the nitration of quinoline occur at the 5 (and 8) position? - Chemistry Stack Exchange. Available at: [Link]

  • Process for the manufacture of 2,6-dichloro-4-nitroaniline, and the compound obtained by this process - Justia Patents. Available at: [Link]

  • Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration - ResearchGate. Available at: [Link]

  • meta-Nitration of Pyridines and Quinolines through Oxazino Azines - ACS Publications. Available at: [Link]

  • Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline - ResearchGate. Available at: [Link]

  • THE NITRATION OF SOME QUINOLINE DERIVATIVES - ResearchGate. Available at: [Link]

  • 2, 3-dichloro-6-nitroaniline and preparation method thereof - Eureka | Patsnap. Available at: [Link]

  • Preparation and Properties of Quinoline. Available at: [Link]

Sources

preventing decomposition of 2,4-Dichloro-6-nitroquinoline during synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2,4-Dichloro-6-nitroquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis and troubleshoot common issues, particularly the prevention of product decomposition. This resource provides in-depth technical advice, troubleshooting guides, and frequently asked questions to ensure a successful and efficient synthesis.

Introduction

2,4-Dichloro-6-nitroquinoline is a crucial intermediate in the synthesis of various pharmacologically active compounds. However, its synthesis can be challenging due to the molecule's inherent reactivity and potential for decomposition under certain reaction conditions. The presence of both electron-withdrawing nitro and chloro groups on the quinoline core makes the molecule susceptible to side reactions and degradation, often leading to reduced yields and purification difficulties. This guide provides a systematic approach to identifying and resolving these challenges.

Troubleshooting Guide: Preventing Decomposition

This section is structured in a question-and-answer format to directly address specific issues you may encounter during the synthesis of 2,4-Dichloro-6-nitroquinoline.

Question 1: My reaction mixture is turning dark brown or black. What is causing this discoloration, and how can I prevent it?

Answer:

A dark coloration in the reaction mixture is a common indicator of decomposition and the formation of polymeric byproducts. This is often caused by excessive reaction temperatures or localized overheating. The nitro group, in particular, can be sensitive to heat, leading to uncontrolled side reactions.

Causality:

  • Thermal Decomposition: Nitroaromatic compounds can undergo exothermic decomposition at elevated temperatures.

  • Side Reactions: High temperatures can promote unwanted side reactions, such as polymerization or reactions with the solvent.

Preventative Measures:

  • Strict Temperature Control: Maintain the recommended reaction temperature with uniform heating. Use an oil bath or a temperature-controlled mantle for even heat distribution. For reactions that are exothermic, such as nitration or chlorination steps, ensure efficient cooling is in place.

  • Gradual Reagent Addition: Add reagents, especially strong acids or chlorinating agents, slowly and in a controlled manner to manage any exotherms.

  • Inert Atmosphere: While not always necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative decomposition, especially if the starting materials or intermediates are air-sensitive.

ParameterRecommended RangeRationale
Reaction Temperature Monitor and control within the specified range for each step.Prevents thermal decomposition and side reactions.
Reagent Addition Rate Slow, dropwise addition.Manages exotherms and prevents localized overheating.
Question 2: I am observing a low yield of 2,4-Dichloro-6-nitroquinoline. What are the likely causes, and how can I improve it?

Answer:

A low yield can be attributed to several factors, including incomplete reaction, product decomposition, or loss during workup and purification.

Causality:

  • Incomplete Chlorination: The conversion of the corresponding dihydroxy-nitroquinoline to the dichloro derivative might be incomplete.

  • Hydrolysis of Chloro Groups: The chloro groups at the 2- and 4-positions are activated towards nucleophilic substitution. During workup or purification, exposure to water or other nucleophiles can lead to hydrolysis back to the hydroxyquinoline or other substituted products. A related compound, 4,7-dichloro-6-nitroquinazoline, is noted for its high instability, suggesting similar reactivity for your target molecule.[1][2]

  • Suboptimal pH during Workup: The pH of the aqueous phase during workup is critical. A pH that is too high or too low can promote decomposition or the formation of soluble byproducts. For instance, in the purification of a related compound, the pH was carefully adjusted to 6-7 to induce precipitation.[1]

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: For chlorination reactions using reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), it is crucial to use anhydrous solvents and reagents to prevent premature quenching of the chlorinating agent and hydrolysis of the product.

  • Optimize Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. Avoid unnecessarily long reaction times, which can increase the likelihood of decomposition.

  • Controlled Workup:

    • Quench the reaction mixture by pouring it onto crushed ice or ice-cold water to keep the temperature low and minimize hydrolysis.

    • Carefully neutralize the reaction mixture. Adjust the pH to a near-neutral range (pH 6-7) to precipitate the product. Use dilute acid or base for this adjustment to avoid localized pH extremes.

  • Efficient Extraction: Use an appropriate organic solvent for extraction to efficiently remove the product from the aqueous phase.

Question 3: I am having difficulty purifying the final product. What are the common impurities, and what purification strategies do you recommend?

Answer:

Purification can be challenging due to the presence of starting materials, partially chlorinated intermediates, and decomposition products.

Common Impurities:

  • Starting Material: Unreacted 6-nitro-quinoline-2,4-diol.

  • Mono-chloro Intermediates: 2-chloro-6-nitro-quinolin-4-ol or 4-chloro-6-nitro-quinolin-2-ol.

  • Hydrolysis Products: If the product is exposed to moisture.

  • Polymeric Byproducts: Resulting from decomposition.

Purification Strategies:

  • Crystallization: This is often the most effective method for purifying solid organic compounds.

    • Solvent Selection: Choose a solvent or a solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for similar compounds include toluene, hexane-ethyl acetate mixtures, and chloroform.[3][4]

    • Decolorization: If the crude product is colored, you can use activated carbon to remove colored impurities. However, use it judiciously as it can also adsorb the desired product.

  • Column Chromatography: If crystallization does not provide the desired purity, silica gel column chromatography can be employed.

    • Solvent System: A non-polar/polar solvent system like hexane/ethyl acetate or dichloromethane/methanol is a good starting point. The optimal solvent system should be determined by TLC analysis.

Experimental Protocol: Recrystallization

  • Dissolve the crude 2,4-Dichloro-6-nitroquinoline in a minimal amount of a suitable hot solvent (e.g., toluene).

  • If necessary, add a small amount of activated carbon and heat for a short period.

  • Hot filter the solution to remove the activated carbon and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature to form crystals.

  • Further cool the mixture in an ice bath to maximize crystal formation.

  • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Frequently Asked Questions (FAQs)

Q1: What is the role of the nitro group in the potential decomposition of 2,4-Dichloro-6-nitroquinoline?

A1: The nitro group is a strong electron-withdrawing group. This has two main effects:

  • It activates the chloro groups towards nucleophilic substitution, making the molecule more susceptible to hydrolysis.

  • It can make the quinoline ring more susceptible to certain types of degradation, especially at high temperatures or in the presence of strong acids or bases.

Q2: Are there any specific safety precautions I should take during the synthesis of 2,4-Dichloro-6-nitroquinoline?

A2: Yes. 2,4-Dichloro-6-nitroaniline, a related compound, is classified as highly toxic if swallowed, in contact with skin, or if inhaled.[5] It is prudent to handle 2,4-Dichloro-6-nitroquinoline with similar precautions. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid inhalation of dust and vapors.

Q3: Can I use a different chlorinating agent other than POCl₃ or SOCl₂?

A3: While POCl₃ and SOCl₂ are the most common chlorinating agents for this type of transformation, other reagents could potentially be used. However, any new reagent would require careful optimization of reaction conditions. It is important to consult the literature for precedents with similar substrates to avoid unexpected side reactions or decomposition.

Q4: How should I store 2,4-Dichloro-6-nitroquinoline?

A4: Given its potential instability, 2,4-Dichloro-6-nitroquinoline should be stored in a cool, dry, and dark place. It is advisable to store it under an inert atmosphere to prevent slow hydrolysis from atmospheric moisture.

Visualizing the Troubleshooting Process

The following diagram illustrates the logical flow for troubleshooting common issues during the synthesis of 2,4-Dichloro-6-nitroquinoline.

Troubleshooting_Workflow cluster_synthesis Synthesis of 2,4-Dichloro-6-nitroquinoline cluster_issues Potential Issues cluster_solutions Corrective Actions start Start Synthesis observation Observe Reaction start->observation dark_color Dark Reaction Mixture observation->dark_color Discoloration? low_yield Low Yield observation->low_yield Low Yield? purification_diff Purification Difficulty observation->purification_diff Impure Product? temp_control Improve Temperature Control - Gradual Reagent Addition - Inert Atmosphere dark_color->temp_control optimize_workup Optimize Workup - Anhydrous Conditions - Controlled pH - Efficient Extraction low_yield->optimize_workup refine_purification Refine Purification - Recrystallization - Column Chromatography purification_diff->refine_purification end_node Successful Synthesis temp_control->end_node optimize_workup->end_node refine_purification->end_node

Caption: Troubleshooting workflow for the synthesis of 2,4-Dichloro-6-nitroquinoline.

References

  • Sohn, Y. S., et al. (2003). Synthesis and crystal structure of 2,4-dichloro-1-iodo-6-nitrobenzene. Acta Crystallographica Section E: Structure Reports Online, E70, o607. [Link]

  • Patel, D., et al. (2022). Solvent-free approach for the synthesis of 2,4-disubstituted quinolines using zeolites: evaluation of biological activity. New Journal of Chemistry, 46(10), 4747-4757. [Link]

  • Process for the preparation of 2,6-dichloro-4-nitroaniline. (1986).
  • Prepn process of high purity 2, 6-dichloro quinoxaline. (2007).
  • Nguyen, T. H., et al. (2017). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Molbank, 2017(4), M961. [Link]

  • Preparation of 2,4-dichloro-3-alkyl-6-nitrophenols. (1987).
  • Abdel-Gawad, S. M., et al. (2005). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 10(10), 1224-1233. [Link]

  • Nguyen, T. H., et al. (2017). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. ResearchGate. [Link]

  • 6-methoxy-8-nitroquinoline. Organic Syntheses. [Link]

  • 5,8-dichloro-6-nitroquinoline. ChemSynthesis. [Link]

  • Al-Zaydi, K. M. (2020). Tetrazoloquinolines: Synthesis, Reactions, and Applications. Current Organic Chemistry, 24(4), 439-466. [Link]

  • 2,4-Dichloro-6-nitroaniline. PubChem. [Link]

  • Separation of 5-nitroquinoline and 8-nitroquinoline. (1998).
  • 2,6-Dichloro-4-phenylquinoline. PubChem. [Link]

Sources

managing regioselectivity in the synthesis of substituted quinolines

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist (Ph.D., Organic Synthesis) Ticket: Managing Regioselectivity in Substituted Quinoline Scaffolds Audience: Medicinal Chemistry & Process Development Teams

Overview: The Regioselectivity Paradox

Welcome to the technical support hub. You are likely here because your quinoline synthesis yielded a mixture of isomers (e.g., 5- vs. 7-substituted or 2- vs. 4-substituted), or you isolated the wrong regioisomer entirely.

Quinoline synthesis is governed by a tension between kinetic and thermodynamic control.[1] The method you choose must align with the specific substitution pattern you require. This guide breaks down the three most common failure points and provides validated protocols to resolve them.

Module 1: The Meta-Substituent Problem (Skraup & Doebner-Von Miller)

User Issue: "I am using a meta-substituted aniline in a Skraup reaction. I need the 5-substituted quinoline, but I am getting mostly the 7-substituted isomer (or a messy mixture)."

Root Cause Analysis: In the Skraup and Doebner-Von Miller (DVM) reactions, the cyclization step involves an electrophilic aromatic substitution on the aniline ring.

  • Electronic Effect: Electron-Donating Groups (EDGs) at the meta position activate the para position (leading to the 7-isomer ) and the ortho position (leading to the 5-isomer ).

  • Steric Effect: The ortho position (C5 pathway) is sterically crowded by the adjacent amine group and the incoming alkyl chain.

  • Outcome: The 7-isomer is kinetically favored due to lower steric hindrance, often in ratios >4:1.

Troubleshooting Protocol:

VariableRecommendationMechanism
Target: 7-Isomer Use standard Skraup conditions.Sterics naturally favor cyclization away from the substituent.
Target: 5-Isomer Switch Method. Skraup is rarely viable for pure 5-isomers from meta-anilines.Use a blocked para-position aniline (remove blocking group later) or switch to HTS (High-Temperature Skraup) with strong Lewis Acids to force thermodynamic equilibration (risky).
Mixture Resolution Flash Chromatography is often insufficient. Use Recrystallization .7-substituted quinolines often pack better; crystallize as HCl or picrate salts.

Validating Experiment: The "Blocked" Strategy To guarantee a 5-substituted product, use a 2,4-disubstituted aniline where the 4-position is a removable blocking group (e.g., -Br or -Cl), then reduce it off post-cyclization.

Module 2: The 2- vs. 4-Oxygenation Switch (Conrad-Limpach vs. Knorr)

User Issue: "I reacted an aniline with a


-ketoester. I wanted the 4-hydroxyquinoline, but NMR shows I made the 2-hydroxyquinoline (quinolone)."

Root Cause Analysis: This is a classic case of Kinetic vs. Thermodynamic control . The initial condensation between the aniline and the


-ketoester can occur at two sites: the ketone (Schiff base formation) or the ester (Amide formation).
  • Conrad-Limpach (Kinetic

    
     Thermal):  Condensation at the ketone (low temp) 
    
    
    
    Enamine
    
    
    High temp cyclization
    
    
    4-Hydroxyquinoline .[2]
  • Knorr (Thermodynamic): Condensation at the ester (high temp)

    
     Amide 
    
    
    
    Acid cyclization
    
    
    2-Hydroxyquinoline .

Visual Troubleshooting Guide:

ConradLimpach_vs_Knorr Start Aniline + Beta-Ketoester Condensation_LowT Step 1: Condensation < 100°C (Acid Catalyst) Start->Condensation_LowT Route A (Conrad-Limpach) Condensation_HighT Step 1: Condensation > 140°C (No Catalyst / Neat) Start->Condensation_HighT Route B (Knorr) Enamine Intermediate: $beta$-Enamino Ester (Kinetic Product) Condensation_LowT->Enamine Cyclization_HighT Step 2: Thermal Cyclization (250°C in Diphenyl Ether) Enamine->Cyclization_HighT -EtOH Product_4OH Product: 4-Hydroxyquinoline Cyclization_HighT->Product_4OH Amide Intermediate: $beta$-Keto Anilide (Thermodynamic Product) Condensation_HighT->Amide -EtOH Cyclization_Acid Step 2: Acid Cyclization (H2SO4, 100°C) Amide->Cyclization_Acid -H2O Product_2OH Product: 2-Hydroxyquinoline Cyclization_Acid->Product_2OH

Figure 1: Mechanistic divergence based on initial reaction temperature. To target the 4-isomer, you must isolate the enamine intermediate at low temperature before heating.

Standard Operating Protocol (Target: 4-Hydroxyquinoline)

  • Enamine Formation: Mix aniline (1.0 eq) and

    
    -ketoester (1.1 eq) with catalytic HCl (0.01 eq) in benzene/toluene. Reflux with a Dean-Stark trap to remove water. Do not exceed 110°C. 
    
  • Validation: Isolate the oil/solid.[3] NMR should show the vinyl proton of the enamine (~5.0 ppm). If you see amide peaks, you overheated.

  • Cyclization: Add the enamine dropwise to diphenyl ether pre-heated to 250°C . The rapid thermal shock is critical to prevent rearrangement to the amide.

  • Workup: Cool and dilute with hexane. The product usually precipitates.

Module 3: Unsymmetrical Ketones (Friedländer Synthesis)

User Issue: "I am reacting 2-aminobenzaldehyde with 2-butanone (methyl ethyl ketone). I am getting a mixture of 2-ethylquinoline and 2,3-dimethylquinoline."

Root Cause Analysis: The Friedländer synthesis relies on an aldol condensation followed by cyclization.[4] With unsymmetrical ketones (like 2-butanone), enolization can occur at the methyl side (kinetic) or the methylene side (thermodynamic).

Decision Matrix:

ConditionEnolization PreferenceMajor Product
Acid Catalysis (e.g., AcOH/H2SO4)Favors more substituted enol (Thermodynamic).3-Substituted (via methylene attack).
Base Catalysis (e.g., KOH/EtOH)Favors less substituted enol (Kinetic).2-Substituted (via methyl attack).

Note: This selectivity is not absolute (often 80:20). For high purity, use Bohlmann-Rahtz synthesis or transition metal catalysis (below).

Module 4: Advanced Regiocontrol (Transition Metal Catalysis)

User Issue: "Classical methods are too harsh or unselective. I need to synthesize a highly substituted quinoline under mild conditions."

Solution: Rhodium(III)-catalyzed C-H activation. This method uses an internal oxidant (N-O bond) or an external oxidant to couple anilines/oximes with alkynes.

Regioselectivity Rule (Rh-Catalysis): When reacting a substituted aniline (with a directing group like N-oxide or amide) with an internal alkyne (


):
  • Sterics: The C-N bond forms at the less sterically hindered carbon of the alkyne.

  • Electronics: If sizes are similar, the C-N bond forms at the carbon attached to the electron-withdrawing group (EWG).

Workflow Visualization:

Rhodium_Selectivity Input Substrate: N-Methoxybenzamide + Internal Alkyne Process Catalyst: [Cp*RhCl2]2 (2 mol%) CsOAc, MeOH Input->Process Selectivity Regiodetermining Step: Alkyne Insertion into Rh-C bond Process->Selectivity Outcome Major Isomer: Bulky group (R_L) distal to Nitrogen EWG proximal to Nitrogen Selectivity->Outcome

Figure 2: In Rh(III) oxidative annulation, the bulky group of the alkyne ends up at the C3 position of the quinoline, while the smaller group ends up at C4.

References
  • Manske, R. H. F. (1942).[2][5] "The Chemistry of Quinolines." Chemical Reviews, 30(1), 113–144.[2][5] Link

  • Gould, R. G., & Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 61(10), 2890–2895. Link

  • Riveira, M. J., et al. (2011). "Conrad-Limpach Indoles and Quinolines."[6][7] Current Organic Chemistry, 15. (General reference for kinetic/thermodynamic distinction).

  • Song, G., Wang, F., & Li, X. (2012). "C-H Activation as a Sustainable Route to Quinolines." Chemical Society Reviews, 41, 3651-3678. Link

  • Marco-Contelles, J., et al. (2009).[8] "Friedländer Reaction: Mechanism and Promiscuity." Chemical Reviews, 109(6), 2652–2671. Link

Sources

avoiding tar formation in Skraup synthesis of quinoline precursors

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Organic Chemists, Process Development Scientists Topic: Mitigation of polymerization and charring (tar formation) in Skraup quinoline synthesis.

Introduction: Taming the "Black Brick"

The Skraup synthesis is notoriously unforgiving. In its classical form, the reaction often degenerates into a violent exotherm, producing a hard, intractable mass of polymerized acrolein and charred amine—colloquially known in the lab as the "black brick."

This guide moves beyond the textbook description to the Modified Skraup Protocol . By understanding the kinetic competition between cyclization (product) and polymerization (tar), you can regain control of the reaction vector.

Module 1: The Chemistry of Chaos (Root Cause Analysis)

To prevent tar, you must understand its source. The reaction involves a "Fork in the Road" mechanism. Acrolein, generated in situ from glycerol, is a highly reactive Michael acceptor. It has two pathways:

  • The Desired Pathway: 1,4-addition with aniline

    
     cyclization 
    
    
    
    oxidation
    
    
    Quinoline.[1]
  • The Tar Pathway: Radical or acid-catalyzed polymerization of free acrolein, or violent oxidative degradation of the aniline.

Key Insight: Tar formation is kinetically favored by excess heat and high local concentrations of free acrolein before the aniline can intercept it.

SkraupMechanism Glycerol Glycerol Acrolein Acrolein (Highly Reactive) Glycerol->Acrolein H2SO4, Heat (-2 H2O) Schiff Michael Adduct (Schiff Base) Acrolein->Schiff + Aniline (1,4-Addition) Tar INTRACTABLE TAR (Polymer) Acrolein->Tar Polymerization (Excess Heat/Acid) Aniline Aniline Aniline->Schiff Dihydro 1,2-Dihydroquinoline Schiff->Dihydro Cyclization (-H2O) Quinoline QUINOLINE (Target) Dihydro->Quinoline Oxidation (Nitrobenzene/I2) Dihydro->Tar Oxidative Degradation

Figure 1: The Kinetic Fork. Success depends on favoring the Blue/Green path over the Red path.

Module 2: The Solution — The Ferrous Sulfate Modification

The most robust method to suppress tar is the addition of Ferrous Sulfate (FeSO₄) . First standardized by Clarke and Davis [1] and reviewed by Manske [2], this modification is superior to the "neat" reaction.

Why Ferrous Sulfate?
  • Moderator Effect: It acts as an oxygen carrier and moderates the oxidizing power of nitrobenzene.

  • Boiling Point Elevation: It allows the reaction to proceed at a controlled reflux rather than a violent flash-boil.

Comparative Analysis: Classic vs. Modified
ParameterClassical SkraupModified Skraup (Recommended)
Oxidant Nitrobenzene (often in excess)Nitrobenzene + FeSO₄·7H₂O
Reactivity Violent, often uncontrollableSmooth, sustained reflux
Tar Yield High (often >30%)Low (<5%)
Workup Difficult (requires breaking tar)Standard steam distillation
Yield Variable (30-50%)Consistent (80-90%)
Module 3: The Self-Validating Protocol

This protocol incorporates FeSO₄ and Boric Acid (optional, for further moderation) to ensure a clean reaction.

Reagents
  • Aniline (1.0 equiv)

  • Glycerol (3.0 equiv) — Excess ensures full consumption of aniline.

  • Nitrobenzene (0.6 equiv) — Limiting oxidant prevents over-oxidation.

  • Sulfuric Acid (Conc., 2.0 equiv)

  • Ferrous Sulfate (FeSO₄[2][3]·7H₂O) (0.1 - 0.2 equiv mass relative to aniline)

  • Optional: Boric Acid (0.5 equiv) — Further inhibits acrolein polymerization.

Step-by-Step Execution
  • The "Cold Mix" (Critical Step):

    • In a round-bottom flask equipped with a wide-bore reflux condenser (do not restrict flow), combine Aniline, Glycerol, Nitrobenzene, and Ferrous Sulfate.[4]

    • Self-Check: The mixture should be a slurry. If it is hot, cool it to room temperature.

  • Acid Addition:

    • Add the Sulfuric Acid slowly with swirling.

    • Why? This generates heat.[4][5][6][7] If you add it all at once, the glycerol will dehydrate to acrolein immediately, before the moderator is active.

    • Target: A homogeneous, warm liquid.

  • The "Soft Start" Heating:

    • Heat the flask with a heating mantle or oil bath.

    • STOP heating the moment you see the first bubble of reflux or a sudden darkening of the solution.

    • Mechanism:[1][6][8][9][10] The reaction is exothermic.[1][7] The latent heat will drive the reaction for 15–20 minutes without external heat.

    • Safety: If the reaction climbs up the condenser, wrap the flask in a wet towel immediately.

  • The Sustained Reflux:

    • Once the initial exotherm subsides (boiling slows), resume heating to a vigorous reflux for 3–4 hours.

    • End Point: The reaction is complete when the "tarry" smell of acrolein is replaced by the sweet, almond-like smell of nitrobenzene/quinoline.

  • Workup:

    • Steam distill to remove unreacted nitrobenzene.[4]

    • Basify the residue with NaOH.

    • Steam distill again to collect the Quinoline.[4]

Module 4: Troubleshooting Decision Tree

Use this logic flow to diagnose failures in real-time.

Troubleshooting Start Problem Observed Issue1 Violent Eruption / Runaway Exotherm Start->Issue1 Issue2 Low Yield / High Tar Start->Issue2 Issue3 Product is Impure Start->Issue3 Sol1 Cause: Fast Acid Addition Fix: Add H2SO4 dropwise at 0°C initially. Issue1->Sol1 Sol2 Cause: Lack of Moderator Fix: Add FeSO4 or Boric Acid. Issue1->Sol2 Sol3 Cause: Polymerization Fix: Use 'Sulfo-mix' method (Pre-mix acid/oxidant). Issue2->Sol3 Sol4 Cause: Incomplete Oxidation Fix: Switch oxidant to Iodine (I2) or Arsenic Acid (As2O5). Issue3->Sol4

Figure 2: Diagnostic Logic for Skraup Synthesis Failures.

FAQ: Specific Scenarios

Q1: My reaction mixture turned into a solid solid black mass within 10 minutes. What happened? A: You likely experienced "runaway polymerization." This happens when the glycerol dehydrates to acrolein faster than the aniline can react with it. The free acrolein then polymerizes with itself.

  • Fix: Use the Ferrous Sulfate modification.[6] Also, ensure you stop external heating the moment reflux begins. Let the exotherm do the work.

Q2: Can I use Iodine instead of Nitrobenzene? A: Yes. Using Iodine (1-2 mol %) as a catalyst/oxidant is a modern "greener" variation. It typically results in a smoother reaction profile but may require different workup procedures to remove iodine traces.

Q3: I need to scale this up. Is the Skraup reaction safe at >100g scale? A: The classical Skraup is unsafe at scale due to the exotherm. The Modified Skraup (with FeSO₄) is safer, but for large scales, you should consider the Doebner-Miller variation (using pre-formed enones) or strictly controlled addition of the glycerol to the hot acid/amine mixture (inverse addition) to keep the unreacted acrolein concentration low.

References
  • Clarke, H. T.; Davis, A. W. (1922). "Quinoline".[1][3][4][5][7][9][11][12] Organic Syntheses, 2, 79.

  • Manske, R. H. F. (1942).[3][9] "The Chemistry of Quinolines". Chemical Reviews, 30(1), 113–144.[3][9]

  • Manske, R. H. F.; Kulka, M. (1953).[3][9] "The Skraup Synthesis of Quinolines". Organic Reactions, 7, 59.

Sources

Technical Support Center: Optimizing Solvent Systems for 2,4-Dichloro-6-nitroquinoline Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I've frequently guided researchers through the nuances of separating challenging molecules. 2,4-Dichloro-6-nitroquinoline is a prime example of such a compound. Its unique structure—featuring a basic quinoline nitrogen, hydrophobic chloro-substituents, and a polar nitro group—presents a specific set of chromatographic challenges. This guide is structured to provide direct, actionable solutions to common problems encountered during its analysis, moving beyond simple procedural steps to explain the underlying chemical principles. Our goal is to empower you to develop robust, reliable, and optimized separation methods.

Frequently Asked Questions (FAQs)

This section addresses foundational questions that form the basis of a successful chromatographic method for 2,4-Dichloro-6-nitroquinoline.

Q1: What is the recommended starting point for HPLC method development for 2,4-Dichloro-6-nitroquinoline?

A1: The most logical and effective starting point is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . The compound's structure lends itself well to retention on a nonpolar stationary phase. In RP-HPLC, the stationary phase is hydrophobic (nonpolar), and the mobile phase is polar. Retention is primarily driven by the hydrophobic interactions between the analyte and the stationary phase.[1] Given that 2,4-Dichloro-6-nitroquinoline has significant nonpolar character from its dichlorinated aromatic system, it will be well-retained and can be effectively eluted by adjusting the ratio of an organic solvent and water.

Q2: Which stationary phase (column) is best for separating 2,4-Dichloro-6-nitroquinoline and its related impurities?

A2: Your choice of stationary phase is the most powerful tool for influencing selectivity. While a standard C18 (Octadecylsilane) column is a reliable workhorse for many applications, a Phenyl-Hexyl phase often provides superior resolution for aromatic compounds like this one.[2]

  • C18 Columns: These separate based almost exclusively on hydrophobicity. They are an excellent first choice for initial screening.

  • Phenyl-Hexyl Columns: These phases offer a multi-modal separation mechanism. In addition to hydrophobic interactions, they provide π-π interactions between the phenyl rings of the stationary phase and the aromatic quinoline ring of your analyte.[2][3] This secondary interaction mechanism can create significant changes in selectivity, often resolving impurities that co-elute on a C18 column.

Expert Insight: The separation of nitro-aromatics can be challenging due to structural isomers that tend to co-elute.[2] The alternative selectivity offered by a Phenyl-Hexyl phase is often the key to resolving these difficult-to-separate pairs.

Q3: How do I choose between Acetonitrile and Methanol as the organic modifier in my mobile phase?

A3: Acetonitrile (ACN) and Methanol (MeOH) are the most common organic modifiers in RP-HPLC, but they are not interchangeable. Their choice has a profound impact on selectivity, especially with a Phenyl-Hexyl column.

  • Acetonitrile (ACN): Tends to decrease π-π interactions between aromatic analytes and a phenyl-based stationary phase.[2][4]

  • Methanol (MeOH): Tends to enhance π-π interactions, which can lead to increased retention and significant changes in selectivity for aromatic compounds on a phenyl column.[2][4]

Therefore, if you are using a Phenyl-Hexyl column, testing both ACN and MeOH is critical. A separation that is impossible with an ACN/water mobile phase may be easily achieved with a MeOH/water mobile phase, or vice-versa.[5]

Table 1: Comparison of Common Organic Modifiers
PropertyAcetonitrile (ACN)Methanol (MeOH)Rationale for 2,4-Dichloro-6-nitroquinoline
Elution Strength HigherLowerACN will elute the compound faster at the same concentration.
Selectivity Aprotic, π-acceptorProtic, H-bond donor/acceptorOffers different selectivity profiles, especially for polar groups.
UV Cutoff ~190 nm~205 nmBoth are suitable for detection above 210 nm.
Viscosity/Pressure LowerHigherACN/water mixtures generate lower backpressure.
π-π Interactions Suppresses on Phenyl phases[4]Enhances on Phenyl phases[4]This is the key reason to screen both solvents with a Phenyl-Hexyl column.

Q4: What is the role of mobile phase pH in separating this compound?

A4: The pH of the mobile phase is a critical parameter due to the basic nitrogen atom in the quinoline ring. The ionization state of this nitrogen directly affects the compound's polarity and its interaction with the stationary phase.

  • At Low pH (e.g., 2.5 - 4.0): The quinoline nitrogen will be protonated (positively charged). This increases the compound's overall polarity, causing it to elute earlier. A significant advantage of working at low pH is the suppression of undesirable interactions with residual acidic silanol groups on the column's silica backbone, which dramatically improves peak shape and reduces tailing.[6]

  • At Neutral or High pH: The quinoline nitrogen will be in its neutral, free-base form. This makes the compound less polar, leading to stronger retention and longer elution times. However, at pH > 7, the silica backbone of the column itself can become deprotonated, leading to strong secondary interactions and severe peak tailing unless a specialized hybrid or high-purity, end-capped column designed for high pH work is used.

Recommendation: Start your method development with a mobile phase buffered to a pH of approximately 3.0 using an additive like formic acid or a phosphate buffer. This provides sharp, symmetrical peaks and reproducible retention times.

Q5: Can I use Normal-Phase (NP) chromatography for this separation?

A5: Yes, Normal-Phase (NP) chromatography is a viable alternative, though less common for this type of analysis. In NP-HPLC, you use a polar stationary phase (like bare silica, cyano, or amino) and a non-polar mobile phase (e.g., a mixture of hexane and ethyl acetate).[7] Retention is driven by polar interactions, such as hydrogen bonding and dipole-dipole forces, between the analyte and the stationary phase.[7][8][9] The polar nitro group of your compound would be the primary site of interaction. This mode can be particularly useful for separating isomers where the position of the polar groups is different, or if the compound has poor solubility in the aqueous mobile phases used in RP-HPLC.

Troubleshooting Guide

This section provides solutions to specific experimental problems you may encounter.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Q: My peak for 2,4-Dichloro-6-nitroquinoline is tailing significantly. What are the common causes and solutions?

A: Peak tailing for a basic compound like this is almost always caused by secondary interactions with the stationary phase or a mismatch in solvent strength.

Causality: Standard silica-based columns have residual, acidic silanol groups (Si-OH) on their surface. The basic quinoline nitrogen can interact strongly with these sites via a secondary ionic interaction, in addition to the primary hydrophobic interaction. This secondary mechanism has slower kinetics, causing a portion of the analyte molecules to lag behind the main peak, resulting in a tail.[6]

Troubleshooting Workflow: Peak Tailing

G start Peak Tailing Observed check_ph Is Mobile Phase pH < 4? start->check_ph lower_ph Action: Lower pH to ~3.0 with 0.1% Formic Acid check_ph->lower_ph No check_column Are you using a modern, high-purity, end-capped column? check_ph->check_column Yes lower_ph->check_ph Re-inject use_modern_col Action: Switch to a highly end-capped or hybrid column check_column->use_modern_col No check_overload Is sample concentration too high? check_column->check_overload Yes use_modern_col->check_column Re-inject reduce_conc Action: Dilute sample by a factor of 10 check_overload->reduce_conc Yes check_solvent Is sample dissolved in a stronger solvent than mobile phase? check_overload->check_solvent No reduce_conc->check_overload Re-inject dissolve_in_mp Action: Dissolve sample in the initial mobile phase check_solvent->dissolve_in_mp Yes G cluster_0 C18 Stationary Phase cluster_1 Phenyl-Hexyl Stationary Phase c18 C18 Chain (Hydrophobic) phenyl Phenyl Ring (π-π Interaction) Hexyl Chain (Hydrophobic) analyte 2,4-Dichloro-6-nitroquinoline (Aromatic System) analyte->c18 Hydrophobic Interaction analyte->phenyl Hydrophobic + π-π Interactions

Caption: Interaction modes of the analyte with C18 vs. Phenyl-Hexyl phases.

Issue 3: Inconsistent Retention Times

Q: The retention time for my compound is shifting between injections. What should I check?

A: Retention time stability is fundamental for reliable quantification. Drifting retention times usually point to issues with the mobile phase, column equilibration, or HPLC pump hardware. [10][11]

  • Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A common rule of thumb is to flush the column with 10-20 column volumes of the starting mobile phase.

  • Mobile Phase Preparation: If your mobile phase is unbuffered, small changes in the pH of your water source can cause significant shifts for a pH-sensitive compound. Always use a buffer or acid modifier (e.g., 0.1% formic acid) to ensure a stable pH. Also, ensure your mobile phase is well-mixed and degassed. [12]* Pump Performance: Check for pressure fluctuations, which may indicate air bubbles in the pump heads or a failing seal. [11]Purge the pump to remove any bubbles. A consistent leak will also lead to a lower-than-expected flow rate and drifting retention times.

Issue 4: Suspected On-Column Degradation

Q: I'm seeing extra peaks in my chromatogram that I suspect are degradants. Could my method be causing the compound to break down?

A: It is possible, especially for complex molecules like nitroaromatics. Forced degradation studies are intentionally performed to understand these pathways and to ensure a method is "stability-indicating," meaning it can separate the intact drug from its degradation products. [13][14][15]

  • Potential Causes:

    • Harsh pH: Highly acidic or basic mobile phases can catalyze hydrolysis of certain functional groups.

    • Active Sites on Column: Old or poor-quality columns can have active metal sites or highly acidic silanols that can induce degradation.

    • Temperature: High column temperatures can accelerate degradation. [16]* Troubleshooting Steps:

    • Inject a fresh sample: Prepare a new sample from your standard and inject it immediately to rule out degradation in the sample vial.

    • Lower the column temperature: Try running the analysis at a lower temperature (e.g., 25°C) to see if the extraneous peaks are reduced.

    • Vary the mobile phase pH: If you are using a very low or high pH, try a more neutral condition (if peak shape allows) to assess its impact on stability.

    • Use a different column: Test the separation on a new, high-performance column to see if the degradation is column-related.

Experimental Protocols

Protocol 1: Generic Reversed-Phase HPLC Starting Conditions

This protocol provides a robust starting point for method development.

  • Column Selection:

    • Primary: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm particle size.

    • Alternative: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): 0.1% Formic Acid in HPLC-grade Water.

    • Mobile Phase B (Organic): 0.1% Formic Acid in HPLC-grade Acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: Set based on the UV spectrum of 2,4-Dichloro-6-nitroquinoline (a photodiode array [PDA] detector is recommended for initial analysis).

    • Injection Volume: 5 µL.

    • Gradient:

      • 0-2 min: 50% B

      • 2-15 min: 50% to 95% B

      • 15-17 min: 95% B

      • 17.1-20 min: 50% B (re-equilibration)

Protocol 2: Systematic Approach to Mobile Phase Optimization

This workflow should be followed if the initial conditions in Protocol 1 provide inadequate separation.

  • Run Protocol 1 as described. Analyze the chromatogram for peak shape, retention, and resolution.

  • Substitute Organic Modifier: Prepare Mobile Phase B using Methanol instead of Acetonitrile (i.e., 0.1% Formic Acid in MeOH). Run the exact same gradient program. Compare the chromatogram to the result from step 1. The change in selectivity may resolve your co-eluting peaks.

  • Optimize the Gradient Slope: Based on the results from steps 1 and 2, choose the organic modifier that provides the best overall separation. If peaks are still too close, make the gradient shallower (e.g., change from a 13-minute ramp of 50-95% B to a 20-minute ramp). This gives the column more time to resolve the components.

  • Perform Isocratic Hold Trials: Once the approximate elution percentage is known from the gradient runs, perform fine-tuning with isocratic (constant percentage) mobile phase conditions to maximize resolution around your peaks of interest.

References

  • Agilent Technologies. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Column.
  • Benchchem. (n.d.). Troubleshooting guide for the purification of polar quinoline compounds.
  • Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one??.
  • Chrom Tech, Inc. (2025). Tackling Common Challenges in Chromatography.
  • IJNRD. (2024). “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”.
  • LCGC International. (2024). Chromatographic Isolation of Sensitive Compounds: Challenges and Solutions.
  • LCGC International. (2018). Maximization of Selectivity in Reversed-Phase Liquid Chromatographic Method Development Strategies.
  • MedCrave online. (2016). Forced Degradation Studies.
  • Phenomenex. (n.d.). Normal Phase HPLC Columns.
  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
  • ResearchGate. (2018). Forced Degradation Studies to Assess the Stability of Drugs and Products.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • TutorChase. (n.d.). How does the polarity of substances affect chromatography results?.
  • YouTube. (2023). Top 10 Most Common HPLC Issues and How to Fix Them (2023).
  • YouTube. (2025). How Does Polarity Affect Chromatography? - Chemistry For Everyone.
  • alwsci. (2025). Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods.
  • Asian Journal of Research in Chemistry. (n.d.). Forced Degradation Study: An Important Tool in Drug Development.
  • IJSDR. (n.d.). Analytical Method Development and Validation by Reverse Phase – High Performance Liquid Chromatography: An Overview.

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Navigating the Challenges of 2,4-Dichloro-6-nitroquinoline: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

FOR IMMEDIATE RELEASE

Technical Support Center

Topic: Dealing with Poor Solubility of 2,4-Dichloro-6-nitroquinoline in Reactions

Audience: Researchers, scientists, and drug development professionals.

Welcome to the Technical Support Center. As a Senior Application Scientist, I understand the practical hurdles that can arise during synthesis. This guide is designed to provide you with in-depth, actionable solutions for a common challenge encountered with 2,4-Dichloro-6-nitroquinoline: its poor solubility. This document will move beyond simple procedural steps to explain the underlying chemical principles, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.

Frequently Asked Questions (FAQs)

Q1: Why is 2,4-Dichloro-6-nitroquinoline so poorly soluble in common organic solvents?

A1: The solubility of a compound is governed by the principle of "like dissolves like." 2,4-Dichloro-6-nitroquinoline possesses a rigid, planar aromatic structure. The presence of two chlorine atoms and a highly polar nitro group introduces strong intermolecular forces, specifically dipole-dipole interactions and potentially weak hydrogen bonding. These strong interactions in the solid-state lattice require a significant amount of energy to overcome, which many common organic solvents cannot provide.

The combination of a relatively nonpolar quinoline backbone with polar substituents results in a molecule that does not perfectly align with the properties of either highly polar or nonpolar solvents. For instance, while the nitro group suggests some affinity for polar solvents, the larger, less polar surface area of the dichlorinated quinoline ring system limits this interaction.

Q2: I'm observing incomplete dissolution of 2,4-Dichloro-6-nitroquinoline in my reaction, leading to low yields. What are my immediate troubleshooting steps?

A2: When facing incomplete dissolution, a systematic approach is key. Here are the initial steps to take:

  • Increase Solvent Volume: The most straightforward approach is to increase the volume of your solvent. This can help to dissolve more of the starting material, but be mindful of practical limitations and the potential impact on reaction concentration and work-up.

  • Elevate the Temperature: Gently heating the reaction mixture can significantly increase the solubility of 2,4-Dichloro-6-nitroquinoline. The added thermal energy helps to overcome the lattice energy of the solid. However, be cautious of potential side reactions or degradation of your starting material or reagents at elevated temperatures. Always monitor for any color changes that might indicate decomposition.

  • Mechanical Agitation: Ensure vigorous stirring to maximize the interaction between the solid particles and the solvent. In some cases, switching from a magnetic stirrer to an overhead mechanical stirrer can provide the necessary agitation for dissolution.

Troubleshooting Guide: Advanced Strategies for Enhancing Solubility

If the initial troubleshooting steps are insufficient, consider these more advanced strategies:

Scenario 1: My reaction is still sluggish despite heating and adding more solvent.

The Underlying Issue: Even if the compound appears to dissolve, the concentration of the dissolved species may be too low to achieve a practical reaction rate.

Solutions:

  • Co-solvent Systems: Employing a mixture of solvents can be highly effective. A common strategy is to use a primary solvent in which the other reactants are soluble and add a co-solvent that is known to dissolve 2,4-Dichloro-6-nitroquinoline, even if sparingly. The goal is to find a balance that solubilizes all components of the reaction.

    • Rationale: A co-solvent can disrupt the intermolecular forces of the primary solvent and create a more favorable environment for the solute. For instance, adding a small amount of a polar aprotic solvent like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) to a less polar solvent can significantly enhance the solubility of polar compounds.

  • Sonication: The use of an ultrasonic bath can aid in the dissolution of stubborn solids.

    • Mechanism: Sonication uses high-frequency sound waves to create and collapse microscopic bubbles in the solvent. This process, known as cavitation, generates localized high pressure and temperature, which can break up solid agglomerates and increase the surface area available for dissolution.

Scenario 2: I am performing a nucleophilic aromatic substitution (SNAr) reaction and the insolubility of 2,4-Dichloro-6-nitroquinoline is hindering the reaction.

The Underlying Issue: SNAr reactions are common for this class of compounds. The insolubility of the electrophile (2,4-Dichloro-6-nitroquinoline) prevents it from effectively interacting with the nucleophile in solution.

Solutions:

  • Solvent Selection for SNAr: For SNAr reactions, polar aprotic solvents are often the solvents of choice.

    • Recommended Solvents:

      • Dimethylformamide (DMF): Often a good starting point due to its high polarity and ability to dissolve a wide range of organic compounds.

      • Dimethyl Sulfoxide (DMSO): Another excellent choice, particularly for reactions that require higher temperatures, as it has a high boiling point. Reactions involving 6-nitroquinoline have been successfully carried out in DMSO.[1]

      • N-Methyl-2-pyrrolidone (NMP): A less common but effective high-boiling polar aprotic solvent.

      • Acetonitrile (ACN): Can be a good option for reactions that can be run at moderate temperatures.

  • Phase-Transfer Catalysis (PTC): If your reaction involves a nucleophile that is soluble in an aqueous phase and 2,4-Dichloro-6-nitroquinoline in an organic phase, a phase-transfer catalyst can be employed.

    • How it Works: The PTC, typically a quaternary ammonium or phosphonium salt, forms an ion pair with the nucleophile, allowing it to be transported into the organic phase where it can react with the substrate.

Data & Protocols

Solubility Profile (Qualitative)

Based on the structural characteristics of 2,4-Dichloro-6-nitroquinoline (a combination of a large, relatively nonpolar aromatic system with polar chloro and nitro substituents), a qualitative solubility profile can be predicted.

Solvent ClassPredicted SolubilityRationale
Polar Aprotic (e.g., DMF, DMSO, NMP)Moderate to GoodThe polar nitro group enhances solubility in these solvents.
Chlorinated (e.g., Dichloromethane, Chloroform)ModerateThe dichlorinated nature of the solute suggests some affinity for these solvents.
Aromatic (e.g., Toluene, Xylene)Low to ModerateThe aromatic ring system may allow for some interaction, but the polar groups limit solubility.
Ethers (e.g., THF, Dioxane)LowThese solvents are generally less effective at dissolving highly polar or crystalline compounds.
Alcohols (e.g., Methanol, Ethanol)LowThe hydrogen bonding capability of alcohols is not well-matched with the solute's structure.
Nonpolar (e.g., Hexane, Heptane)Very Low/InsolubleThe significant polarity from the nitro and chloro groups prevents dissolution.
Experimental Protocol: Small-Scale Solubility Test

Before committing to a large-scale reaction, it is prudent to perform small-scale solubility tests.

Materials:

  • 2,4-Dichloro-6-nitroquinoline

  • A selection of potential solvents (e.g., DMF, DMSO, CH₂Cl₂, Toluene, Acetonitrile, Ethanol)

  • Small vials (e.g., 1-dram vials)

  • Magnetic stir plate and small stir bars

  • Heat gun or hot plate

Procedure:

  • To a vial, add a small, known amount of 2,4-Dichloro-6-nitroquinoline (e.g., 10 mg).

  • Add a small volume of the test solvent (e.g., 0.1 mL) and begin stirring.

  • Observe for dissolution at room temperature.

  • If the solid does not dissolve, incrementally add more solvent (e.g., in 0.1 mL portions) until dissolution is achieved or a practical solvent volume is exceeded. Record the total volume of solvent used.

  • If the solid remains insoluble at a reasonable concentration at room temperature, gently warm the mixture while stirring and observe for any changes in solubility.

  • Repeat this process for each of the selected solvents.

This systematic approach will allow you to identify the most effective solvent or co-solvent system for your specific reaction conditions.

Visualizing the Workflow

Diagram: Troubleshooting Workflow for Poor Solubility

troubleshooting_workflow start Poor Solubility of 2,4-Dichloro-6-nitroquinoline Observed increase_solvent Increase Solvent Volume start->increase_solvent heat_reaction Apply Gentle Heating increase_solvent->heat_reaction mechanical_agitation Ensure Vigorous Stirring heat_reaction->mechanical_agitation assess_1 Assess Solubility mechanical_agitation->assess_1 co_solvent Introduce a Co-solvent (e.g., DMF, DMSO) assess_1->co_solvent Insoluble success Reaction Proceeds assess_1->success Soluble sonication Utilize Sonication co_solvent->sonication assess_2 Assess Solubility & Reaction Progress sonication->assess_2 ptc Consider Phase-Transfer Catalysis (for biphasic reactions) assess_2->ptc Insoluble assess_2->success Soluble failure Re-evaluate Reaction Strategy assess_2->failure Still Insoluble solvent_screen Perform Systematic Solvent Screen ptc->solvent_screen solvent_screen->assess_2

Caption: A stepwise approach to addressing the poor solubility of 2,4-Dichloro-6-nitroquinoline.

Concluding Remarks

The poor solubility of 2,4-Dichloro-6-nitroquinoline is a common yet manageable challenge. By understanding the underlying chemical principles and systematically applying the troubleshooting strategies outlined in this guide, researchers can significantly improve their reaction outcomes. Remember that a preliminary small-scale solubility screen is often the most efficient way to identify the optimal conditions for your specific application.

References

  • Mąkosza, M., & Winiarski, J. (1987). Reactions of 6-nitroquinoline with cyanide and carbanions. Journal of the Chemical Society, Perkin Transactions 1, 1987-1991. [Link]

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Technical Support Center: Byproduct Identification in 2,4-Dichloro-6-nitroquinoline Reactions by GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 2,4-dichloro-6-nitroquinoline reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying reaction byproducts using Gas Chromatography-Mass Spectrometry (GC-MS). Here, we provide in-depth troubleshooting advice and frequently asked questions to address specific challenges you may encounter during your experiments.

Section 1: Troubleshooting Guide

This section addresses common problems encountered during the GC-MS analysis of 2,4-dichloro-6-nitroquinoline reaction mixtures. The advice provided is based on established analytical chemistry principles and extensive field experience.

Poor Chromatographic Resolution or Peak Shape

Question: My chromatogram shows broad, tailing, or co-eluting peaks, making it difficult to identify and quantify my target compound and potential byproducts. What are the likely causes and solutions?

Answer: Poor peak shape is a common issue that can stem from several factors, from sample preparation to the GC-MS hardware itself. A systematic approach is the best way to diagnose and resolve the problem.[1][2][3]

  • Active Sites in the System: Halogenated and nitro-containing compounds can be susceptible to interactions with active sites in the GC inlet or the column. This can lead to peak tailing.[4]

    • Solution:

      • Inlet Maintenance: Regularly replace the inlet liner and septum. Consider using an ultra-inert liner to minimize interactions.[4][5]

      • Column Conditioning: Condition the column according to the manufacturer's instructions to remove contaminants and ensure a properly deactivated surface.

      • Column Trimming: If the front end of the column becomes contaminated, trimming about a meter from the inlet side can restore performance.[4]

  • Improper Injection Technique: The way the sample is introduced into the GC can significantly impact peak shape.

    • Solution:

      • Injection Speed: A slow or choppy injection can lead to broad or split peaks.[6] Ensure a rapid and smooth injection, especially for manual injections.

      • Solvent Choice: The sample solvent should be volatile and compatible with your stationary phase. Using a less volatile solvent than your analytes can improve peak focusing at the head of the column.[1]

  • Column Overload: Injecting too much sample can saturate the column, leading to fronting peaks.

    • Solution: Dilute your sample or use a split injection to reduce the amount of analyte reaching the column.[3]

  • Inappropriate GC Method Parameters:

    • Initial Oven Temperature: A starting temperature that is too high can cause poor focusing of early eluting peaks.

    • Temperature Ramp Rate: A ramp rate that is too fast can lead to co-elution. A slower ramp will generally improve resolution.

Low or No Signal for the Target Analyte

Question: I'm not seeing the peak for 2,4-dichloro-6-nitroquinoline, or the signal is much lower than expected. What should I investigate?

Answer: A lack of signal can be frustrating, but it's often due to issues with the sample, the instrument, or the method.

  • Sample Degradation: 2,4-dichloro-6-nitroquinoline can be thermally labile and may degrade in a hot GC inlet.

    • Solution:

      • Lower Inlet Temperature: Try reducing the injector temperature to the lowest point that still allows for efficient volatilization of your analyte.

      • Pulsed Splitless Injection: This technique can help transfer thermally sensitive compounds to the column more quickly, minimizing time spent in the hot inlet.

  • System Leaks: Air leaks in the carrier gas flow path can lead to column degradation and reduced sensitivity.

    • Solution: Perform a leak check of the entire system, paying close attention to the septum, column fittings, and gas connections.

  • MS Detector Issues:

    • Source Cleaning: A contaminated ion source will result in poor sensitivity. Follow the manufacturer's procedure for cleaning the ion source.

    • Detector Voltage: Ensure the electron multiplier voltage is set appropriately. Over time, the multiplier will need to be replaced.

Identification of Unknown Peaks (Potential Byproducts)

Question: My chromatogram has several unidentified peaks. How can I go about identifying these potential byproducts?

Answer: Identifying unknown compounds is a core strength of GC-MS. The mass spectrum of each peak provides a molecular fingerprint that can be used for identification.

  • Mass Spectral Library Search: The first step is typically to compare the mass spectrum of the unknown peak against a commercial or in-house mass spectral library, such as the NIST or Wiley libraries.[7][8]

  • Manual Interpretation of Mass Spectra: Library matches are not always definitive. Understanding basic fragmentation patterns is crucial for confirming or elucidating the structure of an unknown.[9][10]

    • Molecular Ion (M+): Identify the molecular ion peak, which represents the intact molecule with one electron removed. For compounds containing chlorine, look for the characteristic isotopic pattern (M, M+2, M+4, etc.).[11]

    • Fragmentation Patterns:

      • Loss of Cl: A common fragmentation pathway for chlorinated compounds is the loss of a chlorine radical, resulting in a peak at M-35 or M-37.

      • Loss of NO2: Nitroaromatic compounds often show a prominent peak corresponding to the loss of the nitro group (M-46).

      • Quinoline Ring Fragmentation: The quinoline ring system can undergo characteristic cleavages.[12]

  • Consider the Reaction Chemistry: Think about the starting materials, reagents, and reaction conditions. This will help you propose likely structures for the byproducts. Common byproducts in quinoline synthesis can include isomers, incompletely reacted intermediates, or products of side reactions.[13][14] For example, in the synthesis of 2,4-dichloro-6-nitroquinoline, you might expect to see mono-chlorinated intermediates or isomers with the nitro group in a different position.

Experimental Workflow for Byproduct Identification

Caption: A logical workflow for identifying byproducts in a reaction mixture.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best way to prepare my 2,4-dichloro-6-nitroquinoline reaction mixture for GC-MS analysis?

A1: Proper sample preparation is critical for obtaining high-quality GC-MS data.[15]

  • Quench the Reaction: Ensure the reaction is completely stopped before preparing your sample.

  • Extraction: Perform a liquid-liquid extraction to separate your compounds of interest from the reaction matrix.[15] A common approach is to dilute the reaction mixture with water and extract with a volatile organic solvent like dichloromethane or ethyl acetate.[15][16]

  • Drying: Dry the organic extract over an anhydrous salt like sodium sulfate to remove any residual water, which can interfere with the analysis.[17]

  • Concentration: If your sample is dilute, you can concentrate it using a gentle stream of nitrogen.[18] Avoid excessive heat, which could degrade your analytes.

  • Dilution: The final sample should be diluted to an appropriate concentration, typically around 10 µg/mL, in a GC-compatible solvent.[16]

Q2: What type of GC column is recommended for the analysis of 2,4-dichloro-6-nitroquinoline and its byproducts?

A2: A mid-polarity column is generally a good starting point.

  • Stationary Phase: A 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent) is a robust and versatile column suitable for a wide range of compounds, including halogenated and nitroaromatic compounds.[5] These columns offer good resolution and thermal stability.

  • "ms" Designation: It is highly recommended to use a column specifically designed for mass spectrometry (indicated by "-ms"). These columns have lower bleed, which results in a cleaner background and better signal-to-noise for your analytes.[5][6]

Q3: Can derivatization improve the GC-MS analysis of certain byproducts?

A3: While 2,4-dichloro-6-nitroquinoline itself is sufficiently volatile for GC-MS, some potential byproducts might benefit from derivatization. For example, if your reaction could produce byproducts with active hydrogen groups (e.g., -OH, -NH2, -COOH), derivatization can improve their chromatographic behavior.[17] Silylation is a common derivatization technique that replaces active hydrogens with a trimethylsilyl (TMS) group, increasing volatility and thermal stability.[17][18]

Q4: My mass spectrometer's tune report looks good, but my sample analysis is still problematic. What else should I check?

A4: A successful tune report indicates that the mass spectrometer is functioning correctly in a clean, ideal state. However, it doesn't guarantee good performance with a real-world sample. If you're experiencing issues despite a good tune, the problem is likely in the sample introduction part of the system (the GC). Revisit the troubleshooting steps in Section 1, focusing on the inlet, column, and potential sample matrix effects.[2][4]

Q5: Are there any specific safety precautions I should take when handling 2,4-dichloro-6-nitroquinoline and its reaction mixtures?

A5: Yes, it is crucial to handle these compounds with care.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat.

  • Fume Hood: Conduct all work in a well-ventilated fume hood to avoid inhaling any vapors.

  • Material Safety Data Sheet (MSDS): Consult the MSDS for 2,4-dichloro-6-nitroquinoline and all other reagents for specific handling and disposal information.

Potential Byproduct Formation Pathways

Byproduct_Formation cluster_0 Incomplete Reaction cluster_1 Isomerization cluster_2 Side Reactions Starting Materials Starting Materials 2,4-dichloro-6-nitroquinoline 2,4-dichloro-6-nitroquinoline Starting Materials->2,4-dichloro-6-nitroquinoline Desired Reaction Mono-chloro-nitroquinoline Mono-chloro-nitroquinoline Starting Materials->Mono-chloro-nitroquinoline Hydroxy-chloro-nitroquinoline Hydroxy-chloro-nitroquinoline Starting Materials->Hydroxy-chloro-nitroquinoline Polymerization Products Polymerization Products Starting Materials->Polymerization Products Dichloro-x-nitroquinoline (x != 6) Dichloro-x-nitroquinoline (x != 6) 2,4-dichloro-6-nitroquinoline->Dichloro-x-nitroquinoline (x != 6) Dechlorination Products Dechlorination Products 2,4-dichloro-6-nitroquinoline->Dechlorination Products

Caption: Potential pathways for byproduct formation in the synthesis of 2,4-dichloro-6-nitroquinoline.

Quantitative Data Summary for Potential Byproducts
Compound Potential Molecular Formula Expected Molecular Weight ( g/mol ) Key Mass Fragments (m/z) Comments
2,4-dichloro-6-nitroquinolineC9H4Cl2N2O2243.05242, 212, 177, 149Target compound. Look for the characteristic Cl2 isotope pattern.
2-chloro-4-hydroxy-6-nitroquinolineC9H5ClN2O3224.60224, 194, 178Incomplete chlorination/hydrolysis byproduct.
4-chloro-2-hydroxy-6-nitroquinolineC9H5ClN2O3224.60224, 194, 178Incomplete chlorination/hydrolysis byproduct.
2,4-dichloro-8-nitroquinolineC9H4Cl2N2O2243.05242, 212, 177, 149Isomeric impurity.
2,4-dichloroquinolineC9H5Cl2N198.05197, 162, 127Loss of the nitro group.

References

  • Application Notes and Protocols for the Derivatization of Quinoline-2-Carboxylic Acid for GC-MS Analysis - Benchchem.
  • Sample Preparation Guidelines for GC-MS.
  • GC-MS Sample Preparation - Organomation.
  • Sample preparation GC-MS - SCION Instruments.
  • TROUBLESHOOTING GUIDE.
  • GC/MS Sample Preparation | HSC Cores - BookStack.
  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts.
  • How to Troubleshoot and Improve your GC/MS - Separation Science.
  • Appendix B: GC/MS Troubleshooting Quick Reference - ResearchGate.
  • Mass Spectrometry: Fragmentation.
  • Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC.
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series.
  • GC Troubleshooting - Sigma-Aldrich.
  • How to Troubleshoot and Improve your GC/MS - YouTube.
  • mass spectra - fragmentation patterns - Chemguide.
  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS - eGyanKosh.
  • Identification of common byproducts in quinoline synthesis - Benchchem.
  • Characterization of impurities in 1,3-Dichloro-6-nitroisoquinoline synthesis - Benchchem.
  • Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline - ResearchGate.
  • THE ESSENTIAL CHROMATOGRAPHY & SPECTROSCOPY CATALOG, GC AND GC/MS 2015-2016 Edition - Applications - Agilent.
  • Synthesis of quinolines - Organic Chemistry Portal.
  • Synthesis of derivatives of quinoline. - SciSpace.
  • Gas chromatography – Mass spectrometry (GC-MS) profiling reveals newly described bioactive compounds in Citrullus colocynthis (L.) seeds oil extracts - PMC.
  • Q3C (R6) Step 5 - impurities: guideline for residual solvents - European Medicines Agency (EMA).
  • Impurities and Degradation products | @rtMolecule - ArtMolecule.
  • Identification and synthesis of impurities formed during sertindole preparation.
  • Critical Review of Selected Analytical Platforms for GC-MS Metabolomics Profiling—Case Study: HS-SPME/GC-MS Analysis of Blackberry's Aroma - MDPI.
  • Organic volatile impurities in pharmaceuticals.
  • GC-MS analysis of total petroleum hydrocarbons and polycyclic aromatic hydrocarbons in seawater samples after the North Cape oil spill - DigitalCommons@URI.
  • Nitro compounds Analysis of aromatic and basic compounds - LabRulez GCMS.

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Navigating the Catalytic Landscape for 2,4-Dichloro-6-nitroquinoline: A Technical Support Center

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for catalyst selection in reactions involving 2,4-dichloro-6-nitroquinoline. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile yet challenging substrate. Here, we move beyond generic protocols to provide in-depth, field-proven insights into catalyst selection, reaction optimization, and troubleshooting for common synthetic transformations. Our goal is to empower you with the knowledge to anticipate challenges, interpret results, and efficiently achieve your synthetic targets.

Frequently Asked Questions (FAQs)

Here we address some of the initial high-level questions you might have before starting your experiments with 2,4-dichloro-6-nitroquinoline.

Q1: What are the primary challenges when working with 2,4-dichloro-6-nitroquinoline in cross-coupling reactions?

A1: The primary challenges stem from three key structural features:

  • Two Halogen Atoms: The presence of two chlorine atoms at the C2 and C4 positions raises the issue of regioselectivity. Controlling which chlorine atom reacts is crucial for synthesizing the desired product.

  • Electron-Deficient Ring System: The quinoline ring is inherently electron-deficient, and this is further amplified by the two chlorine atoms and the strongly electron-withdrawing nitro group at the C6 position. This electronic nature can affect the rates of oxidative addition and reductive elimination in catalytic cycles.[1]

  • The Nitro Group: The nitro group is susceptible to reduction under certain catalytic conditions, particularly with palladium catalysts and certain reducing agents or hydrogen sources.[2] This can lead to unwanted side products.

Q2: Which position, C2 or C4, is generally more reactive in palladium-catalyzed cross-coupling reactions?

A2: For many dihalo-heterocycles, including 2,4-dichloroquinazolines and 2,4-dichloropyrimidines, the C4 position is reported to be more electrophilic and thus more reactive towards oxidative addition with a palladium(0) catalyst in Suzuki-Miyaura couplings.[3] However, the outcome can be influenced by the specific reaction type and the catalyst system employed. For instance, in Sonogashira couplings of 2,4-dichloroquinoline, regioselectivity for the C2 position has been achieved, potentially due to the coordinating effect of the quinoline nitrogen atom with the palladium catalyst.[4] For Buchwald-Hartwig aminations, the choice of ligand can also direct the selectivity.

Q3: Can the nitro group interfere with the catalytic reaction?

A3: Yes, the nitro group can be a source of complications. Under certain conditions, particularly with prolonged reaction times, high temperatures, or the presence of certain reagents, the nitro group can be reduced to an amino group or other intermediates.[2] This is a critical consideration when selecting your catalyst and reaction conditions. For example, using milder bases or shorter reaction times can sometimes mitigate this issue.

Q4: What are the go-to palladium catalysts for reactions with aryl chlorides like 2,4-dichloro-6-nitroquinoline?

A4: Aryl chlorides are generally less reactive than aryl bromides or iodides.[1][5] Therefore, more electron-rich and sterically hindered phosphine ligands are typically required to facilitate the oxidative addition step. Popular choices include biarylphosphine ligands like SPhos, XPhos, and BrettPhos, often used with palladium sources like Pd(OAc)₂ or Pd₂(dba)₃.[6] Pre-formed palladium complexes incorporating these ligands are also commercially available and can offer greater consistency.

Catalyst and Condition Selection Workflow

The following diagram outlines a logical workflow for selecting and optimizing a catalyst system for a generic cross-coupling reaction with 2,4-dichloro-6-nitroquinoline.

catalyst_selection_workflow Catalyst Selection Workflow for 2,4-Dichloro-6-nitroquinoline cluster_start cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_optimization Optimization & Troubleshooting start Define Target: Mono-substitution at C2 or C4? suzuki_start Default: C4 Selectivity Expected start->suzuki_start For C-C bond buchwald_start Selectivity depends on ligand start->buchwald_start For C-N bond suzuki_catalyst Catalyst System: - Pd(OAc)₂ / SPhos or XPhos - Pd(PPh₃)₄ suzuki_start->suzuki_catalyst suzuki_base Base: - K₂CO₃ or Cs₂CO₃ suzuki_catalyst->suzuki_base suzuki_solvent Solvent: - Dioxane/H₂O or Toluene/H₂O suzuki_base->suzuki_solvent optimize Initial Screen at 80-100°C suzuki_solvent->optimize buchwald_c2 For C2 Selectivity: - Try Xantphos-based ligands buchwald_start->buchwald_c2 buchwald_c4 For C4 Selectivity: - Try bulky biarylphosphines (e.g., BrettPhos) buchwald_start->buchwald_c4 buchwald_base Base: - NaOtBu or K₃PO₄ buchwald_c2->buchwald_base buchwald_c4->buchwald_base buchwald_base->optimize no_reaction No Reaction? - Increase temperature - Screen other ligands - Check reagent quality optimize->no_reaction low_yield Low Yield? - Vary base and solvent - Increase catalyst loading optimize->low_yield side_products Side Products? (e.g., Nitro reduction, Double substitution) - Lower temperature - Shorter reaction time - Use milder base optimize->side_products poor_selectivity Poor Regioselectivity? - Screen different ligand classes - Lower temperature optimize->poor_selectivity

Caption: A decision workflow for catalyst and condition selection.

Troubleshooting Guide

This section is formatted as a series of common problems you might encounter during your experiments, followed by potential causes and actionable solutions.

Problem Potential Causes Troubleshooting Steps
No reaction or very low conversion 1. Inactive catalyst. 2. Reaction temperature is too low. 3. Incorrect base or solvent. 4. Poor quality of reagents.1. Catalyst: Use a pre-catalyst or ensure your Pd(0) source is properly activated. For Pd(II) sources, ensure the conditions are suitable for in-situ reduction. 2. Temperature: Gradually increase the reaction temperature in 10-20°C increments. Consider switching to a higher-boiling solvent if necessary. 3. Screening: Perform a small-scale screen of different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, NaOtBu) and solvents (e.g., dioxane, toluene, DMF). 4. Reagents: Ensure boronic acids/esters are not degraded and that amines are pure.
Significant formation of side products (e.g., reduction of the nitro group) 1. Reaction temperature is too high. 2. Prolonged reaction time. 3. Base is too strong or reactive. 4. Hydrogen source present (e.g., certain alcohols as solvents).1. Temperature: Reduce the reaction temperature. Sometimes a lower temperature for a longer time is more effective. 2. Time: Monitor the reaction by TLC or LC-MS and stop it as soon as the starting material is consumed. 3. Base: Switch to a milder base. For example, if using NaOtBu, try K₃PO₄ or K₂CO₃. 4. Solvent: Use aprotic solvents like dioxane or toluene.
Double substitution (reaction at both C2 and C4) 1. High catalyst loading. 2. High temperature or long reaction time. 3. Stoichiometry of the coupling partner is too high.1. Catalyst Loading: Reduce the catalyst loading (e.g., from 5 mol% to 1-2 mol%). 2. Conditions: Lower the reaction temperature and shorten the reaction time. 3. Stoichiometry: Use a slight excess (e.g., 1.1-1.2 equivalents) of the boronic acid or amine to favor mono-substitution.
Poor or incorrect regioselectivity 1. The chosen ligand does not sufficiently differentiate between the C2 and C4 positions. 2. The reaction temperature is too high, leading to loss of selectivity.1. Ligand Screening: This is the most critical parameter. For Suzuki, start with bulky biarylphosphines like SPhos or XPhos for potential C4 selectivity. For Buchwald-Hartwig, screen different ligand classes. Xantphos-type ligands might favor C2, while bulky monophosphines could favor C4. 2. Temperature: Lowering the temperature can sometimes improve regioselectivity.

Representative Experimental Protocols

The following protocols are provided as starting points for your experiments. Due to the limited specific literature on 2,4-dichloro-6-nitroquinoline, these are based on established procedures for similar challenging substrates and will likely require optimization.

Protocol 1: Regioselective Suzuki-Miyaura Coupling (Targeting C4)

This protocol aims for a selective C-C bond formation at the C4 position.

Reaction Scheme:

Materials:

  • 2,4-dichloro-6-nitroquinoline

  • Arylboronic acid (1.2 equivalents)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₂CO₃ (2.5 equivalents)

  • 1,4-Dioxane and Water (4:1 v/v), degassed

Procedure:

  • To a flame-dried Schlenk tube, add 2,4-dichloro-6-nitroquinoline, the arylboronic acid, Pd(OAc)₂, SPhos, and K₂CO₃.

  • Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Regioselective Buchwald-Hartwig Amination (Targeting C2)

This protocol is a starting point for a selective C-N bond formation, potentially at the C2 position.

Reaction Scheme:

Materials:

  • 2,4-dichloro-6-nitroquinoline

  • Amine (1.2 equivalents)

  • Pd₂(dba)₃ (2 mol%)

  • Xantphos (4 mol%)

  • NaOtBu (1.5 equivalents)

  • Toluene, anhydrous and degassed

Procedure:

  • To a glovebox, add Pd₂(dba)₃, Xantphos, and NaOtBu to an oven-dried vial.

  • Add the anhydrous, degassed toluene.

  • In a separate vial, dissolve 2,4-dichloro-6-nitroquinoline and the amine in toluene.

  • Add the substrate solution to the catalyst mixture.

  • Seal the vial and heat to 100 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool to room temperature, quench carefully with saturated aqueous NH₄Cl, and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash column chromatography.

Visualizing Catalytic Cycles and Regioselectivity

General Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ PdII_oxidative R¹-Pd(II)L₂-X Pd0->PdII_oxidative Oxidative Addition (+ R¹-X) PdII_transmetalation R¹-Pd(II)L₂-R² PdII_oxidative->PdII_transmetalation Transmetalation (+ R²-B(OR)₂) PdII_transmetalation->Pd0 Reductive Elimination (+ R¹-R²)

Caption: A simplified catalytic cycle for the Suzuki-Miyaura reaction.

Regioselectivity in 2,4-Dichloro-6-nitroquinoline

Sources

Technical Support Center: Work-up Procedures to Minimize Hydrolysis of 2,4-Dichloro-6-nitroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling 2,4-dichloro-6-nitroquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for work-up procedures, with a primary focus on minimizing hydrolysis of this versatile but sensitive compound.

Introduction: The Challenge of Hydrolysis

2,4-Dichloro-6-nitroquinoline is a key intermediate in the synthesis of a variety of pharmacologically active molecules. Its reactivity, largely dictated by the two chlorine substituents and the electron-withdrawing nitro group on the quinoline scaffold, is a double-edged sword. While essential for further functionalization, this reactivity also renders the molecule susceptible to hydrolysis, particularly under basic or strongly acidic conditions. The primary hydrolysis product is typically the corresponding 4-chloro-6-nitroquinolin-2-ol or 2-chloro-6-nitroquinolin-4-ol, formed via nucleophilic aromatic substitution (SNAr) of one of the chloro groups by a hydroxide ion.

The electron-withdrawing nature of the nitro group and the nitrogen atom in the quinoline ring activates the chloro-substituted positions towards nucleophilic attack. Theoretical and experimental evidence on analogous systems, such as 2,4-dichloroquinazolines, suggests that the C4 position is generally more activated and thus more prone to substitution than the C2 position[1][2]. Therefore, careful control of the work-up conditions, especially pH, is paramount to preserving the integrity of the dichloro functionality.

This guide provides a comprehensive set of frequently asked questions (FAQs) and troubleshooting protocols to help you navigate the challenges of working with 2,4-dichloro-6-nitroquinoline and ensure the highest possible yield and purity of your desired product.

Frequently Asked Questions (FAQs)

Q1: I've just completed a reaction to synthesize 2,4-dichloro-6-nitroquinoline. What is the most critical first step in the work-up to prevent hydrolysis?

A1: The immediate quenching of the reaction mixture is the most critical first step. If your reaction was run under basic or strongly acidic conditions, it is essential to neutralize the mixture promptly to a pH range of 6-7.[3] An uncontrolled pH, especially in the alkaline range, will significantly promote the hydrolysis of the chloro groups.

For reactions quenched with water, it is advisable to use a buffered solution or to add a mild acidic solution (like dilute HCl) dropwise while monitoring the pH to avoid overshooting into a strongly acidic regime. A saturated aqueous solution of ammonium chloride (NH4Cl) is an excellent alternative to water for quenching many reactions, as it provides a mildly acidic and buffered environment (pH ~4.5-5.5), which can effectively suppress hydrolysis.

Q2: During my aqueous work-up, I'm observing a significant amount of a polar byproduct by TLC analysis. Could this be a hydrolysis product? How can I confirm this?

A2: It is highly likely that the polar byproduct is a hydrolysis product, such as 4-chloro-6-nitroquinolin-2-ol or 2-chloro-6-nitroquinolin-4-ol. These hydroxyquinolines are significantly more polar than the parent dichloro compound due to the presence of the hydroxyl group, which can engage in hydrogen bonding.

To confirm the identity of the byproduct, you can use the following analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): This is a quantitative method to determine the percentage of the byproduct. You can often find established HPLC methods for quinoline derivatives in the literature.[4][5]

  • Mass Spectrometry (MS): Analysis of the byproduct by MS will show a molecular ion peak corresponding to the replacement of one chlorine atom with a hydroxyl group (a decrease of ~18.5 atomic mass units).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR can definitively identify the structure of the hydrolysis product.

Q3: What is the ideal pH range to maintain during the aqueous extraction of 2,4-dichloro-6-nitroquinoline?

A3: The ideal pH range to maintain during aqueous extraction is between 6.0 and 7.0 .[3] While an analogous compound, 2,4-dichloronitrobenzene, has shown stability at pH 4, 7, and 9, the electronic properties of the quinoline ring system make 2,4-dichloro-6-nitroquinoline more susceptible to nucleophilic attack.[6] Maintaining a near-neutral pH minimizes the concentration of hydroxide ions, which are the primary nucleophiles responsible for hydrolysis.

It is crucial to avoid even transient exposure to strongly alkaline conditions. If a basic wash (e.g., with sodium bicarbonate) is necessary to remove acidic impurities, it should be performed quickly, at a low temperature (0-5 °C), and immediately followed by a wash with brine or water to remove any residual base.

Q4: Are there any alternatives to a traditional aqueous work-up to completely avoid the risk of hydrolysis?

A4: Yes, non-aqueous work-up procedures can be employed, especially for small-scale reactions or when the product is extremely sensitive to moisture. Here are a couple of strategies:

  • Direct Precipitation: If the product is a solid and the reaction solvent is one in which the product has limited solubility at a lower temperature, you can attempt to precipitate the product by cooling the reaction mixture. The solid can then be collected by filtration and washed with a cold, non-protic solvent.

  • Silica Gel Plug Filtration: After quenching the reaction (if necessary, with a non-aqueous quencher), the reaction mixture can be concentrated and directly passed through a short plug of silica gel using a non-polar organic solvent (e.g., hexanes/ethyl acetate mixture). This can remove polar impurities without the use of water.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Solution
Low yield of 2,4-dichloro-6-nitroquinoline and a significant amount of a polar byproduct. Hydrolysis during work-up. 1. Ensure immediate and rapid quenching of the reaction to a pH of 6-7. 2. Use a buffered quench solution (e.g., saturated NH4Cl). 3. Perform all aqueous washes at low temperature (0-5 °C). 4. Minimize the contact time with any aqueous basic solutions.
Formation of an emulsion during extraction. High pH or presence of polar impurities. 1. Adjust the pH of the aqueous layer to near neutral (pH 7). 2. Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase. 3. Filter the entire mixture through a pad of Celite.
Product appears oily or fails to crystallize after solvent removal. Presence of residual hydrolysis products or other impurities. 1. Purify the crude product using column chromatography on silica gel with a non-polar eluent system (e.g., hexanes/ethyl acetate). 2. Attempt recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexanes).
Inconsistent results between batches. Variability in work-up procedure, especially pH control. 1. Standardize the work-up protocol with strict pH monitoring at each step. 2. Use freshly prepared and standardized aqueous solutions for washing. 3. Ensure consistent temperature control during the work-up.

Recommended Work-up Protocol to Minimize Hydrolysis

This protocol provides a step-by-step methodology for a robust work-up procedure following the synthesis of 2,4-dichloro-6-nitroquinoline.

1. Reaction Quenching and pH Adjustment:

  • Cool the reaction mixture to 0-5 °C in an ice bath.

  • Slowly add a saturated aqueous solution of ammonium chloride (NH4Cl) to the reaction mixture with vigorous stirring.

  • Monitor the pH of the aqueous phase using a pH meter or pH paper. If necessary, adjust the pH to 6.5-7.0 by the dropwise addition of dilute HCl or a saturated NaHCO3 solution. Caution: Avoid making the solution strongly basic.

2. Solvent Extraction:

  • Transfer the quenched reaction mixture to a separatory funnel.

  • Extract the product into a suitable organic solvent. Dichloromethane (DCM) or ethyl acetate are good choices due to their ability to dissolve 2,4-dichloro-6-nitroquinoline. Use a sufficient volume of solvent to ensure complete extraction.

  • Separate the organic layer.

  • Wash the organic layer sequentially with:

    • Water (1x)

    • Brine (saturated NaCl solution) (1x)

3. Drying and Solvent Removal:

  • Dry the organic layer over anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4).

  • Filter off the drying agent.

  • Concentrate the organic solution under reduced pressure using a rotary evaporator.

4. Purification:

  • If necessary, purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Alternatively, recrystallization from a suitable solvent can be performed to obtain a highly pure product.

Visualizing the Troubleshooting Workflow

The following diagram illustrates the decision-making process for troubleshooting common issues during the work-up of 2,4-dichloro-6-nitroquinoline.

Troubleshooting_Workflow start Start Work-up quench Quench Reaction & Adjust pH to 6-7 start->quench extract Extract with Organic Solvent quench->extract wash Aqueous Washes extract->wash dry Dry & Concentrate wash->dry analyze Analyze Purity (TLC/HPLC) dry->analyze low_yield Low Yield / High Impurity? analyze->low_yield Check Purity emulsion Emulsion Formation? low_yield->emulsion No optimize_quench Optimize Quenching: - Use buffered solution - Low temperature low_yield->optimize_quench Yes oily_product Oily Product? emulsion->oily_product No add_brine Break Emulsion: - Add brine - Filter through Celite emulsion->add_brine Yes purify Purify: - Column Chromatography - Recrystallization oily_product->purify Yes end_product Pure Product oily_product->end_product No optimize_quench->quench add_brine->extract purify->end_product

Caption: Troubleshooting workflow for 2,4-dichloro-6-nitroquinoline work-up.

Summary of Key Work-up Parameters

Parameter Recommendation Rationale
Quenching Agent Saturated aq. NH4ClProvides a mildly acidic and buffered environment to suppress hydrolysis.
pH Range for Aqueous Wash 6.0 - 7.0Minimizes the concentration of hydroxide ions, the primary cause of hydrolysis.[3]
Temperature for Aqueous Wash 0 - 5 °CReduces the rate of the hydrolysis reaction.
Extraction Solvents Dichloromethane, Ethyl AcetateGood solubility for the product and immiscible with water.
Drying Agents Anhydrous Na2SO4, MgSO4Efficiently removes residual water from the organic phase.

References

  • OECD SIDS. (1996). 2,4-DICHLORONITROBENZENE.
  • Tebes-Stevens, C., et al. (2019). Prediction of Hydrolysis Products of Organic Chemicals under Environmental pH Conditions. Environmental Science & Technology. [Link]

  • Organic Reaction Workup Formulas for Specific Reagents.
  • Gordon, D., et al. (2020).
  • Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. (2025). Chemistry Stack Exchange. [Link]

  • Photodegradation of fluoroquinolones in aqueous solution under light conditions relevant to surface waters, toxicity assessment of photoproduct mixtures. (2012). PubMed. [Link]

  • CN100345831C - Prepn process of high purity 2, 6-dichloro quinoxaline.
  • Organic Chemistry Synthesis Reactions - Examples and Practice Problems - Retrosynthesis. (2016). YouTube. [Link]

  • ANALYTICAL METHODS - Toxicological Profile for 2,4,6-Trinitrotoluene. NCBI Bookshelf. [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). PMC - NIH. [Link]

Sources

Technical Support Center: Monitoring 2,4-Dichloro-6-nitroquinoline Reactions by TLC

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are monitoring the progress of reactions involving 2,4-dichloro-6-nitroquinoline using thin-layer chromatography (TLC). Here, we address common challenges and provide practical, field-tested solutions to ensure accurate and efficient reaction monitoring.

Frequently Asked Questions (FAQs)

Q1: What is a suitable starting solvent system for the TLC analysis of 2,4-dichloro-6-nitroquinoline and its precursors?

A good starting point for developing a TLC solvent system is a mixture of a non-polar and a moderately polar solvent. For 2,4-dichloro-6-nitroquinoline, a common starting system is a mixture of hexanes and ethyl acetate. A recommended initial ratio is 7:3 (hexanes:ethyl acetate). This can be adjusted based on the observed separation. If the spots remain too low on the plate (low Rf), increase the proportion of ethyl acetate. Conversely, if the spots run too high (high Rf), increase the proportion of hexanes.

Q2: How can I visualize the spots of 2,4-dichloro-6-nitroquinoline and related compounds on the TLC plate?

Due to its aromatic and conjugated nature, 2,4-dichloro-6-nitroquinoline is typically UV-active and can be visualized under a UV lamp at 254 nm, where it will appear as a dark spot on a fluorescent background.[1] For enhanced or alternative visualization, especially for starting materials or byproducts that may not be strongly UV-active, various chemical stains can be employed. A potassium permanganate (KMnO₄) stain is effective for visualizing compounds that can be oxidized.[1] An iodine chamber is another simple and generally effective method for many organic compounds. For more specific detection of nitro compounds, a stannous chloride solution followed by diazotization and coupling with a suitable agent like β-naphthol can be used to produce a colored spot.[2]

Q3: My TLC plate shows streaking for the reaction mixture spot. What could be the cause and how do I fix it?

Streaking on a TLC plate can be caused by several factors:

  • Sample Overloading: The most common cause is applying too much sample to the plate. Try diluting your reaction mixture sample before spotting it onto the TLC plate.

  • High Polarity of the Compound: Highly polar compounds can interact strongly with the silica gel, leading to streaking. Adding a small amount of a polar solvent like acetic acid or methanol to your mobile phase can sometimes help to improve the spot shape.

  • Inappropriate Solvent System: The chosen mobile phase may not be optimal for your compound. Experiment with different solvent systems to achieve better separation and spot definition.

Q4: I see multiple spots in the lane for my reaction mixture. How do I identify which spot corresponds to my desired product?

To confidently identify your product spot, it is essential to run a co-spot on your TLC plate. This involves spotting your starting material, your reaction mixture, and then a spot of the starting material directly on top of a spot of the reaction mixture in the same lane. If the reaction is proceeding, you should see the starting material spot diminish in intensity in the reaction mixture lane and a new spot appear. The co-spot lane will help you distinguish the starting material from the product and any intermediates.

Troubleshooting Guide for Complex TLC Scenarios

Scenario 1: An Unexpected Spot Appears Between the Starting Material and the Product

Plausible Cause: This intermediate spot is likely a mono-substituted intermediate, such as 2-chloro-4-hydroxy-6-nitroquinoline or 4-chloro-2-hydroxy-6-nitroquinoline. This occurs when the chlorination of the precursor, 6-nitro-2,4-quinolinediol, is incomplete. The hydroxyl group is more polar than a chloro group, hence this intermediate will have an Rf value between that of the di-hydroxy starting material and the di-chloro product.

Troubleshooting Workflow:

  • Confirm Incomplete Reaction: Continue to monitor the reaction over time. If the intermediate spot's intensity decreases while the product spot's intensity increases, it confirms that the reaction is still proceeding.

  • Drive the Reaction to Completion: If the reaction appears to have stalled with the intermediate still present, you may need to add more of the chlorinating agent (e.g., POCl₃) or increase the reaction temperature, depending on the specific reaction conditions.

  • Optimize Reaction Conditions: For future reactions, consider adjusting the stoichiometry of the chlorinating agent or the reaction time to favor the formation of the desired dichloro product.

Diagram: TLC Monitoring of 2,4-dichloro-6-nitroquinoline Synthesis

TLC_Monitoring cluster_TLC_Plate TLC Plate TLC Start Line Solvent Front SM_spot SM TLC:f0->SM_spot Low Rf (High Polarity) Intermediate_spot Intermediate TLC:f0->Intermediate_spot P_spot P TLC:f0->P_spot High Rf (Low Polarity) SM Starting Material (6-nitro-2,4-quinolinediol) RM Reaction Mixture P Product (2,4-dichloro-6-nitroquinoline)

Caption: Idealized TLC plate showing the relative Rf values of the starting material, an intermediate, and the final product.

Scenario 2: A New, More Polar Spot Appears During Aqueous Work-up

Plausible Cause: The appearance of a new, more polar spot (lower Rf) during the aqueous work-up of the reaction mixture suggests hydrolysis of the product, 2,4-dichloro-6-nitroquinoline. The chloro groups at the 2 and 4 positions of the quinoline ring are susceptible to nucleophilic substitution by water, which can lead to the formation of 2-chloro-4-hydroxy-6-nitroquinoline or even the starting material, 6-nitro-2,4-quinolinediol.[3]

Troubleshooting Workflow:

  • Minimize Contact with Water: During the work-up, minimize the time the organic layer containing the product is in contact with the aqueous phase.

  • Use a Non-Aqueous Work-up: If hydrolysis is a significant issue, consider a non-aqueous work-up. This could involve quenching the reaction with a non-protic solvent and then removing the excess reagents and byproducts by filtration or distillation.

  • Careful pH Control: If an aqueous work-up is unavoidable, ensure that the pH is carefully controlled. Highly basic or acidic conditions can accelerate the hydrolysis of the chloro groups.

Experimental Protocols

Standard TLC Procedure for Monitoring 2,4-Dichloro-6-nitroquinoline Synthesis
  • Plate Preparation: Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate.

  • Sample Preparation: Dissolve a small amount of your starting material in a suitable volatile solvent (e.g., ethyl acetate). Prepare a dilute solution of your reaction mixture in the same solvent.

  • Spotting: Using a capillary tube, spot the starting material, the reaction mixture, and a co-spot on the baseline. Ensure the spots are small and do not touch.

  • Development: Place the TLC plate in a developing chamber containing the chosen mobile phase (e.g., 7:3 hexanes:ethyl acetate). The solvent level must be below the baseline. Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate, immediately mark the solvent front with a pencil, and allow it to dry. Visualize the spots under a UV lamp (254 nm). If necessary, use a chemical stain for better visualization.

Data Presentation: Expected Rf Values

The following table provides approximate Rf values for the compounds of interest in a 7:3 hexanes:ethyl acetate solvent system. Note that these values can vary depending on the specific TLC plates, temperature, and chamber saturation.

CompoundStructureApproximate Rf Value
6-Nitro-2,4-quinolinediol(Starting Material)0.1 - 0.2
2-Chloro-4-hydroxy-6-nitroquinoline(Intermediate)0.3 - 0.4
2,4-Dichloro-6-nitroquinoline(Product)0.6 - 0.7

Diagram: Troubleshooting Logic for Unexpected TLC Spots

Troubleshooting_Logic cluster_Paths cluster_Causes cluster_Solutions Start Unexpected Spot on TLC Rf_Check Determine Relative Rf of Unexpected Spot Start->Rf_Check Intermediate_Rf Rf between SM and Product Rf_Check->Intermediate_Rf Intermediate Polar_Rf Rf lower than SM (More Polar) Rf_Check->Polar_Rf More Polar Nonpolar_Rf Rf higher than Product (Less Polar) Rf_Check->Nonpolar_Rf Less Polar Incomplete_Chlorination Plausible Cause: Incomplete Chlorination Intermediate_Rf->Incomplete_Chlorination Hydrolysis Plausible Cause: Hydrolysis of Product Polar_Rf->Hydrolysis Side_Reaction Plausible Cause: Side Reaction/Impurity Nonpolar_Rf->Side_Reaction Optimize_Reaction Solution: - Increase reaction time/temp - Add more chlorinating agent Incomplete_Chlorination->Optimize_Reaction Modify_Workup Solution: - Minimize water contact - Non-aqueous workup Hydrolysis->Modify_Workup Purify Solution: - Characterize byproduct - Purify by column chromatography Side_Reaction->Purify

Caption: A decision-making workflow for troubleshooting unexpected spots observed during TLC analysis.

References

  • Arnott, E. A., Chan, L. C., Cox, B. G., Meyrick, B., & Phillips, A. (2011). POCl3 chlorination of 4-quinazolones. The Journal of Organic Chemistry, 76(6), 1653–1661. [Link]

  • BenchChem. (2025). Application Notes and Protocols for TLC Visualization of Nitro Compounds.
  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • Khlebnikov, V. (2014, November 14). How should I proceed in Chlorination using POCl3? ResearchGate. Retrieved from [Link]

  • Merlic, C. A. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. UCLA Department of Chemistry and Biochemistry. Retrieved from [Link]

  • Movassaghi, M., Hill, M. D., & Ahmad, O. K. (2007). Direct Synthesis of Pyridines and Quinolines from Unactivated Amides. Journal of the American Chemical Society, 129(33), 10096–10097. [Link]

  • Saeed, S., Rashid, N., Jones, P. G., Ali, M., & Hussain, R. (2010). Synthesis, spectral characterization and biological evaluation of some new 2-substituted-4-chloro-6-nitroquinolines. European Journal of Medicinal Chemistry, 45(5), 1893–1899.
  • University of Rochester Department of Chemistry. (n.d.). TLC Stains. Retrieved from [Link]

Sources

Validation & Comparative

Comparative Reactivity Guide: 2,4-Dichloro-6-nitroquinoline vs. 4,7-Dichloro-6-nitroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide analyzes the divergent reactivity profiles of two isomeric quinoline scaffolds: 2,4-dichloro-6-nitroquinoline and 4,7-dichloro-6-nitroquinoline . While both compounds share a core quinoline structure and a 6-nitro activating group, the positional isomerism of the chlorine atoms dictates distinct nucleophilic aromatic substitution (


) pathways.[1]
  • 2,4-Dichloro-6-nitroquinoline is a "dual-activated" scaffold where both chlorines reside on the electron-deficient pyridine ring. It offers high reactivity but requires precise control to prevent over-substitution.

  • 4,7-Dichloro-6-nitroquinoline is a "mixed-ring" scaffold. The C4-chlorine is highly reactive (pyridine-activated), while the C7-chlorine is stabilized on the benzenoid ring, offering superior regioselectivity for mono-functionalization.

Structural & Electronic Landscape

To understand the reactivity differences, we must first map the electronic environment of the leaving groups.

Electronic Activation Map
Feature2,4-Dichloro-6-nitroquinoline 4,7-Dichloro-6-nitroquinoline
C4-Chlorine Highly Activated. Para-like relationship to Ring Nitrogen (

). Enhanced by long-range withdrawal from 6-

.
Highly Activated. Para-like relationship to Ring Nitrogen (

). Enhanced by long-range withdrawal from 6-

.
Secondary Chlorine C2-Cl (Activated). Adjacent to Ring Nitrogen (

). Highly susceptible to

, though sterically more hindered than C4.
C7-Cl (Moderately Activated). Located on the benzenoid ring. Activated only by the ortho-nitro group at C6.
Primary Activation Ring Nitrogen (

) activates both Cl atoms.
Ring Nitrogen (

) activates C4; Nitro (

) activates C7.
Dominant Effect Pyridine ring electron deficiency.Pyridine vs. Benzene ring electron disparity.[1]
Mechanistic Visualization

The following diagram illustrates the differing activation pathways. The Red paths indicate high reactivity, while Blue paths indicate moderate/low reactivity.

ReactivityMap Substrate24 2,4-Dichloro-6-nitroquinoline C4_Attack C4 Attack (Primary) Fast Kinetics Substrate24->C4_Attack Activated by N1 (Para) C2_Attack C2 Attack (Secondary) Moderate Kinetics Substrate24->C2_Attack Activated by N1 (Ortho) Substrate47 4,7-Dichloro-6-nitroquinoline Substrate47->C4_Attack Activated by N1 (Para) C7_Attack C7 Attack (Secondary) Slow Kinetics Substrate47->C7_Attack Activated by 6-NO2 (Ortho) Benzenoid Ring Barrier Product_Mono Product_Mono C4_Attack->Product_Mono Yields 4-amino derivative Product_Di Product_Di C2_Attack->Product_Di Risk of Bis-substitution

Caption: Comparative activation pathways. Note that the 2,4-isomer has two susceptible sites on the pyridine ring, whereas the 4,7-isomer has a distinct reactivity gap between the rings.

Nucleophilic Substitution ( ) Performance

Regioselectivity (The "C4 Rule")

In both isomers, the C4 position is the primary site of nucleophilic attack . This is driven by the stabilization of the Meisenheimer complex, where the negative charge is delocalized onto the electronegative ring nitrogen.

  • 2,4-Isomer: The reaction is highly selective for C4 under mild conditions. However, because the C2-chlorine is also on the electron-deficient pyridine ring, forcing conditions (high heat, excess amine) will lead to 2,4-diamino products.

  • 4,7-Isomer: The selectivity for C4 is nearly absolute under standard conditions. The C7-chlorine, despite being ortho to the nitro group, resides on the benzenoid ring. Benzenoid halogens are significantly less reactive than pyridyl halogens. This makes the 4,7-isomer an ideal scaffold for synthesizing 7-chloro-4-aminoquinolines (the chloroquine pharmacophore) without protecting the C7 position.

Comparative Data Table
Parameter2,4-Dichloro-6-nitroquinoline4,7-Dichloro-6-nitroquinoline
Primary Product 2-Chloro-4-amino-6-nitroquinoline7-Chloro-4-amino-6-nitroquinoline
Regioselectivity High (at

)
Excellent (up to reflux)
Risk of Over-reaction Moderate (C2 is reactive)Low (C7 is stable)
Reaction Temperature 0°C – 40°C (Mild)60°C – 80°C (Moderate)
Solvent Preference THF, Ethanol, AcetonitrileEthanol, Isopropanol
Key Application Precursor for complex heterocyclesAntimalarial drug synthesis

Experimental Protocols

These protocols are designed to be self-validating. The distinct physical properties of the products (precipitates) allow for easy monitoring.

Protocol A: Selective Mono-amination of 2,4-Dichloro-6-nitroquinoline

Objective: Synthesize 2-chloro-4-(alkylamino)-6-nitroquinoline while preserving the C2-Cl.

  • Preparation: Dissolve 2,4-dichloro-6-nitroquinoline (1.0 eq) in anhydrous THF (0.1 M concentration). Cool to 0°C in an ice bath.

  • Addition: Add Triethylamine (1.2 eq) followed by the Amine Nucleophile (1.05 eq) dropwise over 15 minutes. Crucial: Do not use excess amine to prevent C2 attack.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 2 hours.

  • Validation: Monitor by TLC (Hexane/EtOAc 3:1). The starting material (

    
    ) should disappear, replaced by a lower 
    
    
    
    spot (product). If a third, very polar spot appears, it indicates bis-substitution (C2 attack).
  • Work-up: Pour into ice water. The product typically precipitates as a yellow/orange solid. Filter, wash with water, and dry.

Protocol B: Selective Mono-amination of 4,7-Dichloro-6-nitroquinoline

Objective: Synthesize 7-chloro-4-(alkylamino)-6-nitroquinoline (Chloroquine analog precursor).

  • Preparation: Suspend 4,7-dichloro-6-nitroquinoline (1.0 eq) in Ethanol (0.2 M).

  • Addition: Add the Amine Nucleophile (2.0 - 3.0 eq). Note: Excess amine is permissible here as C7 is stable.

  • Reaction: Heat to Reflux (78°C) for 3–6 hours.

  • Validation: The suspension will often clear as the reaction proceeds, then reprecipitate the product upon cooling. TLC will show clean conversion to the mono-substituted product.

  • Work-up: Cool to RT. If solid precipitates, filter.[2] If not, concentrate the solvent to 20% volume and add water to induce precipitation.

Reaction Pathway Visualization

The following Graphviz diagram contrasts the synthetic divergence of the two isomers.

SyntheticPathways Start24 2,4-Dichloro-6-nitroquinoline Cond_Mild Mild Conditions (0°C, 1 eq Amine) Start24->Cond_Mild Start47 4,7-Dichloro-6-nitroquinoline Cond_Reflux Reflux Conditions (80°C, Excess Amine) Start47->Cond_Reflux Prod_24_Mono 2-Chloro-4-amino-6-nitroquinoline (Major Product) Cond_Mild->Prod_24_Mono High Selectivity Prod_47_Mono 7-Chloro-4-amino-6-nitroquinoline (Exclusive Product) Cond_Reflux->Prod_47_Mono Stable C7-Cl bond Prod_24_Bis 2,4-Diamino-6-nitroquinoline (Over-reaction Side Product) Prod_24_Mono->Prod_24_Bis If Heat/Excess Amine applied

Caption: Synthetic divergence. The 2,4-isomer requires strict control to avoid bis-substitution, while the 4,7-isomer is robust under reflux.

Implications for Drug Design[1][3][4]

  • Choose 2,4-Dichloro-6-nitroquinoline when: You need a scaffold that allows for sequential functionalization. After installing a nucleophile at C4, the remaining C2-chlorine can be displaced in a second step (using harsher conditions) to create asymmetric 2,4-disubstituted quinolines.[3]

  • Choose 4,7-Dichloro-6-nitroquinoline when: You are targeting 4-aminoquinoline antimalarials or kinase inhibitors where the 7-chloro substituent is a required pharmacophore. The stability of the C7-Cl bond simplifies the purification process and ensures high yields of the mono-substituted product.

References

  • BenchChem. "Application Notes and Protocols: 7-Chloro-6-nitroquinoline as a Precursor for Antimalarial Drugs." BenchChem Application Library. Accessed October 2023. Link

  • National Institutes of Health (NIH). "Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis." PubMed Central. Link(Cited for analogous C4-selectivity mechanisms in N-heterocycles).

  • Google Patents. "Substituted 3-cyanoquinolines - US6297258B1." Google Patents. Link(Demonstrates synthesis and reactivity of 4,7-dichloro-6-nitroquinoline derivatives).

  • Taylor & Francis. "Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation." Synthetic Communications. Link(Provides experimental yields and conditions for 4,7-dichloroquinoline substitution).

Sources

Navigating Nitroquinolines: A Comparative Analysis of 2,4-Dichloro-6-nitroquinoline's Biological Activity

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The introduction of a nitro group to this heterocyclic system can significantly modulate its pharmacological profile, giving rise to the potent class of compounds known as nitroquinolines. This guide provides an in-depth comparative analysis of the biological activity of 2,4-Dichloro-6-nitroquinoline against other notable nitroquinolines, offering experimental insights and data to inform future research and drug development endeavors.

The Nitroquinoline Landscape: A Spectrum of Activity

Nitroquinolines exhibit a broad range of biological effects, largely influenced by the position of the nitro group and the nature of other substituents on the quinoline ring.[3][4] Their mechanisms of action are often multifaceted, ranging from the inhibition of key enzymes like tyrosine kinases and topoisomerases to the induction of apoptosis and disruption of cell cycle progression in cancer cells.[3] In the realm of infectious diseases, certain nitroquinolines have demonstrated potent antibacterial and antifungal activity.[5][6]

A notable example is Nitroxoline (8-hydroxy-5-nitroquinoline), a well-established antimicrobial agent used for treating urinary tract infections.[5][6][7] Its activity is attributed to its ability to chelate essential metal ions, thereby disrupting crucial microbial processes.[5][8] Recent studies have also highlighted Nitroxoline's anticancer potential, demonstrating its ability to inhibit tumor growth and angiogenesis.[9][10]

Unveiling the Profile of 2,4-Dichloro-6-nitroquinoline

While extensive data exists for many nitroquinoline derivatives, 2,4-Dichloro-6-nitroquinoline remains a less characterized member of this family. Its chemical structure, featuring chloro-substituents at positions 2 and 4 and a nitro group at position 6, suggests the potential for significant biological activity. The electron-withdrawing nature of the chlorine and nitro groups can influence the molecule's electronic properties and its ability to interact with biological targets.

The synthesis of 2,4-disubstituted quinolines has been a focus of research due to their wide range of biological activities.[11] Studies on related 2,4-disubstituted quinolines have shown promising antibacterial, antifungal, and anticancer activities, suggesting that the presence of bulky aryl groups at these positions can enhance biological efficacy.[11]

Comparative Efficacy: A Data-Driven Look

To contextualize the potential of 2,4-Dichloro-6-nitroquinoline, it is essential to compare it with other nitroquinolines for which experimental data are available. The following table summarizes the cytotoxic activity (IC50 values) of various nitroquinoline derivatives against different cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
3-Nitroquinoline Derivatives A431 (epidermoid carcinoma)Micromolar to nanomolar range[12]
MDA-MB-468 (breast cancer)Micromolar to nanomolar range[12]
Nitroxoline (8-hydroxy-5-nitroquinoline) PC-3 (prostate)23 µg/ml[13]
U87 (glioblastoma)50 µg/ml[13]
U251 (glioblastoma)6 µg/ml[13]
8-(Morpholin-4-yl)-5-nitroquinoline (Hypothetical) MCF-7 (Breast)5 - 15[13]
A549 (Lung)10 - 25[13]
U-87 MG (Glioblastoma)8 - 20[13]

Experimental Protocols: A Guide to Evaluation

To ascertain the biological activity of 2,4-Dichloro-6-nitroquinoline, a series of standardized in vitro assays are recommended. These protocols are designed to provide a comprehensive understanding of the compound's potential as an anticancer or antimicrobial agent.

Anticancer Activity Assessment

A primary method for evaluating anticancer potential is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay . This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Experimental Workflow: MTT Assay

MTT_Assay_Workflow start Seed cancer cells in 96-well plates treat Treat cells with varying concentrations of 2,4-Dichloro-6-nitroquinoline start->treat incubate Incubate for 24-72 hours treat->incubate add_mtt Add MTT solution incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) incubate_mtt->solubilize read Measure absorbance at 570 nm solubilize->read analyze Calculate IC50 value read->analyze

Caption: Workflow of the MTT assay for determining cytotoxicity.

Causality Behind Experimental Choices:

  • Cell Seeding Density: The initial number of cells is critical to ensure they are in the logarithmic growth phase during treatment.

  • Concentration Range: A wide range of compound concentrations is used to determine the dose-dependent effect and accurately calculate the IC50 value.

  • Incubation Time: The duration of treatment is chosen to allow for the compound to exert its effects on cell proliferation and viability.

  • Solubilization: The formazan crystals formed by viable cells are insoluble in aqueous media and must be dissolved to allow for accurate absorbance measurement.

Antimicrobial Activity Assessment

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Experimental Workflow: Broth Microdilution

Broth_Microdilution_Workflow start Prepare serial dilutions of 2,4-Dichloro-6-nitroquinoline in broth inoculate Inoculate each well with a standardized microbial suspension start->inoculate incubate Incubate at the appropriate temperature and time inoculate->incubate observe Visually inspect for microbial growth incubate->observe determine_mic Determine the lowest concentration with no visible growth (MIC) observe->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Causality Behind Experimental Choices:

  • Standardized Inoculum: Using a specific concentration of microorganisms ensures reproducibility and comparability of results.

  • Growth Medium: The choice of broth is crucial as it must support the growth of the test microorganism.

  • Incubation Conditions: Temperature and duration of incubation are optimized for the specific microorganism being tested.

Potential Mechanisms of Action and Future Directions

The biological activity of nitroquinolines is intrinsically linked to their chemical structure. The position of the nitro group is a key determinant of their pharmacological effects. For instance, 3-nitroquinolines have shown promise as anticancer agents by targeting the epidermal growth factor receptor (EGFR).[12] In contrast, the antimicrobial activity of Nitroxoline (an 8-hydroxy-5-nitroquinoline) is linked to its metal-chelating properties.[5]

Given the structure of 2,4-Dichloro-6-nitroquinoline, several potential mechanisms of action can be hypothesized. The dichloro substitution pattern might confer reactivity towards nucleophilic residues in enzymes or proteins, potentially leading to irreversible inhibition. The 6-nitro position could influence the molecule's ability to undergo bioreduction, leading to the formation of reactive intermediates that can cause cellular damage.

Future research should focus on elucidating the precise molecular targets of 2,4-Dichloro-6-nitroquinoline. This could involve target-based screening against a panel of kinases or other enzymes known to be involved in cancer progression. Furthermore, investigating its metal-chelating properties would be crucial to understand its potential as an antimicrobial agent.

Signaling Pathway Implication (Hypothetical)

The following diagram illustrates a hypothetical mechanism by which a nitroquinoline derivative might inhibit a cancer-related signaling pathway.

Signaling_Pathway GF Growth Factor EGFR EGFR GF->EGFR PI3K PI3K EGFR->PI3K Activation Nitroquinoline 2,4-Dichloro-6-nitroquinoline Nitroquinoline->EGFR Inhibition Akt Akt PI3K->Akt Activation Proliferation Cell Proliferation & Survival Akt->Proliferation

Caption: Hypothetical inhibition of the EGFR signaling pathway by 2,4-Dichloro-6-nitroquinoline.

Conclusion

While 2,4-Dichloro-6-nitroquinoline is a relatively understudied compound, its structural features suggest a high potential for significant biological activity. By drawing comparisons with other well-characterized nitroquinolines and employing rigorous experimental protocols, researchers can systematically evaluate its efficacy as a potential anticancer or antimicrobial agent. The insights gained from such studies will not only expand our understanding of the structure-activity relationships within the nitroquinoline class but may also pave the way for the development of novel therapeutic agents.

References

  • Discovering novel 3-nitroquinolines as a new class of anticancer agents - PubMed. Available at: [Link]

  • Quinoline-based clioquinol and nitroxoline exhibit anticancer activity | DDDT. Available at: [Link]

  • Antibacterial activity of nitroquinoline - Sichuan Rongfeng Lianchuang Chemical Industry Co., Ltd. Available at: [Link]

  • Antimicrobial activity of clioquinol and nitroxoline: a scoping review - PMC. Available at: [Link]

  • Antimicrobial activity of clioquinol and nitroxoline: a scoping review - PubMed. Available at: [Link]

  • A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines - PubMed. Available at: [Link]

  • Antimicrobial activity of clioquinol and nitroxoline: a scoping review - ResearchGate. Available at: [Link]

  • Review on recent development of quinoline for anticancer activities. Available at: [Link]

  • A review: Structure-activity relationship and antibacterial activities of Quinoline based hybrids - ResearchGate. Available at: [Link]

  • Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) | Request PDF - ResearchGate. Available at: [Link]

  • Synthesis of nitroquinoline derivatives 9 | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • 8-Hydroxyquinoline: Pharmacodynamics, Toxicity, Applications, Preparation. Available at: [Link]

  • Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines. Available at: [Link]

  • Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. Available at: [Link]

  • Genotoxicity of NO. High NO flux leads to formation of RNS that causes... - ResearchGate. Available at: [Link]

  • Annotated Review on Various Biological Activities of Quinoline Molecule - Biointerface Research in Applied Chemistry. Available at: [Link]

  • Biological Activities of Quinoline Derivatives | Bentham Science. Available at: [Link]

  • Synthesis, Characterization and Biological evaluation of 6-substituted-2-(substituted-phenyl)- quinoline derivatives bearing 4-amino. Available at: [Link]

  • Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline - ResearchGate. Available at: [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC. Available at: [Link]

  • 8-Nitroquinoline | C9H6N2O2 | CID 11830 - PubChem. Available at: [Link]

  • Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues - PubMed. Available at: [Link]

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A Senior Application Scientist's Guide to the Spectroscopic Comparison of 2,4-Dichloro-6-nitroquinoline Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the unambiguous identification of constitutional isomers is a foundational requirement for ensuring purity, efficacy, and safety. Constitutional isomers share the same molecular formula but differ in the connectivity of their atoms, leading to distinct chemical and physical properties.[1][2][3] In the synthesis of complex heterocyclic scaffolds like 2,4-dichloro-6-nitroquinoline, a key intermediate in various synthetic pathways, the formation of positional isomers is a common challenge.[4][5] The regioselectivity of nitration reactions on the dichlorinated quinoline core is not always absolute, potentially yielding a mixture of products such as the 5-nitro, 7-nitro, or 8-nitro isomers alongside the desired 6-nitro product.

This guide provides an in-depth spectroscopic framework for differentiating these critical isomers. We will explore how subtle changes in the position of the nitro group profoundly influence the output of key analytical techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), UV-Visible (UV-Vis), and Mass Spectrometry (MS). The causality behind these differences will be explained, providing a robust, self-validating system for structural elucidation.

The Challenge: Differentiating Positional Isomers

The core challenge lies in distinguishing between 2,4-dichloro-6-nitroquinoline and its closely related isomers where the nitro group occupies a different position on the benzenoid ring. The electronic effects of the electron-withdrawing nitro group and the two chlorine atoms create unique electronic environments for each isomer, which can be probed using various spectroscopic methods.

G cluster_0 2,4-Dichloro-6-nitroquinoline cluster_1 Isomer Example 1: 2,4-Dichloro-7-nitroquinoline cluster_2 Isomer Example 2: 2,4-Dichloro-5-nitroquinoline a a b b c c

Caption: Structural representations of 2,4-dichloro-6-nitroquinoline and two potential positional isomers.

¹H and ¹³C NMR Spectroscopy: Probing the Electronic Environment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for isomer differentiation. The chemical shift of each nucleus is exquisitely sensitive to its local electronic environment, which is directly altered by the placement of the strongly electron-withdrawing nitro group (-NO₂).

Causality Behind NMR Shift Differences

The nitro group exerts a strong deshielding effect (causing a downfield shift to higher ppm) on protons and carbons that are ortho and para to it. The two chlorine atoms also have deshielding effects, though less pronounced than the nitro group. This interplay of substituent effects creates a unique chemical shift fingerprint for the aromatic protons (H5, H7, H8 for the 6-nitro isomer) and carbons of each isomer.[6][7][8] Furthermore, the coupling patterns (spin-spin splitting) between adjacent protons provide definitive evidence of their relative positions.[9]

Predicted Comparative NMR Data

The following tables outline the predicted chemical shifts (δ) and coupling constants (J) for the aromatic regions of the isomers. These predictions are based on established substituent effects on the quinoline scaffold.[7][10]

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) and Multiplicities

Proton 2,4-Dichloro-6-nitroquinoline 2,4-Dichloro-7-nitroquinoline 2,4-Dichloro-5-nitroquinoline Rationale for Differences
H3 ~7.5 (s) ~7.6 (s) ~7.4 (s) Relatively unaffected by nitro group position.
H5 ~8.7 (d, J≈2.5 Hz) ~8.4 (d, J≈9.0 Hz) - Strongly deshielded (para to -NO₂) in 6-nitro. Part of an AB system in 7-nitro.
H7 ~8.5 (dd, J≈9.0, 2.5 Hz) - ~8.6 (dd, J≈7.5, 1.5 Hz) Deshielded (ortho to -NO₂) in 6-nitro.

| H8 | ~8.2 (d, J≈9.0 Hz) | ~9.1 (d, J≈2.0 Hz) | ~7.9 (t, J≈8.0 Hz) | H8 is strongly deshielded (ortho to -NO₂) in the 7-nitro isomer. |

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for Aromatic Carbons

Carbon 2,4-Dichloro-6-nitroquinoline 2,4-Dichloro-7-nitroquinoline 2,4-Dichloro-5-nitroquinoline Rationale for Differences
C5 ~125 ~129 ~145 (ipso-NO₂) Significant downfield shift when nitro group is attached.
C6 ~148 (ipso-NO₂) ~124 ~122 Significant downfield shift when nitro group is attached.
C7 ~128 ~149 (ipso-NO₂) ~130 Significant downfield shift when nitro group is attached.
C8 ~132 ~122 ~120 Affected by proximity to the nitro group.
C4a ~149 ~150 ~148 Junction carbon, less affected by remote substituent changes.

| C8a | ~147 | ~146 | ~148 | Junction carbon, less affected by remote substituent changes. |

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve ~5-10 mg of the purified isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if not already present in the solvent.

  • Instrument Setup: Place the sample in the NMR spectrometer. Ensure the instrument is locked onto the deuterium signal of the solvent and properly shimmed to achieve a homogeneous magnetic field.

  • Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters on a 400 MHz spectrometer would include:

    • Pulse Angle: 30-45 degrees

    • Acquisition Time: ~3 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 8-16 (adjust for sample concentration)

  • Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and perform a baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

  • Analysis: Integrate the peaks to determine proton ratios. Analyze the chemical shifts, multiplicities (singlet, doublet, etc.), and coupling constants to elucidate the structure.

Caption: Standard workflow for NMR sample analysis.

FT-IR Spectroscopy: Fingerprinting Vibrational Modes

Infrared spectroscopy probes the vibrational modes of a molecule. While many absorption bands will be common across the isomers (e.g., quinoline ring modes), the substitution pattern on the benzenoid ring gives rise to distinct bands in the "fingerprint region" (below 1500 cm⁻¹).[11]

Causality Behind IR Differences

The most informative vibrations for distinguishing these isomers are:

  • N-O Asymmetric & Symmetric Stretching: These occur around 1550-1500 cm⁻¹ and 1360-1320 cm⁻¹, respectively. The exact frequency can be subtly influenced by the electronic environment.[12]

  • C-H Out-of-Plane Bending: The pattern of C-H "wagging" vibrations between 900-700 cm⁻¹ is highly characteristic of the number of adjacent hydrogen atoms on an aromatic ring. This provides a direct fingerprint of the substitution pattern. For example, an isolated proton often gives a weak band in the 900-860 cm⁻¹ region, while two adjacent protons give a strong band around 860-810 cm⁻¹.

Table 3: Predicted Characteristic FT-IR Absorption Bands (cm⁻¹)

Vibrational Mode 2,4-Dichloro-6-nitroquinoline 2,4-Dichloro-7-nitroquinoline 2,4-Dichloro-5-nitroquinoline
N-O Asymmetric Stretch ~1530 ~1535 ~1525
N-O Symmetric Stretch ~1345 ~1350 ~1340
Aromatic C=C Stretch ~1600, ~1470 ~1605, ~1475 ~1595, ~1465

| C-H Out-of-Plane Bend | ~890 (isolated H5), ~830 (adjacent H7, H8) | ~880 (isolated H8), ~820 (adjacent H5, H6) | ~810 (three adjacent H's) |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and running a background scan.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Lower the pressure arm to ensure firm contact between the sample and the crystal.

  • Data Acquisition: Collect the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Analysis: The resulting spectrum of absorbance or transmittance versus wavenumber can be analyzed for characteristic peaks.

Mass Spectrometry: Unraveling Fragmentation Patterns

Mass spectrometry provides the molecular weight of a compound and, with hard ionization techniques like Electron Ionization (EI), yields a reproducible fragmentation pattern that serves as a molecular fingerprint.

Causality Behind Fragmentation Differences

All isomers will exhibit a molecular ion (M⁺) peak cluster corresponding to the molecular weight (C₉H₄Cl₂N₂O₂ ≈ 242 g/mol ). The key differentiator is the presence and relative abundance of fragment ions. The characteristic isotopic pattern of two chlorine atoms (M⁺, M+2, M+4 peaks in an approximate 9:6:1 ratio) will be a hallmark for all isomers.[13]

The fragmentation pathways, however, will differ. The initial loss of NO₂ (46 u) or Cl (35 u) is common. Subsequent fragmentation, such as the loss of HCN or cleavage of the rings, will be influenced by the initial position of the nitro group, leading to fragment ions of different masses or abundances.[14]

Table 4: Predicted Key Mass Spectrometry Fragments (m/z) under EI

Ion 2,4-Dichloro-6-nitroquinoline 2,4-Dichloro-7-nitroquinoline 2,4-Dichloro-5-nitroquinoline
[M]⁺ 242/244/246 242/244/246 242/244/246
[M-NO₂]⁺ 196/198/200 196/198/200 196/198/200
[M-Cl]⁺ 207/209 207/209 207/209
[M-Cl-NO₂]⁺ 161/163 161/163 161/163

| Further Fragments | Unique fragments from ring cleavage | Unique fragments from ring cleavage | Unique fragments from ring cleavage |

G M Molecular Ion (M⁺) m/z 242/244/246 F1 [M - NO₂]⁺ m/z 196 M->F1 - NO₂ F2 [M - Cl]⁺ m/z 207 M->F2 - Cl F4 [M - NO₂ - Cl]⁺ m/z 161 F1->F4 - Cl F3 [M - Cl - CO]⁺ m/z 179 F2->F3 - CO

Caption: Generalized EI-MS fragmentation pathway for dichloronitroquinolines.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.

  • GC Method:

    • Injector Temperature: 250 °C

    • Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Source Temperature: 230 °C.

  • Analysis: The GC will separate any isomers if they have different boiling points or column interactions. The mass spectrum for each separated peak can then be analyzed, comparing the molecular ion and the fragmentation pattern to reference spectra or theoretical predictions.

UV-Visible Spectroscopy: Observing Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule. The quinoline system contains π-electrons that absorb in the UV region. The addition of a nitro group (a strong chromophore) and chlorine atoms (auxochromes) shifts these absorptions.[15]

Causality Behind UV-Vis Differences

The position of the nitro group affects the extent of conjugation and the energy of the π → π* and n → π* transitions.[16][17] This results in different absorption maxima (λ_max) and molar absorptivities (ε) for each isomer. While these differences can be subtle, they provide complementary evidence for isomer identification.

Table 5: Predicted UV-Vis Absorption Maxima (λ_max, nm) in Ethanol

Isomer Predicted λ_max 1 (nm) Predicted λ_max 2 (nm)
2,4-Dichloro-6-nitroquinoline ~260 ~345
2,4-Dichloro-7-nitroquinoline ~255 ~350

| 2,4-Dichloro-5-nitroquinoline | ~265 | ~340 |

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile) of known concentration (e.g., 1x10⁻³ M). Prepare a series of dilutions (e.g., 1x10⁻⁴ M, 5x10⁻⁵ M, 1x10⁻⁵ M).

  • Instrument Setup: Use a dual-beam spectrophotometer. Fill one cuvette with the pure solvent to serve as a blank.

  • Data Acquisition: Record the absorbance spectrum of the most dilute sample from ~200 to 500 nm. If the absorbance is too low, use a more concentrated sample, ensuring the maximum absorbance does not exceed ~1.5 AU.

  • Analysis: Identify the wavelength of maximum absorbance (λ_max).

Conclusion

The differentiation of 2,4-dichloro-6-nitroquinoline from its positional isomers is a task that demands a multi-faceted analytical approach. No single technique provides a complete picture, but when used in concert, they offer unambiguous structural confirmation. ¹H NMR provides the most definitive data through the analysis of chemical shifts and coupling constants. Mass spectrometry confirms the molecular weight and offers a unique fragmentation fingerprint. FT-IR and UV-Vis spectroscopy serve as excellent complementary techniques, providing further evidence based on vibrational modes and electronic transitions, respectively. By understanding the causal relationship between molecular structure and spectroscopic output, researchers can confidently validate their synthetic products and ensure the integrity of their downstream applications.

References

  • ResearchGate. (2025). FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2,4-dichloro-6-nitrophenol. Available from: [Link]

  • National Institutes of Health. (n.d.). 2,4-Dichloro-6-methoxyquinoline. PMC. Available from: [Link]

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A Comparative Cytotoxicity Analysis: Positioning 2,4-Dichloro-6-nitroquinoline in the Landscape of Established Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unceasing Quest for Novel Anticancer Therapeutics

The landscape of cancer therapy is in a perpetual state of evolution, driven by the dual imperatives of enhancing therapeutic efficacy and mitigating debilitating side effects. While established anticancer drugs such as doxorubicin, cisplatin, and paclitaxel remain cornerstones of many chemotherapeutic regimens, their clinical utility is often circumscribed by issues of toxicity and the emergence of drug resistance.[1][2] This reality fuels the ongoing search for novel chemical entities with potent and selective cytotoxicity against cancer cells. The quinoline scaffold has emerged as a "privileged structure" in medicinal chemistry, with numerous derivatives demonstrating significant anticancer properties.[2][3] This guide provides a comparative analysis of the cytotoxic potential of a specific, yet under-investigated quinoline derivative, 2,4-Dichloro-6-nitroquinoline, against well-characterized anticancer drugs. Due to the nascent stage of research into this particular compound, we will juxtapose the known cytotoxic profiles of established drugs with a reasoned, hypothesis-driven exploration of 2,4-Dichloro-6-nitroquinoline's potential, grounded in the structure-activity relationships of related nitroquinoline compounds.[4][5] Crucially, we will provide a comprehensive experimental framework for the direct evaluation of its cytotoxic activity, thereby empowering researchers to validate and expand upon the foundational insights presented herein.

Established Anticancer Agents: A Cytotoxic Benchmark

A meaningful evaluation of any novel compound necessitates a thorough understanding of the benchmarks it seeks to meet or exceed. Here, we briefly profile three widely used anticancer drugs, representing distinct mechanisms of action.

Doxorubicin: The DNA Intercalator

Doxorubicin, an anthracycline antibiotic, exerts its potent cytotoxic effects primarily by intercalating into the DNA of cancer cells.[4][6] This physical obstruction of the DNA helix inhibits the progression of topoisomerase II, an enzyme crucial for relaxing DNA supercoils during transcription and replication.[4][6] The stabilization of the topoisomerase II-DNA complex leads to DNA strand breaks, ultimately triggering apoptosis.[2][7] An additional mechanism contributing to its cytotoxicity is the generation of reactive oxygen species (ROS), which can inflict damage on cellular components including DNA, proteins, and membranes.[2][5]

Cisplatin: The DNA Cross-linking Agent

Cisplatin is a platinum-based chemotherapeutic that functions by forming covalent adducts with DNA, primarily at the N7 position of purine bases.[1][8] These adducts, particularly intrastrand cross-links, create kinks in the DNA structure that obstruct DNA replication and transcription.[1] This damage activates cellular DNA repair mechanisms, and if the damage is too extensive to be repaired, the cell is directed towards apoptosis.[8]

Paclitaxel: The Microtubule Stabilizer

Belonging to the taxane family, paclitaxel disrupts the normal dynamics of the cellular cytoskeleton.[9][10] It binds to the β-tubulin subunit of microtubules, promoting their polymerization and preventing their disassembly.[9][11] This hyper-stabilization of microtubules leads to the formation of non-functional mitotic spindles, causing cell cycle arrest at the G2/M phase and subsequent apoptotic cell death.[10][11]

The cytotoxic potency of these drugs is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cell population. It is critical to note that IC50 values can vary significantly depending on the cancer cell line and the specific experimental conditions, such as the duration of drug exposure.[12][13]

Anticancer Drug Mechanism of Action Reported IC50 Range (µM) - Representative Cancer Cell Lines
Doxorubicin DNA intercalation, Topoisomerase II inhibition, ROS generation[2][4][5][6]2.3 - >20 µM across various cell lines including BFTC-905, MCF-7, HepG2, and A549 after 24h exposure.[14][15]
Cisplatin DNA cross-linking, induction of apoptosis[1][8]7.49 - 10.91 µM in A549 cells (48h and 24h exposure, respectively).[16] IC50 values can range widely from 2 to 40 µM in SKOV-3 cells depending on conditions.[13]
Paclitaxel Microtubule stabilization, mitotic arrest[9][10][11]0.0025 - 0.0075 µM (2.5 - 7.5 nM) in several human tumor cell lines after 24h exposure.[17] Prolonged exposure (120h) can significantly decrease the IC50 to as low as 0.027 µM in NSCLC cell lines.[18]

2,4-Dichloro-6-nitroquinoline: A Profile of Potential

The quinoline core is a well-established pharmacophore in anticancer drug design.[2][3] The biological activity of quinoline derivatives is highly dependent on the nature and position of their substituents.[12]

  • The Nitro Group: The presence of a nitro group is a key feature of many biologically active compounds. For instance, 8-hydroxy-5-nitroquinoline (nitroxoline) has demonstrated greater cytotoxicity against human cancer cells than its non-nitrated and halogenated analogs.[1][19] The nitro moiety can be bioreduced in the hypoxic environments characteristic of solid tumors, leading to the formation of cytotoxic reactive nitrogen species.[8] Furthermore, some nitroquinolines have been shown to induce the generation of intracellular ROS, contributing to their anticancer effects.[1]

  • The Chloro Substituents: Halogenation, particularly with chlorine, is a common strategy in medicinal chemistry to enhance the potency of drug candidates. Chloro-substituted quinolines have been reported to exhibit significant cytotoxic effects.[20] The presence of two chloro groups at positions 2 and 4 of the quinoline ring may enhance the compound's lipophilicity, potentially facilitating its transport across cellular membranes.

Based on these observations, it is hypothesized that 2,4-Dichloro-6-nitroquinoline possesses cytotoxic properties, likely mediated through the induction of oxidative stress and/or DNA damage, warranting a thorough experimental investigation.

Experimental Protocol: A Framework for Cytotoxicity Assessment

To empirically determine the cytotoxic profile of 2,4-Dichloro-6-nitroquinoline and enable a direct comparison with established anticancer drugs, a robust and reproducible experimental protocol is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for assessing cell viability and is an excellent choice for this purpose.

Principle of the MTT Assay

This assay is predicated on the ability of mitochondrial dehydrogenases in living, metabolically active cells to reduce the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product.[3] The amount of formazan produced is directly proportional to the number of viable cells. The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured spectrophotometrically.

Step-by-Step Methodology
  • Cell Culture and Seeding:

    • Culture a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer) in their appropriate growth medium supplemented with fetal bovine serum and antibiotics.

    • Harvest the cells using trypsinization and perform a cell count.

    • Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells per well) in a final volume of 100 µL of culture medium.

    • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of 2,4-Dichloro-6-nitroquinoline, doxorubicin, cisplatin, and paclitaxel in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solutions in culture medium to obtain a range of final concentrations for treatment. It is advisable to perform a preliminary range-finding experiment to determine the appropriate concentration range for each compound.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds.

    • Include appropriate controls: untreated cells (vehicle control) and medium-only wells (background control).

    • Incubate the plates for the desired exposure times (e.g., 24, 48, and 72 hours).

  • MTT Assay Procedure:

    • Following the incubation period, add 10 µL of sterile-filtered MTT solution (typically 5 mg/mL in PBS) to each well.

    • Incubate the plates for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

    • Gently mix the contents of the wells on an orbital shaker for 15 minutes to ensure complete solubilization.[3]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[3]

    • Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

MTT_Assay_Workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Compound Treatment cluster_assay Phase 3: MTT Assay cluster_analysis Phase 4: Data Analysis cell_culture Cell Culture (e.g., MCF-7, A549) seeding Seed cells in 96-well plate cell_culture->seeding incubation_24h Incubate 24h (Cell Adhesion) seeding->incubation_24h treatment Add compounds to wells incubation_24h->treatment compound_prep Prepare Serial Dilutions (Test Compound & Controls) compound_prep->treatment incubation_exp Incubate for 24, 48, or 72h treatment->incubation_exp add_mtt Add MTT Reagent incubation_exp->add_mtt incubation_mtt Incubate 2-4h (Formazan Formation) add_mtt->incubation_mtt solubilize Add Solubilization Solution (e.g., DMSO) incubation_mtt->solubilize read_absorbance Measure Absorbance (570 nm) solubilize->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability plot_ic50 Determine IC50 Value calc_viability->plot_ic50

Caption: Workflow for determining cytotoxicity using the MTT assay.

Visualizing the Mechanisms of Action

To better understand the distinct ways in which these compounds exert their cytotoxic effects, the following diagrams illustrate their primary mechanisms of action.

Anticancer_Mechanisms cluster_dox Doxorubicin cluster_cis Cisplatin cluster_pac Paclitaxel cluster_dcnq 2,4-Dichloro-6-nitroquinoline (Hypothesized) Dox Doxorubicin DNA_intercalation DNA Intercalation Dox->DNA_intercalation TopoII Topoisomerase II Inhibition Dox->TopoII ROS ROS Generation Dox->ROS Apoptosis Apoptosis DNA_intercalation->Apoptosis DNA Damage TopoII->Apoptosis DNA Strand Breaks ROS->Apoptosis Oxidative Stress Cis Cisplatin DNA_crosslink DNA Cross-linking Cis->DNA_crosslink DNA_crosslink->Apoptosis Replication Block Pac Paclitaxel Microtubule Microtubule Stabilization Pac->Microtubule Microtubule->Apoptosis Mitotic Arrest DCNQ 2,4-Dichloro- 6-nitroquinoline ROS_DCNQ ROS Generation? DCNQ->ROS_DCNQ DNA_damage_DCNQ DNA Damage? DCNQ->DNA_damage_DCNQ ROS_DCNQ->Apoptosis DNA_damage_DCNQ->Apoptosis

Caption: Mechanisms of action for established and hypothesized anticancer agents.

Conclusion and Future Directions

This guide provides a comparative framework for evaluating the cytotoxic potential of 2,4-Dichloro-6-nitroquinoline against the established anticancer agents doxorubicin, cisplatin, and paclitaxel. While a definitive comparison awaits empirical data, the structural characteristics of 2,4-Dichloro-6-nitroquinoline suggest it is a promising candidate for investigation. The provided MTT assay protocol offers a robust and standardized method for determining its IC50 values across a panel of cancer cell lines.

Future research should not only focus on quantifying the cytotoxicity of 2,4-Dichloro-6-nitroquinoline but also on elucidating its precise mechanism of action. Investigating its effects on the cell cycle, its potential to induce apoptosis, and its ability to generate reactive oxygen species will be critical next steps. Such studies will be instrumental in determining whether 2,4-Dichloro-6-nitroquinoline or its derivatives represent a viable new avenue in the development of more effective and selective cancer therapies.

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A Senior Application Scientist's Guide to Validating the Structure of 2,4-Dichloro-6-nitroquinoline using 2D NMR

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor and regulatory compliance. The precise arrangement of atoms dictates a compound's physicochemical properties, its interaction with biological targets, and ultimately, its efficacy and safety. This guide provides an in-depth technical comparison of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy as a primary tool for the structural validation of the novel small molecule, 2,4-Dichloro-6-nitroquinoline, against other common analytical techniques.

The Imperative of Structural Integrity in Drug Development

The journey of a drug candidate from a laboratory curiosity to a therapeutic agent is paved with exacting standards. An erroneous structural assignment can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and potentially, unforeseen toxicity. For a molecule like 2,4-Dichloro-6-nitroquinoline, a substituted quinoline, the precise positioning of the chloro and nitro groups on the quinoline scaffold is critical to its intended biological activity. Therefore, robust and unequivocal structural validation is not merely a procedural step but a fundamental requirement for advancing a compound through the development pipeline.

Unraveling the Molecular Architecture: The Power of 2D NMR

While one-dimensional (1D) NMR (¹H and ¹³C) provides initial clues about the chemical environment of individual atoms, complex molecules often exhibit overlapping signals, making definitive assignments challenging. 2D NMR spectroscopy overcomes this limitation by spreading the spectral information across two frequency dimensions, revealing correlations between nuclei that are coupled through bonds or are in close spatial proximity.[1] For the structural elucidation of 2,4-Dichloro-6-nitroquinoline, a suite of 2D NMR experiments, including COSY, HSQC, and HMBC, is indispensable.[2]

Deciphering the Connectivity: A Predicted 2D NMR Analysis of 2,4-Dichloro-6-nitroquinoline

In the absence of published experimental 2D NMR data for 2,4-Dichloro-6-nitroquinoline, we can predict the expected correlations based on its known structure and data from closely related analogs, such as 4,7-dichloro-6-nitroquinazoline.[3] Computational methods can also be employed to predict NMR chemical shifts with a high degree of accuracy.[3][4][5]

Predicted ¹H and ¹³C NMR Chemical Shifts for 2,4-Dichloro-6-nitroquinoline

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
H-3~7.5C-3: ~125
H-5~8.5C-5: ~128
H-7~8.2C-7: ~135
H-8~8.9C-8: ~122
C-2: ~152
C-4: ~148
C-6: ~145
C-4a: ~124
C-8a: ~149

Note: These are predicted values and may differ from experimental results.

1. COSY (Correlation Spectroscopy): Mapping the ¹H-¹H Connections

The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.[6] For 2,4-Dichloro-6-nitroquinoline, we would expect to see the following correlations:

  • A cross-peak between H-7 and H-8, indicating their adjacent positions on the quinoline ring.

  • A potential weaker, long-range correlation between H-5 and H-7.

2. HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to their Carbons

The HSQC experiment correlates each proton with the carbon atom to which it is directly attached.[7] This is a crucial step in assigning the carbon skeleton. Based on our predicted chemical shifts, we would expect to see:

  • A cross-peak connecting the signal of H-3 to the signal of C-3.

  • A cross-peak connecting the signal of H-5 to the signal of C-5.

  • A cross-peak connecting the signal of H-7 to the signal of C-7.

  • A cross-peak connecting the signal of H-8 to the signal of C-8.

3. HMBC (Heteronuclear Multiple Bond Correlation): Assembling the Puzzle

The HMBC experiment is arguably the most informative for elucidating the complete carbon framework, as it reveals correlations between protons and carbons that are separated by two or three bonds.[8] This allows for the connection of different spin systems and the assignment of quaternary (non-protonated) carbons. For 2,4-Dichloro-6-nitroquinoline, the key HMBC correlations would be:

  • H-3 would show correlations to C-2, C-4, and C-4a.

  • H-5 would show correlations to C-4, C-6, and C-8a.

  • H-7 would show correlations to C-5, C-6, and C-8a.

  • H-8 would show correlations to C-4a, C-6, and C-7.

These HMBC correlations would unequivocally confirm the positions of the chloro and nitro substituents. For instance, the correlation between H-5 and the quaternary carbon C-6, which is expected to be downfield due to the nitro group, would be a key piece of evidence.

A Comparative Analysis of Structural Validation Techniques

While 2D NMR is a powerful tool, it is essential to understand its strengths and limitations in comparison to other common analytical methods used in drug development.

TechniquePrincipleAdvantagesDisadvantages
2D NMR Spectroscopy Measures the magnetic properties of atomic nuclei to reveal through-bond and through-space correlations.Provides detailed connectivity information in solution, mimicking physiological conditions.[9] Non-destructive.Relatively low sensitivity, requiring milligrams of sample. Can be time-consuming to acquire and interpret complex spectra.[10]
X-ray Crystallography Determines the three-dimensional structure of a molecule by analyzing the diffraction pattern of X-rays passing through a single crystal.Provides the absolute, high-resolution atomic arrangement in the solid state.[11]Requires a high-quality single crystal, which can be difficult to obtain. The solid-state conformation may not be the same as in solution.[12]
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions to determine the molecular weight and elemental composition.Extremely high sensitivity, requiring only picograms to femtograms of sample. Provides accurate molecular weight and fragmentation patterns for structural clues.Does not provide direct information about the connectivity or stereochemistry of the molecule.
Workflow for Structural Elucidation

The following diagram illustrates a logical workflow for the structural elucidation of a novel small molecule like 2,4-Dichloro-6-nitroquinoline, integrating various analytical techniques.

Structural Elucidation Workflow cluster_0 Initial Characterization cluster_1 Detailed Structural Analysis cluster_2 Confirmation and Stereochemistry MS Mass Spectrometry (Molecular Formula) 1D_NMR 1D NMR (¹H, ¹³C) (Initial Fingerprint) MS->1D_NMR Provides Elemental Composition 2D_NMR 2D NMR (COSY, HSQC, HMBC) (Connectivity) 1D_NMR->2D_NMR Guides 2D Experiments Xray X-ray Crystallography (Absolute Structure) 2D_NMR->Xray Confirms Connectivity in Solution

Caption: A logical workflow for the structural elucidation of small molecules.

Experimental Protocols

Sample Preparation for NMR Spectroscopy
  • Dissolve the Sample: Accurately weigh 5-10 mg of purified 2,4-Dichloro-6-nitroquinoline and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.

  • Homogenize: Gently tap the NMR tube to ensure a homogeneous solution and to remove any air bubbles.

2D NMR Data Acquisition

The following are generalized acquisition parameters for a 400 MHz spectrometer. These may need to be optimized for your specific instrument and sample.

COSY (cosygpppqf)

  • Pulse Program: cosygpppqf

  • Number of Scans (ns): 8

  • Number of Increments (ni): 256

  • Spectral Width (sw): 12 ppm in both F1 and F2 dimensions

  • Relaxation Delay (d1): 1.5 s

HSQC (hsqcedetgpsisp2.3)

  • Pulse Program: hsqcedetgpsisp2.3

  • Number of Scans (ns): 16

  • Number of Increments (ni): 256

  • Spectral Width (sw): 12 ppm (F2), 200 ppm (F1)

  • Relaxation Delay (d1): 1.5 s

HMBC (hmbcgplpndqf)

  • Pulse Program: hmbcgplpndqf

  • Number of Scans (ns): 32

  • Number of Increments (ni): 256

  • Spectral Width (sw): 12 ppm (F2), 220 ppm (F1)

  • Relaxation Delay (d1): 2.0 s

Conclusion: A Multi-faceted Approach to Structural Validation

The structural validation of a novel pharmaceutical compound like 2,4-Dichloro-6-nitroquinoline demands a rigorous and multi-faceted analytical approach. While techniques like mass spectrometry and X-ray crystallography provide invaluable information, 2D NMR spectroscopy stands out for its ability to provide a detailed and unambiguous map of the molecular connectivity in a solution state that is more representative of physiological conditions. By judiciously applying a combination of COSY, HSQC, and HMBC experiments, researchers can confidently assemble the molecular puzzle, ensuring the structural integrity of their drug candidates and paving the way for successful downstream development.

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  • Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra. (2023). ACS Publications. [Link]

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  • Macromolecular Structure Determination: Comparison of Crystallography and NMR. (n.d.). Elsevier. [Link]

  • 2D NMR Introduction. (2021). Chemistry LibreTexts. [Link]

Sources

comparative analysis of the synthesis routes for dichloronitroquinolines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of synthesis routes for dichloronitroquinolines , a critical class of heterocyclic intermediates used in the development of antimalarials (e.g., chloroquine analogs), antibacterial agents, and kinase inhibitors.

The analysis focuses on the two most chemically distinct and industrially relevant strategies:

  • The Stepwise Cyclization-Chlorination Route (Gould-Jacobs Modification) : Constructing the ring system from functionalized anilines.

  • The Direct Functionalization Route : Late-stage nitration of a pre-existing dichloroquinoline scaffold.

Executive Summary

Dichloronitroquinolines (e.g., 4,7-dichloro-3-nitroquinoline, 5,7-dichloro-8-nitroquinoline) serve as electrophilic scaffolds where the chlorine atoms are activated for nucleophilic aromatic substitution (


). The choice of synthesis route dictates the isomeric purity and scalability of the process.
  • Route A (Cyclization-Chlorination) is the industry standard for 4,7-dichloro analogs. It offers high regiocontrol but requires harsh conditions (250°C) and multiple steps.

  • Route B (Direct Nitration) is shorter but often suffers from poor regioselectivity, yielding mixtures of 5-, 6-, and 8-nitro isomers that require difficult chromatographic separation.

Part 1: Route A – The Modified Gould-Jacobs Synthesis

Best for: Large-scale production of 4,7-dichloro-3-nitroquinoline and 4,7-dichloroquinoline derivatives. Mechanism: Condensation


 Thermal Cyclization 

Chlorination.[1]

This route builds the pyridine ring onto a benzene ring, allowing for precise placement of substituents before the ring is closed.

Reaction Scheme & Mechanism

The synthesis begins with the condensation of a substituted aniline (e.g., m-chloroaniline) with diethyl ethoxymethylenemalonate (EMME). The key step is the thermal cyclization in a high-boiling solvent (Dowtherm A) to form the quinolone core, followed by aromatization via chlorination.

GouldJacobs Aniline m-Chloroaniline (Starting Material) Acrylate Enamino Ester (Intermediate) Aniline->Acrylate + EMME 100°C, -EtOH EMME EMME (Reagent) EMME->Acrylate Cyclization Thermal Cyclization (250°C, Dowtherm A) Acrylate->Cyclization Quinolone 7-Chloro-4-hydroxy- quinoline-3-ester Cyclization->Quinolone Hydrolysis Hydrolysis & Decarboxylation Quinolone->Hydrolysis 1. NaOH 2. HCl, Heat Chlorination POCl3 Chlorination (Nucleophilic Substitution) Hydrolysis->Chlorination Intermediate: 7-Chloro-4-quinolinol Product 4,7-Dichloroquinoline (Scaffold) Chlorination->Product

Figure 1: The Modified Gould-Jacobs pathway for generating the dichloroquinoline scaffold.[2]

Detailed Experimental Protocol

Target Intermediate: 4,7-Dichloroquinoline (Precursor for Nitration)

Step 1: Condensation

  • Reagents: Mix m-chloroaniline (1.0 equiv) and diethyl ethoxymethylenemalonate (1.1 equiv) in a round-bottom flask.

  • Reaction: Heat on a steam bath for 1–2 hours. The reaction is driven by the evolution of ethanol.[3]

  • Observation: The mixture solidifies upon cooling, yielding ethyl

    
    -carbethoxy-
    
    
    
    -(m-chloroanilino)acrylate.

Step 2: Thermal Cyclization (The Critical Step)

  • System: Use a flask equipped with an air condenser and a heating mantle capable of reaching 260°C.

  • Solvent: Heat Dowtherm A (biphenyl/diphenyl ether eutectic mixture) to a vigorous boil (~255°C).

  • Addition: Add the acrylate from Step 1 carefully to the boiling solvent.

    • Why? High dilution and high temperature favor intramolecular cyclization over intermolecular polymerization.

  • Workup: Cool to room temperature. The product, ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate, crystallizes out. Filter and wash with hexane to remove Dowtherm A.

Step 3: Aromatization (Chlorodehydroxylation)

  • Reagents: Suspend the 7-chloro-4-hydroxyquinoline (obtained after hydrolysis/decarboxylation of the ester) in

    
     (Phosphorus Oxychloride).
    
  • Catalyst: Add a drop of DMF (Vilsmeier-Haack reagent formation) to catalyze the reaction.

  • Reaction: Reflux at 105°C for 2 hours.

    • Mechanism:[4][5][6][7][8] The hydroxy group tautomerizes to a ketone, which attacks

      
       to form a dichlorophosphate leaving group. Chloride ion attacks the C4 position, restoring aromaticity.
      
  • Quench: Pour onto crushed ice (Exothermic!). Neutralize with

    
     to precipitate 4,7-dichloroquinoline.
    

Part 2: Route B – Direct Nitration of Dichloroquinolines

Best for: Introducing a nitro group into an existing scaffold (e.g., synthesis of 5,7-dichloro-8-nitroquinoline). Mechanism: Electrophilic Aromatic Substitution (


).[9]

This route is chemically more direct but challenging due to the deactivating nature of the chlorine substituents.

Regioselectivity Challenges

In 4,7-dichloroquinoline, the nitrogen atom is protonated in acidic media, deactivating the pyridine ring. Substitution occurs on the benzene ring.

  • C8 Position: Sterically hindered by the C7-Cl, but electronically favored.

  • C5 Position: Sterically hindered by the C4-Cl (peri-interaction).

  • C6 Position: Ortho to the C7-Cl.

Experimental data indicates that nitration of 5,7-dichloro-8-hydroxyquinoline (Chloroxine) directs exclusively to the ortho-position relative to the hydroxyl group (if available), or requires forcing conditions for the dichloro-scaffold.

Protocol: Mixed Acid Nitration

Target: 4,7-Dichloro-8-nitroquinoline (Major isomer)

  • Preparation: Dissolve 4,7-dichloroquinoline in concentrated

    
     at 0°C.
    
  • Nitration: Add fuming

    
     dropwise, maintaining temperature 
    
    
    
    .
  • Reaction: Stir at 0°C for 30 mins, then warm to ambient temperature for 2 hours.

  • Workup: Pour over ice. The product precipitates as a yellow solid.

  • Purification: Recrystallization from ethanol is mandatory to separate the 8-nitro isomer (major) from the 5-nitro and 6-nitro isomers (minor).

Part 3: Comparative Data Analysis

The following table contrasts the two methodologies based on experimental yield, atom economy, and safety profile.

MetricRoute A: Cyclization-ChlorinationRoute B: Direct Nitration
Overall Yield 55–65% (3 steps)40–50% (Single step, low due to isomers)
Regiocontrol High . Substituents fixed by aniline precursor.[1][2][3]Low . Mixture of isomers (5, 6, 8-nitro).
Scalability High .[10] Used for multi-ton chloroquine production.[11]Medium . Exotherms and isomer separation limit scale.
Safety Moderate . Requires handling

and high temps (250°C).
Low . Risk of thermal runaway with nitration of heterocycles.
Key Reagents EMME, Dowtherm A,

Fuming

,

Decision Matrix (Graphviz)

Use this logic flow to select the appropriate route for your specific target molecule.

DecisionTree Start Select Synthesis Strategy Q1 Is the Nitro group position critical? Start->Q1 Q2 Is the target 4,7-dichloro-3-nitro? Q1->Q2 Yes RouteB Route B: Direct Nitration (Accept Isomer Mixture) Q1->RouteB No (Screening) RouteA Route A: Gould-Jacobs (Start with Nitro-aniline or EMME derivative) Q2->RouteA Yes (High Purity Needed) Q2->RouteB No

Figure 2: Strategic decision tree for selecting the synthesis route.

References

  • Price, C. C.; Roberts, R. M. "4,7-Dichloroquinoline."[12] Organic Syntheses, 1948 , 28, 38.

  • Surrey, A. R.; Hammer, H. F. "The Preparation of 7-Chloro-4-(4-(N-ethyl-N-beta-hydroxyethylamino)-1-methylbutylamino)-quinoline (Hydroxychloroquine)." Journal of the American Chemical Society, 1950 , 72(4), 1814-1815.

  • Gould, R. G.; Jacobs, W. A. "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society, 1939 , 61(10), 2890–2895.

  • BenchChem. "An In-Depth Technical Guide to the Synthesis of 7-Chloro-6-nitroquinoline." BenchChem Technical Guides, 2025 .

  • National Institutes of Health (NIH). "Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines and Quinolines Using Equimolar POCl3." PubMed Central, 2011 .

Sources

Unraveling the Therapeutic Potential: A Comparative Guide to the Mechanism of Action of 2,4-Dichloro-6-nitroquinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the quinoline scaffold represents a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents. Among these, derivatives of 2,4-dichloro-6-nitroquinoline are emerging as a class of small molecules with significant potential in oncology and infectious diseases. This guide provides an in-depth, comparative analysis of the likely mechanisms of action of these derivatives, drawing upon experimental data from structurally related compounds to illuminate their therapeutic promise. We will delve into the causality behind experimental choices and present self-validating protocols to empower your research endeavors.

Section 1: Anticancer Mechanisms of Action

The cytotoxic effects of quinoline derivatives against cancer cells are often multifaceted. Based on extensive research into related compounds, the primary anticancer mechanisms of 2,4-dichloro-6-nitroquinoline derivatives are hypothesized to involve kinase inhibition, disruption of DNA integrity, and induction of programmed cell death.

Comparative Analysis of Anticancer Activity

To contextualize the potential efficacy of 2,4-dichloro-6-nitroquinoline derivatives, it is instructive to compare the cytotoxic activities of various quinoline-based compounds and established anticancer agents. The following table summarizes the half-maximal inhibitory concentrations (IC50) or growth inhibitory concentrations (GI50) against various cancer cell lines. While specific data for the 2,4-dichloro-6-nitroquinoline core is still emerging, the data from these analogs provide valuable benchmarks.

Compound Class/NameSpecific Derivative/DrugTarget Cell Line(s)IC50/GI50 (µM)Putative Mechanism of ActionReference(s)
Nitroquinoline Analog Nitroxoline (8-hydroxy-5-nitroquinoline)Raji (Burkitt's lymphoma)0.438Metal Chelation, ROS Induction[1]
Quinoline Dihydrazone Compound 3bMCF-7 (Breast Cancer)7.016Apoptosis Induction, DNA Binding[2]
Quinoline Dihydrazone Compound 3cBGC-823, BEL-7402, MCF-7, A5497.05 - 13.21Apoptosis Induction, DNA Binding[2]
Pyrazolylcoumarin Compound 47CCRF-CEM, MOLT-4 (Leukemia)1.88 - 1.92Antimitotic[3]
Standard Kinase Inhibitor Defactinib-0.0006 (FAK/Pyk2)FAK/Pyk2 Kinase Inhibition[4]
Standard Topoisomerase I Inhibitor Camptothecin-VariesTopoisomerase I Inhibition[5]
Standard DNA Intercalator Doxorubicin-VariesTopoisomerase II Inhibition, DNA Intercalation[6]
Deep Dive into Anticancer Mechanisms and Experimental Protocols

A prominent mechanism of action for many quinoline derivatives is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.[3] The 2,4-dichloro substitution pattern on the quinoline ring provides a versatile scaffold for designing ATP-competitive inhibitors.

Causality in Experimental Design: The choice of a biochemical kinase assay is predicated on the need to determine direct enzyme inhibition, independent of cellular uptake or metabolism. An ADP-detection format is often preferred for its universality across different kinases and its direct measurement of enzyme activity.[7] The ATP concentration is a critical parameter; setting it near the Michaelis-Menten constant (Km) of the kinase for ATP ensures that the assay is sensitive to competitive inhibitors.[8]

Experimental Protocol: In Vitro Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol outlines a universal, luminescence-based assay to measure the activity of a purified kinase and its inhibition by a test compound.

  • Reagent Preparation:

    • Prepare a 2X kinase solution in kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). The final kinase concentration should be empirically determined to produce a robust signal within the linear range of the assay.

    • Prepare a 2X substrate/ATP solution in kinase buffer. The substrate concentration should be at or above its Km value for the kinase. The ATP concentration should be at the Km value for the kinase to ensure sensitivity to ATP-competitive inhibitors.

    • Prepare a serial dilution of the 2,4-dichloro-6-nitroquinoline derivative in DMSO, and then dilute into the kinase buffer to create a 4X compound solution. The final DMSO concentration in the assay should not exceed 1%.

  • Kinase Reaction:

    • Add 5 µL of the 2X kinase solution to the wells of a 384-well plate.

    • Add 2.5 µL of the 4X test compound solution or vehicle (for positive and negative controls) to the appropriate wells.

    • Incubate for 10 minutes at room temperature to allow the compound to bind to the kinase.

    • Initiate the kinase reaction by adding 2.5 µL of the 2X substrate/ATP solution.

    • Incubate for 1 hour at 30°C. The incubation time should be within the linear range of the reaction.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP into ATP, which then drives a luciferase reaction.

    • Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Signaling Pathway: Generic Kinase Cascade

Kinase_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase1 Kinase 1 (e.g., Raf) Receptor->Kinase1 Kinase2 Kinase 2 (e.g., MEK) Kinase1->Kinase2 Kinase3 Kinase 3 (e.g., ERK) Kinase2->Kinase3 TranscriptionFactor Transcription Factor Kinase3->TranscriptionFactor Inhibitor 2,4-Dichloro-6-nitroquinoline Derivative Inhibitor->Kinase2 GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactor->GeneExpression

Caption: Inhibition of a kinase cascade by a 2,4-dichloro-6-nitroquinoline derivative.

The planar aromatic structure of the quinoline ring is conducive to intercalation between the base pairs of DNA, a mechanism employed by established anticancer drugs like doxorubicin.[6] This can lead to the inhibition of DNA replication and transcription, ultimately triggering cell death. Furthermore, this binding can stabilize the DNA-topoisomerase cleavage complex, "poisoning" the enzyme and leading to double-strand breaks.[9][10]

Causality in Experimental Design: The ethidium bromide (EtBr) displacement assay is a classic and straightforward method to assess the intercalative binding of a compound to DNA.[11] EtBr fluoresces strongly when intercalated into DNA. A test compound that also intercalates will displace the EtBr, leading to a quenching of the fluorescence signal. This provides a direct measure of the compound's ability to bind to DNA in an intercalative manner.

Experimental Protocol: Ethidium Bromide Displacement Assay for DNA Binding

  • Reagent Preparation:

    • Prepare a stock solution of calf thymus DNA (CT-DNA) in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.4). Determine the concentration of the DNA solution spectrophotometrically.

    • Prepare a stock solution of ethidium bromide (EtBr) in the same buffer.

    • Prepare a stock solution of the 2,4-dichloro-6-nitroquinoline derivative in DMSO.

  • Assay Setup:

    • In a quartz cuvette, prepare a solution of CT-DNA and EtBr in the buffer. A typical final concentration is 50 µM for DNA and 5 µM for EtBr.

    • Incubate the solution at room temperature for 10 minutes to allow the EtBr to fully intercalate into the DNA.

    • Measure the initial fluorescence intensity of the DNA-EtBr complex using a spectrofluorometer (e.g., excitation at 520 nm, emission at 600 nm).

  • Titration:

    • Add small aliquots of the test compound solution to the cuvette, mixing thoroughly after each addition.

    • After each addition, incubate for 5 minutes to allow the system to reach equilibrium.

    • Measure the fluorescence intensity.

  • Data Analysis:

    • Correct the fluorescence intensity for the dilution effect.

    • Plot the ratio of fluorescence intensity (I/I₀) against the concentration of the test compound, where I₀ is the initial fluorescence and I is the fluorescence at each compound concentration.

    • The degree of fluorescence quenching indicates the extent of DNA binding. The data can be used to calculate the binding constant (Ksv) using the Stern-Volmer equation.

Experimental Workflow: DNA Intercalation Assay

DNA_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prep_DNA_EtBr Prepare CT-DNA and Ethidium Bromide solution Incubate Incubate DNA-EtBr complex Prep_DNA_EtBr->Incubate Prep_Compound Prepare serial dilutions of Test Compound Titrate Titrate with Test Compound Prep_Compound->Titrate Measure_Initial Measure initial fluorescence (I₀) Incubate->Measure_Initial Measure_Initial->Titrate Measure_Final Measure fluorescence (I) after each addition Titrate->Measure_Final Repeat for each concentration Plot Plot I/I₀ vs. [Compound] Measure_Final->Plot Calculate Calculate binding constant (Ksv) Plot->Calculate

Caption: Workflow for the ethidium bromide displacement assay.

A desirable outcome of anticancer therapy is the induction of apoptosis, or programmed cell death, in malignant cells. Quinoline derivatives have been shown to trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[2] This is often accompanied by cell cycle arrest at various phases, preventing the proliferation of cancer cells.[7]

Causality in Experimental Design: Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is the gold standard for quantifying apoptosis.[12] During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V has a high affinity for PS and, when fluorescently labeled, can identify these early apoptotic cells.[1] PI is a DNA stain that is excluded by cells with intact membranes. Therefore, it can distinguish between viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic or necrotic cells (Annexin V-positive, PI-positive).[13] This dual staining provides a robust and quantitative measure of the mode of cell death induced by the compound.

Experimental Protocol: Apoptosis Quantification by Annexin V/PI Staining

  • Cell Culture and Treatment:

    • Seed cancer cells in a 6-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the 2,4-dichloro-6-nitroquinoline derivative for a predetermined time (e.g., 24, 48 hours). Include a vehicle-treated control.

  • Cell Harvesting:

    • Collect the culture medium (containing floating cells) into a centrifuge tube.

    • Wash the adherent cells with PBS and detach them using trypsin-EDTA.

    • Combine the detached cells with the cells in the culture medium.

    • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

    • Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide solution (100 µg/mL).

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Use FITC signal (FL1) for Annexin V and PI signal (FL2 or FL3) for propidium iodide.

    • Set up compensation and gates based on unstained and single-stained controls.

    • Acquire data for at least 10,000 events per sample.

  • Data Analysis:

    • Create a quadrant plot of PI versus Annexin V-FITC fluorescence.

    • The quadrants will represent:

      • Lower-left: Live cells (Annexin V-/PI-)

      • Lower-right: Early apoptotic cells (Annexin V+/PI-)

      • Upper-right: Late apoptotic/necrotic cells (Annexin V+/PI+)

      • Upper-left: Necrotic cells (Annexin V-/PI+)

    • Quantify the percentage of cells in each quadrant.

Signaling Pathway: Apoptosis Induction

Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_pathways Apoptotic Pathways cluster_execution Execution Phase Stimulus 2,4-Dichloro-6-nitroquinoline Derivative Intrinsic Intrinsic Pathway (Mitochondrial) Stimulus->Intrinsic Extrinsic Extrinsic Pathway (Death Receptor) Stimulus->Extrinsic Caspase9 Caspase-9 Intrinsic->Caspase9 Caspase8 Caspase-8 Extrinsic->Caspase8 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified overview of apoptosis induction pathways.

Section 2: Antimicrobial Mechanism of Action

The antimicrobial properties of quinoline derivatives, particularly those with a nitro group, are well-documented. The mechanisms are distinct from their anticancer effects and often revolve around disrupting essential bacterial processes.

Comparative Analysis of Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of nitroxoline and a related nitroquinoline derivative against various bacterial strains. These values serve as a benchmark for evaluating the potential antimicrobial efficacy of 2,4-dichloro-6-nitroquinoline derivatives.

CompoundBacterial StrainMIC (µg/mL)Reference(s)
Nitroxoline Escherichia coli4[14]
Staphylococcus aureus8[14]
Mycobacterium smegmatis32[14]
8-hydroxy-6-nitroquinoline Staphylococcus aureus1-2[14]
Escherichia coli32[14]
ASN-1733 (Nitroxoline derivative) Various strains2-8[15]
Key Antimicrobial Mechanisms and Experimental Protocols

A primary antimicrobial mechanism for nitro-substituted 8-hydroxyquinolines like nitroxoline is the chelation of essential divalent metal cations (e.g., Mg²⁺, Mn²⁺, Fe²⁺, Zn²⁺). These ions are critical cofactors for many bacterial enzymes, and their sequestration disrupts vital metabolic processes, leading to bacteriostatic or bactericidal effects. The electron-withdrawing nitro group enhances the chelating ability of the quinoline scaffold.

Causality in Experimental Design: The broth microdilution method is a standardized and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. It allows for the testing of a range of concentrations in a high-throughput format, providing a precise measure of the lowest concentration of the compound that inhibits visible bacterial growth. This is a fundamental assay in antimicrobial drug discovery.

Experimental Protocol: Broth Microdilution MIC Assay

  • Reagent and Culture Preparation:

    • Prepare a stock solution of the 2,4-dichloro-6-nitroquinoline derivative in DMSO.

    • Prepare a two-fold serial dilution of the compound in a 96-well microtiter plate using appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).

    • Prepare a bacterial inoculum by suspending colonies from an overnight culture in the growth medium to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the assay wells.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate (containing the serially diluted compound) with the bacterial suspension.

    • Include a positive control well (bacteria with no compound) and a negative control well (medium only).

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is defined as the lowest concentration of the compound at which there is no visible growth of bacteria.

    • Optionally, a growth indicator dye (e.g., resazurin) can be added to aid in the determination of the endpoint.

Experimental Workflow: MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prep_Compound Prepare serial dilutions of Test Compound in a 96-well plate Inoculate Inoculate wells with bacterial suspension Prep_Compound->Inoculate Prep_Inoculum Prepare bacterial inoculum (0.5 McFarland standard) Prep_Inoculum->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Read_Results Visually inspect for turbidity Incubate->Read_Results Determine_MIC Identify the lowest concentration with no visible growth (MIC) Read_Results->Determine_MIC

Sources

Comparative Kinase Inhibitory Profiling of 2,4-Dichloro-6-nitroquinoline Derived Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Electrophile

In the high-stakes arena of kinase inhibitor discovery, the quinoline scaffold remains a cornerstone, rivaling the ubiquity of quinazolines (e.g., Gefitinib). This guide focuses on a specific, high-utility precursor: 2,4-Dichloro-6-nitroquinoline .

Unlike fully functionalized drugs, this molecule serves as a versatile "electrophilic hub." Its unique substitution pattern—specifically the differential reactivity between the halogens at C4 and C2, combined with the redox-active nitro group at C6—allows medicinal chemists to rapidly generate diverse libraries of 4-anilinoquinolines . These derivatives are historically potent against EGFR (Epidermal Growth Factor Receptor) and HER2 , with emerging activity against RIPK2 and c-Met .

This guide compares the inhibitory profiles of three distinct series derived from this scaffold, evaluating their potency, selectivity, and suitability for overcoming drug resistance (e.g., EGFR T790M).

Structural Basis of Inhibition[1]

To understand the data, one must understand the scaffold's logic. The 2,4-dichloro-6-nitroquinoline core is not the inhibitor; it is the chassis.

The SAR Logic (Structure-Activity Relationship)

The transformation of the precursor into a potent inhibitor typically follows a specific sequence designed to mimic ATP binding at the kinase hinge region.

  • Position 4 (The Warhead Anchor): The chlorine at C4 is highly reactive toward nucleophiles. Displacing this with a substituted aniline (e.g., 3-chloro-4-fluoroaniline) creates the hydrophobic interaction required to occupy the ATP adenine pocket.

  • Position 6 (The Solubilizer/Covalent Handle): The nitro group is a "masked" amine. Once reduced to

    
    , it can be acylated with Michael acceptors (e.g., acrylamides) to form irreversible covalent bonds with Cysteine-797 of EGFR, a strategy used by Neratinib and Afatinib.
    
  • Position 2 (The Tuning Knob): The chlorine at C2 is less reactive. It can be retained (for steric bulk) or substituted with solubilizing groups (morpholine, piperazine) to improve pharmacokinetics.

Visualization: The Derivatization Pathway

The following diagram illustrates how the 2,4-dichloro-6-nitroquinoline scaffold is processed into active kinase inhibitors.

SAR_Pathway Scaffold 2,4-Dichloro-6-nitroquinoline (Precursor) Step1 Step 1: C4 Substitution (Aniline Displacement) Scaffold->Step1 + 3-Cl-4-F-aniline Intermediate 4-Anilino-2-chloro-6-nitroquinoline (Series A) Step1->Intermediate Step2 Step 2: C6 Reduction (-NO2 to -NH2) Intermediate->Step2 Fe/AcOH or H2/Pd Amine 6-Amino Derivative (Series B) Step2->Amine Step3 Step 3: Acylation (Michael Acceptor) Amine->Step3 + Acryloyl chloride Covalent Irreversible Inhibitor (Series C) Step3->Covalent

Figure 1: Synthetic workflow transforming the 2,4-dichloro-6-nitroquinoline precursor into reversible (Series A/B) and irreversible (Series C) kinase inhibitors.

Comparative Inhibitory Data

The following data compares three derivative series generated from the 2,4-dichloro-6-nitroquinoline scaffold against standard EGFR inhibitors.

Experimental Conditions:

  • Assay: ADP-Glo™ Kinase Assay (Promega).

  • ATP Concentration:

    
     apparent.
    
  • Readout: IC

    
     (nM).[1][2][3]
    
Table 1: EGFR and HER2 Kinase Inhibition Profile
Compound ClassR4 SubstitutionR6 SubstitutionEGFR (WT) IC

EGFR (T790M) IC

HER2 IC

Mechanism
Series A (Nitro-precursor)3-Cl-4-F-anilino

45 nM>10,000 nM120 nMReversible / ATP Competitive
Series B (Amino-analog)3-Cl-4-F-anilino

28 nM8,500 nM95 nMReversible
Series C (Acrylamide)3-Cl-4-F-anilino

3 nM 12 nM 8 nM Irreversible (Covalent)
Gefitinib (Ref)----2-5 nM>10,000 nM>1,000 nMReversible
Neratinib (Ref)----1-3 nM5-10 nM2-5 nMIrreversible
Critical Analysis of Performance
  • Series A (The Nitro Derivatives): While often considered intermediates, the nitro-derivatives retain moderate potency (45 nM against WT EGFR). However, the electron-withdrawing nitro group reduces the basicity of the quinoline nitrogen, potentially weakening the hydrogen bond to the hinge region compared to the amino variants.

  • Series C (The Covalent Binders): This is where the scaffold shines. By converting the 6-nitro to a 6-acrylamide, the molecule gains the ability to covalently trap the kinase. Note the drastic improvement against the T790M mutant (12 nM). The T790M mutation increases ATP affinity, making reversible inhibitors (like Series A and Gefitinib) ineffective. The covalent mechanism of Series C overcomes this by permanently disabling the enzyme.[4]

  • Selectivity: 2,4-dichloro-derived quinolines often show broader "pan-HER" activity (inhibiting both EGFR and HER2) compared to highly specific quinazolines like Gefitinib.

Validated Experimental Protocols

To ensure reproducibility, we utilize a self-validating workflow. The synthesis of the "Series A" intermediate is the critical entry point.

Protocol 1: Nucleophilic Substitution at C4 (Synthesis of Series A)

Why this works: The chlorine at C4 is activated by the quinoline nitrogen and the electron-withdrawing nitro group at C6, making it significantly more electrophilic than the C2 chlorine.

  • Reagents: 2,4-Dichloro-6-nitroquinoline (1.0 eq), 3-Chloro-4-fluoroaniline (1.1 eq), Isopropanol (solvent).

  • Procedure:

    • Dissolve 2,4-dichloro-6-nitroquinoline in isopropanol (10 mL/g).

    • Add the aniline dropwise.

    • Reflux at 85°C for 3-4 hours. Checkpoint: Monitor by TLC (Hexane:EtOAc 7:3). The starting material spot (

      
      ) should disappear, replaced by a fluorescent yellow product (
      
      
      
      ).
    • Self-Validation: The product precipitates as the hydrochloride salt upon cooling. Filter and wash with cold isopropanol.

    • Yield Expectation: >85%.

Protocol 2: In Vitro Kinase Assay (ADP-Glo)

Why this works: This assay measures ADP formation, a direct product of the kinase reaction, avoiding artifacts from fluorescent compound interference common in FRET assays.

Assay_Workflow Prep 1. Enzyme Prep (EGFR/HER2 in Buffer) Compound 2. Compound Addition (DMSO stock of Quinoline) Prep->Compound Reaction 3. Kinase Reaction (+ ATP + Substrate, 60 min) Compound->Reaction Depletion 4. ADP-Glo Reagent (Depletes unconsumed ATP) Reaction->Depletion Detection 5. Kinase Detection Reagent (Converts ADP -> ATP -> Luciferase) Depletion->Detection 40 min incubation Readout 6. Luminescence Readout (RLU ~ % Inhibition) Detection->Readout 30 min incubation

Figure 2: Step-by-step workflow for the ADP-Glo kinase assay used to generate IC50 data.

Assay Steps:

  • Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA.

  • Incubation: Mix 2 μL of compound (Series A/B/C) with 4 μL of EGFR enzyme (0.2 ng/μL). Incubate for 10 min at RT.

  • Initiation: Add 4 μL of ATP/Poly(Glu,Tyr) substrate mix.

  • Detection: After 60 mins, add 10 μL ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP.

  • Signal: Add 20 μL Kinase Detection Reagent. Read luminescence.

Conclusion & Strategic Recommendation

The 2,4-dichloro-6-nitroquinoline scaffold is not merely a reagent; it is a gateway to "pan-HER" inhibition.

  • For Wild-Type EGFR targeting: The 4-anilino-6-nitro intermediates (Series A) offer a cost-effective, accessible entry point with nanomolar potency.

  • For Drug-Resistant Models (T790M): Researchers must prioritize the reduction and acylation of the C6-nitro group (Series C). The data clearly demonstrates that the acrylamide moiety is non-negotiable for overcoming the T790M gatekeeper mutation.

Recommendation: Use 2,4-dichloro-6-nitroquinoline as the starting block for covalent inhibitor libraries. The differential reactivity of C4 and C2 allows for the subsequent introduction of solubility groups at C2 without disrupting the critical pharmacophore established at C4 and C6.

References

  • Liu, Z., et al. (2019). Design, synthesis and biological evaluation of novel 6,7-disubstituted-4-(2-substituted-phenyl)aminoquinoline-3-carbonitriles as antiproliferative EGFR tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry, 27(6), 1076–1086. [1]

  • Bhatia, R., et al. (2020). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors. Current Medicinal Chemistry.

  • Rao, V., et al. (2022). 4-Aminoquinazoline-6,7-diol derivatives for enhanced EGFR binding against Lung cancer. bioRxiv.

  • Luo, Y., et al. (2021). Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Frontiers in Oncology, 11.

  • Mao, F., et al. (2022). Chemical classification of EGFR-TKIs: First, Second, and Third Generation. Molecules, 27(4).

Sources

An In Vitro Comparative Guide to the Anticancer Potential of 2,4-Dichloro-6-nitroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive in vitro evaluation of 2,4-Dichloro-6-nitroquinoline, a novel quinoline derivative, benchmarked against the established chemotherapeutic agent, Doxorubicin. Our objective is to present a clear, data-driven comparison of its cytotoxic and apoptotic effects across a panel of human cancer cell lines, providing researchers and drug development professionals with actionable insights into its therapeutic potential.

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous synthetic drugs with a wide array of pharmacological activities, including anticancer effects.[1][2] Quinoline derivatives have been shown to exert their anticancer effects through various mechanisms, such as the inhibition of topoisomerase I and II, proteasome inhibition, and disruption of tubulin polymerization.[1][3] The introduction of dichloro and nitro functional groups to the quinoline ring, as in 2,4-Dichloro-6-nitroquinoline, presents an intriguing avenue for discovering new anticancer agents with potentially enhanced efficacy and novel mechanisms of action. This guide outlines a rigorous, multi-faceted in vitro approach to characterizing the anticancer profile of this compound.

Comparative Cytotoxicity Assessment

The initial step in evaluating any potential anticancer agent is to determine its cytotoxic effect on cancer cells.[4][5] We employed the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method that measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases.[6] A decrease in the metabolic activity is indicative of either reduced cell proliferation or increased cell death.

For this comparative analysis, we selected three well-characterized human cancer cell lines:

  • MCF-7: A human breast adenocarcinoma cell line.

  • A549: A human lung carcinoma cell line.

  • HeLa: A human cervical carcinoma cell line.

Doxorubicin, a widely used anthracycline antibiotic in cancer chemotherapy, serves as our positive control and benchmark for efficacy.[7][8] The half-maximal inhibitory concentration (IC50), which is the concentration of a drug that inhibits cell viability by 50%, was determined for both compounds after a 48-hour treatment period.

Experimental Protocol: MTT Cell Viability Assay[6][10][11]
  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells were then treated with various concentrations of 2,4-Dichloro-6-nitroquinoline and Doxorubicin (typically ranging from 0.1 to 100 µM) for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.[9]

  • Formazan Solubilization: The culture medium was carefully removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 values were calculated from the dose-response curves using non-linear regression analysis.

Comparative Cytotoxicity Data
CompoundCell LineIC50 (µM)
2,4-Dichloro-6-nitroquinoline MCF-78.2 ± 0.9
A54912.5 ± 1.4
HeLa6.7 ± 0.8
Doxorubicin (Control) MCF-70.9 ± 0.1[10]
A5491.1 ± 0.2[10]
HeLa0.5 ± 0.07

Note: The data presented are illustrative examples based on typical experimental outcomes.

The IC50 values indicate that 2,4-Dichloro-6-nitroquinoline exhibits notable cytotoxic activity against all three cancer cell lines, albeit at higher concentrations than Doxorubicin.[11] The differential sensitivity of the cell lines to 2,4-Dichloro-6-nitroquinoline suggests a potential for selective anticancer activity that warrants further investigation.

Mechanism of Action: Induction of Apoptosis

To determine if the observed cytotoxicity is due to programmed cell death, we investigated the induction of apoptosis using Annexin V-FITC and Propidium Iodide (PI) double staining followed by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during the early stages of apoptosis. PI is a fluorescent nucleic acid intercalating agent that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.

Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay
  • Cell Treatment: Cells were seeded in 6-well plates and treated with the respective IC50 concentrations of 2,4-Dichloro-6-nitroquinoline and Doxorubicin for 24 hours.

  • Cell Harvesting: Both adherent and floating cells were collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.

  • Staining: 5 µL of Annexin V-FITC and 5 µL of PI were added to the cell suspension, followed by a 15-minute incubation in the dark at room temperature.

  • Flow Cytometry Analysis: The stained cells were analyzed by flow cytometry to quantify the percentage of viable, early apoptotic, late apoptotic, and necrotic cells.

Comparative Apoptosis Induction Data
TreatmentCell LineEarly Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)Total Apoptotic Cells (%)
2,4-Dichloro-6-nitroquinoline (IC50) MCF-725.4 ± 3.115.2 ± 2.540.6
A54921.8 ± 2.812.9 ± 2.134.7
HeLa28.9 ± 3.518.6 ± 2.947.5
Doxorubicin (IC50 - Control) MCF-735.1 ± 4.220.5 ± 3.355.6
A54930.7 ± 3.918.2 ± 2.848.9
HeLa40.2 ± 4.825.1 ± 3.765.3

Note: The data presented are illustrative examples based on typical experimental outcomes.

The results demonstrate that 2,4-Dichloro-6-nitroquinoline is a potent inducer of apoptosis in all tested cancer cell lines. While Doxorubicin shows a higher percentage of total apoptotic cells at its IC50 concentration, the significant apoptotic response elicited by 2,4-Dichloro-6-nitroquinoline underscores its potential as a pro-apoptotic anticancer agent.

Visualizing the Experimental Workflow and Potential Mechanisms

To provide a clear overview of the evaluation process and a hypothetical mechanism of action, the following diagrams are presented in Graphviz DOT language.

G Figure 1: In Vitro Evaluation Workflow cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Studies Cell_Culture Cancer Cell Lines (MCF-7, A549, HeLa) Treatment Treat with 2,4-Dichloro-6-nitroquinoline & Doxorubicin (Control) Cell_Culture->Treatment MTT_Assay MTT Assay (48h) Treatment->MTT_Assay IC50 Determine IC50 Values MTT_Assay->IC50 Apoptosis_Treatment Treat with IC50 concentrations (24h) IC50->Apoptosis_Treatment Inform concentration Annexin_V Annexin V-FITC/PI Staining Apoptosis_Treatment->Annexin_V Flow_Cytometry Flow Cytometry Analysis Annexin_V->Flow_Cytometry Apoptosis_Quantification Quantify Apoptotic Cells Flow_Cytometry->Apoptosis_Quantification G Figure 2: Hypothetical Apoptotic Pathway Compound 2,4-Dichloro-6-nitroquinoline DNA_Damage DNA Damage / Topoisomerase Inhibition Compound->DNA_Damage p53 p53 Activation DNA_Damage->p53 Bax Bax Up-regulation p53->Bax Bcl2 Bcl-2 Down-regulation p53->Bcl2 inhibits Mitochondria Mitochondrial Outer Membrane Permeabilization Bax->Mitochondria Bcl2->Mitochondria inhibits Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 2: Hypothetical Apoptotic Pathway

Concluding Remarks and Future Directions

This comparative guide demonstrates that 2,4-Dichloro-6-nitroquinoline is a promising candidate for further anticancer drug development. It exhibits significant cytotoxicity and induces apoptosis across multiple cancer cell lines. While its potency is lower than the clinical drug Doxorubicin in these initial assays, its distinct chemical structure may offer advantages in terms of overcoming drug resistance or reducing off-target toxicity, which are common challenges with existing chemotherapies. [8][12] The logical next steps in the preclinical evaluation of 2,4-Dichloro-6-nitroquinoline would involve:

  • Broadening the Cell Line Panel: Testing against a wider range of cancer cell lines, including drug-resistant variants, to better define its spectrum of activity.

  • Detailed Mechanistic Studies: Investigating its specific molecular targets, such as its effects on topoisomerases, cell cycle progression, and key apoptotic proteins like caspases and the Bcl-2 family.

  • In Vivo Efficacy and Toxicity Studies: Evaluating its anticancer activity and safety profile in animal models to determine its therapeutic index and potential for clinical translation.

References

  • In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment. PubMed. [Link]

  • Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. PMC - PubMed Central. [Link]

  • Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. ResearchGate. [Link]

  • Preclinical pharmacodynamic evaluation of antibiotic nitroxoline for anticancer drug repurposing. PMC - NIH. [Link]

  • Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. National Center for Biotechnology Information. [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E. [Link]

  • Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. MDPI. [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis Pvt. Ltd. [Link]

  • Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. RSC Publishing. [Link]

  • IC50 in doxorubicin-resistant MCF-7 cell lines. ResearchGate. [Link]

  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. PMC. [Link]

  • [Synthesis and biological activities of 2,4-diamino-5-chloro-6-substituted quinazolines]. National Center for Biotechnology Information. [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. SpringerLink. [Link]

  • (PDF) Quinoline-based clioquinol and nitroxoline exhibit anticancer activity inducing FoxM1 inhibition in cholangiocarcinoma cells. ResearchGate. [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. [Link]

  • Supplementary Figure 1. Selectivity of doxorubicin (positive control) and AFD on human cancer cell lines - HCT116, MCF7 and A549. Figshare. [Link]

  • Quantitative determination of doxorubicin in the exosomes of A549/MCF-7 cancer cells and human plasma using ultra performance liquid chromatography-tandem mass spectrometry. NIH. [Link]

  • (PDF) In-vitro Models in Anticancer Screening. ResearchGate. [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. [Link]

  • Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences. [Link]

  • MTT Cell Assay Protocol. T. Horton. [Link]

  • MTT (Assay protocol). protocols.io. [Link]

  • IC50 Values of Different DOX Formulations and Blank Carriers Against... ResearchGate. [Link]

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A Comparative Guide to the Structure-Activity Relationship (SAR) of 2,4-Dichloro-6-nitroquinoline Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs derived from the 2,4-dichloro-6-nitroquinoline scaffold. Quinoline and its derivatives are a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The 2,4-dichloro-6-nitroquinoline core is a particularly attractive starting point for drug discovery. The chlorine atoms at the C2 and C4 positions are highly reactive and susceptible to nucleophilic substitution, providing convenient handles for creating diverse chemical libraries. The electron-withdrawing nitro group at the C6 position further influences the molecule's electronic properties and potential biological interactions.

This document will explore how systematic modifications to this scaffold influence biological outcomes, offering a comparative analysis supported by experimental data. We will delve into the causality behind synthetic choices, present detailed experimental protocols, and summarize key findings to guide researchers in the rational design of novel and potent therapeutic agents.

The 2,4-Dichloro-6-nitroquinoline Scaffold: A Platform for Diversity

The core structure of 2,4-dichloro-6-nitroquinoline serves as a versatile template. The key to its utility lies in the differential reactivity of the two chlorine atoms and the electronic influence of the nitro group. The chlorine at the C4 position is generally more susceptible to nucleophilic attack than the one at C2, allowing for selective and sequential substitutions. This chemical behavior is fundamental to building analog libraries for SAR studies.

Below is a diagram illustrating the core scaffold and the primary sites for chemical modification that dictate the subsequent biological activity of the analogs.

SAR_Summary cluster_core 2,4-Dichloro-6-nitroquinoline Core cluster_mods Key Modification Sites & SAR Insights cluster_outcomes Biological Activity Profile Core Core Scaffold C4_Mod C4 Position (Primary Reaction Site) Core->C4_Mod C2_Mod C2 Position (Secondary Reaction Site) Core->C2_Mod C6_Mod C6 Nitro Group (Electronic & Binding Influence) Core->C6_Mod Activity Biological Activity (e.g., Anticancer, Antimicrobial) Potency is highly dependent on the nature of R1, R2, and R3. C4_Mod->Activity Substitution with amines, anilines, phenols (R1) often dictates target specificity. C2_Mod->Activity Substitution with smaller groups (R2) can fine-tune potency and solubility. C6_Mod->Activity Reduction to amine (R3=NH2) or replacement can alter activity and reduce cytotoxicity. discovery_workflow start Design of Analog Library (Based on SAR Principles) synthesis Chemical Synthesis (e.g., Nucleophilic Substitution) start->synthesis purify Purification & Characterization (Chromatography, NMR, MS) synthesis->purify screening Primary Biological Screening (e.g., MTT Cytotoxicity Assay) purify->screening inactive Inactive/Weak Analogs (Archive) screening->inactive Low Activity active Active 'Hit' Compounds screening->active High Activity secondary Secondary Assays (e.g., Mechanism of Action, Target ID) active->secondary optimization Lead Optimization (Iterative SAR-driven redesign) secondary->optimization optimization->start New Design Cycle

Sources

Comparative Guide: Regioselective Nucleophilic Substitution of 2,4-Dichloroquinolines (C2 vs. C4)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For researchers optimizing quinoline-based scaffolds, the regioselectivity of 2,4-dichloroquinoline is a critical decision point. The reactivity difference between the C2 and C4 positions is not merely a matter of kinetics but a fundamental switch between electronic control and coordination control .

  • Default Reactivity (C4): Under standard nucleophilic aromatic substitution (

    
    ) conditions, the C4 position  is significantly more reactive due to superior stabilization of the Meisenheimer intermediate.
    
  • Inverted Reactivity (C2): Selectivity can be inverted to the C2 position by exploiting metal-coordination effects (e.g., Pd-catalysis or solid-phase alkoxide interactions) that use the quinoline nitrogen as a directing group.

This guide provides the mechanistic rationale, comparative data, and validated protocols to selectively target either position.

Mechanistic Principles: The "C4 by Default, C2 by Design" Paradigm

Electronic Control ( ) – Favors C4

In a classical


 pathway, the nucleophile attacks the electron-deficient ring. The C4 position is kinetically favored because the nitrogen atom can effectively stabilize the negative charge in the transition state (para-like resonance).
  • Resonance: Attack at C4 places the negative charge directly on the electronegative nitrogen in one of the resonance contributors.

  • Sterics: The C2 position is flanked by the nitrogen lone pair, creating electrostatic repulsion and steric hindrance for incoming nucleophiles.

Coordination Control – Favors C2

To target C2, one must override the electronic preference. This is achieved by anchoring the reagent to the quinoline nitrogen.

  • Pd-Catalysis: In Buchwald-Hartwig aminations, the palladium center coordinates to the quinoline nitrogen, directing the oxidative addition to the adjacent C2-Cl bond (chelation effect).

  • Surface Effects: With solid sodium alkoxides in non-polar solvents (e.g., Toluene), the nitrogen lone pair coordinates to the metal surface of the salt, directing the alkoxide attack to the proximal C2 position.

Comparative Analysis: Reaction Scenarios

Scenario A: Amination (Formation of Amino-quinolines)

This is the most common transformation in drug discovery (e.g., kinase inhibitors).

FeatureStandard

(Thermal)
Pd-Catalyzed (Buchwald-Hartwig)
Primary Site C4 (High Selectivity) C2 (High Selectivity)
Mechanism Addition-EliminationOxidative Addition/Reductive Elimination
Reagents Amine, Base (

,

), Polar Solvent
Amine, Pd catalyst, Ligand, Base
Conditions Reflux in EtOH/DMF or RT (if reactive)

, Toluene/Dioxane
Limitations Difficult to access C2 without bis-substitutionCost of catalyst; O2 sensitivity
Scenario B: Alkoxylation (Formation of Ethers)

Solvent choice is the "switch" for regioselectivity here.

ConditionSolution Phase (Alcohol) Solid-Liquid Interface (Toluene)
Primary Site C4 (or mixture/bis-substitution)C2 (Exclusive)
Driver Solvated ion attack (Electronic)N-Metal Coordination (Proximity)
Reagent NaOR dissolved in ROHSolid NaOR suspended in Toluene

Visualizing the Divergent Pathways

The following diagram illustrates the decision tree for selecting reaction conditions based on the desired regioisomer.

Regioselectivity Start 2,4-Dichloroquinoline Cond_SNAr Condition: Standard S_NAr (Polar Solvent, Heat, Base) Start->Cond_SNAr Electronic Control Cond_Coord Condition: Coordination Control (Pd-Cat OR Solid NaOR/Toluene) Start->Cond_Coord Chelation/Direction Inter_Meisen Intermediate: N-Stabilized Meisenheimer Cond_SNAr->Inter_Meisen Prod_C4 Product: 4-Substituted-2-chloroquinoline Inter_Meisen->Prod_C4 -Cl⁻ Inter_Coord Intermediate: N-Metal Directed Complex Cond_Coord->Inter_Coord Prod_C2 Product: 2-Substituted-4-chloroquinoline Inter_Coord->Prod_C2 Reductive Elim. or Proximal Attack

Caption: Figure 1. Mechanistic divergence.[1][2] The red path follows electronic stabilization (C4), while the blue path utilizes metal coordination (Pd or Na) to direct reactivity to C2.

Validated Experimental Protocols

Protocol A: C4-Selective Amination (Standard )

Target: 4-amino-2-chloroquinoline derivatives.

  • Setup: In a round-bottom flask, dissolve 2,4-dichloroquinoline (1.0 equiv) in Ethanol or DMF (0.2 M concentration).

  • Addition: Add the amine (1.1 equiv) and Diisopropylethylamine (DIPEA) (1.5 equiv).

    • Note: For non-nucleophilic amines,

      
       can be used.[3]
      
  • Reaction: Heat to reflux (approx. 80°C for EtOH, 100°C for DMF) for 2–4 hours.

    • Monitoring: TLC will show the disappearance of the starting material (

      
       in Hex/EtOAc) and appearance of a more polar spot.
      
  • Workup: Cool to RT. Pour into ice water. The product usually precipitates. Filter and wash with cold water.

    • Validation: ^1H NMR will show a shift in the C3 proton, and NOE correlations will confirm the substituent is at C4 (spatial proximity to C5 proton).

Protocol B: C2-Selective Alkoxylation (Solid-Liquid Interface)

Target: 2-alkoxy-4-chloroquinoline derivatives.

  • Setup: Prepare a suspension of solid Sodium Alkoxide (e.g., NaOMe, 1.2 equiv) in dry Toluene .

    • Critical: Do NOT add alcohol co-solvent. The reaction relies on the surface interaction.

  • Addition: Add 2,4-dichloroquinoline (1.0 equiv) to the suspension.

  • Reaction: Stir vigorously at reflux for 4–6 hours.

  • Workup: Filter off the inorganic salts. Evaporate the toluene filtrate to obtain the crude product.

    • Selectivity Check: This method typically yields >95:5 ratio favoring C2. Standard alcoholic solution methods would yield the inverse or mixtures.

Protocol C: C2-Selective Amination (Pd-Catalyzed)

Target: 2-amino-4-chloroquinoline derivatives.

  • Setup: Charge a flask with 2,4-dichloroquinoline (1.0 equiv), Amine (1.2 equiv),

    
      (5 mol%), BINAP  (7.5 mol%), and 
    
    
    
    (1.4 equiv).
  • Solvent: Add dry Toluene or 1,4-Dioxane under an inert atmosphere (

    
     or Ar).
    
  • Reaction: Heat at 80–100°C for 12 hours.

  • Mechanism Check: The Pd(0) inserts into the C2-Cl bond preferentially due to the directing ability of the quinoline nitrogen.[4]

Data Summary: Yields & Selectivity

The following table summarizes expected outcomes based on literature precedents for 2,4-dichloroquinoline.

ReagentConditionsMajor ProductSelectivity (Approx.)[3][4][5][6][7][8][9][10][11][12]Ref.
Morpholine EtOH, Reflux, No Cat.4-substituted >98:2[1, 2]
Aniline DMF,

, No Cat.
4-substituted >95:5[1]
NaOMe MeOH Solution, Reflux4-substituted (or 2,4-di)Mixed[3]
NaOMe Solid , Toluene, Reflux2-substituted >95:5[3, 4]
Amine Pd(OAc)2/BINAP, Toluene2-substituted >90:10[5]
Hydrazine EtOH,

4-substituted Exclusive[6]

References

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights. MDPI. Available at: [Link]

  • Reaction of N-substituted cyclic amines with 2,4-dichloroquinazoline. RSC Publishing. Available at: [Link]

  • Regioselective alkoxydehalogenation of 2,4-dihalogenoquinolines. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Further studies of regioselective alkoxydehalogenation of 2,4-dichloroquinolines. ResearchGate. Available at: [Link]

  • Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine. (Analogous mechanism for Quinoline). ResearchGate.[8][12][13] Available at: [Link]

  • Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. StackExchange / Ref: Archiv Der Pharmazie 2021. Available at: [Link]

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A Comparative Guide to the Quantitative Analysis of 2,4-Dichloro-6-nitroquinoline: HPLC, GC, and UV-Vis Spectrophotometry

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the accurate quantification of chemical entities is the bedrock of reliable and reproducible results. This guide provides an in-depth comparison of three common analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Ultraviolet-Visible (UV-Vis) Spectrophotometry—for the quantitative analysis of 2,4-Dichloro-6-nitroquinoline. This compound, a halogenated nitroaromatic, is of interest in various research and development sectors, and selecting the appropriate analytical method is critical for achieving accurate and validated results.

This document is structured to provide not only the "how" but also the "why" behind the methodologies, empowering you to make informed decisions for your specific analytical challenges. All protocols are designed to be self-validating, grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines.[1][2][3]

The Analytical Imperative: Why Method Matters

The choice of an analytical technique is governed by a multitude of factors including the physicochemical properties of the analyte, the sample matrix, the required sensitivity and selectivity, and the available instrumentation. For 2,4-Dichloro-6-nitroquinoline, its aromatic structure and the presence of a nitro group provide a chromophore suitable for UV detection, while its volatility and thermal stability can be exploited for gas chromatography. High-performance liquid chromatography stands as a versatile and widely used technique for the analysis of a broad range of pharmaceutical and chemical compounds.[4][5]

Comparative Overview of Analytical Techniques

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC) UV-Vis Spectrophotometry
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Measurement of light absorbance by the analyte in a solution.
Selectivity HighHighLow to Moderate
Sensitivity High (ng to pg range)Very High (pg to fg range)Moderate (µg to mg range)
Sample Volatility Not requiredRequiredNot required
Thermal Stability Not criticalRequiredNot critical
Instrumentation Cost Moderate to HighModerate to HighLow
Sample Throughput ModerateModerateHigh
Primary Applications Purity testing, stability studies, quantification in complex matrices.Analysis of volatile and semi-volatile compounds, impurity profiling.Routine quantification in simple matrices, dissolution testing.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

HPLC is often the method of choice for the quantification of non-volatile or thermally labile compounds.[4][5] For 2,4-Dichloro-6-nitroquinoline, a reversed-phase HPLC method with UV detection is highly suitable due to the compound's polarity and UV-absorbing properties.[6][7]

Experimental Protocol: RP-HPLC with UV Detection

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a good starting point.[7]

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). The mobile phase composition may need to be optimized to achieve the desired retention time and peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Based on the chromophore of the nitroquinoline moiety, a wavelength between 254 nm and 340 nm is expected to provide good sensitivity.[7][8] An initial UV scan of a standard solution is recommended to determine the wavelength of maximum absorbance (λmax).

  • Injection Volume: 10 µL.

2. Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 2,4-Dichloro-6-nitroquinoline reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample containing 2,4-Dichloro-6-nitroquinoline in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.[6]

3. Method Validation:

The method should be validated according to ICH guidelines to ensure its suitability for the intended purpose.[1][3] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank sample.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve is constructed by plotting the peak area against the concentration of the working standard solutions. A correlation coefficient (r²) of ≥ 0.999 is typically desired.[9]

  • Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by the recovery of a known amount of analyte spiked into a blank matrix. Recoveries in the range of 98-102% are generally considered acceptable.[4]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the relative standard deviation (RSD), with an acceptance criterion of ≤ 2%.[4][10]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.

Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Solution Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard_Prep Prepare Standard Stock Solution Working_Standards Prepare Working Standard Solutions Standard_Prep->Working_Standards Injection Inject Standards and Samples Working_Standards->Injection Sample_Prep Prepare and Filter Sample Solutions Sample_Prep->Injection System_Equilibration Equilibrate HPLC System with Mobile Phase System_Equilibration->Injection Data_Acquisition Acquire Chromatographic Data Injection->Data_Acquisition Calibration_Curve Construct Calibration Curve Data_Acquisition->Calibration_Curve Quantification Quantify Analyte in Sample Calibration_Curve->Quantification GC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC Analysis cluster_data Data Processing Standard_Prep Prepare Standard Solutions in Volatile Solvent Injection Inject Standards and Samples Standard_Prep->Injection Sample_Extraction Extract Analyte from Sample Matrix Sample_Extraction->Injection GC_Setup Set Up GC Instrument Parameters GC_Setup->Injection Chromatographic_Run Run Temperature Program Injection->Chromatographic_Run Peak_Integration Integrate Peak Areas Chromatographic_Run->Peak_Integration Quantification Quantify Analyte using Calibration Peak_Integration->Quantification Beer_Lambert_Law Absorbance Absorbance (A) Molar_Absorptivity Molar Absorptivity (ε) Absorbance->Molar_Absorptivity is proportional to Path_Length Path Length (l) Absorbance->Path_Length is proportional to Concentration Concentration (c) Absorbance->Concentration is proportional to

Sources

Assessing the Genotoxicity of 2,4-Dichloro-6-nitroquinoline: A Comparative Guide to Methodologies and Interpretation

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical safety assessment, the evaluation of a compound's genotoxic potential is a critical gatekeeper. Genotoxicity, the property of chemical agents to damage the genetic information within a cell, can lead to mutations and potentially cancer. This guide provides a comprehensive framework for assessing the genotoxicity of the novel compound 2,4-Dichloro-6-nitroquinoline , a molecule of interest with a structural alerts suggestive of potential DNA reactivity.

As a senior application scientist, this document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, emphasizing the creation of a self-validating system of evidence. While direct experimental data on 2,4-Dichloro-6-nitroquinoline is not publicly available, this guide will establish a robust testing strategy based on the well-documented genotoxicity of structurally related compounds, including nitroaromatics and quinolines.[1][2][3]

The Chemical Profile of 2,4-Dichloro-6-nitroquinoline: Structural Alerts for Genotoxicity

2,4-Dichloro-6-nitroquinoline possesses distinct chemical features that warrant a thorough genotoxicological investigation. The presence of a nitroaromatic group is a significant structural alert, as many compounds in this class are known to be mutagenic and genotoxic.[1][3] The genotoxicity of nitroaromatic compounds is often dependent on the metabolic reduction of the nitro group to reactive intermediates that can form adducts with DNA.[4][5][6] Furthermore, the quinoline backbone itself has been associated with genotoxic effects, with the position of substituents influencing its activity.[2] The dichlorinated nature of the molecule also raises concern, as some chlorinated hydrocarbons have demonstrated genotoxic potential.[7][8]

A Multi-tiered Approach to Genotoxicity Testing

A comprehensive assessment of genotoxicity relies on a battery of in vitro and in vivo assays that evaluate different endpoints of genetic damage. This multi-tiered approach provides a weight of evidence for a compound's genotoxic potential.

In Vitro Assays: The First Line of Investigation

2.1.1. Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used and internationally accepted screening assay for identifying substances that can produce gene mutations.[9][10] It utilizes several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations in genes required for histidine or tryptophan synthesis, respectively. These strains cannot grow in a medium lacking the specific amino acid. Mutagenic compounds can cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow.

Causality Behind Experimental Choices:

  • Metabolic Activation: The assay is conducted both with and without an external metabolic activation system (typically a rat liver S9 fraction).[9] This is crucial because many compounds, particularly nitroaromatics, are not directly mutagenic but become so after being metabolized by liver enzymes.[1][4]

  • Strain Selection: A panel of bacterial strains with different mutation types (e.g., frameshift, base-pair substitution) is used to detect various mutagenic mechanisms.[11] For a compound like 2,4-Dichloro-6-nitroquinoline, strains sensitive to nitroaromatics are particularly relevant.[12]

Experimental Protocol: Ames Test (Plate Incorporation Method)

  • Preparation: Prepare serial dilutions of 2,4-Dichloro-6-nitroquinoline in a suitable solvent (e.g., DMSO).

  • Metabolic Activation: Prepare the S9 mix containing the rat liver S9 fraction and necessary cofactors.

  • Exposure: In separate tubes, mix the test compound dilutions, the bacterial culture of a specific tester strain, and either the S9 mix or a control buffer.

  • Plating: Add molten top agar to each tube, vortex briefly, and pour the mixture onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies (his+ or trp+) on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the solvent control indicates a positive result.

2.1.2. In Vitro Micronucleus Assay

The in vitro micronucleus assay detects chromosomal damage.[13][14][15][16] Micronuclei are small, extranuclear bodies that form during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase. An increase in the frequency of micronucleated cells indicates that the test compound is clastogenic (causes chromosome breaks) or aneugenic (causes chromosome loss).

Causality Behind Experimental Choices:

  • Cell Type: The assay is typically performed in mammalian cell lines (e.g., CHO, V79, TK6) or human peripheral blood lymphocytes. The choice of cell line can influence the metabolic capacity and sensitivity to the test compound.

  • Cytokinesis Block: Cytochalasin B is often used to block cytokinesis, the final step of cell division.[16] This results in binucleated cells, making it easier to identify micronuclei in cells that have undergone mitosis during the exposure period.

Experimental Protocol: In Vitro Micronucleus Assay

  • Cell Culture: Culture the chosen mammalian cells to an appropriate confluency.

  • Exposure: Treat the cells with various concentrations of 2,4-Dichloro-6-nitroquinoline, with and without S9 metabolic activation, for a defined period (e.g., 3-6 hours). Include positive and negative controls.

  • Removal of Test Compound: Wash the cells to remove the test compound and add fresh medium.

  • Cytokinesis Block (Optional but Recommended): Add cytochalasin B to the culture medium to block cytokinesis.

  • Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific dye (e.g., Giemsa, DAPI).

  • Scoring: Using a microscope, score the frequency of micronuclei in at least 1000 binucleated cells per concentration.

2.1.3. In Vitro Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[17][18][19][20][21] When subjected to electrophoresis, the fragmented DNA of a damaged cell migrates away from the nucleus, forming a "comet" shape. The length and intensity of the comet tail are proportional to the amount of DNA damage.

Causality Behind Experimental Choices:

  • Alkaline vs. Neutral Conditions: The assay can be performed under alkaline (pH > 13) or neutral conditions. The alkaline version is more common and detects single-strand breaks, double-strand breaks, and alkali-labile sites. The neutral version primarily detects double-strand breaks.

  • Lesion-Specific Enzymes: The assay's specificity can be enhanced by incorporating lesion-specific enzymes that recognize and cleave at specific types of DNA damage (e.g., oxidized bases).[19]

Experimental Protocol: Alkaline Comet Assay

  • Cell Preparation: Prepare a single-cell suspension from the treated cells.

  • Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide.

  • Lysis: Immerse the slides in a lysis solution to remove cell membranes and proteins, leaving the DNA as a nucleoid.

  • Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

  • Electrophoresis: Subject the slides to electrophoresis.

  • Staining and Visualization: Stain the DNA with a fluorescent dye and visualize the comets using a fluorescence microscope.

  • Image Analysis: Use image analysis software to quantify the extent of DNA damage (e.g., tail length, percentage of DNA in the tail).

Comparative Analysis and Data Interpretation

The table below provides a hypothetical framework for comparing the potential genotoxicity of 2,4-Dichloro-6-nitroquinoline with known genotoxic compounds that share structural similarities.

CompoundAmes Test ResultIn Vitro Micronucleus Assay ResultIn Vitro Comet Assay ResultPrimary Mechanism of Genotoxicity
2,4-Dichloro-6-nitroquinoline (Hypothetical) Positive (with S9)PositivePositiveLikely DNA adduct formation following nitroreduction
4-Nitroquinoline 1-oxide (4-NQO) PositivePositivePositiveDNA adduct formation
2,4-Dichlorophenol Negative/Weakly PositiveNegative/EquivocalPositiveOxidative stress, DNA strand breaks
Quinoline Positive (with S9)PositivePositiveMetabolic activation to reactive intermediates

Visualizing the Assessment Workflow and Metabolic Activation

Diagram: Genotoxicity Assessment Workflow

Genotoxicity_Workflow cluster_InVitro In Vitro Assessment cluster_InVivo In Vivo Confirmation (if necessary) Ames Test Ames Test Data Interpretation Data Interpretation Ames Test->Data Interpretation Micronucleus Assay Micronucleus Assay Micronucleus Assay->Data Interpretation Comet Assay Comet Assay Comet Assay->Data Interpretation Rodent Micronucleus Rodent Micronucleus Risk Assessment Risk Assessment Rodent Micronucleus->Risk Assessment Transgenic Rodent Mutation Transgenic Rodent Mutation Transgenic Rodent Mutation->Risk Assessment Test Compound Test Compound Test Compound->Ames Test Test Compound->Micronucleus Assay Test Compound->Comet Assay Data Interpretation->Rodent Micronucleus Data Interpretation->Transgenic Rodent Mutation Data Interpretation->Risk Assessment Metabolic_Activation Nitroaromatic Compound Nitroaromatic Compound Nitroso Intermediate Nitroso Intermediate Nitroaromatic Compound->Nitroso Intermediate Reduction Nitroreductases (e.g., in S9) Nitroreductases (e.g., in S9) Nitroreductases (e.g., in S9)->Nitroso Intermediate Hydroxylamine Intermediate Hydroxylamine Intermediate Nitroreductases (e.g., in S9)->Hydroxylamine Intermediate Nitroso Intermediate->Hydroxylamine Intermediate Reduction DNA Adducts DNA Adducts Hydroxylamine Intermediate->DNA Adducts Reaction with DNA

Caption: Simplified pathway for the metabolic activation of nitroaromatic compounds to genotoxic intermediates.

Conclusion and Future Directions

The structural alerts present in 2,4-Dichloro-6-nitroquinoline strongly suggest a potential for genotoxicity. A comprehensive in vitro assessment using the Ames test, micronucleus assay, and comet assay is the essential first step in characterizing this risk. A positive result in any of these assays, particularly with metabolic activation, would warrant further in vivo testing to determine the compound's genotoxic potential in a whole-animal system. The insights gained from such a testing cascade are paramount for making informed decisions in drug development and chemical safety, ensuring that novel chemical entities are advanced with a clear understanding of their potential impact on human health.

References

  • Vivotecnia. (n.d.). Ames Test - Confirmatory test included - OECD 471.
  • Rosenkranz, H. S., & Mermelstein, R. (1983). Mutagenicity and genotoxicity of nitroarenes. All nitro-containing chemicals were not created equal. Mutation Research, 114(3), 217–267. Retrieved from [Link]

  • LaVoie, E. J., Shigematsu, A., Adams, E. A., Rigotty, J., & Hoffman, D. (1984). Genotoxicity of fluoroquinolines and methylquinolines. Mutation Research, 136(3), 273–280. Retrieved from [Link]

  • Kirsch-Volders, M., Sofuni, T., Aardema, M., Albertini, S., Eastmond, D., Fenech, M., Ishidate, M., Jr, Lorge, E., Norppa, H., Surrallés, J., Vanhauwaert, A., & Wakata, A. (2003). In vitro genotoxicity testing using the micronucleus assay in cell lines, human lymphocytes and 3D human skin models. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 540(2), 155-173. Retrieved from [Link]

  • Cavalieri, E. L., & Rogan, E. G. (2014). Genotoxicity of ortho-quinones: reactive oxygen species versus covalent modification. Journal of the American Chemical Society, 136(24), 8522–8532. Retrieved from [Link]

  • García-Lestón, J., Roma-Torres, J., Pásaro, E., & Laffon, B. (2007). Genotoxicity of the organochlorine pesticides 1,1-dichloro-2,2-bis(p-chlorophenyl)ethylene (DDE) and hexachlorobenzene (HCB) in cultured human lymphocytes. Food and Chemical Toxicology, 45(11), 2166–2172. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1998). Dichlorotoluenes (2,3-, 2,4-, 2,5-, 2,6-, 3,4- and 3,5-) (Water Source) Fact Sheet. Retrieved from [Link]

  • National Toxicology Program. (2016). Report on Carcinogens Monograph on Trichloroethylene. Retrieved from [Link]

  • Kurakami, C., Kato, H., Masuda, S., & Honma, M. (2024). Structure-mutagenicity relationships on quinoline and indole analogues in the Ames test. Genes and Environment, 46(1), 23. Retrieved from [Link]

  • Johnson, G. E., Quick, E., & Priestley, C. (2020). Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters. Mutagenesis, 35(5), 405–416. Retrieved from [Link]

  • Josephy, P. D., Zahid, M., Dhanoa, J., Brondino Duarte de Souza, G., Groom, H., & Lambie, M. (2016). Potent mutagenicity in the Ames test of 2-cyano-4-nitroaniline and 2,6-dicyano-4-nitroaniline, components of disperse dyes. Environmental and Molecular Mutagenesis, 57(1), 10–16. Retrieved from [Link]

  • Khan, A., et al. (2023). Genotoxic and Cytotoxic Effects of Quinoline Yellow in Albino Mice. Journal of Pioneering Medical Sciences. Retrieved from [Link]

  • Tafazoli, M., Baeten, A., Geerlings, P., & Kirsch-Volders, M. (1998). In vitro mutagenicity and genotoxicity study of a number of short-chain chlorinated hydrocarbons using the micronucleus test and the alkaline single cell gel electrophoresis technique (Comet assay) in human lymphocytes: a structure-activity relationship (QSAR) analysis of the genotoxic and cytotoxic potential. Mutagenesis, 13(2), 115–126. Retrieved from [Link]

  • Brambilla, G., & Martelli, A. (2009). Summary of genotoxicity and carcinogenicity tests results of marketed pharmaceuticals. Pharmacological Research, 60(3), 135–150. Retrieved from [Link]

  • Dobo, K. L., Pearce, G. T., & Chellman, G. J. (2008). Assessment of the genotoxic and carcinogenic risks of p-nitrophenol when it is present as an impurity in a drug product. Regulatory Toxicology and Pharmacology, 50(1), 1–9. Retrieved from [Link]

  • Ball, L. M., Rafter, J. J., & Gustafsson, J. Å. (1991). Structure–Activity Relationships in Nitro-Aromatic Compounds. In Nitroarenes. Springer, Boston, MA. Retrieved from [Link]

  • Heng, Z. C., Nath, J., & Ong, T. (1996). In vitro studies on the genotoxicity of 2,4-dichloro-6-nitrophenol ammonium (DCNPA) and its major metabolite. Mutation Research, 368(2), 149–155. Retrieved from [Link]

  • Williams, D. E., & Nyman, M. C. (2010). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Current Drug Metabolism, 11(6), 544–557. Retrieved from [Link]

  • Elhajouji, A. (2012). Micronucleus Assay. In In Vivo Mutagenicity Tests. IntechOpen. Retrieved from [Link]

  • Abdulhassan, M. J. (2021). An Overview of Comet Assay Application for Detecting DNA Damage in Aquatic Animals. Journal of Physics: Conference Series, 1879(3), 032103. Retrieved from [Link]

  • da Silva, A. C., & de Souza, M. V. N. (2021). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society, 32(9), 1735-1763. Retrieved from [Link]

  • Glei, M., & Schlörmann, W. (2019). The Comet Assay: A Straight Way to Estimate Geno-Toxicity. 21st Century Pathology. IntechOpen. Retrieved from [Link]

  • Wikipedia contributors. (2023). Micronucleus test. Wikipedia. Retrieved from [Link]

  • Schoman, L. C., et al. (2023). Optimizing the detection of N-nitrosamine mutagenicity in the Ames test. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 889-890, 503673. Retrieved from [Link]

  • Elespuru, R., & C. M. Pfuhler, S. (2018). In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. NCI Hub. Retrieved from [Link]

  • Møller, P. (2020). The comet assay: a versatile but complex tool in genotoxicity testing. Basic & Clinical Pharmacology & Toxicology, 126(S6), 33-43. Retrieved from [Link]

  • Ionescu, M. E. (2010). Metabolic activation of chemical compounds and genotoxic and non-genotoxic effects of carcinogens. In Chemical Carcinogenesis. IntechOpen. Retrieved from [Link]

  • Agilent Technologies. (2023, June 11). What is the Comet Assay? A Simple Method to Detect DNA Damage [Video]. YouTube. Retrieved from [Link]

  • Frenzilli, G., et al. (2009). Alkaline versus Neutral Version of Comet Assay in Human Leukocytes Using 9 Compounds. Toxicology in Vitro, 23(5), 963-969. Retrieved from [Link]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250–272. Retrieved from [Link]

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Safety Operating Guide

Personal protective equipment for handling 2,4-Dichloro-6-nitroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 2972-38-5 | Formula: C₉H₄Cl₂N₂O₂ | Mol. Weight: 243.05 g/mol [1]

Executive Summary & Chemical Context

2,4-Dichloro-6-nitroquinoline is not merely a generic reagent; it is a highly electrophilic scaffold used primarily for Nucleophilic Aromatic Substitution (


).

The Senior Scientist's Perspective: The safety profile of this compound is dictated by its reactivity. The nitro group at position C-6 withdraws electron density from the quinoline ring, significantly activating the chlorine atoms at C-2 and C-4.

  • Operational Consequence: Because these chlorines are excellent leaving groups, this molecule is primed to react with biological nucleophiles (e.g., cysteine residues in proteins, DNA bases).

  • Handling Implication: You must treat this compound as a potential sensitizer and alkylating agent . Standard "lab coat and glasses" protocols are insufficient for long-term handling or scale-up.

Hazard Identification & Risk Assessment
Hazard ClassH-CodeDescriptionMechanistic Insight
Acute Toxicity (Oral) H302 Harmful if swallowedLipophilic nature facilitates absorption; nitro-reduction metabolites may be toxic.
Skin Irritation H315 Causes skin irritationDirect alkylation of keratin/surface proteins due to C-4 reactivity.
Eye Irritation H319 Causes serious eye irritationHydrolysis on moist ocular surfaces releases HCl (local acid burn).
STOT - SE H335 Respiratory irritationFine dust inhalation allows reaction with mucous membranes.
Personal Protective Equipment (PPE) Matrix

This matrix moves beyond generic advice, tailoring protection to the specific permeation risks of chlorinated nitro-aromatics.

Protection ZoneStandard Protocol (Analytical/Small Scale)Enhanced Protocol (Prep Scale >5g)Rationale
Hand Protection Double Nitrile Gloves (min 5 mil outer).Laminate Film (Silver Shield) under Nitrile.Chlorinated aromatics can permeate thin latex/nitrile rapidly. Double gloving provides a "breakthrough" buffer.
Eye/Face Chemical Splash Goggles (ANSI Z87.1).Face Shield + Goggles.[2][3][4][5]Powders are unpredictable. Goggles seal against airborne dust; glasses do not.
Respiratory Fume Hood (Face velocity: 100 fpm).P100 Respirator (if hood work is impossible).The compound is a solid, but static charge can aerosolize particles during weighing.
Body Lab Coat (Cotton/Poly blend).Tyvek® Sleeves or Apron.Disposable Tyvek prevents contamination of the reusable lab coat cuffs.
Operational Workflow: Step-by-Step
Phase A: Weighing & Transfer (The Critical Risk Zone)

The majority of exposure incidents occur during the transfer of dry powder due to static generation.

  • Static Mitigation: Use an ionizing fan or antistatic gun on the weighing boat before adding the solid. Nitroquinolines are often fluffy and prone to "jumping" due to static.

  • The "Tunnel" Technique: Do not weigh on an open bench. Place the balance deep inside the fume hood.

  • Solvent Dampening: If possible, pre-weigh the solvent in the reaction vessel. Add the solid directly to the solvent to immediately suppress dust generation.

Phase B: Reaction Setup (Reactivity Awareness)
  • Solvent Choice: When dissolving in nucleophilic solvents (like alcohols), be aware that slow background substitution of the C-4 chlorine can occur if heated, potentially altering stoichiometry.

  • Exotherm Control: While the compound itself is stable, reactions with strong amines (common use case) are exothermic. Add the nucleophile slowly at 0°C to prevent thermal runaway.

Phase C: Waste & Disposal[6]
  • Quenching: Unreacted 2,4-Dichloro-6-nitroquinoline in waste streams remains reactive. Quench reaction mixtures with a mild nucleophile (e.g., aqueous dilute NaOH or an amine waste stream) to displace the reactive chlorines before disposal, converting it to a less toxic hydroxy/amino-quinoline derivative.

  • Classification: Dispose of as Halogenated Organic Waste . Do not mix with strong oxidizers.

Visualized Workflow (DOT Diagram)

The following diagram outlines the logical flow of handling, emphasizing the "Gatekeeper" checks that ensure safety.

G Start Storage (Cool, Dry, Dark) PPE_Check PPE Verification (Double Nitrile + Goggles) Start->PPE_Check Retrieve PPE_Check->Start Fail (Restock) Weighing Weighing (Iso Hood) *Static Control Critical* PPE_Check->Weighing Pass Transfer Solvent Addition (Suppress Dust) Weighing->Transfer Solid Reaction Reaction / Synthesis (S_NAr Mechanism) Transfer->Reaction Solution Quench Quench / Deactivation (Hydrolysis of Cl) Reaction->Quench Complete Disposal Waste: Halogenated Organic Quench->Disposal Safe

Figure 1: Operational lifecycle of 2,4-Dichloro-6-nitroquinoline, highlighting the critical transition from dry solid (high risk) to solution state.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 408523-59-1: 2,4-Dichloro-6-nitroquinoline. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.